molecular formula C14H27N5O4 B6302483 Boc-D-Aza-OH (CHA)

Boc-D-Aza-OH (CHA)

Katalognummer: B6302483
Molekulargewicht: 329.40 g/mol
InChI-Schlüssel: YDTIDHZIISJNBU-NUBCRITNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Boc-D-Aza-OH (CHA) is a useful research compound. Its molecular formula is C14H27N5O4 and its molecular weight is 329.40 g/mol. The purity is usually 95%.
The exact mass of the compound Boc-D-Dap(N3).CHA (N-alpha-t-Butyloxycarbonyl-3-azido-D-alanine cyclohexylamine salt) is 329.20630436 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Boc-D-Aza-OH (CHA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-Aza-OH (CHA) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2R)-3-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;cyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O4.C6H13N/c1-8(2,3)16-7(15)11-5(6(13)14)4-10-12-9;7-6-4-2-1-3-5-6/h5H,4H2,1-3H3,(H,11,15)(H,13,14);6H,1-5,7H2/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTIDHZIISJNBU-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN=[N+]=[N-])C(=O)O.C1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CN=[N+]=[N-])C(=O)O.C1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Boc-D-Aza-OH (CHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of Boc-D-Aza-OH (CHA), a key reagent in bioconjugation and drug discovery.

Core Chemical Properties

Boc-D-Aza-OH (CHA), systematically named (2R)-2-[(tert-butoxycarbonyl)amino]-3-azidopropanoic acid cyclohexylammonium salt, is a versatile building block widely utilized in peptide synthesis and click chemistry. The presence of a Boc protecting group allows for controlled, stepwise reactions, while the azido (B1232118) group enables highly specific and efficient conjugation through azide-alkyne cycloaddition reactions. The cyclohexylammonium (CHA) salt form enhances the compound's stability and handling properties.

Physicochemical Data

Quantitative data for Boc-D-Aza-OH (CHA) and a related compound are summarized in the table below for comparative analysis.

PropertyValue for Boc-D-Aza-OH (CHA)Value for Boc-D-alanine (for comparison)
Molecular Formula C₁₄H₂₇N₅O₄C₈H₁₅NO₄
Molecular Weight 329.40 g/mol [1][2]189.2 g/mol [3]
CAS Number 2098496-96-7[1][2]7764-95-6[3]
Appearance White to off-white powder[3]White to off-white powder[3]
Melting Point Data not available75 - 85 °C[3]
Solubility Soluble in organic solvents (e.g., DMF, DCM)[4]; Insoluble in water[5]Soluble in organic solvents; Insoluble in water[5]
Storage Store at -20°C[2]Store at 0 - 8 °C[3]
Structural Information

The chemical structure of Boc-D-Aza-OH (CHA) is fundamental to its reactivity. The key functional groups are the Boc-protected amine, the carboxylic acid (as a cyclohexylammonium salt), and the azide (B81097).

Figure 1: Chemical structure of Boc-D-Aza-OH (CHA).

Experimental Protocols

Detailed methodologies for the synthesis and application of Boc-D-Aza-OH (CHA) are provided below. These protocols are based on established procedures for similar compounds and reactions.

Synthesis of N-Boc-β-azido-D-alanine

The synthesis of the core molecule, N-Boc-β-azido-D-alanine, can be achieved from a suitable starting material like Boc-D-serine. A common route involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with an azide source.

Materials:

Procedure:

  • Activation of the hydroxyl group: Dissolve Boc-D-serine in DCM and cool to 0°C. Add pyridine or triethylamine, followed by the dropwise addition of tosyl chloride or mesyl chloride. Stir the reaction at 0°C for 1-2 hours and then at room temperature overnight.

  • Work-up: Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the tosylated or mesylated intermediate.

  • Azide substitution: Dissolve the intermediate in DMF and add sodium azide. Heat the mixture to 60-80°C and stir for several hours until the reaction is complete (monitored by TLC).

  • Isolation of the azido acid: Cool the reaction mixture, add water, and extract with EtOAc. Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield N-Boc-β-azido-D-alanine.

  • Salt formation: Dissolve the crude N-Boc-β-azido-D-alanine in a suitable solvent like diethyl ether or EtOAc. Add one equivalent of cyclohexylamine and stir. The Boc-D-Aza-OH (CHA) salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.

G Start Boc-D-serine Step1 Activation of Hydroxyl Group (TosCl or MsCl, Pyridine) Start->Step1 Intermediate Tosyl/Mesyl Intermediate Step1->Intermediate Step2 Azide Substitution (NaN₃, DMF) Intermediate->Step2 Product_acid N-Boc-β-azido-D-alanine Step2->Product_acid Step3 Salt Formation (Cyclohexylamine) Product_acid->Step3 Final_Product Boc-D-Aza-OH (CHA) Step3->Final_Product G cluster_reagents Core Reagents cluster_reactions Click Chemistry Reactions cluster_applications Applications BocDZA Boc-D-Aza-OH (CHA) (Azide Source) CuAAC CuAAC (+ Cu(I), Ligand) BocDZA->CuAAC SPAAC SPAAC (Strained Alkyne) BocDZA->SPAAC Alkyne Alkyne-functionalized Molecule Alkyne->CuAAC Alkyne->SPAAC Product Triazole Conjugate CuAAC->Product SPAAC->Product App1 Peptide Modification Product->App1 App2 Antibody-Drug Conjugates Product->App2 App3 Biomolecule Labeling Product->App3 App4 Drug Discovery Product->App4

References

An In-Depth Technical Guide to Boc-D-Aza-OH (CHA): Structure, Synthesis, and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Aza-OH (CHA), or Boc-D-azaleucine cyclohexylammonium salt, is a non-canonical amino acid derivative that serves as a critical building block in modern bioconjugation and peptide chemistry. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group, a D-configured alpha-carbon, and a side chain terminating in an azide (B81097) (N₃) group, makes it an invaluable tool for the site-specific modification of peptides and other biomolecules. The azide moiety acts as a chemical handle for highly efficient and specific "click chemistry" reactions, enabling the covalent linkage of various functionalities such as fluorescent dyes, imaging agents, or polyethylene (B3416737) glycol (PEG) chains. This guide provides a comprehensive overview of the structure, properties, and applications of Boc-D-Aza-OH (CHA), with a focus on experimental protocols and quantitative data relevant to its use in research and development.

Structure and Chemical Formula

Boc-D-Aza-OH (CHA) is the cyclohexylammonium salt of N-α-Boc-protected D-azaleucine. The cyclohexylammonium (CHA) counter-ion enhances the stability and improves the handling characteristics of the free acid.

Chemical Structure:

The core components of the structure are:

  • Boc-protected amine: The tert-butyloxycarbonyl group provides acid-labile protection of the alpha-amino group, a cornerstone of the Merrifield solid-phase peptide synthesis (SPPS) strategy.

  • D-configuration: The stereochemistry at the alpha-carbon is 'D', which can be strategically used to increase peptide resistance to enzymatic degradation.

  • Azide functional group: The terminal azide (-N₃) on the side chain is the key functional group that enables bioorthogonal ligation via click chemistry.

  • Cyclohexylammonium salt: This salt formation improves the compound's crystallinity and shelf-life.

The chemical structure can be represented by the SMILES notation: NC1CCCCC1.--INVALID-LINK--(CN=[N+]=[N-])C(O)=O.[1]

Physicochemical and Quantitative Data

A summary of the key quantitative properties of Boc-D-Aza-OH (CHA) is presented in Table 1. This data is essential for accurate reagent preparation and experimental design.

PropertyValueReference(s)
Molecular Formula C₁₄H₂₇N₅O₄[1][2][3]
Molecular Weight 329.40 g/mol [1][2][3]
CAS Number 2098496-96-7[1][3]
Appearance White to off-white solid
Storage Conditions Store at 2-8°C

Table 1: Key Physicochemical Properties of Boc-D-Aza-OH (CHA).

Core Application: Peptide Synthesis and Click Chemistry

Boc-D-Aza-OH (CHA) is primarily used as a building block in solid-phase peptide synthesis (SPPS) to introduce a site-specific azide handle into a peptide sequence. The azide group is chemically inert during the standard steps of peptide synthesis but can be selectively reacted post-synthetically in a bioorthogonal manner. This two-step process involves the initial synthesis of the azide-containing peptide, followed by the "click" reaction with an alkyne-modified molecule.

Signaling Pathways and Experimental Workflows

The general workflow for utilizing Boc-D-Aza-OH (CHA) involves its incorporation into a peptide sequence via SPPS, followed by a click chemistry reaction to conjugate a molecule of interest. This process is outlined in the diagram below.

Peptide_Synthesis_Click_Chemistry_Workflow Workflow for Peptide Modification using Boc-D-Aza-OH cluster_SPPS Solid-Phase Peptide Synthesis (Boc Chemistry) cluster_Post_Synthesis Post-Synthesis Modification Resin Resin Support AA1 Couple first Boc-amino acid Resin->AA1 Deprotect1 Deprotect Boc group (TFA) AA1->Deprotect1 Neutralize1 Neutralize (e.g., DIEA) Deprotect1->Neutralize1 Aza_incorporation Couple Boc-D-Aza-OH (CHA) Neutralize1->Aza_incorporation Deprotect2 Deprotect Boc group (TFA) Aza_incorporation->Deprotect2 Neutralize2 Neutralize Deprotect2->Neutralize2 AA_n Couple subsequent Boc-amino acids Neutralize2->AA_n Cleavage Cleave peptide from resin (e.g., HF) AA_n->Cleavage Crude_Peptide Crude Azide-Peptide Cleavage->Crude_Peptide Purification Purify Peptide (RP-HPLC) Crude_Peptide->Purification Pure_Peptide Pure Azide-Peptide Purification->Pure_Peptide Click_Reaction Click Reaction (CuAAC or SPAAC) Pure_Peptide->Click_Reaction Final_Purification Final Purification (RP-HPLC) Click_Reaction->Final_Purification Final_Product Conjugated Peptide Final_Purification->Final_Product Alkyne_Molecule Alkyne-modified Molecule (e.g., Dye, PEG) Alkyne_Molecule->Click_Reaction

Caption: General workflow for incorporating Boc-D-Aza-OH and subsequent bioconjugation.

The two primary forms of click chemistry utilized are Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Click_Chemistry_Pathways Click Chemistry Reaction Pathways cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway (Copper-Free) Azide_Peptide Azide-Peptide Cu_Catalyst Cu(I) Catalyst (e.g., CuSO₄/Sodium Ascorbate) Azide_Peptide->Cu_Catalyst Strained_Alkyne Strained Alkyne (e.g., DBCO, BCN) Azide_Peptide->Strained_Alkyne Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Cu_Catalyst Triazole_1_4 1,4-disubstituted Triazole Cu_Catalyst->Triazole_1_4 Triazole_Mix Mixture of Triazole Regioisomers Strained_Alkyne->Triazole_Mix

Caption: Comparison of CuAAC and SPAAC pathways for peptide modification.

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of Boc-D-Aza-OH (CHA) into a peptide sequence using manual Boc-SPPS, followed by a general protocol for a CuAAC reaction.

Protocol: Incorporation of Boc-D-Aza-OH into a Peptide Sequence via Boc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide on a 4-methylbenzhydrylamine (B1223480) (MBHA) resin.

Materials:

  • MBHA resin

  • Boc-protected amino acids (including Boc-D-Aza-OH (CHA))

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Anhydrous hydrogen fluoride (B91410) (HF) for cleavage (requires specialized apparatus)

  • Scavengers (e.g., p-cresol, p-thiocresol)

Procedure:

  • Resin Swelling: Swell the MBHA resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a standard HBTU/DIEA activation method in DMF.

  • Boc Deprotection:

    • Wash the resin with DMF (3x).

    • Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DMF for 5 minutes (2x).

    • Wash the resin with DMF (3x).

  • Incorporation of Boc-D-Aza-OH (CHA):

    • Dissolve Boc-D-Aza-OH (CHA) (3 eq.), HBTU (3 eq.), and DIEA (6 eq.) in DMF.

    • Add the activation mixture to the resin and agitate for 2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (unreacted amines), repeat the coupling.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 3-5 for each subsequent amino acid in the sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Boc deprotection (Step 3).

  • Cleavage:

    • Dry the resin thoroughly under vacuum.

    • Cleave the peptide from the resin using anhydrous HF with appropriate scavengers at 0°C for 1 hour.

    • Evaporate the HF and precipitate the crude peptide with cold diethyl ether.

  • Purification: Purify the crude azide-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the mass and purity of the peptide using mass spectrometry and analytical RP-HPLC.

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating an alkyne-containing molecule to the purified azide-peptide.

Materials:

  • Purified azide-peptide

  • Alkyne-modified molecule (e.g., a fluorescent dye with a terminal alkyne)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Solvent system (e.g., a mixture of water and DMSO or t-butanol)

Procedure:

  • Reaction Setup:

    • Dissolve the azide-peptide in the chosen solvent system.

    • Add the alkyne-modified molecule (1.5 eq.).

  • Catalyst Preparation: In a separate vial, prepare fresh solutions of CuSO₄ (0.1 eq.) and sodium ascorbate (0.5 eq.) in water.

  • Reaction Initiation:

    • Add the sodium ascorbate solution to the peptide/alkyne mixture.

    • Add the CuSO₄ solution to initiate the reaction.

  • Incubation: Agitate the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by RP-HPLC or mass spectrometry.

  • Quenching and Purification:

    • Once the reaction is complete, quench by adding EDTA to chelate the copper.

    • Purify the final conjugated peptide by RP-HPLC.

  • Final Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Conclusion

Boc-D-Aza-OH (CHA) is a versatile and powerful reagent for the synthesis of modified peptides. Its compatibility with standard Boc-SPPS protocols allows for the straightforward introduction of an azide functional group, which serves as a gateway for a wide range of bioconjugation applications through click chemistry. The detailed protocols and structured workflows provided in this guide offer a robust framework for researchers and drug development professionals to effectively utilize this compound in their synthetic and developmental endeavors. The ability to perform highly specific and efficient conjugations underpins its importance in creating advanced therapeutic peptides, diagnostic tools, and novel biomaterials.

References

A Technical Guide to Boc-D-Aza-Amino Acid Cyclohexylammonium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Aza-OH cyclohexylammonium salt represents a class of protected aza-amino acid building blocks crucial in modern peptidomimetic and drug discovery research. The nomenclature specifies a D-configured aza-amino acid where the α-carbon has been replaced by a nitrogen atom. This core structure is protected at one of the nitrogen atoms by a tert-butyloxycarbonyl (Boc) group, possesses a free carboxylic acid (-OH) moiety, and is supplied as a salt with cyclohexylamine (B46788) for improved stability and handling.

Aza-amino acids are valuable tools for modifying peptides to enhance their therapeutic properties. The replacement of the α-carbon with a nitrogen atom introduces significant changes to the peptide backbone, including altered bond angles, hydrogen bonding capabilities, and conformational preferences.[1][2] Incorporating D-amino acid analogs, including D-aza-amino acids, can further increase a peptide's resistance to enzymatic degradation by proteases, thereby extending its biological half-life.[3] The Boc protecting group is an acid-labile group widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), allowing for stepwise assembly of peptide chains.[4][5][] The cyclohexylammonium salt form enhances the stability and handling characteristics of the acidic Boc-D-aza-amino acid.

This guide provides an in-depth overview of the synthesis, properties, and applications of this important class of compounds.

Physicochemical and Structural Data

Due to the generic nature of "Aza" in the compound name, specific quantitative data is not available for a single defined structure. However, the following table summarizes representative data for analogous compounds, providing an expected range of properties for a typical Boc-D-Aza-amino acid cyclohexylammonium salt.

PropertyRepresentative Value/Description
Appearance White to off-white crystalline powder or solid.
Molecular Formula Varies depending on the side chain (R-group) of the aza-amino acid. General Formula: C₁₀H₁₉N₂O₄ · C₆H₁₃N (for the simplest case, AzaGly, R=H)
Molecular Weight Varies. For the AzaGly derivative: ~332.4 g/mol .
Melting Point Typically in the range of 100-180 °C, but highly dependent on the specific side chain.
Solubility Generally soluble in organic solvents like methanol, ethanol, and DMF. Limited solubility in water and non-polar solvents like hexane. The salt form improves solubility in polar protic solvents compared to the free acid.
Storage Conditions Store at 2-8°C under an inert atmosphere. Keep dry.
Purity (Typical) >98% (often determined by TLC or HPLC).

Core Applications in Research and Development

Boc-D-Aza-amino acids are primarily utilized as building blocks in the synthesis of azapeptides, which are peptidomimetics with significant potential in drug development.

  • Enhanced Metabolic Stability : The replacement of the Cα-H bond with a nitrogen atom renders the adjacent peptide bond resistant to cleavage by proteases, significantly increasing the in-vivo half-life of the resulting peptide.[1][3]

  • Conformational Constraint : The presence of the aza-nitrogen atom introduces lone-pair repulsion and alters bond planarity, which can induce and stabilize specific secondary structures, such as β-turns.[7][8][9] This is critical for designing ligands with high affinity and selectivity for biological targets like receptors and enzymes.

  • Drug Design and Discovery : Azapeptides have been successfully incorporated into various therapeutic agents, including enzyme inhibitors and receptor agonists/antagonists.[10] The "aza-scan" methodology, where individual amino acids in a peptide sequence are systematically replaced by their aza-analogs, is a powerful tool for probing structure-activity relationships (SAR).[7][10]

Synthesis and Methodologies

The synthesis of Boc-D-Aza-amino acids is a multi-step process that requires careful control of protecting groups. While various strategies exist, a common approach involves the use of protected hydrazine (B178648) derivatives.

General Synthetic Workflow

The synthesis generally begins with a protected hydrazine, which is then elaborated to introduce the desired side chain and the carboxymethyl group before final deprotection and salt formation.

G cluster_0 Step 1: Hydrazine Protection cluster_1 Step 2: Side Chain Introduction cluster_2 Step 3: Carboxylic Acid Moiety Introduction cluster_3 Step 4: Deprotection & Salt Formation A Hydrazine B Boc-Protected Hydrazine (e.g., Boc-NH-NH2) A->B Boc2O C N-Alkyl-N'-Boc-Hydrazine B->C Reductive Alkylation or SN2 with R-X D Protected Boc-D-Aza-Amino Acid Ester C->D Alkylation with BrCH2COOtBu E Boc-D-Aza-OH (Free Acid) D->E Acidolysis (TFA) F Boc-D-Aza-OH Cyclohexylammonium Salt E->F Cyclohexylamine

Caption: General workflow for the synthesis of Boc-D-Aza-OH cyclohexylammonium salt.

Experimental Protocols

Protocol: Synthesis of a Boc-Aza-Amino Acid Building Block via Submonomer Approach

This protocol is a representative example adapted from established literature for solid-phase azapeptide synthesis and illustrates the formation of the aza-amino acid precursor.[1][10] The synthesis of a specific D-enantiomer would require chiral starting materials or a chiral separation step.

Objective: To prepare a resin-bound N'-alkyl-N-(tert-butoxycarbonyl)semicarbazide, the core of a Boc-aza-amino acid.

Materials:

  • Fmoc-protected amino acid loaded resin (e.g., Fmoc-Gly-Wang resin)

  • Piperidine (B6355638) solution (20% in DMF)

  • tert-Butyl carbazate (B1233558) (Boc-NH-NH₂)

  • Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Aldehyde or ketone corresponding to the desired side chain (R-CHO or R₂-CO)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Acetic Acid

Methodology:

  • Resin Swelling: Swell the Fmoc-Gly-Wang resin (1.0 eq) in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF. Agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Boc-Carbazate Coupling: Dissolve tert-butyl carbazate (3.0 eq), DIC (3.0 eq), and HOBt (3.0 eq) in DMF. Add the solution to the deprotected resin and agitate at room temperature for 4 hours. Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Reductive Alkylation (Side Chain Introduction):

    • Swell the resin from step 3 in a 1% acetic acid solution in DMF.

    • Add the desired aldehyde or ketone (5.0 eq) and agitate for 1 hour to form the hydrazone.

    • Add sodium cyanoborohydride (5.0 eq) and agitate for an additional 12 hours.

    • Drain the solution and wash the resin with DMF (3x), MeOH (3x), and DCM (3x).

  • Cleavage and Salt Formation (for analysis or solution-phase use):

    • The protected aza-amino acid can be cleaved from the resin using trifluoroacetic acid (TFA).

    • Following cleavage and purification, the resulting Boc-Aza-OH free acid can be dissolved in a suitable solvent like diethyl ether.

    • Add one equivalent of cyclohexylamine dropwise with stirring.

    • The cyclohexylammonium salt will typically precipitate and can be collected by filtration, washed with cold ether, and dried under vacuum.

Azapeptides in Solid-Phase Peptide Synthesis (SPPS)

Boc-D-Aza-amino acids are incorporated into peptide chains using standard SPPS protocols. The key difference is the coupling step, where the nucleophile is the terminal nitrogen of the hydrazine moiety rather than an α-amino group.

G Resin Solid Support (Resin) Peptide Growing Peptide Chain -AA(n)-NH2 Resin->Peptide Deprotection Boc Deprotection (TFA) Peptide->Deprotection FreeAmine Growing Peptide Chain -AA(n)-NH2 (free amine) Deprotection->FreeAmine Coupling Coupling FreeAmine->Coupling AzaAA Boc-D-Aza-AA-OH (Cyclohexylammonium Salt) Activation Activation (e.g., DIC/HOBt) AzaAA->Activation ActivatedAzaAA Activated Boc-D-Aza-AA Activation->ActivatedAzaAA ActivatedAzaAA->Coupling NewPeptide Boc-Aza-AA-AA(n)-...-Resin Coupling->NewPeptide

Caption: Incorporation of a Boc-D-Aza-amino acid into a peptide chain via SPPS.

Signaling Pathways and Logical Relationships

The primary value of azapeptides lies in their ability to mimic and sometimes improve upon the function of natural peptides. By replacing a key amino acid with its aza-analog, researchers can enhance stability while maintaining the crucial interactions needed for biological activity, such as binding to a G-protein coupled receptor (GPCR).

G cluster_0 Peptidomimetic Concept cluster_1 Consequences of Aza Substitution Native Native Peptide Ligand Receptor Target Receptor (e.g., GPCR) Native->Receptor Binds & Activates Protease Proteolytic Enzymes Native->Protease Aza Azapeptide Analog (with Boc-D-Aza-AA) Aza->Receptor Binds & Modulates Activity Aza->Protease Resistant to Cleavage Signaling Downstream Signaling Receptor->Signaling Degradation Rapid Degradation Protease->Degradation Cleavage Stability Enhanced Stability (Longer Half-Life) Protease->Stability

Caption: Azapeptides as stabilized ligands for modulating biological signaling pathways.

References

A Technical Guide to Boc-D-Aza-OH (CHA) in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and applications of N-Boc-D-azidoalanine cyclohexylammonium salt (Boc-D-Aza-OH (CHA)), a key reagent in the field of bioconjugation. With a focus on its role in the construction of antibody-drug conjugates (ADCs), this document outlines its physicochemical characteristics, provides detailed experimental protocols for its use in click chemistry, and illustrates the logical workflow of ADC synthesis.

Core Compound Data

Boc-D-Aza-OH (CHA) is a valuable building block in chemical synthesis, particularly for introducing an azide (B81097) functional group that can participate in bioorthogonal reactions. The tert-butyloxycarbonyl (Boc) protecting group allows for controlled, stepwise synthesis, making it a versatile tool in the development of complex biomolecules.

ParameterValueReference
Molecular Weight 329.40 g/mol [1][2]
CAS Number 2098496-96-7[2][3]

Application in Antibody-Drug Conjugate (ADC) Synthesis

Boc-D-Aza-OH (CHA) serves as a critical linker component in the synthesis of ADCs.[4] ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cytotoxic effects of a small-molecule drug.[4] The linker, which connects the antibody to the cytotoxic payload, is crucial for the stability and efficacy of the ADC.[5]

The azide group on Boc-D-Aza-OH (CHA) enables its conjugation to a payload or an antibody through "click chemistry," a set of reactions known for their high yield, specificity, and biocompatibility.[6][7] Specifically, this reagent can be used in two primary types of click reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.[6][8]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative, this reaction utilizes a strained cyclooctyne (B158145) (such as DBCO or BCN) which reacts readily with the azide without the need for a catalyst, thus avoiding potential cytotoxicity associated with copper.[6][8][]

The general workflow for synthesizing an ADC using an azide-containing linker derived from a reagent like Boc-D-Aza-OH (CHA) is depicted below.

ADC_Synthesis_Workflow cluster_modification Step 1: Biomolecule Modification cluster_activation Step 2: Linker Preparation cluster_conjugation Step 3: Conjugation via Click Chemistry cluster_final_conjugation Step 4: Final Payload Attachment Antibody Antibody Click_Reaction CuAAC or SPAAC Reaction Antibody->Click_Reaction Alkyne_Payload Alkyne-modified Payload Final_Click CuAAC or SPAAC Reaction Alkyne_Payload->Final_Click Boc_Aza_OH Boc-D-Aza-OH (CHA) Activated_Linker Activated Azide Linker (post-deprotection) Boc_Aza_OH->Activated_Linker Deprotection & Activation Activated_Linker->Click_Reaction Azide_Antibody Azide-functionalized Antibody Click_Reaction->Azide_Antibody Forms Azide-Antibody Azide_Antibody->Final_Click ADC Antibody-Drug Conjugate (ADC) Final_Click->ADC Forms Final ADC

Figure 1. A logical workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Experimental Protocols

The following are generalized protocols for the conjugation of an azide-containing biomolecule (such as an antibody modified with a linker derived from Boc-D-Aza-OH) to an alkyne-containing payload. The specific parameters may require optimization based on the properties of the antibody and payload.

This protocol is adapted for the bioconjugation of an azide-modified antibody to an alkyne-modified drug payload.

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).

  • Alkyne-modified drug payload, dissolved in an organic solvent like DMSO.

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 100 mM in water).

  • Copper-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), stock solution (e.g., 200 mM in water).

  • Reducing agent, such as sodium ascorbate (B8700270), freshly prepared stock solution (e.g., 100 mM in water).

  • Purification system (e.g., size-exclusion chromatography).

Methodology:

  • Reagent Preparation: In a reaction vessel, combine the azide-modified antibody with the alkyne-modified drug payload. A typical molar ratio is 1:4 to 1:10 (antibody to drug).[2]

  • Catalyst Preparation: In a separate tube, prepare the Cu(I)-ligand complex by mixing the CuSO4 and THPTA solutions in a 1:2 molar ratio.[2] Allow this mixture to stand for a few minutes.[2]

  • Initiation of Conjugation: Add the Cu(I)/THPTA complex to the antibody-drug mixture. Following this, add the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst and initiate the click reaction.[2][3]

  • Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting it from light.[2]

  • Purification: Once the reaction is complete, purify the resulting ADC using size-exclusion chromatography or another appropriate method to remove unreacted reagents and byproducts.[2]

This protocol describes a copper-free method for conjugating an azide-modified antibody with a drug linker containing a strained alkyne, such as DBCO.

Materials:

  • Azide-conjugated antibody in a suitable buffer (e.g., PBS, pH 7.4).

  • DBCO-conjugated drug linker stock solution (e.g., in DMSO).

  • Purification system (e.g., desalting column, ultracentrifugal filter).

Methodology:

  • Buffer Exchange: Ensure the azide-conjugated antibody is in the correct reaction buffer (e.g., PBS, pH 7.4) by performing a buffer exchange using a desalting column.[10]

  • Reaction Setup: In a reaction vessel, combine the azide-conjugated antibody with the DBCO-drug linker. The final concentration of any organic solvent (like DMSO) should typically be kept low (e.g., under 5-10% v/v) to maintain the integrity of the antibody.[10][11]

  • Incubation: Incubate the reaction mixture for 2-6 hours at room temperature or 37°C.[1][10] The reaction time may vary depending on the specific reactants.

  • Purification: Remove the excess, unreacted DBCO-drug linker using a desalting column.[10]

  • Concentration: Concentrate the purified ADC solution using an ultracentrifugal filter with an appropriate molecular weight cutoff (e.g., 50 kDa).[10]

The workflow for these experimental protocols can be visualized as follows:

Experimental_Workflow cluster_reagents Reagent Preparation Azide_Ab Azide-Modified Antibody Mix Combine Antibody and Drug/Linker Azide_Ab->Mix Alkyne_Drug Alkyne-Modified Drug/Linker Alkyne_Drug->Mix Catalyst_Reagents Catalyst/Reducing Agents (for CuAAC) Reaction_Step Incubate (with catalyst for CuAAC) Catalyst_Reagents->Reaction_Step Mix->Reaction_Step Purification Purification (e.g., Chromatography) Reaction_Step->Purification Final_ADC Purified ADC Purification->Final_ADC

Figure 2. A generalized experimental workflow for ADC conjugation via click chemistry.

References

An In-depth Technical Guide to the Solubility and Stability of Boc-D-Aza-OH (CHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-tert-butoxycarbonyl-D-azidoalanine cyclohexylammonium salt (Boc-D-Aza-OH (CHA)). The information presented herein is essential for the effective handling, storage, and application of this versatile reagent in research and development, particularly in the fields of peptide synthesis and click chemistry.

Introduction

Boc-D-Aza-OH (CHA) is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and an azido (B1232118) functional group on the side chain. The cyclohexylammonium (CHA) salt form often enhances the stability and handling characteristics of the free acid. This compound is a valuable building block in solid-phase peptide synthesis (SPPS) and a key component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. Understanding its solubility and stability is paramount for its successful application in these and other synthetic methodologies.

Solubility Profile

Table 1: Estimated and Qualitative Solubility of Boc-D-Aza-OH (CHA)

SolventTypeEstimated SolubilityNotes
Dimethyl Sulfoxide (DMSO)Polar Aprotic≥ 100 mg/mLOften requires sonication for complete dissolution. Hygroscopic DMSO can affect solubility.
N,N-Dimethylformamide (DMF)Polar AproticSolubleA common solvent for peptide synthesis and click chemistry.
Methanol (MeOH)Polar ProticSolubleGenerally good solubility for Boc-protected amino acids.
Ethanol (EtOH)Polar ProticSolubleSimilar to methanol.
WaterPolar ProticSparingly SolubleThe cyclohexylammonium salt may slightly improve aqueous solubility compared to the free acid. Solubility is pH-dependent.
Dichloromethane (B109758) (DCM)Nonpolar AproticSolubleA common solvent for Boc-based solid-phase peptide synthesis.
Chloroform (B151607) (CHCl₃)Nonpolar AproticSolubleSimilar to dichloromethane.
AcetonePolar AproticSlightly SolubleModerate solubility is expected.
Ethyl Acetate (EtOAc)Moderately PolarSlightly SolubleLower solubility is anticipated.

Stability Profile

The stability of Boc-D-Aza-OH (CHA) is primarily determined by the lability of the Boc protecting group and the reactivity of the azido functional group under various conditions.

pH Stability
  • Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions. Strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in organic solvents will rapidly deprotect the amino group. The azido group is generally stable under mild acidic conditions used in peptide synthesis but can be sensitive to very strong acids.[1][2]

  • Neutral Conditions: The molecule is expected to be relatively stable at neutral pH.

  • Basic Conditions: The Boc group is stable under basic conditions, making it orthogonal to base-labile protecting groups like Fmoc.[3] The azido group is also stable under basic conditions commonly used in peptide synthesis.[1]

Thermal Stability

Boc-protected amino acids can undergo thermal decomposition, although this typically requires elevated temperatures. For long-term storage, it is recommended to keep the compound at low temperatures (-20°C to 4°C). The azido group itself can be thermally sensitive, and low molecular weight organic azides, in particular, can be explosive.[4][5] Therefore, heating of Boc-D-Aza-OH (CHA) should be avoided unless part of a controlled reaction.

Photostability

While not extensively documented for this specific compound, compounds with azido groups can be light-sensitive. It is good practice to store Boc-D-Aza-OH (CHA) protected from light.[4]

Stability of the Azido Group and Safety Considerations

Organic azides are energetic compounds and should be handled with care.[4][5][6]

  • Shock Sensitivity: Low molecular weight organic azides can be shock-sensitive and potentially explosive.[4]

  • Heavy Metals: Avoid contact with heavy metals (e.g., copper, lead, mercury, silver, zinc) as this can lead to the formation of highly explosive heavy metal azides. Use non-metal spatulas for handling.[4]

  • Reducing Agents: The azido group can be reduced to an amine by various reducing agents, such as dithiothreitol (B142953) (DTT) or phosphines. This reactivity should be considered when planning synthetic steps.

  • Halogenated Solvents: Avoid using halogenated solvents like dichloromethane or chloroform in reactions where the azide (B81097) is a free ion, as this can lead to the formation of explosive di- and tri-azidomethane.[4][5] However, as a covalently bound functional group in Boc-D-Aza-OH, its use as a solvent for the intact molecule is common practice in peptide synthesis.

Table 2: Summary of Stability and Incompatibilities

ConditionStability of Boc GroupStability of Azido GroupNotes and Safety Precautions
Strong Acid (e.g., TFA, HCl) LabileGenerally StableBoc group is readily cleaved.
Basic Conditions (e.g., Piperidine, DIPEA) StableStableCompatible with Fmoc chemistry.
Elevated Temperature Potentially UnstablePotentially UnstableAvoid unnecessary heating. Can decompose.
Light Generally StablePotentially SensitiveStore protected from light.
Heavy Metals StableReactive/Hazardous Forms explosive metal azides. Avoid contact.
Reducing Agents (e.g., DTT) StableLabileCan be reduced to an amine.

Experimental Protocols

Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic solubility of Boc-D-Aza-OH (CHA) in a given solvent.[7][8]

Materials:

  • Boc-D-Aza-OH (CHA)

  • Selected solvents (e.g., DMSO, DMF, Methanol, Water)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringe filters (0.22 µm, chemically compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of Boc-D-Aza-OH (CHA) to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Sample Processing:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Centrifuge the vials at high speed to further separate the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw a clear aliquot of the supernatant.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the HPLC method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

  • Quantification:

    • Prepare a calibration curve using standard solutions of Boc-D-Aza-OH (CHA) of known concentrations.

    • Use the calibration curve to determine the concentration of the compound in the diluted sample.

    • Calculate the original solubility in the solvent, accounting for the dilution factor.

Stability Assessment using a Stability-Indicating HPLC Method

This protocol describes a general approach to assess the stability of Boc-D-Aza-OH (CHA) under various stress conditions.

Materials:

  • Boc-D-Aza-OH (CHA)

  • Solutions for stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂)

  • HPLC system with a UV or PDA detector

  • A suitable HPLC column (e.g., C18)

  • Mobile phase (e.g., acetonitrile (B52724)/water gradient with an acidic modifier like TFA or formic acid)

  • pH meter

  • Temperature-controlled chambers/ovens

  • Photostability chamber

Procedure:

  • Method Development:

    • Develop a stability-indicating HPLC method capable of separating the intact Boc-D-Aza-OH (CHA) from its potential degradation products. The method should demonstrate specificity, linearity, accuracy, and precision.

  • Sample Preparation:

    • Prepare stock solutions of Boc-D-Aza-OH (CHA) in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Testing:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specific temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a specific temperature for a defined period. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature for a defined period.

    • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C) in the dark.

    • Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH guidelines.

  • Sample Analysis:

    • At specified time points, withdraw samples from the stress conditions, dilute appropriately, and analyze by HPLC.

    • Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

  • Data Analysis:

    • Calculate the percentage of degradation of Boc-D-Aza-OH (CHA) under each stress condition.

    • Assess the peak purity of the parent compound to ensure that co-eluting peaks are not interfering with the analysis.

Visualizations

Experimental Workflow: Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Processing cluster_analysis Analysis prep1 Add excess Boc-D-Aza-OH (CHA) to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 Start Equilibration proc1 Settle and centrifuge equil1->proc1 End Equilibration proc2 Filter supernatant (0.22 µm) proc1->proc2 analysis1 Dilute sample proc2->analysis1 Prepare for Analysis analysis2 Analyze by HPLC analysis1->analysis2 analysis3 Quantify using calibration curve analysis2->analysis3 result Solubility Value analysis3->result G BocAza Boc-D-Aza-OH (CHA) (Azide) Product Triazole-linked Conjugate BocAza->Product Cycloaddition Alkyne Alkyne-modified Molecule Alkyne->Product Catalyst Cu(I) Catalyst Catalyst->Product G cluster_cycle SPPS Cycle start Resin with Free Amine deprotection Boc Deprotection (TFA in DCM) coupling Coupling (Boc-AA, Coupling Reagent) start->coupling Initial Coupling wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Neutralization (DIPEA in DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 wash2->coupling wash3 Wash (DCM, DMF) coupling->wash3 wash3->deprotection Next Cycle end Elongated Peptide on Resin wash3->end Final Cycle

References

An In-Depth Technical Guide to Boc-D-Aza-OH (CHA): An Unnatural Amino Acid for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pursuit of novel therapeutics with enhanced efficacy, stability, and target specificity has led to a growing interest in the incorporation of unnatural amino acids into peptides and proteins. These non-proteinogenic amino acids offer a vast chemical space to modulate the pharmacological properties of bioactive peptides. Among these, Boc-D-Aza-OH (CHA), chemically known as Boc-D-azidoalanine cyclohexylammonium salt, has emerged as a valuable tool for researchers. This technical guide provides a comprehensive overview of Boc-D-Aza-OH (CHA), including its synthesis, incorporation into peptides, and its applications in drug discovery, with a focus on its utility as a versatile chemical handle for bioconjugation via "click chemistry."

Unnatural amino acids are incorporated into peptides for a variety of reasons, including increasing the activity or selectivity and plasma stability of peptides in drug discovery projects.[1] They can also be used to induce or stabilize secondary structures such as helices, sheets, and turns.[1] The replacement of a natural amino acid with an aza-amino acid, where the alpha-carbon is replaced by a nitrogen atom, introduces conformational restrictions that can bend the peptide backbone, often favoring β-turn conformations.[1][] This can lead to enhanced biological activity and selectivity, as well as improved metabolic stability and prolonged duration of action.[1]

Boc-D-Aza-OH (CHA) is a Boc-protected form of D-azidoalanine. The D-configuration offers resistance to enzymatic degradation by proteases, thereby increasing the in-vivo stability and half-life of the resulting peptide.[3][4] The azide (B81097) moiety serves as a bioorthogonal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[5][6] This allows for the site-specific conjugation of a wide range of molecules, including fluorescent probes, imaging agents, and drug payloads, to the peptide scaffold.

Core Properties of Boc-D-Aza-OH (CHA)

PropertyValueReference
Chemical Name N-tert-butyloxycarbonyl-D-3-azido-alanine cyclohexylammonium saltN/A
Molecular Formula C14H27N5O4N/A
Molecular Weight 329.40 g/mol N/A
Appearance White to off-white solidN/A
Key Functional Groups Boc-protected amine, Azide, Carboxylic acid (as CHA salt)N/A
Primary Application Unnatural amino acid for Solid-Phase Peptide Synthesis (SPPS) and subsequent bioconjugation via click chemistry.[5][6]

Experimental Protocols

Synthesis of Boc-D-azidoalanine

While Boc-D-Aza-OH (CHA) is commercially available, the synthesis of the parent amino acid, Boc-D-azidoalanine, can be achieved from a suitable precursor such as Boc-D-serine. A common method involves the activation of the hydroxyl group of Boc-D-serine followed by nucleophilic substitution with an azide source.

Materials:

  • Boc-D-serine

  • Triphenylphosphine (B44618) (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Diphenylphosphoryl azide (DPPA) or Sodium azide (NaN3)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure (Mitsunobu Reaction):

  • Dissolve Boc-D-serine (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 equivalents) to the stirred solution. The solution will typically turn from colorless to a yellow-orange color.

  • After stirring for 10-15 minutes at 0 °C, add a solution of diphenylphosphoryl azide (1.5 equivalents) in anhydrous THF. If using sodium azide, it should be added as a solid.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield Boc-D-azidoalanine.

Solid-Phase Peptide Synthesis (SPPS) with Boc-D-Aza-OH (CHA)

The incorporation of Boc-D-Aza-OH (CHA) into a growing peptide chain is typically performed using standard Boc-SPPS protocols.[7][8]

Materials:

  • Pre-loaded resin (e.g., Merrifield or PAM resin)

  • Boc-D-Aza-OH (CHA)

  • Other Boc-protected amino acids

  • Coupling reagents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), or (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU)

  • Activator: e.g., 1-Hydroxybenzotriazole (HOBt)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Deprotection solution: Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 50% v/v)

  • Neutralization solution: e.g., 10% DIEA in DCM

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Washing solvents: DCM, DMF, Methanol

  • Cleavage cocktail: e.g., HF/anisole or a trifluoromethanesulfonic acid (TFMSA)-based cocktail

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add the TFA/DCM deprotection solution to the resin and agitate for 20-30 minutes.

    • Drain the deprotection solution and wash the resin thoroughly with DCM.

  • Neutralization:

    • Add the neutralization solution to the resin and agitate for 5-10 minutes.

    • Drain the solution and wash the resin with DCM.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate Boc-D-Aza-OH (CHA) (2-4 equivalents relative to the resin loading) with the chosen coupling reagent (e.g., DIC/HOBt or HBTU) and DIEA in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-4 hours, or until a negative Kaiser test is obtained.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Boc deprotection (step 2).

  • Cleavage and Deprotection of Side Chains:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for the appropriate time to cleave the peptide from the resin and remove any side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification and Characterization:

    • Collect the crude peptide by centrifugation.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (MS) and, if necessary, by nuclear magnetic resonance (NMR) spectroscopy.[3][9][10][11]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group of the incorporated D-azidoalanine residue can be used for site-specific labeling via CuAAC.

Materials:

  • Azido-functionalized peptide

  • Alkyne-functionalized molecule (e.g., fluorescent dye, biotin, drug molecule)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

  • Solvent (e.g., water, DMSO, or a mixture)

Procedure:

  • Dissolve the azido-functionalized peptide and the alkyne-functionalized molecule in the chosen solvent.

  • Prepare a fresh solution of sodium ascorbate.

  • Prepare a solution of CuSO4 and the ligand (THPTA or TBTA).

  • Add the CuSO4/ligand solution to the peptide/alkyne mixture.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Allow the reaction to proceed at room temperature for 1-4 hours.

  • Monitor the reaction progress by HPLC or MS.

  • Purify the resulting triazole-linked conjugate by RP-HPLC.

Visualization of Workflows

Boc-SPPS Cycle for Incorporation of Boc-D-Aza-OH (CHA)

Boc_SPPS_Cycle Resin Peptide on Resin (Free N-terminus) Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection 1. Washing1 Washing (DCM) Deprotection->Washing1 Neutralization Neutralization (DIEA/DCM) Washing1->Neutralization Washing2 Washing (DCM) Neutralization->Washing2 Coupling Coupling (Boc-D-Aza-OH (CHA) + Coupling Reagents) Washing2->Coupling 2. Washing3 Washing (DMF, DCM) Coupling->Washing3 Next_Cycle Ready for Next Cycle Washing3->Next_Cycle 3. Next_Cycle->Resin Repeat

Caption: General workflow for a single coupling cycle in Boc-based Solid-Phase Peptide Synthesis (SPPS).

Post-Synthetic Modification via Click Chemistry

Click_Chemistry_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Click Click Chemistry Start_SPPS Start with Resin Incorporate_Aza Incorporate Boc-D-Aza-OH (CHA) Start_SPPS->Incorporate_Aza Elongate Elongate Peptide Chain Incorporate_Aza->Elongate Cleave Cleave from Resin Elongate->Cleave Azido_Peptide Purified Azido-Peptide Cleave->Azido_Peptide CuAAC_Reaction CuAAC Reaction (CuSO4, NaAsc, Ligand) Azido_Peptide->CuAAC_Reaction Alkyne_Molecule Alkyne-functionalized Molecule (e.g., Fluorophore, Drug) Alkyne_Molecule->CuAAC_Reaction Purification Purification (HPLC) CuAAC_Reaction->Purification Final_Conjugate Peptide Conjugate Purification->Final_Conjugate

Caption: Workflow from peptide synthesis to post-synthetic modification using click chemistry.

Applications in Drug Discovery and Development

The incorporation of Boc-D-Aza-OH (CHA) into peptides opens up numerous avenues for drug discovery and development.

  • Enhanced Stability: The D-configuration of the amino acid provides resistance to enzymatic degradation, which can significantly increase the in-vivo half-life of peptide-based drugs.[4][12]

  • Conformational Control: As an aza-amino acid, it can induce β-turn structures, which can be crucial for receptor binding and biological activity.[]

  • Site-Specific Conjugation: The azide group allows for the precise attachment of various functionalities. This is particularly valuable for:

    • Antibody-Drug Conjugates (ADCs): The peptide can act as a linker to attach a cytotoxic drug to an antibody for targeted cancer therapy.

    • Targeted Drug Delivery: Peptides with high affinity for specific receptors can be conjugated to drugs to deliver them to the desired site of action, minimizing off-target effects.

    • Molecular Imaging: Fluorescent dyes or radioisotopes can be attached to peptides for diagnostic and imaging purposes.

  • Probing Protein-Protein Interactions (PPIs): Peptides containing Boc-D-Aza-OH (CHA) can be synthesized and then "clicked" to photo-crosslinkers to study PPIs.[13][14]

Conclusion

Boc-D-Aza-OH (CHA) is a powerful and versatile unnatural amino acid that offers significant advantages for the design and synthesis of novel peptide-based therapeutics and research tools. Its unique combination of a D-amino acid backbone for enhanced stability and an azide handle for site-specific modification via click chemistry makes it an invaluable component in the toolbox of medicinal chemists and drug developers. The detailed protocols and workflows provided in this guide aim to facilitate the adoption of this technology for the advancement of peptide-based drug discovery.

References

Aza-Amino Acids in Peptide Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide chemistry and drug discovery, the quest for molecules with enhanced therapeutic properties is perpetual. Peptides, with their high specificity and biological activity, are attractive candidates, but their application is often limited by poor metabolic stability and conformational flexibility. Aza-amino acids, synthetic analogs of natural amino acids where the α-carbon is replaced by a nitrogen atom, have emerged as a powerful tool to overcome these limitations.[1][2] This substitution to a semicarbazide (B1199961) moiety introduces significant conformational constraints, often inducing a β-turn geometry, which can lead to improved receptor binding, enhanced biological activity, and increased resistance to enzymatic degradation.[1][2][3][4] This technical guide provides a comprehensive overview of aza-amino acids in peptide chemistry, detailing their synthesis, incorporation into peptides, impact on structure and function, and applications in drug development.

Core Concepts: Structure and Conformational Impact

The defining feature of an aza-amino acid is the replacement of the chiral α-carbon with a nitrogen atom. This seemingly subtle change has profound stereochemical and conformational consequences. The resulting semicarbazide linkage alters the peptide backbone, influencing dihedral angles and promoting the formation of secondary structures, most notably β-turns.[1][2][3][4] X-ray crystallography and NMR spectroscopy have been instrumental in elucidating the conformational preferences of aza-peptides, revealing a propensity for turn-like structures that can mimic the bioactive conformation of parent peptides.[3][5][6]

Below is a logical diagram illustrating the progression from the basic concept of aza-amino acids to their therapeutic applications.

A Aza-Amino Acid Concept (α-Carbon to Nitrogen Substitution) B Altered Backbone Geometry - Conformational Constraint - Propensity for β-Turns A->B C Enhanced Physicochemical Properties B->C D Improved Biological Profile C->D F Increased Proteolytic Stability C->F G Enhanced Receptor Binding & Activity C->G E Therapeutic Applications D->E H Improved Bioavailability D->H I Enzyme Inhibitors E->I J Receptor Agonists/Antagonists E->J Start Start: Resin with Attached Amino Acid/Peptide Deprotection Fmoc Deprotection Start->Deprotection Coupling Coupling of Aza-Amino Acid Building Block (or Submonomer Precursor) Deprotection->Coupling SideChain Side Chain Introduction (Submonomer approach) Coupling->SideChain If applicable Wash Wash Coupling->Wash SideChain->Wash Repeat Repeat Cycles for Peptide Elongation Wash->Repeat Repeat->Deprotection Cleavage Cleavage from Resin and Side-Chain Deprotection Repeat->Cleavage Final Cycle Purification Purification (e.g., RP-HPLC) Cleavage->Purification End End: Purified Aza-Peptide Purification->End

References

An In-depth Technical Guide to Boc-D-Aza-Amino Acids for Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics are a cornerstone of modern drug discovery, offering a strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. One powerful approach in peptidomimetic design is the incorporation of aza-amino acids, where the α-carbon of an amino acid residue is replaced by a nitrogen atom. This modification induces significant conformational changes, enhances proteolytic resistance, and can fine-tune the biological activity of the parent peptide. This technical guide focuses on the use of Boc-D-aza-amino acids in the design and synthesis of aza-peptides, providing a comprehensive resource for researchers in the field.

The notation "Boc-D-Aza-OH (CHA)" represents a generic N-terminally protected D-aza-amino acid, where "Boc" is the tert-butyloxycarbonyl protecting group, "D" indicates the stereochemistry, and "Aza" refers to the aza-amino acid core. The specific side chain is not defined by "Aza" and will be represented by a generic "R" group in this guide. The "(CHA)" designation typically indicates the use of cyclohexylamine (B46788) as a counter-ion to form a salt, which can improve the stability and handling of the carboxylic acid monomer.

Properties and Advantages of Aza-Peptide Incorporation

The substitution of an α-carbon with a nitrogen atom imparts several key properties to a peptide backbone:

  • Conformational Constraint: The lone pair repulsion between the adjacent nitrogen atoms in the semicarbazide (B1199961) linkage of an aza-peptide restricts the torsional angles, often inducing a β-turn conformation. This can be leveraged to stabilize bioactive conformations and enhance receptor binding affinity.

  • Enhanced Proteolytic Stability: The aza-peptide bond is significantly more resistant to enzymatic cleavage by proteases compared to a standard peptide bond, leading to a longer in vivo half-life.[1]

  • Modulation of Biological Activity: The altered stereoelectronic properties of the aza-peptide backbone can lead to changes in the biological activity of the peptide, including increased potency, altered receptor selectivity, or a switch from agonist to antagonist activity.[2][3] Aza-peptides have been successfully developed as receptor ligands and enzyme inhibitors.[4]

Quantitative Biological Data of Aza-Peptides

The incorporation of aza-amino acids has been shown to modulate the biological activity of various peptides. The following tables summarize quantitative data from studies on aza-peptide analogs of Growth Hormone Releasing Peptide-6 (GHRP-6) and aza-peptide protease inhibitors.

Table 1: Binding Affinities of GHRP-6 Aza-Peptide Analogs for CD36 and GHS-R1a Receptors

Compound/AnalogModificationCD36 Binding Affinity (IC50, µM)GHS-R1a Binding Affinity (IC50, µM)Reference
Hexarelin[His-D-2-Me-Trp-Ala-Trp-D-Phe-Lys-NH2]2.37>10[5]
[aza-Phe4]-GHRP-6Trp4 replaced by aza-Phe1.34>10[5]
[aza-Tyr4]-GHRP-6Trp4 replaced by aza-Tyr>100>1000[6]
[Ala1, aza-Phe2]-GHRP-6His1 to Ala, D-Trp2 to aza-Phe>100>1000[6]
[aza-Leu3, Ala6]-GHRP-6Ala3 to aza-Leu, Lys6 to Ala>100>1000[6]
[aza-Glu]-GHRP-6 AnalogsVarious aza-Glu substitutions2-27Not reported[7]

Table 2: Inhibitory Activity of Aza-Peptide Protease Inhibitors

Compound/AnalogTarget ProteaseInhibitory Activity (IC50, µM)Reference
Cbz-Leu-Leu-Aza-Leu-CHOHuman 20S Proteasome (β5 subunit)2.3 ± 1.5[8]
Cbz-Leu-Phe-Aza-Leu-CHOHuman 20S Proteasome (β5 subunit)27.3[9]
Cbz-Leu-Leu-Aza-Leu-COMeHuman 20S Proteasome (β5 subunit)14.6[9]
Aza-Aspartate DerivativesCaspase-37.74[10]
Aza-Aspartate DerivativesCaspase-69.08[10]
Aza-Peptide Michael AcceptorsCaspase-3 and -80.031 - 0.055[11]

Experimental Protocols

The synthesis of aza-peptides can be achieved using solid-phase peptide synthesis (SPPS). A versatile method is the "submonomer" approach, where a generic aza-glycine residue is first incorporated into the peptide chain, and the side chain is subsequently introduced on the solid support.

Protocol 1: Synthesis of Boc-D-Aza-Amino Acid Monomer (General)

This protocol outlines the general synthesis of a Boc-protected D-aza-amino acid precursor. The synthesis starts from a suitable aldehyde or ketone to introduce the desired side chain (R).

  • Hydrazone Formation:

    • Dissolve Boc-hydrazine (1 equivalent) in methanol.

    • Add the desired aldehyde or ketone (R-CHO or R-CO-R') (1 equivalent) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours until the formation of the corresponding Boc-hydrazone is complete, as monitored by TLC.

    • Remove the solvent under reduced pressure to obtain the crude Boc-hydrazone.

  • Reduction of Hydrazone to Hydrazine:

    • Dissolve the crude Boc-hydrazone in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (B1222165) (NaBH4) (1.5 equivalents) portion-wise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc-N'-alkylhydrazine.

  • Carboxylation:

    • Dissolve the N-Boc-N'-alkylhydrazine in a suitable aprotic solvent (e.g., THF).

    • Cool the solution to -78 °C.

    • Add a strong base such as n-butyllithium (1.1 equivalents) dropwise.

    • After stirring for 30 minutes, bubble dry carbon dioxide gas through the solution for 1-2 hours.

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride.

    • Acidify the aqueous layer with 1N HCl to pH 2-3.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude Boc-D-Aza(R)-OH.

    • Purify by column chromatography.

    • For the CHA salt, dissolve the purified product in a minimal amount of a suitable solvent and add one equivalent of cyclohexylamine. Crystallize to obtain Boc-D-Aza(R)-OH (CHA).

Protocol 2: Solid-Phase Aza-Peptide Synthesis using the Submonomer Approach

This protocol describes the incorporation of an aza-amino acid residue into a peptide chain on a solid support.[12]

  • Resin Preparation:

    • Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.

    • Perform standard Fmoc deprotection of the resin using 20% piperidine (B6355638) in DMF.

  • Aza-Glycine Incorporation:

    • Activate Fmoc-aza-glycine p-nitrophenyl ester (3 equivalents) with a suitable coupling agent like HOBt (3 equivalents) in DMF.

    • Add the activated aza-glycine to the deprotected resin and shake for 12-24 hours.

    • Wash the resin thoroughly with DMF, dichloromethane (B109758) (DCM), and methanol.

  • Side Chain Introduction (N-Alkylation):

    • Swell the aza-glycine-containing resin in anhydrous THF.

    • Add the desired alkyl halide (R-X) (5-10 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (5-10 equivalents).

    • Shake the reaction mixture at room temperature for 24-48 hours. The progress of the alkylation can be monitored by a colorimetric test (e.g., Kaiser test on a cleaved sample).

    • Wash the resin thoroughly with THF, DMF, and DCM.

  • Peptide Chain Elongation:

    • Perform Fmoc deprotection of the newly formed aza-amino acid residue.

    • Continue the peptide chain elongation using standard Fmoc-SPPS protocols for the subsequent amino acid couplings.

  • Cleavage and Deprotection:

    • After completion of the synthesis, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours at room temperature.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

    • Purify the crude aza-peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Logical Workflow for Aza-Peptide Synthesis

Aza_Peptide_Synthesis_Workflow Start Start Resin_Prep Resin Swelling & Fmoc Deprotection Start->Resin_Prep AzaGly_Coup Aza-Glycine Coupling Resin_Prep->AzaGly_Coup SideChain_Intro Side Chain Introduction (N-Alkylation) AzaGly_Coup->SideChain_Intro Fmoc_Deprot_Aza Fmoc Deprotection of Aza Residue SideChain_Intro->Fmoc_Deprot_Aza Chain_Elong Peptide Chain Elongation (SPPS) Fmoc_Deprot_Aza->Chain_Elong Cleavage Cleavage from Resin & Deprotection Chain_Elong->Cleavage Purification RP-HPLC Purification Cleavage->Purification End Purified Aza-Peptide Purification->End

Caption: Workflow for Solid-Phase Aza-Peptide Synthesis.

Signaling Pathway Modulation by GHRP-6 Aza-Peptide Analog

The aza-peptide analogs of GHRP-6 have been shown to selectively bind to the CD36 receptor, leading to the inhibition of angiogenesis. This pathway is relevant in diseases such as age-related macular degeneration.

GHRP6_Aza_Peptide_Signaling cluster_cell Endothelial Cell CD36 CD36 Receptor Downstream Downstream Signaling (e.g., Inhibition of VEGFR-2 signaling) CD36->Downstream Binding Angiogenesis Angiogenesis Downstream->Angiogenesis Inhibition Aza_GHRP6 GHRP-6 Aza-Peptide Analog Aza_GHRP6->CD36 Selective Agonist

Caption: GHRP-6 Aza-Peptide Analog Signaling Pathway.

Conclusion

The incorporation of Boc-D-aza-amino acids into peptides is a robust strategy for the development of novel peptidomimetics with improved therapeutic potential. The resulting aza-peptides often exhibit enhanced metabolic stability and constrained conformations, leading to fine-tuned biological activities. The synthetic protocols provided herein offer a framework for the rational design and synthesis of aza-peptide libraries for drug discovery and chemical biology applications. The quantitative data presented underscore the significant impact that aza-amino acid substitution can have on receptor affinity and enzyme inhibition. Future research in this area will likely focus on exploring a wider diversity of aza-amino acid side chains and their application in targeting a broader range of biological processes.

References

An In-depth Technical Guide on the Core Mechanism of Action of Boc-D-Aza-OH (CHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Aza-OH (CHA), or N-Boc-D-3-azidoalanine dicyclohexylammonium (B1228976) salt, is a synthetic amino acid derivative that serves as a critical tool in chemical biology and drug development. Its core "mechanism of action" is not defined by a direct interaction with a biological target to elicit a cellular response, but rather by its chemical reactivity that enables the precise covalent modification of biomolecules.[1][2] This guide details the chemical principles underlying its function, its application in bioconjugation, and the experimental protocols for its use.

The utility of Boc-D-Aza-OH (CHA) lies in its azido (B1232118) functional group, which can participate in highly specific and efficient "click chemistry" reactions.[1][2] These reactions allow for the stable linking of this amino acid, or peptides containing it, to other molecules, such as reporter tags, imaging agents, or drug payloads.[3][]

Chemical Properties and Data

The key quantitative data for Boc-D-Aza-OH (CHA) relates to its chemical and physical properties rather than biological activity metrics like IC50 values.

PropertyValueReference
Molecular Formula C8H14N4O4[3]
Molecular Weight 230.22 g/mol [3]
CAS Number 122225-54-1[5]
Appearance Brown oil[5]
Purity ≥95%[5]
Storage Temperature Room Temperature[5]
Key Functional Groups Azide (B81097) (-N3), Boc-protected amine, Carboxylic acid[1][2][3]

Core Mechanism of Action: Click Chemistry

The primary mechanism of action of Boc-D-Aza-OH (CHA) is its participation in two main types of click chemistry reactions: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These reactions are bioorthogonal, meaning they proceed with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction between an azide (present in Boc-D-Aza-OH) and a terminal alkyne to form a stable 1,4-disubstituted-1,2,3-triazole ring. This reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate).

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Azide R1-N3 (from Boc-D-Aza-OH) Product Stable Triazole Linkage Azide->Product reacts with Alkyne R2-C≡CH (Alkynated Molecule) Alkyne->Product reacts with Catalyst Cu(I) Catalyst->Product catalyzes Product_Structure R1-Triazole-R2 Product->Product_Structure

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC, which is advantageous for in vivo applications where copper toxicity is a concern. This reaction utilizes a strained cycloalkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide to form a stable triazole linkage.[1][2]

SPAAC_Mechanism cluster_reactants Reactants Azide R1-N3 (from Boc-D-Aza-OH) Product Stable Triazole Linkage (Copper-Free) Azide->Product spontaneously reacts with Cycloalkyne Strained Alkyne (e.g., DBCO, BCN) Cycloalkyne->Product spontaneously reacts with Product_Structure R1-Triazole-R2 Product->Product_Structure

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Pathway.

Experimental Protocols and Workflow

The following are generalized protocols for the application of Boc-D-Aza-OH in bioconjugation. These protocols assume that Boc-D-Aza-OH has first been incorporated into a peptide or protein of interest through solid-phase peptide synthesis or other biochemical methods.

General Experimental Workflow

The overall process involves incorporating the azido-amino acid into a biomolecule, followed by a click chemistry reaction to conjugate it with a molecule of interest.

Experimental_Workflow A 1. Incorporation of Boc-D-Aza-OH into Peptide/Protein B 2. Deprotection & Purification of Azido-Biomolecule A->B C 3. Preparation of Reaction Mixture (Azido-Biomolecule + Alkyne-Molecule) B->C D 4. Click Reaction (CuAAC or SPAAC) C->D E 5. Purification of Conjugate D->E F 6. Analysis & Downstream Application (e.g., Imaging, Assay) E->F

Caption: General workflow for bioconjugation using Boc-D-Aza-OH.

Protocol 1: CuAAC for Protein Labeling

This protocol describes the labeling of a purified protein containing an azido group with an alkyne-functionalized fluorescent dye.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-dye in DMSO.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water (freshly made).

    • Prepare the azido-functionalized protein in a copper-free buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azido-protein (final concentration 1-10 µM) and the alkyne-dye (final concentration 50-100 µM).

    • Add CuSO4 to a final concentration of 1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

    • Gently mix and incubate at room temperature for 1-2 hours, protected from light.

  • Purification and Analysis:

    • Remove unreacted dye and reagents by size-exclusion chromatography or dialysis.

    • Analyze the labeled protein using SDS-PAGE with in-gel fluorescence scanning and quantify the labeling efficiency by UV-Vis spectroscopy.

Protocol 2: SPAAC for Live Cell Labeling

This protocol is for labeling a cell-surface protein that has incorporated an azido-amino acid with a DBCO-functionalized imaging agent.

  • Cell Preparation:

    • Culture cells that have been metabolically labeled or otherwise engineered to express a protein containing an azido group.

    • Wash the cells twice with serum-free, copper-free media or PBS.

  • Labeling Reaction:

    • Prepare a stock solution of the DBCO-reagent in DMSO.

    • Dilute the DBCO-reagent in pre-warmed culture media to the desired final concentration (typically 10-50 µM).

    • Remove the wash buffer from the cells and add the DBCO-containing media.

    • Incubate the cells under normal culture conditions (37°C, 5% CO2) for 30-60 minutes.

  • Washing and Imaging:

    • Remove the labeling media and wash the cells three times with fresh media or PBS to remove any unreacted DBCO-reagent.

    • The cells are now ready for imaging by fluorescence microscopy or analysis by flow cytometry.

Conclusion

Boc-D-Aza-OH (CHA) is a versatile chemical tool whose mechanism of action is rooted in the principles of bioorthogonal click chemistry.[1][2] It does not possess intrinsic biological activity but serves as a powerful building block for the synthesis of modified peptides and the specific conjugation of biomolecules.[3][] Its application in CuAAC and SPAAC reactions enables a wide range of studies in proteomics, drug delivery, and molecular imaging, making it an indispensable reagent for researchers in the life sciences.

References

An In-depth Technical Guide on the Safety and Handling of Boc-D-Aza-OH (CHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Boc-D-Aza-OH (CHA), a reagent utilized in click chemistry for bioconjugation and drug development. Due to the presence of an azide (B81097) functional group, specific precautions are necessary to ensure safe laboratory practices.

Chemical and Physical Properties

Boc-D-Aza-OH (CHA) is a protected amino acid derivative containing a reactive azide moiety. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine, while the cyclohexylamine (B46788) (CHA) salt enhances stability.

PropertyValueSource
CAS Number 2098496-96-7[1]
Molecular Formula C14H27N5O4[1]
Molecular Weight 329.4 g/mol [1]
Appearance Off-white to yellow powder (typical for similar compounds)Inferred from related products
Storage Temperature -20°C[1]

Safety and Hazard Information

HazardDescriptionPrecautionary Measures
Explosive Potential Organic azides can decompose explosively when subjected to heat, light, pressure, or shock.[1][2][3] Small molecules with a high nitrogen-to-carbon ratio are particularly hazardous.Handle with care, avoiding friction and impact. Work behind a blast shield for reactions of unknown stability.[3] Do not scale up reactions without a thorough risk assessment.
Toxicity The azide ion has a toxicity comparable to that of cyanide.[2] It can be fatal if inhaled, absorbed through the skin, or swallowed.Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[2][3][4]
Reactivity Reacts violently with strong oxidizing agents, strong acids, and certain metals.[1][5] Contact with heavy metals (e.g., copper, lead) can form highly shock-sensitive metal azides.[1] Avoid using chlorinated solvents like dichloromethane, which can form explosive diazidomethane.[1][2]Use plastic or ceramic spatulas for handling.[2][6] Ensure all reaction components are compatible. Avoid contact with incompatible metals.
Formation of Hydrazoic Acid Contact with acid can produce highly toxic and explosive hydrazoic acid gas.Keep away from acidic conditions. Azide waste should be stored separately from acidic waste.[2]

Handling and Storage

Proper handling and storage are crucial to mitigate the risks associated with Boc-D-Aza-OH (CHA).

AspectProtocol
Personal Protective Equipment (PPE) Always wear a lab coat, safety glasses with side shields or goggles, and nitrile gloves. For procedures with a higher risk of splashing, a face shield is recommended.[3]
Engineering Controls All work with Boc-D-Aza-OH (CHA) should be conducted in a well-ventilated chemical fume hood.[4][6] A blast shield should be used when heating the compound or running reactions for the first time.[3]
Weighing and Transfer Use plastic, ceramic, or glass spatulas to handle the solid material.[2][6] Avoid metal spatulas to prevent the formation of shock-sensitive metal azides.[4][6]
Storage Store in a tightly sealed container at -20°C, protected from light and sources of heat or shock.[1][3] Store away from incompatible materials such as acids and oxidizing agents.
Disposal Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain, as it can react with lead or copper pipes (B44673) to form explosive azides.[4] Azide waste should be collected in a dedicated, clearly labeled container.[2]

Experimental Protocols

Boc-D-Aza-OH (CHA) is primarily used as a click chemistry reagent in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[2]

This protocol outlines a general procedure for conjugating an alkyne-containing molecule to Boc-D-Aza-OH (CHA).

Materials:

  • Boc-D-Aza-OH (CHA)

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)

  • Appropriate buffer (e.g., PBS) or solvent (e.g., DMSO, water)

Stock Solutions:

  • Boc-D-Aza-OH (CHA): 10 mM in DMSO or an appropriate solvent.

  • Alkyne-molecule: 10 mM in a compatible solvent.

  • CuSO4: 100 mM in water.[7]

  • THPTA/TBTA (Ligand): 200 mM in water/DMSO.[7]

  • Sodium Ascorbate: 100 mM in water (prepare fresh).[7]

Procedure:

  • In a reaction tube, add the alkyne-containing molecule.

  • Add Boc-D-Aza-OH (CHA). A typical molar ratio is 1:1.5 to 1:5 (alkyne:azide).

  • Prepare the copper/ligand complex by mixing CuSO4 and THPTA/TBTA in a 1:2 molar ratio.[7] Let it stand for a few minutes.

  • Add the copper/ligand complex to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[7]

  • Incubate the reaction at room temperature for 30-60 minutes, protecting it from light.[7]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC).

  • Purify the product using standard chromatographic methods.

This metal-free click chemistry reaction is ideal for biological systems.

Materials:

  • Boc-D-Aza-OH (CHA)

  • Strained alkyne (e.g., DBCO, BCN) functionalized molecule

  • Compatible solvent (e.g., PBS, cell culture media)

Procedure:

  • Dissolve the strained alkyne-functionalized molecule in the chosen solvent.

  • Add Boc-D-Aza-OH (CHA) to the solution. A 1:1 to 1:2 molar ratio is typically sufficient.

  • Incubate the reaction at room temperature or 37°C. Reaction times can vary from 30 minutes to several hours depending on the reactivity of the strained alkyne.[8]

  • Monitor the reaction progress.

  • Purify the product as required for the specific application.

Visualizations

SafeAzideHandling cluster_Hazards Potential Hazards cluster_Controls Control Measures cluster_Outcome Desired Outcome Explosive Explosive Decomposition (Heat, Shock, Light) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Explosive->PPE EngControls Engineering Controls (Fume Hood, Blast Shield) Explosive->EngControls Toxic High Toxicity (Similar to Cyanide) Toxic->PPE Reactive Forms Unstable Compounds (Heavy Metals, Acids) WorkPractices Safe Work Practices (No Metal Spatulas, Avoid Acids) Reactive->WorkPractices SafeOps Safe Laboratory Operations PPE->SafeOps EngControls->SafeOps WorkPractices->SafeOps

Caption: Logical workflow for mitigating hazards associated with organic azides.

CuAAC_Workflow start Start prep_reagents Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Ascorbate) start->prep_reagents mix_reactants Combine Alkyne and Boc-D-Aza-OH (CHA) prep_reagents->mix_reactants prep_catalyst Prepare Cu(I) Catalyst (Mix CuSO4 and Ligand) prep_reagents->prep_catalyst initiate_reaction Add Cu(I) Catalyst and Sodium Ascorbate mix_reactants->initiate_reaction prep_catalyst->initiate_reaction incubate Incubate at Room Temperature (Protect from Light) initiate_reaction->incubate monitor Monitor Reaction Progress (e.g., LC-MS) incubate->monitor purify Purify Product monitor->purify end End purify->end

Caption: General experimental workflow for a CuAAC "click" reaction.

CuAAC_Mechanism CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI Cu_Acetylide Copper-Acetylide Intermediate CuI->Cu_Acetylide Alkyne Terminal Alkyne (R1-C≡CH) Alkyne->Cu_Acetylide Azide Boc-D-Aza-OH (R2-N3) Triazole_Complex Triazole-Copper Complex Azide->Triazole_Complex Cu_Acetylide->Triazole_Complex Product 1,4-Disubstituted Triazole Triazole_Complex->Product Protonation

Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

A Technical Guide to Boc-D-Aza-OH (CHA) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boc-D-Aza-OH (CHA), with the CAS number 2098496-96-7, is a valuable synthetic building block, primarily utilized as a reagent in click chemistry. Its structure, featuring a Boc-protected amine, a carboxylic acid, and an azide (B81097) functional group, makes it a versatile tool for the site-specific incorporation of a bioorthogonal handle into peptides and other molecules. This technical guide provides an in-depth overview of its suppliers, purity information, experimental applications, and its role in the study of biological pathways.

Supplier and Purity Information

The availability and purity of Boc-D-Aza-OH (CHA) are critical considerations for its successful application in research and development. Several chemical suppliers offer this compound, typically with high purity suitable for sensitive applications such as peptide synthesis and the development of antibody-drug conjugates (ADCs).

SupplierProduct NumberReported PurityAnalytical MethodCAS Number
MedChemExpressHY-W419403>98% (Typical)Not explicitly stated for this product, but HPLC and NMR are standard.2098496-96-7
Biorbytorb2663792High Purity (Typically ≥98%)Not explicitly stated for this product, but rigorous testing is claimed.2098496-96-7

Note: Purity levels are based on typical values for similar products from these suppliers and should be confirmed by consulting the Certificate of Analysis (CoA) for a specific lot.

Core Applications

Boc-D-Aza-OH (CHA) is predominantly used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), two key types of "click chemistry".[1] These reactions are known for their high efficiency, specificity, and biocompatibility. The primary applications include:

  • Peptide Synthesis: Incorporation of the azido (B1232118) group into a peptide sequence allows for subsequent conjugation with alkyne-modified molecules, such as fluorescent dyes, imaging agents, or cytotoxic drugs.

  • Antibody-Drug Conjugates (ADCs): The azide group serves as a chemical handle for the site-specific attachment of drug payloads to antibodies, leading to more homogeneous and potentially more effective ADC constructs.

  • Development of Biological Probes: Synthesis of probes to study biological processes and signaling pathways. The azide group allows for the attachment of reporter molecules to a biologically active scaffold.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-modified peptide (synthesized using Boc-D-Aza-OH)

  • Alkyne-functionalized reporter molecule (e.g., a fluorescent dye with a terminal alkyne)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper-chelating ligand

  • Solvent (e.g., DMSO, water, or a mixture)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the azide-modified peptide in a suitable solvent.

    • Prepare a stock solution of the alkyne-functionalized reporter molecule in a compatible solvent (e.g., DMSO).

    • Prepare a stock solution of CuSO4 in water.

    • Prepare a fresh stock solution of sodium ascorbate in water immediately before use.

    • Prepare a stock solution of the copper ligand (TBTA or THPTA) in a suitable solvent.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified peptide and the alkyne-functionalized reporter molecule in the desired molar ratio (typically a slight excess of the reporter molecule is used).

    • Add the copper ligand to the reaction mixture.

    • Add the CuSO4 solution to the mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Conditions:

    • Vortex the reaction mixture gently to ensure homogeneity.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique such as HPLC or LC-MS.

  • Purification:

    • Upon completion, the reaction mixture can be purified to remove excess reagents and byproducts. Common purification methods include reversed-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography.

  • Analysis:

    • The purified product should be analyzed to confirm its identity and purity, for example, by mass spectrometry and HPLC.

Visualization of Experimental Workflow and Signaling Pathway Application

Experimental Workflow

The following diagram illustrates a typical workflow for the use of Boc-D-Aza-OH (CHA) in the synthesis of a peptide probe and its subsequent use in a click chemistry-based pulldown experiment to identify protein interactions.

G cluster_synthesis Peptide Probe Synthesis cluster_click_chem Click Chemistry cluster_application Biological Application start Boc-D-Aza-OH (CHA) sp_synthesis Solid-Phase Peptide Synthesis start->sp_synthesis azide_peptide Azide-Modified Peptide sp_synthesis->azide_peptide click_reaction CuAAC Reaction azide_peptide->click_reaction alkyne_biotin Alkyne-Biotin alkyne_biotin->click_reaction biotin_probe Biotinylated Peptide Probe click_reaction->biotin_probe incubation Incubation biotin_probe->incubation cell_lysate Cell Lysate cell_lysate->incubation pulldown Affinity Pulldown incubation->pulldown streptavidin_beads Streptavidin Beads streptavidin_beads->pulldown ms_analysis Mass Spectrometry pulldown->ms_analysis protein_id Protein Identification ms_analysis->protein_id

Caption: Workflow for identifying protein interactions using a Boc-D-Aza-OH derived probe.

Application in Studying Signaling Pathways

Molecules synthesized using Boc-D-Aza-OH (CHA) can be employed as probes to investigate various signaling pathways. For instance, an azide-modified inhibitor of a specific kinase could be used to identify its downstream targets. The inhibitor would be introduced into a cellular system, followed by cell lysis and a click reaction with an alkyne-tagged reporter (e.g., biotin). This allows for the enrichment and identification of the kinase and its interacting proteins via mass spectrometry.

The following diagram illustrates a conceptual signaling pathway where such a probe could be applied to study the MAP Kinase pathway.

G cluster_pathway MAP Kinase Signaling Pathway cluster_probe Probe Interaction growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression probe Azide-Modified MEK Inhibitor probe->mek Inhibition & Labeling

Caption: Probing the MAP Kinase pathway with an azide-modified MEK inhibitor.

Boc-D-Aza-OH (CHA) is a key reagent for the introduction of azide functionalities into molecules, enabling a wide range of applications in chemical biology and drug discovery through click chemistry. Its commercial availability at high purity facilitates its use in demanding synthetic procedures. The ability to create site-specifically modified peptides and other biomolecules opens up numerous possibilities for the development of novel therapeutics, diagnostic tools, and research probes to unravel complex biological processes.

References

The Strategic Application of Boc-D-Aza-OH (CHA) in Peptide and Click Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Boc-D-Aza-OH (CHA), a non-natural amino acid analogue and click chemistry reagent, offers a unique toolset for peptide-based drug design and bioconjugation. Its incorporation into peptide backbones can enforce specific secondary structures, enhancing biological activity and metabolic stability. Furthermore, its integrated azide (B81097) functionality serves as a versatile handle for the precise attachment of molecules through click chemistry. This technical guide provides a comprehensive review of the applications of Boc-D-Aza-OH (CHA), including detailed experimental protocols and a quantitative analysis of its impact on peptide conformation and function.

Core Applications in Peptide Synthesis and Drug Discovery

The primary applications of Boc-D-Aza-OH (CHA) stem from its dual nature as both a proline analogue and a click chemistry reagent.

1. Conformational Constraint in Peptides:

The replacement of the alpha-carbon of a proline residue with a nitrogen atom, creating an azaproline (azPro) moiety, significantly influences the conformational landscape of a peptide.[1][2] This substitution has been shown to stabilize the cis-amide bond conformation, a key feature in the formation of Type VI β-turns.[1][2] Such turns are critical for the three-dimensional structure of many biologically active peptides, including those targeting G-protein coupled receptors (GPCRs).[3][4][5][6] By inducing a specific and predictable turn, Boc-D-Aza-OH (CHA) can lock a peptide into its bioactive conformation, potentially leading to increased receptor affinity and efficacy.

The D-configuration of this amino acid analogue also contributes to increased resistance to enzymatic degradation by proteases, a common challenge in the development of peptide therapeutics.

2. A Versatile Handle for Click Chemistry:

Boc-D-Aza-OH (CHA) is equipped with an azide group, rendering it a ready participant in click chemistry reactions.[7] This allows for the straightforward and efficient conjugation of peptides containing this residue to other molecules bearing a terminal alkyne. The most common of these reactions is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage. This has broad applications in:

  • Drug Delivery: Attaching peptides to drug carriers or cell-penetrating peptides.

  • Imaging: Conjugating peptides to fluorescent dyes or imaging agents for diagnostics.

  • Assay Development: Immobilizing peptides on solid surfaces for binding assays.

Quantitative Data on Conformational Effects

The incorporation of azaproline has been shown to have a quantifiable impact on the energetics of peptide conformation. The stabilization of the cis-amide conformer is a key outcome.

ParameterValue (kcal/mol)Reference
Reduction in cis-trans isomerization energy barrier~6[1]
Destabilization of trans-amide conformer due to loss of intramolecular hydrogen bond~2.2[1]
Increased interaction energy with water for the trans-amide conformer~3.8[1]

Table 1: Energetic effects of azaproline incorporation on peptide conformation.

Experimental Protocols

Incorporation of Boc-D-Aza-OH (CHA) into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of Boc-D-Aza-OH (CHA) into a peptide sequence using a standard Boc-SPPS strategy on a Merrifield resin.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • Boc-D-Aza-OH (CHA)

  • Other Boc-protected amino acids

  • Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)

  • Piperidine (for Fmoc chemistry if used in combination)

  • Scavengers (e.g., anisole, thioanisole)

  • Anhydrous hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.

  • First Amino Acid Attachment: Attach the C-terminal Boc-protected amino acid to the resin.

  • Deprotection: Remove the Boc protecting group with a solution of 50% TFA in DCM. Wash the resin thoroughly with DCM and then DMF.

  • Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt with a 5% DIEA solution in DMF.

  • Coupling of Boc-D-Aza-OH (CHA):

    • Dissolve Boc-D-Aza-OH (CHA) (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

    • Add DIC or DCC (3 equivalents) to the solution to pre-activate the amino acid for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours. Monitor the reaction completion using a Kaiser test.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with acetic anhydride (B1165640) and DIEA in DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.

  • Final Cleavage: Cleave the completed peptide from the resin and remove side-chain protecting groups using anhydrous HF or TFMSA with appropriate scavengers.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Merrifield Resin Swell Swell Resin (DCM) Resin->Swell Attach_AA1 Attach First Boc-Amino Acid Swell->Attach_AA1 Deprotect Boc Deprotection (50% TFA/DCM) Attach_AA1->Deprotect Neutralize Neutralization (DIEA) Deprotect->Neutralize Couple_Aza Couple Boc-D-Aza-OH (CHA) (DCC/HOBt) Neutralize->Couple_Aza Elongate Elongate Peptide Chain (Repeat Deprotection/ Coupling) Couple_Aza->Elongate Cleave Cleave from Resin (HF or TFMSA) Elongate->Cleave Purify Purify Peptide (RP-HPLC) Cleave->Purify CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalytic System Peptide_N3 Peptide-N3 (from Boc-D-Aza-OH) Triazole_Product Peptide-Triazole-R Peptide_N3->Triazole_Product Alkyne_R Alkyne-R Alkyne_R->Triazole_Product Copper_Catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) Copper_Catalyst->Triazole_Product catalyzes Ligand Ligand (THPTA or TBTA) Ligand->Copper_Catalyst stabilizes GPCR_Signaling_Pathway Ligand Azaproline-Containing Peptide Ligand GPCR G-Protein Coupled Receptor (Inactive) Ligand->GPCR Binds GPCR_Active GPCR (Active) GPCR->GPCR_Active Conformational Change G_Protein G-Protein Complex (GDP-bound) GPCR_Active->G_Protein Activates G_Protein_Active G-Protein Subunits (Gα-GTP and Gβγ) G_Protein->G_Protein_Active GDP/GTP Exchange Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein_Active->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

References

A Deep Dive into Boc-D-Aza-OH (CHA) and Boc-L-Aza-OH (CHA): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Stereoisomers of Boc-Protected Azaproline

In the landscape of peptidomimetics and drug discovery, the incorporation of unnatural amino acids offers a powerful strategy to modulate the conformational properties, stability, and biological activity of peptides. Among these, aza-amino acids, where the α-carbon is replaced by a nitrogen atom, have garnered significant attention. This technical guide provides a comprehensive comparison of two key stereoisomers: Boc-D-Aza-OH (CHA) and Boc-L-Aza-OH (CHA), which are the cyclohexylammonium (CHA) salts of Boc-protected D- and L-azaproline, respectively.

Introduction to Boc-Protected Azaproline Stereoisomers

Boc-D-Aza-OH (CHA) and Boc-L-Aza-OH (CHA) are versatile building blocks utilized in solid-phase peptide synthesis (SPPS) and as reagents in click chemistry. Their core structure, an azaproline ring, imparts unique conformational constraints on peptide backbones. The stereochemistry at the α-nitrogen, designated as D or L, plays a crucial role in dictating the three-dimensional structure and, consequently, the biological function of the resulting peptides.

Physicochemical Properties

PropertyBoc-D-Aza-OH (CHA)Boc-L-Aza-OH (CHA)
Molecular Formula C₁₄H₂₇N₅O₄C₁₄H₂₇N₅O₄
Molecular Weight 329.40 g/mol 329.40 g/mol
Appearance White to off-white solidWhite to off-white solid
Chirality D-configurationL-configuration
Solubility Soluble in organic solvents such as DMF and DMSO.Soluble in organic solvents such as DMF and DMSO.

Conformational Impact on Peptide Structure

The incorporation of azaproline into a peptide sequence has profound effects on its secondary structure. Both D- and L-azaproline residues are known to be potent inducers of β-turns, which are critical motifs for molecular recognition and biological activity.

Key Conformational Effects:

  • β-Turn Induction: Azaproline residues favor the formation of type VI β-turns, which are characterized by a cis-amide bond preceding the proline or proline analog.[1][2] This is a significant deviation from the more common trans-amide bonds found in peptides.

  • Cis-Amide Stabilization: The substitution of the α-carbon with a nitrogen atom in azaproline stabilizes the cis conformation of the preceding peptide bond.[2][3] This effect is attributed to the electronic and steric properties of the aza-amino acid.

  • Influence of Chirality: The stereochemistry of the azaproline residue can influence the chirality of the resulting β-turn and the overall peptide conformation. X-ray crystallography studies have shown that the absolute configuration of the azaproline nitrogens can depend on the surrounding amino acid sequence.[4] NMR studies on peptides containing azaproline have been instrumental in elucidating these conformational preferences in solution.[1][5][6]

The ability to precisely control peptide conformation through the stereoselective incorporation of D- or L-azaproline is a valuable tool for designing peptides with specific structural and functional properties.

Applications in Drug Discovery and Development

The unique properties of Boc-D-Aza-OH (CHA) and Boc-L-Aza-OH (CHA) make them valuable reagents in various stages of drug discovery and development.

Peptidomimetics

By introducing conformational constraints, azaproline residues can lock a peptide into its bioactive conformation, potentially leading to increased receptor affinity and selectivity. The enhanced stability of the cis-amide bond can also contribute to increased resistance to proteolytic degradation, a major challenge in peptide-based drug development. The choice between D- and L-azaproline allows for the exploration of different spatial arrangements to optimize binding to a biological target.

Antibody-Drug Conjugates (ADCs)

Boc-D/L-Aza-OH (CHA) can be utilized as components of the linker in ADCs. The stereochemistry of the linker can significantly impact the efficacy and safety of the ADC. Studies have shown that the incorporation of D-amino acids in the linker can, in some cases, improve the therapeutic index by reducing toxicity without compromising anti-tumor activity.[5] The azaproline moiety can introduce a specific conformational bend in the linker, which may influence the release of the cytotoxic payload at the target site.

The general workflow for ADC development involves several key stages where linker design is critical.

ADC_Development_Workflow Target_ID Target Identification & Validation Antibody_Dev Antibody Development Target_ID->Antibody_Dev Linker_Design Linker Design & Synthesis Antibody_Dev->Linker_Design Payload_Selection Payload Selection Payload_Selection->Linker_Design Conjugation Conjugation Linker_Design->Conjugation In_Vitro_Testing In Vitro Testing Conjugation->In_Vitro_Testing In_Vivo_Testing In Vivo Testing In_Vitro_Testing->In_Vivo_Testing Clinical_Trials Clinical Trials In_Vivo_Testing->Clinical_Trials

Caption: General workflow for Antibody-Drug Conjugate (ADC) development.
Click Chemistry

As click chemistry reagents, Boc-D/L-Aza-OH (CHA) can be used for the efficient and specific conjugation of molecules. The azide (B81097) functionality allows for copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions, enabling the facile labeling and modification of biomolecules.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Boc-Azaproline

This protocol outlines the general steps for incorporating Boc-D/L-Aza-OH into a peptide sequence using manual Boc-SPPS.

Materials:

  • Boc-protected amino acids

  • Boc-D-Aza-OH (CHA) or Boc-L-Aza-OH (CHA)

  • Appropriate resin (e.g., Merrifield or PAM resin)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HBTU, HATU)

  • Scavengers (e.g., triisopropylsilane, water)

  • Cleavage cocktail (e.g., HF/anisole or a low-HF system)

Workflow for a single coupling cycle:

SPPS_Cycle Resin_Swelling 1. Resin Swelling (DCM) Deprotection 2. Boc Deprotection (TFA in DCM) Resin_Swelling->Deprotection Neutralization 3. Neutralization (DIPEA in DCM/DMF) Deprotection->Neutralization Coupling 4. Coupling (Boc-Aza-OH, Coupling Reagent, DIPEA in DMF) Neutralization->Coupling Washing 5. Washing (DMF and DCM) Coupling->Washing Washing->Deprotection Next Cycle

Caption: A single coupling cycle in Boc-SPPS.

Detailed Steps:

  • Resin Preparation: Swell the resin in DCM for 30 minutes.

  • Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the Boc protecting group.

  • Washing: Wash the resin thoroughly with DCM and then DMF.

  • Neutralization: Neutralize the resin with a solution of 5-10% DIPEA in DMF.

  • Coupling:

    • Pre-activate a 2-4 fold molar excess of Boc-D/L-Aza-OH (CHA) with a coupling reagent (e.g., HBTU, HATU) and DIPEA in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test, although this is not effective for secondary amines like azaproline; an alternative like the chloranil (B122849) test is recommended).

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.

  • Final Deprotection and Cleavage: After the final coupling, deprotect the N-terminal Boc group. Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., anhydrous HF with scavengers). Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and safety precautions.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Characterize the purified peptide by mass spectrometry and NMR spectroscopy.

Synthesis of Boc-L-proline (Illustrative Example)

Materials:

Procedure:

  • Suspend L-proline (1 equivalent) in DCM.

  • Add triethylamine (1.5 equivalents) to the suspension.

  • Add di-tert-butyl dicarbonate (1.2 equivalents) to the mixture and stir at room temperature for 2.5 hours.

  • Wash the organic phase with saturated citric acid solution, followed by saturated sodium chloride solution, and finally water.

  • Dry the organic phase over anhydrous MgSO₄ and evaporate the solvent under reduced pressure.

  • The resulting oil can be solidified by cooling and washed with a small amount of cold ethyl ether to yield the white solid product, Boc-L-proline.[7]

Conclusion

Boc-D-Aza-OH (CHA) and Boc-L-Aza-OH (CHA) are powerful tools for chemists and drug developers. Their ability to induce specific secondary structures and enhance peptide stability makes them invaluable for the rational design of peptidomimetics and other therapeutic agents. The choice of stereoisomer provides an additional layer of control for fine-tuning the conformational and biological properties of the target molecule. While further research is needed to fully elucidate the comparative advantages of D- versus L-azaproline in all applications, their utility in modern medicinal chemistry is undeniable. Researchers are encouraged to carefully consider the desired conformational outcome when selecting between these two versatile building blocks.

References

In-Depth Technical Guide: Physical Characteristics of Boc-D-Aza-OH (CHA) Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of Boc-D-Aza-OH (CHA) powder. The information is intended to assist researchers and drug development professionals in the effective handling, storage, and application of this versatile click chemistry reagent.

Chemical Identity and Structure

Boc-D-Aza-OH (CHA), with the full chemical name (2R)-2-[(tert-butoxycarbonyl)amino]-3-azidopropanoic acid cyclohexylammonium salt, is a non-proteinogenic amino acid derivative. The structure incorporates a tert-butyloxycarbonyl (Boc) protecting group on the amine, an azide (B81097) functional group for click chemistry applications, and a cyclohexylammonium (CHA) salt to improve stability and handling.

IdentifierValue
Chemical Name (2R)-2-[(tert-butoxycarbonyl)amino]-3-azidopropanoic acid cyclohexylammonium salt
Molecular Formula C14H27N5O4[1]
Molecular Weight 329.4 g/mol [1]
CAS Number 2098496-96-7[1]

Physical Properties

Boc-D-Aza-OH (CHA) is typically supplied as a solid powder. While specific quantitative data from peer-reviewed literature is limited, the following information has been compiled from supplier data.

PropertyDescriptionSource
Appearance White to off-white or beige powder.[2]
Melting Point Not consistently reported in public literature. It is recommended to refer to the Certificate of Analysis provided by the specific supplier for lot-specific data.
Solubility Data on quantitative solubility in various solvents is not readily available. Based on its structure as a protected amino acid salt, it is expected to have some solubility in polar organic solvents. For experimental use, it is advisable to test solubility on a small scale in solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Methanol.
Storage Recommended storage is at -20°C for long-term stability.[1] For short-term use, it may be shipped at room temperature.[3]

Handling and Safety

As with any chemical reagent, appropriate safety precautions should be taken when handling Boc-D-Aza-OH (CHA) powder.

AspectRecommendation
Personal Protective Equipment (PPE) Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.
Handling Avoid generating dust. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.
Stability Stable under recommended storage conditions. Avoid strong oxidizing agents and strong acids.

For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.

Application in Experimental Workflows

Boc-D-Aza-OH (CHA) is primarily utilized as a building block in chemical synthesis, particularly in the field of bioconjugation, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][3] This reaction's high efficiency and specificity make it a valuable tool for linking molecules in complex biological environments.[3][4]

Below is a generalized experimental workflow for a CuAAC reaction involving an azide-containing compound like Boc-D-Aza-OH (CHA).

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_process Reaction and Analysis reagent_azide 1. Dissolve Azide (e.g., Boc-D-Aza-OH) in appropriate solvent mix_reagents 6. Combine Azide, Alkyne, and Ligand solutions reagent_azide->mix_reagents reagent_alkyne 2. Dissolve Alkyne- functionalized molecule in compatible solvent reagent_alkyne->mix_reagents reagent_copper 3. Prepare CuSO4 stock solution add_copper 7. Add CuSO4 solution reagent_copper->add_copper reagent_reducing 4. Prepare Sodium Ascorbate (B8700270) stock solution (fresh) initiate_reaction 8. Initiate with Sodium Ascorbate solution reagent_reducing->initiate_reaction reagent_ligand 5. Prepare Ligand (e.g., THPTA/TBTA) stock solution reagent_ligand->mix_reagents mix_reagents->add_copper add_copper->initiate_reaction incubation 9. Incubate at Room Temp (e.g., 30-60 min) initiate_reaction->incubation analysis 10. Monitor reaction (e.g., TLC, LC-MS) incubation->analysis workup 11. Purify product (e.g., Chromatography) analysis->workup

Generalized workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO, water).

    • Prepare a stock solution of the azide-containing molecule (e.g., Boc-D-Aza-OH) in a compatible solvent.

    • Prepare a 20 mM stock solution of Copper(II) Sulfate (CuSO₄) in water.

    • Prepare a 50 mM stock solution of a copper(I)-stabilizing ligand, such as THPTA, in water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne and azide solutions.

    • Add the copper-stabilizing ligand solution to the mixture. The recommended molar ratio of ligand to copper is typically 5:1.[5]

    • Add the CuSO₄ solution. The final concentration of copper can range from 0.05 to 0.25 mM.[5]

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of around 5 mM is common.[5]

    • Allow the reaction to proceed at room temperature. Reaction times can vary from 30 minutes to a few hours.

    • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, the desired triazole product can be isolated using standard purification techniques, such as column chromatography.

Note: The use of a copper-chelating ligand is crucial to accelerate the reaction and protect sensitive biomolecules from oxidation by reactive oxygen species that can be generated under these conditions.[5]

References

Technical Guide: Optimal Storage Conditions for Boc-D-Aza-OH (CHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage conditions for N-α-(t-Butoxycarbonyl)-D-3-azidoalanine dicyclohexylammonium (B1228976) salt, commonly known as Boc-D-Aza-OH (CHA). Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and maximizing its shelf life.

Overview and Compound Characteristics

Boc-D-Aza-OH (CHA) is a synthetic amino acid derivative widely utilized in peptide synthesis and click chemistry. The presence of the azido (B1232118) group makes it a valuable building block for introducing modifications and conjugations. The dicyclohexylammonium (CHA) salt form is reported to enhance the compound's handling properties, solubility, and stability. However, like many complex organic molecules, its stability is contingent upon proper storage.

Recommended Storage Conditions: Quantitative Data

The stability of Boc-D-Aza-OH (CHA) is primarily dependent on temperature and its physical state (powder vs. in solvent). The following table summarizes the recommended storage conditions based on available supplier data.

Form Storage Temperature Recommended Duration Notes
Powder / Solid -20°CUp to 3 yearsKeep container tightly sealed and protected from moisture.
In Solvent -80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles. Use of anhydrous solvents is recommended.

Disclaimer: The storage durations are based on information from select suppliers. It is highly recommended to refer to the certificate of analysis and product datasheet provided by the specific vendor for lot-specific recommendations.

Experimental Protocols

Detailed experimental protocols for the determination of the stability and optimal storage conditions for Boc-D-Aza-OH (CHA) are not extensively available in the public domain. The recommendations provided by suppliers are likely based on internal stability studies, which may include:

  • Forced Degradation Studies: Exposing the compound to various stress conditions (e.g., elevated temperature, humidity, light, oxidizing agents) to identify potential degradation pathways.

  • Long-Term Stability Testing: Storing the compound under the recommended conditions and periodically analyzing its purity and integrity using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Without access to these proprietary studies, end-users should adhere strictly to the vendor's storage guidelines.

Logical Workflow for Handling and Storage

The following diagram outlines the general workflow for receiving, handling, and storing Boc-D-Aza-OH (CHA) to ensure its quality.

Figure 1: General Handling and Storage Workflow A Receive Compound B Inspect Container for Damage A->B C Log Lot Number and Date B->C D Transfer to Appropriate Storage C->D E Store at -20°C (Powder) D->E Solid Form F Prepare Solution (if needed) D->F For Solution I Use in Experiment E->I G Store at -80°C (In Solvent) F->G H Aliquot Solution G->H H->I

Caption: General Handling and Storage Workflow

Decision Pathway for Storage

The selection of the appropriate storage condition depends on the intended use and the form of the compound. This diagram illustrates the decision-making process.

Figure 2: Storage Decision Pathway A Boc-D-Aza-OH (CHA) Received B Immediate Use? A->B C Long-term Storage? B->C No G Use in Experiment B->G Yes D Store as Powder at -20°C C->D As Powder E Prepare Solution C->E As Solution D->G F Store Aliquots at -80°C E->F F->G

Caption: Storage Decision Pathway

Key Recommendations and Best Practices

  • Avoid Moisture: Boc-D-Aza-OH (CHA) is hygroscopic. Store in a desiccator where possible and always ensure the container is tightly sealed.

  • Prevent Freeze-Thaw Cycles: For solutions, preparing single-use aliquots is critical to prevent degradation that can occur with repeated temperature changes.

  • Inert Atmosphere: For very long-term storage, consider storing the solid compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Light Sensitivity: While not explicitly documented as light-sensitive, it is good laboratory practice to store the compound in an opaque container or in the dark.

  • Use High-Purity Solvents: When preparing solutions, use anhydrous, high-purity solvents to avoid introducing contaminants that could degrade the compound.

By following these storage and handling guidelines, researchers can ensure the stability and reliability of Boc-D-Aza-OH (CHA) for their scientific endeavors.

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-D-Azatryptophan (as CHA salt)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids, such as azatryptophan, into peptide sequences is a powerful strategy in drug discovery and chemical biology. The substitution of a carbon atom with a nitrogen atom in the indole (B1671886) ring of tryptophan can significantly alter the electronic and hydrogen-bonding properties of the resulting peptide, potentially leading to enhanced biological activity, modified receptor binding affinity, or improved pharmacokinetic profiles.

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing Boc-D-Azatryptophan, supplied as a cyclohexylammonium (CHA) salt. The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is employed, which is a classical and robust method for peptide synthesis.[1] While the Fmoc/tBu strategy has become more prevalent, the Boc strategy remains valuable, particularly for the synthesis of certain complex peptides and when using acid-labile resins.[1][2]

Core Principles of Boc-SPPS

Solid-phase peptide synthesis, pioneered by R.B. Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[3][4] This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing.[5][6]

The key steps in a single cycle of Boc-SPPS are:

  • Boc Deprotection: Removal of the acid-labile Boc protecting group from the N-terminus of the resin-bound peptide using an acid, typically trifluoroacetic acid (TFA).[7][8]

  • Neutralization: Neutralization of the resulting trifluoroacetate (B77799) salt with a hindered base, such as diisopropylethylamine (DIEA), to liberate the free amine.[7]

  • Coupling: Activation of the carboxyl group of the incoming Boc-protected amino acid and its subsequent coupling to the N-terminal amine of the peptide-resin to form a new peptide bond.[3]

  • Washing: Thorough washing of the resin to remove excess reagents and byproducts.[6]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[7]

Experimental Protocols

Materials and Reagents
Reagent/MaterialSupplierGradeNotes
Boc-D-Aza-OH (CHA)VariousPeptide Synthesis GradeThe exact isomer of azatryptophan (e.g., 4-, 5-, 6-, or 7-aza) should be confirmed.
Boc-protected amino acidsVariousPeptide Synthesis GradeWith appropriate benzyl-based side-chain protection (e.g., Boc-L-Arg(Tos)-OH, Boc-L-Asp(OBzl)-OH).
Merrifield Resin (or other suitable Boc resin)Various100-200 mesh, 1% DVB, ~1.0 mmol/gFor synthesizing peptide acids. MBHA resin is used for peptide amides.[9]
Dichloromethane (DCM)VariousAnhydrous, Peptide Synthesis Grade
N,N-Dimethylformamide (DMF)VariousAnhydrous, Peptide Synthesis Grade
Trifluoroacetic acid (TFA)VariousReagent Grade
Diisopropylethylamine (DIEA)VariousReagent Grade
N,N'-Diisopropylcarbodiimide (DIC)VariousReagent GradeCoupling reagent.
1-Hydroxybenzotriazole (HOBt)VariousAnhydrousCoupling additive.
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)VariousReagent GradeAlternative coupling reagent.
PiperidineVariousReagent GradeFor Kaiser test.
NinhydrinVariousReagent GradeFor Kaiser test.
PhenolVariousReagent GradeFor Kaiser test.
KCNVariousReagent GradeFor Kaiser test (in pyridine).
PyridineVariousAnhydrousFor Kaiser test.
Acetic Anhydride (B1165640)VariousReagent GradeFor capping unreacted amines.
Hydrofluoric Acid (HF)Specialized VendorAnhydrousEXTREMELY DANGEROUS . Requires a specialized apparatus and safety precautions.
Anisole (B1667542) / ThioanisoleVariousReagent GradeScavengers for cleavage.
Protocol 1: Conversion of Boc-D-Aza-OH (CHA) to the Free Acid

The cyclohexylammonium (CHA) salt of the Boc-protected amino acid must be converted to the free acid before it can be used in the coupling reaction.

  • Dissolve the Boc-D-Aza-OH (CHA) salt in a mixture of water and a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Add a 1 M aqueous solution of citric acid or potassium bisulfate dropwise while stirring until the pH of the aqueous layer is approximately 2-3.

  • Separate the organic layer.

  • Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain the free acid.

  • Verify the product by NMR or mass spectrometry.

Protocol 2: Solid-Phase Peptide Synthesis (Boc-SPPS)

This protocol describes a single coupling cycle for the incorporation of Boc-D-Azatryptophan.

Resin Preparation:

  • Swell the Merrifield resin in DCM (10 mL/g of resin) for at least 1 hour in a reaction vessel.

  • If starting with a pre-loaded resin, proceed to the deprotection step. If starting with the base resin, the first amino acid needs to be attached (esterified) to the resin, typically via its cesium salt to minimize racemization.[9]

Deprotection:

  • Drain the DCM from the swollen resin.

  • Add a solution of 50% TFA in DCM (v/v) to the resin (10 mL/g of resin).

  • Agitate the mixture for 5 minutes.

  • Drain the TFA/DCM solution.

  • Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-30 minutes.[8][9]

  • Drain the solution and wash the resin thoroughly with DCM (3x), isopropanol (B130326) (2x), and DCM (3x).

Neutralization:

  • Add a solution of 5% DIEA in DCM (v/v) to the resin.

  • Agitate for 5-10 minutes.

  • Drain the solution and repeat the neutralization step.

  • Wash the resin thoroughly with DCM (5x) to remove excess base.

Coupling of Boc-D-Azatryptophan: Side-Chain Protection Note: The indole nitrogen of tryptophan is susceptible to modification by cationic species generated during deprotection and cleavage.[3] While tryptophan can be used without side-chain protection, for azatryptophan, it is prudent to consider a side-chain protecting group, such as formyl (For) or benzyloxycarbonyl (Z), especially in the synthesis of longer peptides. If a side-chain protected version is not available, the use of scavengers during deprotection and cleavage is crucial.

Activation and Coupling (DIC/HOBt Method):

  • In a separate vessel, dissolve Boc-D-Azatryptophan (free acid, 3 equivalents relative to the resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

  • Add this solution to the neutralized peptide-resin.

  • Add DIC (3 equivalents) to the reaction vessel.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Monitor the completion of the coupling reaction using the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates the absence of free primary amines and a complete reaction. If the test is positive (blue beads), the coupling should be repeated.

Alternative Activation (HBTU Method):

  • In a separate vessel, dissolve Boc-D-Azatryptophan (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

  • Add DIEA (6 equivalents) to this solution and vortex for 1-2 minutes to pre-activate.

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate for 1-2 hours and monitor with the Kaiser test.

Capping (Optional but Recommended): If the Kaiser test remains positive after a second coupling, it is advisable to cap any unreacted N-terminal amines to prevent the formation of deletion sequences.

  • Wash the resin with DCM.

  • Treat the resin with a solution of acetic anhydride and DIEA in DCM for 30 minutes.

Washing:

  • After a negative Kaiser test, drain the coupling solution.

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and isopropanol (2x), followed by DCM (3x) to prepare for the next cycle.

Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.

Protocol 3: Cleavage and Deprotection

HF Cleavage (Requires Specialized Equipment and Training):

  • Dry the final peptide-resin under vacuum.

  • Place the resin in a specialized HF cleavage apparatus.

  • Add scavengers (e.g., anisole or thioanisole, 1 mL per gram of resin) to protect sensitive residues like tryptophan and methionine from alkylation by carbocations generated during cleavage.

  • Cool the vessel to -5 to 0 °C.

  • Condense anhydrous HF into the vessel (approximately 10 mL per gram of resin).

  • Stir the mixture at 0 °C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Wash the resin with cold diethyl ether to remove the scavengers and cleavage byproducts.

  • Extract the crude peptide from the resin with a suitable solvent (e.g., 10% aqueous acetic acid).

  • Lyophilize the aqueous extract to obtain the crude peptide.

TFMSA/TFA Cleavage (Alternative to HF): A mixture of trifluoromethanesulfonic acid (TFMSA) and TFA can also be used for cleavage and is generally considered safer than HF, although it may not be as effective for removing all benzyl-based protecting groups.

Data Presentation

StepParameterValue/ConditionNotes
Deprotection Reagent50% TFA in DCMA pre-wash of 5 minutes followed by a 20-30 minute reaction is standard.[9]
Volume10 mL/g resin
Neutralization Reagent5% DIEA in DCMRepeated twice.
Volume10 mL/g resin
Coupling Amino Acid Equivalents3Relative to resin loading.
Coupling Reagent Equiv.3 (DIC) or 2.9 (HBTU)
Additive Equivalents3 (HOBt)
Base Equivalents (for HBTU)6 (DIEA)
SolventDMF
Reaction Time1-4 hoursMonitor with Kaiser test.
Cleavage (HF) ReagentAnhydrous HFEXTREME CAUTION REQUIRED
ScavengerAnisole or ThioanisoleEssential for protecting tryptophan and azatryptophan residues.
Temperature0 °C
Reaction Time1-2 hours

Visualizations

SPPS_Workflow start Start: Peptide-Resin deprotection Boc Deprotection (50% TFA/DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Neutralization (5% DIEA/DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Coupling: Boc-D-Aza-OH + DIC/HOBt wash2->coupling kaiser_test Kaiser Test coupling->kaiser_test kaiser_test->coupling Positive (Recouple) capping Capping (Optional) kaiser_test->capping Positive after Recoupling wash3 Wash (DMF, DCM) kaiser_test->wash3 Negative capping->wash3 end_cycle Next Cycle or Final Cleavage wash3->end_cycle Cleavage_Workflow start Final Peptide-Resin add_scavengers Add Scavengers (e.g., Anisole) start->add_scavengers hf_cleavage HF Cleavage (0°C, 1-2h) add_scavengers->hf_cleavage hf_evaporation Evaporate HF hf_cleavage->hf_evaporation ether_wash Wash with Cold Diethyl Ether hf_evaporation->ether_wash peptide_extraction Extract Peptide (e.g., 10% Acetic Acid) ether_wash->peptide_extraction lyophilization Lyophilization peptide_extraction->lyophilization end_product Crude Peptide lyophilization->end_product

References

Coupling Reagents for Boc-D-Aza-OH (CHA) in Solid-Phase Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection and use of coupling reagents for the incorporation of Boc-D-Aza-OH (Cyclohexylammonium salt) into peptide sequences during Solid-Phase Peptide Synthesis (SPPS). The successful incorporation of aza-amino acids is crucial for the development of peptide-based therapeutics with enhanced stability and modified biological activity.

Introduction to Aza-Peptide Synthesis

Aza-peptides, in which the α-carbon of an amino acid residue is replaced by a nitrogen atom, are of significant interest in medicinal chemistry. This modification can confer resistance to enzymatic degradation and induce specific conformational constraints, potentially leading to improved therapeutic properties. However, the coupling of aza-amino acids in SPPS presents unique challenges due to the reduced nucleophilicity of the N-terminal hydrazine (B178648) moiety of the growing aza-peptide chain. This often results in slower reaction kinetics and lower coupling efficiencies compared to standard peptide bond formation. Therefore, the choice of coupling reagent and optimization of reaction conditions are critical for the successful synthesis of aza-peptides.

Choosing the Right Coupling Reagent

The selection of an appropriate coupling reagent is paramount for achieving high coupling efficiency and minimizing side reactions during the incorporation of Boc-D-Aza-OH. A variety of coupling reagents are available, each with its own advantages and disadvantages. The most common classes of coupling reagents used in peptide synthesis are carbodiimides, aminium/uronium salts, and phosphonium (B103445) salts.

Data Presentation: Comparison of Coupling Reagent Performance in Aza-Peptide Synthesis

The following table summarizes the performance of various coupling reagents in a model aza-peptide synthesis. While this data was generated in an Fmoc-SPPS context, the relative efficiencies of the coupling reagents are expected to be similar in Boc-SPPS.

Coupling ReagentAdditiveYield (%)Reaction Time (min)Key Considerations
HATU HOAt~9560Highly efficient, but can lead to guanidinylation of the N-terminus if pre-activation is not performed.[1]
HBTU HOBt~60150A common and cost-effective reagent, but less efficient than HATU for challenging couplings.[1]
DIC HOBt/Oxyma<50>180A cost-effective carbodiimide, but generally slow and less efficient for aza-peptide bond formation.[1]
COMU -~9540A highly efficient uronium salt with rapid kinetics, considered a safer alternative to benzotriazole-based reagents.[1]
PyBOP -~60150A phosphonium salt reagent with similar efficiency to HBTU.[1]
PyOxim -~9540An oxime-based phosphonium salt with high efficiency and rapid kinetics.[1]

Note: Yields and reaction times are approximate and can vary depending on the specific peptide sequence, resin, and reaction conditions.

Potential Side Reactions

Several side reactions can occur during the coupling of aza-amino acids, leading to impurities in the final peptide product. Understanding and mitigating these side reactions is crucial for a successful synthesis.

  • Guanidinylation: Uronium/aminium reagents like HATU and HBTU can react with the free N-terminal amine of the peptide chain to form a stable guanidinium (B1211019) group, which terminates the peptide elongation. This can be minimized by pre-activating the carboxylic acid before adding it to the resin.

  • Oxadiazolone and Hydantoin (B18101) Formation: The activated aza-amino acid can undergo intramolecular cyclization to form unreactive oxadiazolone or hydantoin derivatives, which reduces the coupling efficiency.

  • Symmetrical Urea Formation: The activated aza-amino acid can react with another molecule of the aza-amino acid to form a symmetrical urea, which is a common byproduct in peptide synthesis.

Experimental Protocols

The following protocols provide a general guideline for the coupling of Boc-D-Aza-OH (CHA) in manual Boc-SPPS. It is important to note that Boc-D-Aza-OH is supplied as a cyclohexylammonium (CHA) salt and must be converted to the free acid before use in the coupling reaction.

Preparation of Boc-D-Aza-OH Free Acid from CHA Salt
  • Dissolve the Boc-D-Aza-OH (CHA) salt in a mixture of dichloromethane (B109758) (DCM) and water.

  • Acidify the aqueous layer to approximately pH 2-3 with a cold, dilute solution of potassium bisulfate (KHSO₄) or citric acid.

  • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate (B1210297) or DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Filter and evaporate the solvent under reduced pressure to obtain the Boc-D-Aza-OH free acid.

cluster_0 Boc-SPPS Cycle for Aza-Amino Acid Incorporation Resin Resin-Bound Peptide Deprotection Boc Deprotection (e.g., 50% TFA in DCM) Resin->Deprotection 1. Neutralization Neutralization (e.g., 10% DIEA in DCM) Deprotection->Neutralization 2. Coupling Coupling of Boc-D-Aza-OH Neutralization->Coupling 3. Washing Washing (DCM and DMF) Coupling->Washing 4. Next_Cycle Next Coupling Cycle or Final Cleavage Washing->Next_Cycle 5.

Caption: General workflow for Boc-SPPS incorporating an aza-amino acid.

Protocol 1: HATU-Mediated Coupling
  • Resin Swelling: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 1-2 minutes, drain, and then treat with fresh 50% TFA in DCM for 20-30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x), isopropanol (B130326) (1x), and DMF (3x).

  • Neutralization: Treat the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).

  • Washing: Wash the resin with DCM (3x) and DMF (3x).

  • Pre-activation: In a separate vessel, dissolve Boc-D-Aza-OH (free acid, 3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the pre-activated Boc-D-Aza-OH solution to the resin. Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Monitor the coupling reaction using a qualitative method such as the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Capping (Optional): If the coupling is incomplete, cap the unreacted amino groups with acetic anhydride.

  • Proceed to the next deprotection and coupling cycle.

Protocol 2: DIC/HOBt-Mediated Coupling
  • Resin Swelling, Boc Deprotection, and Neutralization: Follow steps 1-5 from Protocol 1.

  • Coupling: In a separate vessel, dissolve Boc-D-Aza-OH (free acid, 3 equivalents) and HOBt (3 equivalents) in DMF. Add this solution to the resin. Then, add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents).

  • Reaction: Agitate the reaction mixture for 4-8 hours at room temperature.

  • Monitoring and Washing: Follow steps 8-9 from Protocol 1.

  • Capping and Next Cycle: Follow steps 10-11 from Protocol 1.

Troubleshooting

  • Incomplete Coupling: If the Kaiser test remains positive after the recommended coupling time, a second coupling can be performed. Alternatively, increasing the coupling time or temperature (if using a microwave synthesizer) may improve the yield. For particularly difficult couplings, switching to a more efficient coupling reagent like COMU or PyOxim is recommended.

  • Aggregation: Peptide aggregation on the resin can hinder coupling efficiency. Using solvents like N-methyl-2-pyrrolidone (NMP) or adding chaotropic salts can help to disrupt aggregation.

  • Side Product Formation: To minimize guanidinylation with uronium/aminium reagents, ensure that the carboxylic acid is pre-activated before addition to the resin. To reduce the formation of other side products, it is important to use high-quality reagents and anhydrous solvents.

Logical Workflow for Coupling Reagent Selection

Start Start: Couple Boc-D-Aza-OH Standard_Coupling Standard Coupling? Start->Standard_Coupling High_Efficiency High Efficiency Required? Standard_Coupling->High_Efficiency No HBTU Use HBTU/HOBt Standard_Coupling->HBTU Yes Cost_Sensitive Cost-Sensitive? High_Efficiency->Cost_Sensitive Yes HATU Use HATU/HOAt or COMU High_Efficiency->HATU No Cost_Sensitive->HBTU No DIC Use DIC/HOBt Cost_Sensitive->DIC Yes End End HATU->End HBTU->End DIC->End

Caption: Decision tree for selecting a coupling reagent for Boc-D-Aza-OH.

Conclusion

The successful incorporation of Boc-D-Aza-OH in SPPS is achievable with careful selection of coupling reagents and optimization of reaction conditions. For routine couplings, HBTU/HOBt offers a good balance of efficiency and cost. For challenging sequences or when high efficiency is paramount, HATU/HOAt or COMU are the recommended choices. Carbodiimide-based methods with DIC/HOBt are a cost-effective option but generally require longer reaction times and may result in lower yields. By following the provided protocols and troubleshooting guidelines, researchers can effectively incorporate aza-amino acids into their peptide sequences, paving the way for the development of novel and improved peptide-based therapeutics.

References

Application Notes and Protocols for Aza-Amino Acids and Related Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pursuit of novel therapeutic agents with enhanced potency, selectivity, and metabolic stability is a cornerstone of modern drug discovery. Peptides, with their high biological activity and specificity, are attractive starting points for drug development. However, their application is often limited by poor bioavailability and susceptibility to proteolytic degradation. Aza-peptides, peptidomimetics in which the α-carbon of one or more amino acid residues is replaced by a nitrogen atom, represent a powerful strategy to overcome these limitations.[1][2][3] This substitution introduces significant conformational constraints and alters the electronic properties of the peptide backbone, often leading to improved biological activity and resistance to proteases.[1][3][4]

This document provides a comprehensive overview of the application of aza-amino acids in drug discovery, with a particular focus on their use as enzyme inhibitors and receptor ligands. Furthermore, it clarifies the role of commercially available reagents such as Boc-D-Aza-OH (CHA), which, contrary to a common misconception, is not an aza-amino acid for backbone incorporation but a valuable tool for bioconjugation via click chemistry.[5][6]

Section 1: Aza-Peptides in Drug Discovery

Aza-peptides are synthesized by incorporating aza-amino acid residues, which are essentially semicarbazide (B1199961) analogs of natural amino acids.[1] This modification imparts unique structural and functional properties:

  • Conformational Rigidity: The substitution of a tetrahedral α-carbon with a trigonal planar nitrogen atom restricts the conformational freedom of the peptide backbone, often inducing β-turn conformations.[1][7][8] This can pre-organize the peptide into a bioactive conformation, enhancing its binding affinity to biological targets.

  • Proteolytic Stability: The semicarbazide linkage in aza-peptides is resistant to cleavage by proteases, significantly increasing their in vivo half-life.[2][3]

  • Modulation of Biological Activity: The incorporation of aza-amino acids can dramatically alter the biological activity of a peptide, sometimes converting enzyme substrates into potent inhibitors.[8]

Applications of Aza-Peptides:
  • Enzyme Inhibitors: Aza-peptides have shown significant promise as inhibitors of various enzyme classes, particularly proteases.[1][2][9] The aza-amino acid residue can act as a transition-state analog or facilitate covalent modification of the enzyme's active site. Aza-peptide based inhibitors have been developed for cysteine proteases (caspases, cathepsins, legumain), serine proteases (thrombin), and the proteasome.[8][9][10][11][12][13]

  • Receptor Ligands: The conformational constraints imposed by aza-amino acids can lead to highly selective and potent receptor agonists and antagonists.[1][14] A notable example is the development of aza-peptide analogs of Growth Hormone Releasing Peptide-6 (GHRP-6) as selective ligands for the CD36 receptor.[14]

  • Therapeutic Agents: The enhanced stability and activity of aza-peptides have led to the development of successful drugs, such as Goserelin (an LHRH agonist for cancer treatment) and Atazanavir (an HIV protease inhibitor).[15]

Quantitative Data on Aza-Peptide Activity

The following tables summarize key quantitative data for selected aza-peptide inhibitors, demonstrating their potency against various enzyme targets.

Aza-Peptide Inhibitor Target Enzyme Inhibition Constant (Ki) IC50 Reference
Z-Phe-(N-Me)azaAla-nitrileCathepsin L0.074 nM-[8]
Z-Phe-(N-Me)azaAla-nitrileCathepsin S0.22 nM-[8]
Z-Phe-(N-Me)azaAla-nitrileCathepsin K0.022 nM-[8]
Ac-Thr-Ser-Leu-Agly-Ser-Pro-Pro-Pro-Ser-NH2m-calpain3.5 µM-[8]
Ac-Thr-Ser-Leu-Agly-Ser-Pro-Pro-Pro-Ser-NH2Cathepsin B69.9 µM-[8]
Aza-Peptide Ligand Target Receptor IC50 Reference
Azacyclopeptide GHRP-6 analogue 57cCD360.08 µM[14]
Azacyclopeptide 56CD360.24 µM[14]
Azacyclopeptide 57bCD361.03 µM[14]
Azacyclopeptide 57dCD360.49 µM[14]
c[Arg-azaGly-Asp-D-Phe-Val]αvβ3 integrin> 5.7 nM[8]

Section 2: Experimental Protocols

Protocol 2.1: Solid-Phase Synthesis of Aza-Peptides

The synthesis of aza-peptides can be achieved using modified solid-phase peptide synthesis (SPPS) protocols.[16][17][18] Both Boc and Fmoc strategies have been successfully employed.[7][19][20] The key challenge lies in the coupling of the aza-amino acid residue and the subsequent acylation of the newly formed semicarbazide.[8][21]

Materials:

  • Solid-phase synthesis resin (e.g., Wang resin, Rink amide resin)

  • Fmoc- or Boc-protected amino acids

  • Fmoc-protected aza-amino acid building blocks (e.g., Fmoc-aza-amino acid benzotriazole (B28993) esters)[17]

  • Coupling reagents (e.g., DIC/Oxyma, HBTU, HATU)[18]

  • Deprotection reagents (e.g., 20% piperidine (B6355638) in DMF for Fmoc; TFA for Boc)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/H2O/TIPS 95:2.5:2.5)[17]

  • HPLC for purification

Workflow for Aza-Peptide Synthesis:

azapeptide_synthesis_workflow resin Resin Swelling deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection1 coupling1 Amino Acid Coupling (DIC/Oxyma) deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 aza_coupling Aza-Amino Acid Coupling (Fmoc-azaAA-OBt) deprotection2->aza_coupling deprotection3 Fmoc Deprotection aza_coupling->deprotection3 acylation Semicarbazide Acylation (Next Amino Acid) deprotection3->acylation repeat Repeat Cycles acylation->repeat repeat->deprotection2 For subsequent amino acids cleavage Cleavage from Resin (TFA Cocktail) repeat->cleavage Final Cycle purification HPLC Purification cleavage->purification

Caption: General workflow for solid-phase aza-peptide synthesis.

Detailed Methodology:

  • Resin Preparation: Swell the chosen resin in DMF for 30-60 minutes.

  • Standard Amino Acid Coupling:

    • Deprotect the Fmoc group using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF and DCM.

    • Couple the desired Fmoc-protected amino acid using a suitable coupling reagent (e.g., DIC/Oxyma) in DMF. Microwave irradiation can be used to improve coupling efficiency.[17][18]

  • Aza-Amino Acid Incorporation:

    • Following Fmoc deprotection of the N-terminal amino acid, couple the pre-activated Fmoc-aza-amino acid building block (e.g., 5 equivalents of Fmoc-azaAA-OBt in DMF).[17][18] This step may require longer reaction times (e.g., 16 hours at room temperature or 60 minutes at 60°C with microwave assistance) compared to standard amino acid couplings.[17]

  • Semicarbazide Acylation:

    • After Fmoc deprotection of the incorporated aza-amino acid, the resulting semicarbazide is less nucleophilic than a standard amine. Therefore, the coupling of the next amino acid requires optimized conditions.[18]

    • Use a robust coupling method, such as DIC/Oxyma with microwave heating (e.g., 60 minutes at 60°C). Multiple couplings may be necessary for bulky amino acids.[17]

  • Peptide Elongation: Continue the peptide chain elongation using standard SPPS protocols.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the aza-peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/H2O/TIPS).[17]

  • Purification: Purify the crude aza-peptide by reverse-phase HPLC.

Protocol 2.2: Using Boc-D-Aza-OH (CHA) for Bioconjugation via Click Chemistry

Boc-D-Aza-OH (CHA) is a reagent used in click chemistry, a set of bioorthogonal reactions that are rapid, selective, and high-yielding.[5][6] It contains a Boc-protected amino group, a carboxylic acid, and an azide (B81097) moiety. The azide group can react with an alkyne-functionalized molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage.[5][22][23] This allows for the specific labeling or conjugation of biomolecules.

Materials:

  • Boc-D-Aza-OH (CHA)

  • Alkyne-functionalized biomolecule (e.g., peptide, protein, or small molecule)

  • Copper(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate)[22][23]

  • Copper(I) stabilizing ligand (e.g., THPTA or TBTA)[22][23]

  • Solvents (e.g., water, DMSO, tBuOH)

  • Purification method (e.g., dialysis, size-exclusion chromatography)

Workflow for CuAAC Click Chemistry:

click_chemistry_workflow prepare_reagents Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Na-Ascorbate) mix_components Mix Azide and Alkyne Components prepare_reagents->mix_components add_catalyst Add Cu(I)-Ligand Complex mix_components->add_catalyst initiate_reaction Initiate with Sodium Ascorbate (B8700270) add_catalyst->initiate_reaction incubate Incubate (RT, 30-60 min) initiate_reaction->incubate purify Purify Bioconjugate incubate->purify

Caption: General workflow for a CuAAC click chemistry reaction.

Detailed Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of Boc-D-Aza-OH (CHA) in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the alkyne-functionalized biomolecule in an appropriate buffer or solvent.

    • Prepare stock solutions of 100 mM CuSO4 in water, 200 mM THPTA ligand in water, and 100 mM sodium ascorbate in water (prepare fresh).[22]

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-functionalized biomolecule and a molar excess of Boc-D-Aza-OH (CHA) (e.g., 4-50 equivalents).[22]

    • A few minutes prior to the reaction, prepare the Cu(I)-ligand complex by incubating CuSO4 and the THPTA ligand at a 1:2 ratio.[22]

  • Catalysis and Reaction Initiation:

    • Add the pre-formed Cu(I)-THPTA complex to the reaction mixture (e.g., 25 equivalents).[22]

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution (e.g., 40 equivalents).[22]

  • Incubation:

    • Allow the reaction to proceed at room temperature for 30-60 minutes.[22] The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS).

  • Purification:

    • Once the reaction is complete, purify the resulting bioconjugate to remove excess reagents and catalyst. The purification method will depend on the nature of the biomolecule (e.g., dialysis for proteins, ethanol (B145695) precipitation for oligonucleotides).[24]

  • Optional Boc Deprotection: The Boc protecting group on the conjugated Boc-D-Aza-OH can be removed under acidic conditions (e.g., TFA) if a free amine is desired for further modification.

Section 3: Signaling Pathways and Mechanisms of Action

Aza-Peptide Protease Inhibition

Aza-peptides can inhibit proteases through various mechanisms, often involving the interaction of the aza-amino acid residue with the enzyme's active site.

Mechanism of Cysteine Protease Inhibition:

cysteine_protease_inhibition cluster_0 Active Site Cys Cysteine (Cys-S⁻) Nucleophile Attack Nucleophilic Attack by Cys-S⁻ Cys->Attack His Histidine (His) General Base AzaPeptide Aza-Peptide Inhibitor (with electrophilic warhead) Binding Non-covalent Binding (Enzyme-Inhibitor Complex) AzaPeptide->Binding Binding->Attack CovalentAdduct Covalent Adduct Formation (Inhibited Enzyme) Attack->CovalentAdduct

Caption: Mechanism of covalent inhibition of cysteine proteases by aza-peptides.

In the case of many cysteine protease inhibitors, the aza-peptide backbone serves to correctly position an electrophilic "warhead" (e.g., Michael acceptor, epoxide, or aldehyde) for nucleophilic attack by the active site cysteine residue.[9][10][13] This results in the formation of a stable covalent bond, leading to irreversible inhibition of the enzyme.[10]

Conclusion

The strategic incorporation of aza-amino acids into peptide sequences is a well-established and powerful tool in drug discovery. Aza-peptides offer the potential to develop therapeutics with enhanced stability, improved pharmacokinetic profiles, and potent, selective biological activity. While the synthesis of aza-peptides presents unique challenges, the development of robust solid-phase methods has made this class of peptidomimetics more accessible for library synthesis and lead optimization. Furthermore, a clear understanding of the function of related reagents, such as Boc-D-Aza-OH (CHA) as a click chemistry handle, enables their effective use in the broader field of bioconjugation and drug delivery. Continued exploration of aza-peptide chemistry is expected to yield novel and effective therapeutic agents for a wide range of diseases.

References

Application Notes and Protocols for Aza-Peptide Synthesis using Boc-D-Aza-OH (CHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aza-peptides are a class of peptidomimetics where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. This modification introduces significant changes to the peptide backbone, including altered conformational flexibility and hydrogen bonding patterns, which can lead to enhanced biological activity, increased stability against enzymatic degradation, and improved pharmacokinetic profiles.[1][2] The incorporation of D-aza-amino acids, such as Boc-D-Aza-OH (CHA), can be particularly useful in probing structure-activity relationships (SAR) and developing novel therapeutic agents.

These application notes provide detailed protocols for the manual synthesis of aza-peptides using Boc-D-Aza-OH (Cyclohexylammonium salt) in both solid-phase and solution-phase settings.

Data Presentation

Table 1: Exemplar Yields and Purity for Solid-Phase Synthesis of Aza-Peptide Analogs
Peptide Sequence (Aza-residue in bold)Synthesis Scale (mmol)Coupling Method for Aza-ResidueCrude Purity (%)Overall Yield (%)Reference
H-Ala-Aza-Phe -Phe-NH₂0.1COMU7342[3]
H-His-D-Trp-Aza-Ala -Trp-D-Phe-Lys-NH₂0.05Phosgene activation~9015-42[3]
H-His-D-Trp-Ala-Aza-Phe -D-Phe-Lys-NH₂0.05Phosgene activation>9025[4]
H-Ala-Aza-Val -Phe-NH₂0.1COMUNot reportedNot reported[5]

Note: Data presented are adapted from syntheses of similar aza-peptides and serve as a general guide. Actual yields and purities will vary depending on the specific sequence and coupling conditions.

Table 2: Characterization Data for a Representative Boc-Aza-Dipeptide
CompoundFormulaCalculated Mass [M+H]⁺Observed Mass [M+H]⁺Key ¹H NMR Signals (δ, ppm in CD₃OD)
Boc-AzaPhe-L-Val-OHC₂₀H₃₁N₃O₅394.23394.27.26-7.16 (m, 5H, Phe-Ar), 4.25 (m, 1H, Val α-H), 3.20 (m, 2H, Phe β-CH₂), 1.41 (s, 9H, Boc), 0.98 (d, 3H, Val γ-CH₃), 0.91 (d, 3H, Val γ-CH₃)

Note: This data is for a Boc-L-AzaPhe-containing dipeptide and is provided as an example of expected characterization data.[6] The specific shifts for a Boc-D-Aza-peptide may vary slightly.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of an Aza-Peptide

This protocol outlines the manual synthesis of a generic tripeptide H-Ala-Aza-Xaa -Phe-NH₂ on a Rink Amide resin, incorporating a Boc-D-Aza-OH building block.

Materials:

  • Rink Amide resin (0.5-0.8 mmol/g loading)

  • Boc-D-Aza-Xaa-OH (CHA salt) (where Xaa is the desired side chain)

  • Fmoc-Ala-OH, Fmoc-Phe-OH

  • Coupling reagents: HBTU, HATU, or PyBOP

  • Base: Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-dimethylformamide (DMF)

  • Boc deprotection solution: 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM)[7]

  • Solvents: DMF, DCM, Methanol (MeOH)

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

  • Washing solvent: Diethyl ether

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.[7]

    • Drain the DMF and add the 20% piperidine/DMF solution.

    • Agitate for 5 minutes, drain, and repeat with fresh deprotection solution for 15 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling of the First Amino Acid (Fmoc-Phe-OH):

    • In a separate vial, pre-activate Fmoc-Phe-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours at room temperature.

    • Monitor the coupling completion using a Kaiser test.[8]

    • Wash the resin as described in step 1.

  • Incorporation of Boc-D-Aza-Xaa-OH:

    • Note: The coupling to the free amine of the preceding residue is generally straightforward.

    • Pre-activate Boc-D-Aza-Xaa-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated aza-amino acid solution to the deprotected resin-bound phenylalanine.

    • Agitate for 4-6 hours. The coupling of aza-amino acids can be slower than standard amino acids.

    • Wash the resin thoroughly as in step 1.

  • Coupling of the Subsequent Amino Acid (Fmoc-Ala-OH) to the Aza-Residue:

    • This is a critical and often challenging step due to the reduced nucleophilicity of the aza-nitrogen.

    • Pre-activate Fmoc-Ala-OH (4 eq.), PyBOP (3.9 eq.), and DIPEA (8 eq.) in DMF for 10 minutes. The use of phosphonium-based reagents like PyBOP is often preferred for this step.[9]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling to proceed for 12-24 hours. A double coupling may be necessary.

    • Monitor the reaction completion carefully.

    • Wash the resin as described in step 1.

  • Final Fmoc and Boc Deprotection:

    • Deprotect the N-terminal Fmoc group using 20% piperidine/DMF as described in step 1.

    • Wash the resin thoroughly.

    • To remove the Boc group from the aza-residue, treat the resin with 50% TFA in DCM for 30 minutes.[7]

    • Wash the resin with DCM (3x) and DMF (3x).

  • Cleavage and Purification:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide and purify by reverse-phase HPLC.

    • Characterize the final product by mass spectrometry and NMR.[10][11]

Solution-Phase Synthesis of a Boc-D-Aza-Dipeptide

This protocol describes the synthesis of Boc-D-Aza-Xaa-Phe-OMe.

Materials:

  • Boc-D-Aza-Xaa-OH (CHA salt)

  • H-Phe-OMe·HCl (Phenylalanine methyl ester hydrochloride)

  • Coupling reagent: TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

  • Base: Triethylamine (TEA) or DIPEA

  • Solvents: Dichloromethane (DCM), Ethyl acetate (B1210297) (EtOAc), N,N-Dimethylformamide (DMF)

  • Aqueous solutions: 1 M HCl, saturated NaHCO₃, brine

Procedure:

  • Preparation of the Amine Component:

    • Dissolve H-Phe-OMe·HCl (1 eq.) in DCM.

    • Add TEA (1.1 eq.) and stir for 15 minutes at room temperature to neutralize the hydrochloride salt.

  • Coupling Reaction:

    • In a separate flask, dissolve Boc-D-Aza-Xaa-OH (1 eq.), TBTU (1.1 eq.), and DIPEA (2 eq.) in DMF.

    • Stir the activation mixture for 10 minutes at 0 °C.[12]

    • Add the neutralized phenylalanine methyl ester solution from step 1 to the activated aza-amino acid solution.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude dipeptide by flash column chromatography on silica (B1680970) gel.

  • Characterization:

    • Characterize the purified Boc-D-Aza-Xaa-Phe-OMe by NMR and mass spectrometry to confirm its structure and purity.[10]

Visualizations

Experimental Workflow for Solid-Phase Aza-Peptide Synthesis

SPPS_Aza_Peptide_Workflow cluster_resin_prep Resin Preparation cluster_chain_elongation Peptide Chain Elongation cluster_final_steps Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect_Fmoc1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect_Fmoc1 Couple_Phe Couple Fmoc-Phe-OH (HBTU/DIPEA) Deprotect_Fmoc1->Couple_Phe Wash Deprotect_Fmoc2 Fmoc Deprotection Couple_Phe->Deprotect_Fmoc2 Wash Couple_Aza Couple Boc-D-Aza-OH (HATU/DIPEA) Deprotect_Fmoc2->Couple_Aza Wash Couple_Ala Couple Fmoc-Ala-OH (PyBOP/DIPEA) Couple_Aza->Couple_Ala Wash Critical Step Deprotect_Fmoc3 Final Fmoc Deprotection Couple_Ala->Deprotect_Fmoc3 Wash Deprotect_Boc Boc Deprotection (50% TFA/DCM) Deprotect_Fmoc3->Deprotect_Boc Wash Cleave Cleavage from Resin (TFA/TIS/H₂O) Deprotect_Boc->Cleave Wash Purify Purification (RP-HPLC) Cleave->Purify Characterize Characterization (MS, NMR) Purify->Characterize

Caption: Workflow for the solid-phase synthesis of an aza-peptide.

Logical Relationship in Aza-Peptide Synthesis Strategy

Aza_Peptide_Strategy cluster_synthesis_choice Choice of Synthesis Method cluster_SPPS_considerations SPPS Key Considerations cluster_solution_considerations Solution-Phase Key Considerations Start Target Aza-Peptide Sequence SPPS Solid-Phase Peptide Synthesis (SPPS) Start->SPPS Solution_Phase Solution-Phase Synthesis Start->Solution_Phase Resin_Choice Resin Selection (e.g., Rink Amide for C-terminal amide) SPPS->Resin_Choice Protecting_Groups Orthogonal Protecting Groups (Boc for Aza, Fmoc for backbone) SPPS->Protecting_Groups Coupling_Aza Aza-Amino Acid Coupling (e.g., HATU) SPPS->Coupling_Aza Coupling_to_Aza Coupling to Aza-Nitrogen (e.g., PyBOP, longer reaction time) SPPS->Coupling_to_Aza Protecting_Groups_Sol Protecting Groups (e.g., Boc, OMe) Solution_Phase->Protecting_Groups_Sol Coupling_Reagent_Sol Coupling Reagent Selection (e.g., TBTU) Solution_Phase->Coupling_Reagent_Sol Purification_Sol Purification Strategy (Extraction, Chromatography) Solution_Phase->Purification_Sol Final_Product Purified Aza-Peptide Coupling_to_Aza->Final_Product Purification_Sol->Final_Product

Caption: Key strategic considerations in aza-peptide synthesis.

References

Unlocking Novel Chemistries: Applications of Boc-D-Aza-OH (CHA) in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Aza-OH, also known as Boc-D-azidoalanine, is a versatile building block in modern chemical synthesis, particularly within the realm of "click chemistry."[1] This non-proteinogenic amino acid, featuring a protected amine (Boc) and a reactive azide (B81097) moiety, serves as a key reagent for the construction of novel peptides, peptidomimetics, and bioconjugates.[2] Its azide functionality allows for highly efficient and specific ligation with alkyne-containing molecules through two primary click chemistry pathways: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3]

This document provides detailed application notes and experimental protocols for the use of Boc-D-Aza-OH (CHA) in these powerful conjugation techniques, aimed at researchers and professionals in drug discovery and development.

Key Applications of Boc-D-Aza-OH (CHA) in Click Chemistry

The integration of Boc-D-Aza-OH into molecular scaffolds via click chemistry offers numerous advantages, including the formation of a stable, rigid triazole linkage that can act as a peptide bond isostere.[2] This modification can enhance proteolytic stability and influence the conformational properties of peptides.[4]

Primary applications include:

  • Peptide and Peptidomimetic Synthesis: Incorporation of triazole rings into peptide backbones to create novel structures with potentially enhanced biological activity and stability.[2][4]

  • Bioconjugation: Linking peptides or small molecules containing Boc-D-Aza-OH to other biomolecules, such as proteins, nucleic acids, or imaging agents, for targeted drug delivery, diagnostics, and fundamental biological studies.[5]

  • Drug Discovery: Rapid generation of compound libraries by clicking Boc-D-Aza-OH containing fragments with a diverse range of alkyne-functionalized molecules to accelerate lead identification and optimization.[]

  • Materials Science: Functionalization of polymers and surfaces with peptides to create novel biomaterials with specific biological recognition properties.

Data Presentation: Quantitative Analysis of Click Reactions

The efficiency of click chemistry reactions is a key advantage. While specific yields can vary depending on the substrates and reaction conditions, the following table summarizes representative quantitative data for CuAAC reactions involving azido (B1232118) and alkyne-containing amino acid derivatives.

Reaction TypeAzide ComponentAlkyne ComponentCatalyst/PromoterSolvent SystemTemperatureReaction TimeYield (%)Reference
CuAACBoc-D-Aza-OH (CHA) analogTerminal AlkyneCuSO₄ / Sodium Ascorbate (B8700270)t-BuOH/H₂O (1:1)Room Temp.1-2 hours60-90[7]
CuAACAzido-functionalized Proline derivativeTerminal AlkyneCopper(I)Not specifiedNot specifiedNot specified36-92[2]
SPAACBoc-D-Aza-OH (CHA)DBCO-functionalized moleculeNoneAqueous bufferRoom Temp.< 12 hoursHigh (often quantitative)[1]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Boc-D-Aza-OH (CHA)

This protocol describes a general procedure for the CuAAC reaction between Boc-D-Aza-OH (CHA) and a terminal alkyne-containing molecule.

Materials:

  • Boc-D-Aza-OH (CHA)

  • Alkyne-functionalized molecule of interest

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Solvent: 1:1 mixture of tert-Butanol and Water

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., round-bottom flask or vial)

Procedure:

  • Preparation of Reactants:

    • Dissolve Boc-D-Aza-OH (CHA) (1 equivalent) and the alkyne-containing molecule (1-1.2 equivalents) in the t-BuOH/H₂O solvent system.

    • Prepare stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).

  • Reaction Setup:

    • Place the solution of Boc-D-Aza-OH and the alkyne in the reaction vessel.

    • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

  • Initiation of the Click Reaction:

    • To the degassed solution, add sodium ascorbate (0.2-0.5 equivalents from the stock solution).

    • Immediately following, add CuSO₄ (0.1-0.2 equivalents from the stock solution). A color change may be observed, indicating the formation of the Cu(I) catalyst.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until completion (typically 1-4 hours).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 1,4-disubstituted triazole product.

  • Characterization:

    • Confirm the structure of the purified product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Boc-D-Aza-OH (CHA)

This protocol outlines a general procedure for the copper-free SPAAC reaction between Boc-D-Aza-OH (CHA) and a dibenzocyclooctyne (DBCO)-functionalized molecule.

Materials:

  • Boc-D-Aza-OH (CHA)

  • DBCO-functionalized molecule of interest

  • Solvent: A suitable solvent compatible with both reactants, such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or aqueous buffers (e.g., PBS) for biological applications.[1]

  • Reaction vessel

Procedure:

  • Preparation of Reactants:

    • Dissolve Boc-D-Aza-OH (CHA) (1 equivalent) and the DBCO-functionalized molecule (1-1.2 equivalents) in the chosen solvent.

  • Reaction Setup:

    • Combine the solutions of the two reactants in the reaction vessel.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • The reaction progress can be monitored by LC-MS. SPAAC reactions are typically faster than CuAAC, with significant product formation often observed within minutes to a few hours.

  • Work-up and Purification:

    • For non-biological applications, the solvent can be removed under reduced pressure, and the product purified by column chromatography.

    • For bioconjugation reactions in aqueous buffers, the product may be purified by size-exclusion chromatography or dialysis to remove unreacted small molecules.

  • Characterization:

    • Characterize the purified product by appropriate analytical techniques (NMR, MS).

Visualizations

CuAAC_Workflow cluster_prep Reactant Preparation cluster_reaction Click Reaction cluster_analysis Analysis & Purification Boc_Aza Boc-D-Aza-OH (CHA) Mix Mix Reactants in Solvent Boc_Aza->Mix Alkyne Alkyne Molecule Alkyne->Mix Catalyst Add CuSO4 / Na-Ascorbate Mix->Catalyst React Stir at Room Temp. Catalyst->React Monitor Monitor by TLC/LC-MS React->Monitor Purify Purify by Chromatography Monitor->Purify Characterize Characterize (NMR, MS) Purify->Characterize Product Triazole Product Characterize->Product

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_prep_spaac Reactant Preparation cluster_reaction_spaac Click Reaction (Copper-Free) cluster_analysis_spaac Analysis & Purification Boc_Aza_S Boc-D-Aza-OH (CHA) Mix_S Mix Reactants in Solvent Boc_Aza_S->Mix_S DBCO DBCO-Alkyne Molecule DBCO->Mix_S React_S Stir at Room Temp. Mix_S->React_S Monitor_S Monitor by LC-MS React_S->Monitor_S Purify_S Purify Monitor_S->Purify_S Characterize_S Characterize (NMR, MS) Purify_S->Characterize_S Product_S Triazole Product Characterize_S->Product_S

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Logical_Relationship cluster_click Click Chemistry Reactions cluster_applications Applications Boc_Aza Boc-D-Aza-OH (CHA) (Azide Component) CuAAC CuAAC (with Terminal Alkyne) Boc_Aza->CuAAC SPAAC SPAAC (with Strained Alkyne, e.g., DBCO) Boc_Aza->SPAAC Triazole Stable Triazole Linkage CuAAC->Triazole SPAAC->Triazole Peptides Peptidomimetics Triazole->Peptides Bioconjugation Bioconjugation Triazole->Bioconjugation Drug_Discovery Drug Discovery Triazole->Drug_Discovery

Caption: Logical relationships of Boc-D-Aza-OH (CHA) in click chemistry applications.

References

Application Notes and Protocols for HPLC Analysis of Boc-D-Aza-OH (CHA) Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of peptides is a critical strategy in drug discovery and development, enabling the enhancement of therapeutic properties such as stability, bioavailability, and target affinity. Boc-D-Aza-OH (CHA) is a valuable reagent used in peptide modification, primarily through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reagent allows for the introduction of an azide (B81097) functionality, which can then be used to conjugate other molecules, such as fluorophores, polyethylene (B3416737) glycol (PEG), or targeting ligands, to the peptide.[1]

High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is an indispensable analytical technique for monitoring the progress of peptide modification reactions and for the purification and characterization of the final modified peptide product.[3] RP-HPLC separates peptides based on their hydrophobicity, and the introduction of modifications like Boc-D-Aza-OH can alter a peptide's retention behavior, providing a means to distinguish between the starting material, intermediates, and the final product.[4]

These application notes provide a detailed protocol for the HPLC analysis of peptides modified with Boc-D-Aza-OH (CHA), including sample preparation, and recommended HPLC conditions.

Experimental Protocols

Peptide Modification with Boc-D-Aza-OH (CHA) via Click Chemistry

This protocol outlines a general procedure for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an alkyne-containing molecule to a peptide that has been functionalized with Boc-D-Aza-OH.

Materials:

  • Peptide containing an alkyne group

  • Boc-D-Aza-OH (CHA)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethylformamide (DMF) or a suitable aqueous buffer system

  • Deionized water

  • Nitrogen gas

Procedure:

  • Peptide Dissolution: Dissolve the alkyne-containing peptide in DMF or an appropriate buffer to a final concentration of 1-5 mM.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 200 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh before each use.

    • Prepare a 100 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a reaction vessel, combine the dissolved peptide, Boc-D-Aza-OH (CHA) (typically 1.5-2 equivalents relative to the peptide), and THPTA (1 equivalent).

    • Degas the mixture by bubbling with nitrogen gas for 15-20 minutes to remove oxygen, which can interfere with the Cu(I) catalyst.

  • Initiation of Click Reaction:

    • Add the CuSO₄ solution (0.1-0.2 equivalents) to the reaction mixture.

    • Add the freshly prepared sodium ascorbate solution (1 equivalent) to initiate the reaction. The solution may change color, indicating the reduction of Cu(II) to Cu(I).

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-12 hours. The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them by HPLC-MS.

  • Reaction Quenching and Sample Preparation for HPLC: Once the reaction is complete, quench it by adding EDTA to chelate the copper catalyst. The crude reaction mixture can then be diluted with the initial HPLC mobile phase for analysis or purification.

Sample Preparation for HPLC Analysis

Proper sample preparation is crucial for obtaining high-quality HPLC data.

Materials:

  • Crude or purified peptide sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • 0.22 µm or 0.45 µm syringe filters

Procedure:

  • Solubilization: Dissolve the peptide sample in a solvent that is compatible with the HPLC mobile phase, typically 0.1% TFA in water or a mixture of water and acetonitrile. A starting concentration of 1 mg/mL is recommended.

  • Filtration: Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.

  • Dilution: Dilute the filtered sample to a final concentration suitable for injection (e.g., 0.1-0.5 mg/mL) using the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

HPLC Instrumentation and Conditions

A standard reverse-phase HPLC system equipped with a UV detector is suitable for the analysis of Boc-D-Aza-OH (CHA) modified peptides.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

  • Data acquisition and processing software

Typical HPLC Parameters:

ParameterRecommended Setting
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 or 5 µm particle size, 100-300 Å pore size.
Mobile Phase A 0.1% (v/v) TFA in HPLC-grade water.
Mobile Phase B 0.1% (v/v) TFA in HPLC-grade acetonitrile.
Gradient 5-65% B over 30 minutes (this may need to be optimized based on the peptide's hydrophobicity).
Flow Rate 1.0 mL/min.
Column Temperature 30-40 °C.
Detection Wavelength 214 nm (for the peptide backbone) and 280 nm (if the peptide contains aromatic residues like Trp or Tyr).
Injection Volume 10-20 µL.

Data Presentation

The following tables provide representative data for the HPLC analysis of a model peptide before and after modification with Boc-D-Aza-OH (CHA) and subsequent conjugation to a model alkyne-containing molecule.

Table 1: HPLC Analysis of Unmodified Model Peptide

PeakRetention Time (min)Area (%)Peak Purity (%)
Unmodified Peptide15.298.599.1
Impurity 112.80.895.3
Impurity 216.50.796.2

Table 2: HPLC Analysis of Boc-D-Aza-OH Modified Peptide

PeakRetention Time (min)Area (%)Peak Purity (%)
Modified Peptide18.795.198.8
Unreacted Peptide15.22.599.0
Impurity 113.11.294.7
Impurity 219.81.295.9

Note: The retention time of the peptide is expected to increase after modification due to the increased hydrophobicity of the Boc and triazole moieties. The exact shift will depend on the specific peptide sequence and the nature of the conjugated molecule.[5][6]

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and analysis of a Boc-D-Aza-OH (CHA) modified peptide.

Caption: Workflow from peptide synthesis to final analysis.

Representative Signaling Pathway

Modified peptides often act as ligands for G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades. The following diagram illustrates a typical GPCR signaling pathway that could be activated by a modified peptide ligand.[7][8]

G GPCR Signaling Pathway Activated by a Modified Peptide cluster_membrane Cell Membrane cluster_nucleus Nucleus GPCR GPCR G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein activates AC Adenylate Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts Ligand Modified Peptide Ligand Ligand->GPCR binds ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression regulates

Caption: A representative GPCR signaling cascade.

References

Application Notes and Protocols for Mass Spectrometry of Peptides with Boc-D-Aza-OH (CHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the mass spectrometric analysis of synthetic peptides incorporating the unnatural amino acid Boc-D-Aza-OH (CHA). This document outlines the expected fragmentation patterns, offers detailed experimental protocols for LC-MS/MS analysis, and presents data in a clear, structured format to aid in the characterization of these novel peptide analogues.

Introduction to Boc-D-Aza-OH (CHA) Peptides

The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery to enhance pharmacological properties such as stability, conformation, and receptor affinity. Boc-D-Aza-OH (CHA) is an unnatural amino acid featuring a Boc (tert-butyloxycarbonyl) protecting group and an aza-amino acid core, where the alpha-carbon is replaced by a nitrogen atom. This modification can induce specific conformational constraints and alter the peptide's susceptibility to enzymatic degradation. Accurate characterization of these modified peptides by mass spectrometry is crucial for synthesis validation, impurity profiling, and metabolic studies.

Expected Fragmentation Patterns in Mass Spectrometry

The mass spectrometric fragmentation of peptides containing Boc-D-Aza-OH (CHA) is primarily characterized by cleavages related to the Boc protecting group and the peptide backbone. Understanding these fragmentation pathways is key to the successful sequencing and identification of the modified peptide.

1. Fragmentation of the Boc Protecting Group:

The most prominent fragmentation pathway for Boc-protected peptides during collision-induced dissociation (CID) is the neutral loss of the Boc group. This can occur through two main mechanisms:

  • Loss of Isobutylene (56.06 Da): This is a common fragmentation pathway for Boc-protected amines, proceeding through a six-membered ring transition state.

  • Loss of tert-Butanol (74.07 Da): This pathway is also observed, though often to a lesser extent than the loss of isobutylene.

The observation of these characteristic neutral losses from the precursor ion provides strong evidence for the presence of the Boc group in the peptide.

2. Fragmentation of the Peptide Backbone:

Following the loss of the Boc group, the peptide backbone fragments to produce the characteristic b- and y-ion series. The presence of the aza-amino acid residue can influence the fragmentation pattern in the vicinity of the modification. The replacement of the alpha-carbon with a nitrogen atom alters the bond strengths and proton affinity of the peptide backbone.

It is hypothesized that the N-N bond within the aza-amino acid residue may be a site of preferential cleavage, leading to characteristic fragment ions. The resulting b- and y-ions will show a mass shift corresponding to the mass of the Boc-D-Aza-OH (CHA) residue.

Quantitative Data Summary

Due to the novelty of Boc-D-Aza-OH (CHA), specific quantitative data for peptides containing this residue is not widely available. The following tables present representative data from the analysis of a hypothetical Boc-protected, aza-amino acid-containing peptide (Boc-AzaPeptide-OH) to illustrate the expected mass spectrometric observations. This data is for illustrative purposes and should be adapted based on experimental results.

Table 1: Precursor Ion and Characteristic Neutral Losses for a Hypothetical Boc-AzaPeptide-OH

AnalyteTheoretical Monoisotopic Mass (Da)Observed [M+H]+ (m/z)Neutral Loss of Isobutylene (56.06 Da)Neutral Loss of tert-Butanol (74.07 Da)
Boc-AzaPeptide-OH1250.651251.66YesYes

Table 2: Key b- and y-ion Fragments for a Hypothetical Boc-AzaPeptide-OH after Neutral Loss of Boc Group

Fragment IonTheoretical m/zObserved m/zRelative Intensity (%)
b3345.18345.1965
b4-Aza488.24488.2540
y2275.16275.1780
y3388.24388.2595
y4503.27503.28100

Experimental Protocols

The following protocols provide a detailed methodology for the mass spectrometric analysis of peptides containing Boc-D-Aza-OH (CHA).

Protocol 1: Sample Preparation for Mass Spectrometry
  • Peptide Solubilization: Dissolve the lyophilized synthetic peptide in a suitable solvent. A common starting point is 0.1% formic acid in water. For more hydrophobic peptides, the addition of acetonitrile (B52724) (up to 50%) may be necessary to ensure complete dissolution. The final concentration should be approximately 1 mg/mL.

  • Dilution for Analysis: Dilute the peptide stock solution to a final concentration suitable for your mass spectrometer, typically in the low micromolar to nanomolar range (e.g., 1-10 pmol/µL). The dilution should be performed using the initial mobile phase conditions of the LC-MS method (e.g., 98% water, 2% acetonitrile, 0.1% formic acid).

  • Desalting (Recommended): If the peptide sample contains a high concentration of salts from synthesis or purification, it is crucial to desalt the sample prior to MS analysis to avoid ion suppression. Use a C18 ZipTip or a similar reversed-phase cleanup method according to the manufacturer's instructions.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano- or analytical-flow liquid chromatography system.

  • Chromatographic Column: A C18 reversed-phase column suitable for peptide separations (e.g., 75 µm I.D. x 15 cm, 1.7 µm particle size).

  • Mobile Phases:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Note: Formic acid is preferred over trifluoroacetic acid (TFA) as it causes less ion suppression in the mass spectrometer.

  • Chromatographic Gradient: The following is a general gradient for peptide separation. Optimization will be required based on the hydrophobicity of the specific peptide.

    • 0-5 min: 2% B

    • 5-45 min: 2-40% B

    • 45-50 min: 40-90% B

    • 50-55 min: 90% B

    • 55-60 min: 90-2% B

    • 60-70 min: 2% B (re-equilibration)

  • Mass Spectrometry Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan: Acquire full scan mass spectra over a range of m/z 300-2000.

    • MS2 Scans (Tandem MS): Use data-dependent acquisition (DDA) to trigger MS/MS scans on the most abundant precursor ions.

      • Isolation Window: 1.5-2.0 m/z.

      • Collision Energy: Use a stepped collision energy (e.g., 20, 30, 40 eV) to ensure fragmentation of both the Boc group and the peptide backbone.

      • Activation Type: Collision-Induced Dissociation (CID).

Visualizations

The following diagrams illustrate key workflows and concepts in the mass spectrometric analysis of peptides containing Boc-D-Aza-OH (CHA).

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis peptide_synthesis Peptide Synthesis with Boc-D-Aza-OH (CHA) solubilization Solubilization (0.1% Formic Acid) peptide_synthesis->solubilization desalting Desalting (C18) solubilization->desalting lc_separation LC Separation (C18 Column) desalting->lc_separation esi_ionization ESI Ionization lc_separation->esi_ionization ms1_scan MS1 Scan (Precursor Ion Detection) esi_ionization->ms1_scan ms2_scan MS2 Scan (CID) (Fragment Ion Detection) ms1_scan->ms2_scan spectral_interpretation Spectral Interpretation ms2_scan->spectral_interpretation sequence_confirmation Sequence Confirmation spectral_interpretation->sequence_confirmation

Caption: Experimental workflow for the analysis of peptides containing Boc-D-Aza-OH (CHA).

fragmentation_pathway cluster_neutral_loss Neutral Loss of Boc Group cluster_backbone_fragmentation Peptide Backbone Fragmentation precursor_ion [M+H]+ Precursor Ion (Boc-AzaPeptide) loss_isobutylene Loss of Isobutylene (-56.06 Da) precursor_ion->loss_isobutylene CID loss_tbutanol Loss of tert-Butanol (-74.07 Da) precursor_ion->loss_tbutanol CID fragmented_peptide [M+H-Boc]+ Ion loss_isobutylene->fragmented_peptide loss_tbutanol->fragmented_peptide b_ions b-ion Series fragmented_peptide->b_ions CID y_ions y-ion Series fragmented_peptide->y_ions CID

Caption: Fragmentation pathway of Boc-D-Aza-OH (CHA) containing peptides in CID.

logical_relationship cluster_ms_data Mass Spectrometry Data peptide_structure Peptide Structure (Boc-D-Aza-OH (CHA)) precursor_mass Accurate Precursor Mass peptide_structure->precursor_mass neutral_losses Characteristic Neutral Losses peptide_structure->neutral_losses fragment_ions b- and y-ion Series peptide_structure->fragment_ions structure_confirmation Structure Confirmation precursor_mass->structure_confirmation neutral_losses->structure_confirmation fragment_ions->structure_confirmation

Caption: Logical relationship for structure confirmation by mass spectrometry.

Application Notes and Protocols: The Role of Aza-Amino Acids in the Development of Potent Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteases are a class of enzymes crucial to numerous physiological and pathological processes, making them significant targets for therapeutic intervention. The development of potent and selective protease inhibitors is a cornerstone of drug discovery for a multitude of diseases, including cancer, viral infections, and inflammatory disorders. Aza-peptides, peptidomimetics in which the α-carbon of one or more amino acid residues is replaced by a nitrogen atom, have emerged as a promising class of protease inhibitors.[1] This modification introduces significant changes to the peptide backbone, often leading to enhanced metabolic stability and unique inhibitory mechanisms.

This document provides detailed application notes and protocols on the utilization of aza-amino acid building blocks in the design and synthesis of protease inhibitors. It will first clarify the role of specific reagents like Boc-D-Aza-OH (CHA) and then delve into the broader application of aza-peptides as covalent and reversible inhibitors, complete with quantitative data, detailed experimental procedures, and visualizations of key pathways and workflows.

Clarifying the Role of Boc-D-Aza-OH (CHA)

Recent inquiries have highlighted interest in Boc-D-Aza-OH (CHA) for protease inhibitor development. It is crucial to first clarify the precise chemical nature and primary application of this reagent.

Boc-D-Aza-OH (CHA) is the cyclohexylammonium salt of N-tert-butyloxycarbonyl-D-α-azidoalanine. Its key functional group is an azide (B81097) (-N3) , not a nitrogen atom substituting a carbon in the peptide backbone. Therefore, it is not a direct precursor for creating aza-peptide inhibitors. Instead, it is a valuable building block for introducing an azide moiety into a peptide sequence. This azide group serves as a chemical handle for "click chemistry," a set of biocompatible reactions that enable the efficient and specific covalent ligation of molecules.[1][2]

The primary applications of incorporating Boc-D-Aza-OH (CHA) into a peptide include:

  • Bioconjugation: Attaching molecules such as fluorescent dyes, biotin, or polyethylene (B3416737) glycol (PEG) to the peptide.

  • Development of Probes: Creating activity-based probes to study protease activity and localization.

  • Synthesis of Complex Architectures: Building more complex drug delivery systems or multi-functional inhibitors.

While not a direct aza-peptide precursor, the ability to modify peptide-based inhibitors using click chemistry enabled by reagents like Boc-D-Aza-OH (CHA) is a powerful tool in modern drug development.

Aza-Peptides as a Versatile Platform for Protease Inhibitors

Aza-peptides function as potent protease inhibitors by mimicking the natural substrate of the enzyme and presenting an electrophilic "warhead" that reacts with a nucleophilic residue in the protease's active site. This often leads to the formation of a stable covalent bond, resulting in irreversible or slowly reversible inhibition.[1] Common classes of aza-peptide inhibitors include:

  • Aza-peptide Aldehydes and Ketones: These compounds act as reversible covalent inhibitors, forming a tetrahedral intermediate with the active site serine, threonine, or cysteine residue.[1]

  • Aza-peptide Michael Acceptors: These are irreversible inhibitors that form a stable covalent bond with the active site nucleophile through a Michael addition reaction.

  • Aza-peptide Epoxides and Nitriles: These represent other classes of warheads that have been successfully employed to target various proteases.[1]

The versatility of the aza-peptide scaffold allows for the fine-tuning of selectivity and potency by modifying the peptide sequence (P1, P2, P3... sites) to match the substrate preference of the target protease.

Quantitative Data: Inhibitory Potency of Aza-Peptide Inhibitors

The efficacy of aza-peptide inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following table summarizes representative quantitative data for various aza-peptide inhibitors against different proteases.

Inhibitor ClassTarget ProteaseInhibitor Structure/NameIC50 (µM)Ki (µM)Reference
Aza-peptide AldehydeHuman 20S Proteasome (ß5 subunit)Cbz-Leu-Leu-azaLeu-H2.3 ± 1.5-[3]
Aza-peptide KetoneHuman 20S Proteasome (ß5 subunit)Cbz-Leu-Leu-azaLeu-COMe10.7 ± 2.1-[3]
Aza-peptide Michael AcceptorHuman 20S Proteasome (CT-L)Mp-HPh-Leu-Phe-ALeu-CH=CH-CONHBn0.2 - 5.7-[4]
Aza-peptide Michael AcceptorHuman 20S Proteasome (CT-L)Cbz-Leu-Leu-ALeu-CH=CH-COOEt0.9 - 11.3-[4]
Aza-peptide AldehydeCaspase-3Ac-Asp-Glu-Val-azaAsp-H0.015-[1]
Aza-peptide KetoneCaspase-3Cbz-Asp-Glu-Val-azaAsp-COMe--[1]

Experimental Protocols

General Synthesis of an Aza-Peptide Aldehyde Inhibitor

This protocol describes a general solution-phase synthesis for a tripeptidyl aza-peptide aldehyde.

Materials:

  • Boc-protected amino acids

  • Amino acid methyl esters

  • Hydrazine (B178648)

  • Coupling reagents (e.g., HBTU, HATU)

  • Bases (e.g., DIPEA, NMM)

  • Solvents (e.g., DMF, DCM, THF)

  • Reagents for aldehyde formation (e.g., Dess-Martin periodinane)

  • Trifluoroacetic acid (TFA) for Boc deprotection

Procedure:

  • Dipeptide Synthesis: Couple the Boc-protected P3 amino acid to the P2 amino acid methyl ester using standard peptide coupling conditions (e.g., HBTU/DIPEA in DMF).

  • Hydrazide Formation: Treat the resulting dipeptide methyl ester with an excess of hydrazine hydrate (B1144303) in a suitable solvent like methanol (B129727) to form the corresponding dipeptide hydrazide.

  • Aza-Amino Acid Formation: The hydrazide is then coupled with an activated carbonyl source to form the aza-peptide bond. For an aza-glycine residue, this can be achieved using a protected formaldehyde (B43269) equivalent. For other aza-amino acids, the corresponding aldehyde or ketone can be used in a reductive amination step.

  • Warhead Introduction: The C-terminal aldehyde can be generated from a corresponding primary alcohol precursor by oxidation (e.g., using Dess-Martin periodinane).

  • Deprotection and Purification: Remove any remaining protecting groups (e.g., Boc group with TFA) and purify the final aza-peptide aldehyde inhibitor by reverse-phase HPLC.

Protease Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the IC50 value of a protease inhibitor using a fluorogenic substrate.

Materials:

  • Purified target protease

  • Fluorogenic substrate for the target protease

  • Assay buffer (specific to the protease)

  • Aza-peptide inhibitor stock solution (in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Enzyme Preparation: Prepare a working solution of the protease in the assay buffer.

  • Inhibitor Dilution: Prepare a serial dilution of the aza-peptide inhibitor in the assay buffer.

  • Incubation: In the wells of the 96-well plate, add the protease solution and the different concentrations of the inhibitor. Include a control with no inhibitor. Incubate at the optimal temperature for the enzyme for a predetermined time to allow for inhibitor binding.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorogenic substrate.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Mechanism of Covalent Inhibition by an Aza-Peptide

The following diagram illustrates the proposed mechanism of covalent inhibition of a cysteine protease by an aza-peptide inhibitor with an electrophilic warhead.

G cluster_0 Protease Active Site cluster_1 Aza-Peptide Inhibitor cluster_2 Intermediate & Final Complex Enzyme Protease + Cys-SH OxyanionHole Oxyanion Hole Tetrahedral Tetrahedral Intermediate (Reversible Complex) Enzyme->Tetrahedral Nucleophilic Attack Inhibitor Aza-Peptide-Warhead Inhibitor->Tetrahedral Tetrahedral->Enzyme Reversible Covalent Covalent Adduct (Irreversible Complex) Tetrahedral->Covalent Rearrangement/ Bond Formation G Target Target Protease Selection Design Aza-Peptide Inhibitor Design (Substrate Mimicry & Warhead Selection) Target->Design Synthesis Chemical Synthesis (Solution or Solid Phase) Design->Synthesis Purification Purification & Characterization (HPLC, Mass Spec) Synthesis->Purification InVitro In Vitro Assays (IC50, Ki, Selectivity) Purification->InVitro CellBased Cell-Based Assays (Toxicity, Efficacy) InVitro->CellBased Lead Lead Optimization CellBased->Lead Lead->Design Iterative Improvement

References

Dissolving and Utilizing Boc-D-Aza-OH (CHA) in Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution and use of N-α-(tert-Butoxycarbonyl)-D-3-azidoalanine cyclohexylammonium salt (Boc-D-Aza-OH (CHA)) in chemical synthesis, particularly focusing on its application in peptide synthesis and bioconjugation via click chemistry.

Introduction

Boc-D-Aza-OH (CHA) is a non-proteinogenic amino acid derivative that serves as a versatile building block in synthetic chemistry.[1][2][3] Its azide (B81097) functionality makes it a key component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which are cornerstone reactions of "click chemistry".[1][4][5][][][8][9] These reactions are lauded for their high yield, specificity, and biocompatibility.[1][2][3] Supplied as a cyclohexylammonium (CHA) salt, the compound exhibits improved stability and handling. However, for use in most synthetic applications, particularly peptide coupling, conversion to the free acid is a necessary prerequisite.[10]

Data Presentation

Physicochemical Properties
PropertyValue
Chemical Formula C11H20N4O4 · C6H13N
Molecular Weight 359.45 g/mol
Appearance White to off-white solid
Functional Groups Boc-protected amine, Carboxylic acid (as CHA salt), Azide
General Solubility Profile of Boc-Protected Amino Acids
SolventSolubilityNotes
Dichloromethane (DCM) Generally SolubleA common solvent for Boc-SPPS and solution-phase synthesis.[11]
N,N-Dimethylformamide (DMF) Generally SolubleWidely used in solid-phase peptide synthesis (SPPS).[12]
Tetrahydrofuran (THF) Generally SolubleOften used in solution-phase coupling reactions.[13]
Ethyl Acetate (B1210297) (EtOAc) SolubleA common solvent for extraction and purification.[10]
Methanol (MeOH) SolubleCan be used for dissolution, but may not be ideal for all reaction types.
Water Sparingly SolubleSolubility is generally low for the free acid form.
Diethyl Ether Sparingly SolubleOften used for precipitation.

Experimental Protocols

Conversion of Boc-D-Aza-OH (CHA) Salt to Free Acid

Prior to its use in peptide coupling reactions, the cyclohexylammonium (CHA) salt must be removed to liberate the free carboxylic acid.

Materials:

  • Boc-D-Aza-OH (CHA)

  • Ethyl acetate (EtOAc) or other suitable organic solvent (e.g., t-butyl methyl ether)[10]

  • 10% aqueous phosphoric acid solution[10]

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution: Suspend the Boc-D-Aza-OH (CHA) salt in 5-10 volumes of ethyl acetate in a separatory funnel.[10]

  • Acidic Wash: Add an equal volume of ice-cold 10% aqueous phosphoric acid to the separatory funnel. Shake vigorously for 1-2 minutes. Allow the layers to separate. The aqueous layer should have a pH of 2-3.[10]

  • Separation: Drain and discard the lower aqueous layer.

  • Repeat Wash: Repeat the wash with the 10% phosphoric acid solution one more time.[10]

  • Water Wash: Wash the organic layer three times with deionized water to remove residual phosphoric acid. The pH of the final aqueous wash should be ≥4.[10]

  • Brine Wash: Perform a final wash with brine to remove the majority of the dissolved water from the organic layer.

  • Drying: Transfer the organic layer to a flask and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Evaporation: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free acid, which may be an oil or a solid.

Protocol for Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol outlines the coupling of the free acid of Boc-D-Aza-OH to a resin-bound peptide using a standard coupling reagent like HBTU.

Materials:

  • Resin with a free N-terminal amine

  • Boc-D-Aza-OH (free acid from Protocol 3.1)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)[14][15]

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the SPPS reaction vessel.

  • Activation of Amino Acid: In a separate vial, dissolve 2-4 equivalents of Boc-D-Aza-OH (free acid) and 1.95 equivalents of HBTU in DMF.

  • Pre-activation: Add 4-6 equivalents of DIEA to the amino acid solution and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test or other appropriate ninhydrin-based test to monitor the completion of the coupling reaction. A negative test (beads remain colorless or yellow) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Deprotection: The Boc group can be removed with an appropriate acid, such as trifluoroacetic acid (TFA) in DCM, to allow for the next coupling cycle.[16][][18]

Protocol for Solution-Phase Peptide Coupling

This protocol describes the coupling of Boc-D-Aza-OH to an amino acid ester in solution using DIC/HOBt.

Materials:

  • Boc-D-Aza-OH (free acid from Protocol 3.1)

  • Amino acid ester hydrochloride salt

  • N,N'-Diisopropylcarbodiimide (DIC)[14]

  • 1-Hydroxybenzotriazole (HOBt)[14]

  • N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolution: Dissolve the amino acid ester hydrochloride salt in anhydrous DCM and add 1.1 equivalents of DIEA or NMM to neutralize the salt.

  • Activation: In a separate flask, dissolve 1 equivalent of Boc-D-Aza-OH (free acid) and 1.1 equivalents of HOBt in anhydrous DCM.

  • Coupling: To the stirring solution from step 2, add 1.1 equivalents of DIC. Stir the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • Addition: Add the neutralized amino acid ester solution from step 1 to the activated Boc-D-Aza-OH solution.

  • Reaction: Allow the reaction to proceed at room temperature for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct. Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

Visualizations

experimental_workflow cluster_0 Preparation of Boc-D-Aza-OH Free Acid cluster_1 Application in Synthesis start Boc-D-Aza-OH (CHA) Salt dissolve Dissolve in Ethyl Acetate start->dissolve wash_acid Wash with 10% Phosphoric Acid dissolve->wash_acid wash_water Wash with Water and Brine wash_acid->wash_water dry Dry over Na₂SO₄ wash_water->dry evaporate Evaporate Solvent dry->evaporate free_acid Boc-D-Aza-OH (Free Acid) evaporate->free_acid spps Solid-Phase Peptide Synthesis free_acid->spps solution Solution-Phase Peptide Synthesis free_acid->solution click Click Chemistry (CuAAC or SPAAC) free_acid->click

Caption: Workflow for the preparation and use of Boc-D-Aza-OH.

click_chemistry_pathway cluster_cuaac CuAAC Pathway cluster_spaac SPAAC Pathway boc_aza Boc-D-Aza-OH (contains Azide) catalyst Cu(I) Catalyst boc_aza->catalyst triazole2 Triazole Product boc_aza->triazole2 alkyne Alkyne-containing Molecule alkyne->catalyst triazole1 1,4-disubstituted Triazole Product catalyst->triazole1 Cycloaddition strained_alkyne Strained Alkyne (e.g., DBCO, BCN) strained_alkyne->triazole2 Spontaneous Cycloaddition

Caption: Role of Boc-D-Aza-OH in Click Chemistry Pathways.

References

Standard Operating Procedure for Boc-D-Aza-OH (CHA) Coupling in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note AN-001

Introduction

Aza-peptides, in which the α-carbon of one or more amino acid residues is replaced by a nitrogen atom, are of significant interest in medicinal chemistry and drug development. This modification can impart unique conformational constraints, enhance proteolytic stability, and modulate biological activity. Boc-D-Aza-OH (CHA) is a key building block for the introduction of D-aza-amino acid residues in solid-phase peptide synthesis (SPPS). This document provides a detailed standard operating procedure for the efficient coupling of Boc-D-Aza-OH, addressing the specific challenges associated with its cyclohexylammonium (CHA) salt form and the generally lower reactivity of aza-amino acids.

The protocols outlined below are intended for use in a standard laboratory setting equipped for Boc-chemistry SPPS. Adherence to proper safety protocols for handling all chemicals is mandatory.

Pre-Coupling Preparation: Conversion of CHA Salt to Free Acid

Boc-D-Aza-OH is often supplied as a cyclohexylammonium (CHA) salt to improve stability and handling. This salt must be converted to the free acid prior to its use in peptide coupling reactions.

Protocol 1: Free Acid Conversion

  • Dissolution: Dissolve the Boc-D-Aza-OH (CHA) salt in dichloromethane (B109758) (DCM).

  • Acidic Wash: Transfer the DCM solution to a separatory funnel and wash three times with an ice-cold 10% aqueous solution of potassium bisulfate (KHSO₄).[1] This step protonates the cyclohexylamine, rendering it water-soluble and facilitating its removal from the organic phase.

  • Water & Brine Wash: Wash the organic layer sequentially with water and then with a saturated aqueous NaCl solution (brine) to remove residual acid and water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[1]

  • Filtration and Evaporation: Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure to yield the free acid of Boc-D-Aza-OH, which may be a solid or an oil.[1]

Solid-Phase Peptide Synthesis: Coupling of Boc-D-Aza-OH

The following protocols are based on standard Boc-SPPS procedures. The coupling of aza-amino acids can be slower and less efficient than that of standard amino acids.[2] Therefore, the use of highly efficient coupling reagents is strongly recommended, and reaction times may need to be extended.

General Boc-SPPS Cycle

A typical cycle in Boc-SPPS involves the following steps, which are visualized in the workflow diagram below.

Workflow for a Single Boc-SPPS Coupling Cycle

SPPS_Workflow Resin Peptide-Resin Swell Swell Resin (e.g., in DCM) Resin->Swell Deprotection Boc Deprotection (e.g., 50% TFA in DCM) Swell->Deprotection Wash_1 Wash (DCM, IPA) Deprotection->Wash_1 Neutralization Neutralization (e.g., 10% DIEA in DCM) Wash_1->Neutralization Wash_2 Wash (DCM, DMF) Neutralization->Wash_2 Coupling Amino Acid Coupling (Boc-D-Aza-OH + Reagents) Wash_2->Coupling Kaiser_Test Kaiser Test (Monitor Completion) Coupling->Kaiser_Test Wash_3 Wash (DMF, DCM) Next_Cycle Proceed to Next Cycle Wash_3->Next_Cycle Kaiser_Test->Wash_3 Negative Recouple Recouple or Cap Kaiser_Test->Recouple Positive Recouple->Coupling

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Recommended Coupling Protocols

The choice of coupling reagent is critical for the successful incorporation of sterically hindered or less reactive amino acids like aza-amino acids. Based on studies of aza-peptide synthesis, oxyma-based and triazole-based coupling reagents are recommended for higher efficiency.[2]

Protocol 2.1: Coupling with HATU

  • Resin Preparation: Swell the peptide-resin in an appropriate solvent like DCM or DMF.

  • Boc Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the N-terminal Boc group.[3]

  • Washing: Wash the resin thoroughly with DCM, followed by isopropanol (B130326) (IPA), and then DMF.

  • Neutralization: Neutralize the resin-bound amine salt with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF (2 x 2 minutes).[3]

  • Pre-activation & Coupling:

    • In a separate vessel, dissolve Boc-D-Aza-OH (free acid, 2-4 equivalents), HATU (2-3.9 equivalents), and DIEA (4-8 equivalents) in DMF.

    • Allow the mixture to pre-activate for a few minutes.

    • Add the activated solution to the neutralized resin.

    • Agitate the mixture for 1-4 hours at room temperature. Note that aza-peptide bond formation can be significantly slower than standard peptide bonds, so longer reaction times may be necessary.[2]

  • Monitoring: Monitor the reaction progress using the Kaiser test (see Protocol 3).

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF and DCM.

Protocol 2.2: Coupling with DIC/OxymaPure

  • Resin Preparation, Deprotection, and Neutralization: Follow steps 1-4 from the HATU protocol.

  • Pre-activation & Coupling:

    • In a separate vessel, dissolve Boc-D-Aza-OH (free acid, 3-4 equivalents) and OxymaPure (3-4 equivalents) in DMF.

    • Add DIC (3-4 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.

    • Add the pre-activated solution to the resin.

    • Agitate the mixture for 1-4 hours at room temperature.

  • Monitoring: Monitor the reaction progress using the Kaiser test.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM.

Reaction Monitoring: The Kaiser Test

The Kaiser (ninhydrin) test is a qualitative method to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.

Protocol 3: Kaiser Test Procedure

  • Sample Preparation: Take a small sample of resin beads (10-15 beads) and place them in a small test tube.

  • Reagent Addition: Add 2-3 drops of each of the following solutions to the test tube:

    • Reagent A: 1.0 mL of a 16.5 mg/mL KCN in water solution diluted with 49 mL of pyridine.

    • Reagent B: 1.0 g of ninhydrin (B49086) dissolved in 20 mL of n-butanol.

    • Reagent C: 40 g of phenol (B47542) dissolved in 20 mL of n-butanol.[4]

  • Heating: Heat the test tube at 110°C for 5 minutes.[4]

  • Observation:

    • Negative Result (Complete Coupling): Resin and solution are colorless or faint yellow.

    • Positive Result (Incomplete Coupling): Resin beads and/or the solution turn a dark blue or purple color.[4] In this case, a recoupling step is necessary.

Data Presentation: Coupling Reagent Performance

While specific data for Boc-D-Aza-OH is not extensively published, studies on the coupling of other aza-amino acids provide valuable insights into the relative effectiveness of different coupling reagents. The following table summarizes kinetic data for the coupling of Fmoc-Ala-OH to a resin-bound aza-alanine residue, which can guide the selection of reagents for Boc-D-Aza-OH.

Coupling ReagentAdditivet1/2 (min) at 25°CExtrapolated Yield (%)Reference
COMU -40~100[2]
PyOxim -40~100[2]
HATU -40~100[2]
HCTU -40~55[2]
HDMC -40~55[2]
TBTU HOBt150~60[2]
PyBOP HOBt150~60[2]
DIC -211~60[2]

Data is for the model reaction of Fmoc-Ala-OH with H-AzAla-Phe-NH₂-Resin and should be used as a guide.[2]

Summary and Recommendations

The successful incorporation of Boc-D-Aza-OH (CHA) into a peptide sequence hinges on two critical stages: the quantitative conversion of the CHA salt to its free acid form and the selection of a highly efficient coupling protocol to overcome the inherent low reactivity of the aza-amino acid.

  • Free Acid Conversion: The protocol involving an acidic wash with KHSO₄ is robust and essential for preparing the amino acid for coupling.

  • Coupling Reagents: For challenging couplings involving aza-amino acids, uronium/aminium salts such as HATU and COMU, or phosphonium (B103445) salts like PyOxim, are recommended as they have been shown to provide higher yields and faster reaction kinetics compared to carbodiimides like DIC alone. *[2] Reaction Monitoring: Due to the slower reaction rates, diligent monitoring of the coupling reaction with the Kaiser test is crucial. Be prepared for extended coupling times or the necessity of a second coupling (recoupling) to drive the reaction to completion.

By following these detailed protocols and recommendations, researchers can achieve the successful and efficient incorporation of Boc-D-Aza-OH into their target peptides, enabling the exploration of novel aza-peptide therapeutics.

References

Application Notes and Protocols for the Synthesis of Bicyclic Scaffolds Using Boc-D-Aza-OH (CHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Constrained peptides, particularly those with bicyclic topologies, are emerging as a promising class of therapeutics. Their rigidified structures can lead to enhanced target affinity, specificity, and metabolic stability compared to their linear counterparts. The incorporation of non-natural amino acids is a key strategy in the design and synthesis of these complex scaffolds. Boc-D-Aza-OH (Cyclohexylammonium salt), a proline analogue bearing an azide (B81097) moiety, is a versatile building block for introducing conformational constraints. Its azide functionality serves as a chemical handle for intramolecular cyclization via azide-alkyne cycloaddition, a highly efficient and bioorthogonal "click chemistry" reaction.

This document provides detailed application notes and protocols for the synthesis of bicyclic peptide scaffolds utilizing Boc-D-Aza-OH (CHA). The core strategy involves the solid-phase synthesis of a linear peptide precursor containing both Boc-D-Aza-OH and an alkyne-containing amino acid, followed by an intramolecular cycloaddition to forge the bicyclic architecture.

Key Applications

  • Drug Discovery: Synthesis of conformationally constrained peptidomimetics to target protein-protein interactions.

  • Lead Optimization: Improvement of peptide stability, potency, and pharmacokinetic properties.

  • Tool Compounds: Development of chemical probes to study biological systems.

Synthesis Overview: Intramolecular Azide-Alkyne Cycloaddition

The synthesis of bicyclic scaffolds using Boc-D-Aza-OH (CHA) is centered around the intramolecular copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction involves the formation of a stable triazole linkage between the azide group of the azaproline residue and an alkyne functionality incorporated elsewhere in the peptide sequence.

A typical workflow for this synthesis is depicted below:

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Intramolecular Cyclization (On-Resin) cluster_2 Cleavage and Purification resin Resin A1 Couple first amino acid resin->A1 deprotect1 Fmoc deprotection A1->deprotect1 A2 Couple subsequent amino acids (including alkyne-containing AA) deprotect1->A2 deprotect2 Fmoc deprotection A2->deprotect2 A3 Couple Boc-D-Aza-OH deprotect2->A3 wash1 Wash and dry resin A3->wash1 cyclization Cu(I)-catalyzed Azide-Alkyne Cycloaddition wash1->cyclization wash2 Wash resin cyclization->wash2 cleavage Cleavage from resin and side-chain deprotection wash2->cleavage purification Purification by RP-HPLC cleavage->purification characterization Characterization (MS, NMR) purification->characterization

Figure 1: General workflow for the synthesis of a bicyclic peptide scaffold.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol describes the manual solid-phase synthesis of a linear peptide containing Boc-D-Aza-OH and L-propargylglycine (Pra) using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (including Fmoc-L-propargylglycine)

  • Boc-D-Aza-OH (CHA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes, followed by DCM for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group. Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5 minutes.

    • Add the activation mixture to the resin and shake for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Incorporation of L-Propargylglycine: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-L-propargylglycine at the desired position.

  • Incorporation of Boc-D-Aza-OH:

    • Following the final Fmoc deprotection, couple Boc-D-Aza-OH (3 eq.) using the same activation method as in step 3.

    • Allow the coupling to proceed for 4 hours.

  • Final Wash: After the final coupling, wash the resin thoroughly with DMF (5x) and DCM (5x) and dry under vacuum.

Protocol 2: On-Resin Intramolecular Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Peptide-bound resin from Protocol 1

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), degassed

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the peptide-bound resin in degassed DMF for 30 minutes.

  • Cyclization Reaction:

    • To the swollen resin, add a solution of CuI (0.5 eq.) and DIPEA (2 eq.) in degassed DMF.

    • Shake the reaction mixture at room temperature for 12-18 hours.

  • Washing: Wash the resin with DMF (5x), a 0.5% sodium diethyldithiocarbamate (B1195824) solution in DMF (to remove copper), DMF (5x), and DCM (5x).

  • Drying: Dry the resin under vacuum.

Protocol 3: Cleavage, Purification, and Characterization

Materials:

  • Cyclized peptide-bound resin from Protocol 2

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), 2.5% water

  • Cold diethyl ether

  • Centrifuge

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS)

  • NMR spectrometer

Procedure:

  • Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the crude peptide. Wash the pellet with cold diethyl ether and dry.

  • Purification: Purify the crude peptide by RP-HPLC using a suitable gradient of acetonitrile (B52724) in water (both containing 0.1% TFA).

  • Characterization: Confirm the identity and purity of the bicyclic peptide by mass spectrometry and NMR spectroscopy.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of bicyclic peptides via intramolecular azide-alkyne cycloaddition. Actual yields may vary depending on the peptide sequence and reaction conditions.

StepParameterTypical ValueReference
Solid-Phase Synthesis Overall Yield of Linear Peptide70-90%[1]
On-Resin Cyclization Cyclization Efficiency>95% (by MS)[1]
Cleavage & Purification Overall Isolated Yield15-40%[1]

Signaling Pathway Diagram

While Boc-D-Aza-OH itself does not have a signaling pathway, the resulting bicyclic peptides can be designed to inhibit specific pathways. For example, a bicyclic peptide could be designed to disrupt the interaction between two proteins in a signaling cascade. The following diagram illustrates a hypothetical scenario where a synthesized bicyclic peptide inhibits the interaction between a receptor and its downstream effector.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Effector Downstream Effector Receptor->Effector Activates Signaling Signaling Cascade Effector->Signaling Response Cellular Response Signaling->Response Ligand Ligand Ligand->Receptor Binds Inhibitor Bicyclic Peptide Inhibitor Inhibitor->Receptor Blocks Interaction

Figure 2: Inhibition of a signaling pathway by a bicyclic peptide.

References

Troubleshooting & Optimization

Troubleshooting incomplete coupling of Boc-D-Aza-OH (CHA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the coupling of Boc-D-Aza-OH (CHA) in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is Boc-D-Aza-OH (CHA) and why is its coupling sometimes challenging?

A1: Boc-D-Aza-OH (CHA) is a D-configured aza-amino acid derivative protected with a tert-butyloxycarbonyl (Boc) group on the hydrazine (B178648) nitrogen. Aza-amino acids are analogues of natural amino acids where the alpha-carbon is replaced by a nitrogen atom. This substitution can enhance peptide stability against enzymatic degradation.[1]

The primary challenge in coupling aza-amino acids stems from the reduced nucleophilicity of the N-terminal semicarbazide (B1199961) compared to the primary amine of a standard amino acid.[2][3] This lower reactivity can lead to slower coupling rates and incomplete reactions. Additionally, steric hindrance from the side chain can further impede coupling efficiency.[2]

Q2: My Boc-D-Aza-OH is supplied as a dicyclohexylamine (B1670486) (CHA) salt. Do I need to do anything before using it in a coupling reaction?

A2: Yes, it is crucial to convert the dicyclohexylamine (CHA) salt to the free acid before the coupling reaction. The CHA salt enhances the stability and handling of the compound, but the dicyclohexylamine must be removed to liberate the free carboxylic acid for activation.

Q3: What are the common side reactions observed during aza-amino acid coupling?

A3: Several side reactions can occur during the activation and coupling of aza-amino acids. These include the formation of oxadiazolone, hydantoin, and symmetric urea (B33335).[4] Careful selection of coupling reagents and reaction conditions is necessary to minimize these byproducts.

Q4: Can I use standard peptide coupling reagents for Boc-D-Aza-OH?

A4: Yes, standard peptide coupling reagents are used, but their efficiency can vary. Due to the lower nucleophilicity of the aza-amino acid's N-terminus, more potent activating agents are often required for the subsequent coupling step (acylation of the aza-residue).[5] For the initial coupling of Boc-D-Aza-OH, common carbodiimide (B86325) and uronium/phosphonium salt-based reagents are applicable.

Troubleshooting Incomplete Coupling

Problem: Low coupling efficiency of Boc-D-Aza-OH or the subsequent amino acid.

Below is a step-by-step guide to troubleshoot and optimize the coupling of Boc-D-Aza-OH and the subsequent acylation of the aza-residue.

Experimental Protocols

Protocol 1: Conversion of Boc-D-Aza-OH (CHA) Salt to Free Acid

Materials:

  • Boc-D-Aza-OH (CHA) salt

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 10% aqueous citric acid or potassium bisulfate (KHSO₄), ice-cold

  • Water

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-D-Aza-OH (CHA) salt in DCM or EtOAc.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash three times with ice-cold 10% aqueous citric acid or KHSO₄. This step protonates the dicyclohexylamine, making it water-soluble and facilitating its removal.

  • Water Wash: Wash the organic layer with water to remove any residual acid.

  • Brine Wash: Perform a final wash with brine to remove the majority of the water from the organic layer.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filtration and Evaporation: Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure to obtain the free acid of Boc-D-Aza-OH.

Protocol 2: Standard Coupling of Boc-D-Aza-OH in SPPS

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Boc-D-Aza-OH (free acid)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Ninhydrin (B49086) test kit

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF.

  • Activation: In a separate vessel, dissolve Boc-D-Aza-OH (2-4 equivalents relative to resin loading) and HOBt (2-4 equivalents) in DMF. Add DIC (2-4 equivalents) and allow the pre-activation to proceed for 10-15 minutes at room temperature.

  • Coupling: Add the activated Boc-D-Aza-OH solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a ninhydrin test to check for the presence of free primary amines. A negative result indicates complete coupling. If the test is positive, extend the coupling time or consider a double coupling.

  • Washing: After complete coupling, wash the resin thoroughly with DMF, followed by DCM.

Data Presentation

Table 1: Recommended Coupling Reagents for Difficult Couplings (including Aza-Amino Acids)

Coupling Reagent ClassReagent NameAdditiveKey Features
Carbodiimides DIC (Diisopropylcarbodiimide)HOBt, Oxyma PureGood for minimizing racemization; urea byproduct is soluble.[6][7]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt, Oxyma PureWater-soluble urea byproduct, suitable for solution-phase and some solid-phase applications.[8]
Uronium/Aminium Salts HBTU, TBTUDIPEA (base)High coupling efficiency, but can cause side reactions with the free amino group if not pre-activated.[9]
HATU, HCTUDIPEA (base)Highly efficient, especially for sterically hindered couplings; lower risk of racemization.[9]
COMUDIPEA (base)Oxyma-based reagent, shown to be effective for aza-peptide bond formation, though slower than standard couplings.[5]
Phosphonium Salts PyBOP, PyAOPDIPEA (base)Very effective for difficult couplings with minimal racemization.[9]
BOPDIPEA (base)Highly effective but produces carcinogenic HMPA as a byproduct.[7]

Table 2: Troubleshooting Guide for Incomplete Boc-D-Aza-OH Coupling

SymptomPotential CauseRecommended Action
Positive Ninhydrin Test after Boc-D-Aza-OH coupling Incomplete conversion of CHA salt to free acid.Ensure complete removal of dicyclohexylamine by following the acidic wash protocol meticulously.
Insufficient activation of Boc-D-Aza-OH.Increase the pre-activation time. Consider using a more potent activating agent like HATU or COMU.[5][9]
Steric hindrance.Increase the equivalents of the amino acid and coupling reagents. Perform a double coupling.
Positive test for free N-terminal after coupling to the aza-residue Low nucleophilicity of the semicarbazide nitrogen.Use a highly efficient coupling reagent such as COMU or HATU.[5] Extend the coupling time significantly (may require overnight coupling).[2]
Aggregation of the peptide chain on the resin.Add a salt like LiCl to the coupling solution to disrupt aggregation.[10]
Presence of unexpected masses in LC-MS Side reactions (oxadiazolone, hydantoin, urea formation).Optimize coupling conditions: lower temperature, shorter activation times where possible. Ensure proper stoichiometry of reagents.[4]
Racemization.Use additives like HOBt or Oxyma Pure.[8] Employ coupling reagents known to suppress racemization (e.g., HATU, PyBOP).[9]

Visualizations

Troubleshooting_Workflow start Incomplete Coupling Detected (e.g., Positive Ninhydrin Test) check_salt Is Boc-D-Aza-OH a CHA salt? start->check_salt convert_salt Convert to free acid using acidic wash protocol. check_salt->convert_salt Yes check_reagents Review Coupling Reagents and Conditions check_salt->check_reagents No re_couple Re-run the coupling reaction. convert_salt->re_couple re_couple->check_reagents Fails success Coupling Complete re_couple->success Successful increase_equivalents Increase equivalents of amino acid and coupling reagents. check_reagents->increase_equivalents double_couple Perform a double coupling. check_reagents->double_couple stronger_reagent Switch to a more potent coupling reagent (e.g., HATU, COMU). check_reagents->stronger_reagent extend_time Extend coupling time (may require overnight). check_reagents->extend_time check_aggregation Is peptide aggregation suspected? check_reagents->check_aggregation increase_equivalents->re_couple double_couple->re_couple stronger_reagent->re_couple extend_time->re_couple add_salt Add LiCl to the coupling solution. check_aggregation->add_salt Yes failure Coupling Still Incomplete. Consult further literature for highly specialized techniques. check_aggregation->failure No add_salt->re_couple

Caption: Troubleshooting workflow for incomplete coupling.

SPPS_Cycle start Start: Resin-Bound Peptide deprotection Boc Deprotection (e.g., 50% TFA in DCM) start->deprotection neutralization Neutralization (e.g., 5% DIPEA in DMF) deprotection->neutralization activation Pre-activation of Boc-D-Aza-OH (free acid) + Coupling Reagent/Additive neutralization->activation coupling Coupling to Resin activation->coupling monitoring Monitor Reaction (Ninhydrin Test) coupling->monitoring wash Wash Resin monitoring->wash Complete incomplete Incomplete Coupling monitoring->incomplete Incomplete end Ready for Next Cycle wash->end incomplete->coupling Re-couple

References

Technical Support Center: Boc-D-Aza-OH (CHA) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Boc-D-Aza-OH (CHA). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help researchers and drug development professionals improve the yield and purity of (R)-3-Boc-2-oxo-1,3-diazolidine-4-carboxylic acid, cyclohexylammonium salt.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Question 1: My initial N-alkylation of Boc-hydrazine with the aspartate derivative is slow and results in a low yield. What are the primary causes and how can I improve it?

Answer: This is a common bottleneck. The reduced nucleophilicity of the hydrazine (B178648) nitrogen compared to a standard amine is the primary cause.[1][2] Additionally, steric hindrance from the bulky Boc group and the electrophile can further slow the reaction.

  • Cause 1: Insufficiently Activated Electrophile: The leaving group on your aspartate derivative (e.g., bromide, tosylate) may not be reactive enough.

  • Cause 2: Inappropriate Base/Solvent Combination: The chosen base might not be strong enough to fully deprotonate the hydrazine, or the solvent may not adequately solvate the reactants.

  • Cause 3: Side Reactions: Di-alkylation of the hydrazine can occur, consuming starting material and complicating purification.

Troubleshooting Steps:

  • Enhance Electrophile Reactivity: Ensure you are using a derivative with a good leaving group, such as an α-bromo or α-tosyl ester of aspartic acid.

  • Optimize Base and Solvent: Use a non-nucleophilic, strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous aprotic solvent like THF or DMF to ensure complete deprotonation.

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the Boc-hydrazine to minimize di-alkylation and drive the reaction to completion. Adding the electrophile slowly to the deprotonated hydrazine solution can also improve selectivity.

  • Increase Temperature: Cautiously increasing the reaction temperature (e.g., from room temperature to 40-50 °C) can improve the reaction rate, but monitor carefully for decomposition or side product formation.

Question 2: The subsequent cyclization to form the 2-oxo-1,3-diazolidine ring is inefficient. What factors influence this step?

Answer: The intramolecular cyclization is a critical step that depends heavily on the choice of carbonyl source and reaction conditions. The goal is to form a stable five-membered ring.

  • Cause 1: Poor Carbonyl Source: The reagent used to introduce the carbonyl group (C=O) may be inefficient or lead to side reactions. Reagents like carbonyldiimidazole (CDI) or phosgene (B1210022) derivatives are often used.[3]

  • Cause 2: Unfavorable Conformation: The linear precursor may not readily adopt the necessary conformation for ring closure, especially with bulky protecting groups.

  • Cause 3: Competing Intermolecular Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomerization.

Troubleshooting Steps:

  • Select an Optimal Cyclizing Agent: Carbonyldiimidazole (CDI) is often a good choice as it is relatively safe and effective. Bis(trichloromethyl)carbonate (triphosgene) can also be used with caution and an appropriate base (e.g., triethylamine) at low temperatures.

  • Use High Dilution: Perform the reaction under high-dilution conditions (e.g., <0.05 M) to favor the intramolecular cyclization over intermolecular side reactions. This can be achieved by the slow addition of the substrate to a solution of the cyclizing agent.

  • Screen Solvents: Anhydrous aprotic solvents like THF, dichloromethane (B109758), or acetonitrile (B52724) are typically preferred. The choice of solvent can influence the substrate's conformation.

Question 3: I am struggling with the final purification of Boc-D-Aza-OH. Why is the cyclohexylammonium (CHA) salt formation recommended?

Answer: The final free acid product is often a sticky, amorphous solid that is difficult to handle and purify via standard column chromatography. It may also retain residual solvents.

Solution: CHA Salt Formation Converting the final carboxylic acid to its cyclohexylammonium (CHA) salt is a highly effective purification strategy.

  • Improved Crystallinity: The CHA salt is typically a stable, crystalline solid that is much easier to handle than the free acid.

  • Purification by Recrystallization: The formation of the crystalline salt allows for purification by recrystallization, effectively removing amorphous impurities, excess reagents (like cyclohexylamine), and residual solvents.

  • Enhanced Stability and Shelf-life: The salt form is often more stable for long-term storage.

Procedure: After deprotection of the side-chain ester, dissolve the crude free acid in a suitable solvent (e.g., ethanol (B145695), isopropanol (B130326), or ethyl acetate). Add one equivalent of cyclohexylamine (B46788) and stir. The crystalline salt will often precipitate from the solution. The precipitate can then be collected by filtration, washed with a non-polar solvent (like ether or hexanes), and dried.

Data on Synthesis Optimization

The following table summarizes key experimental parameters and their typical impact on reaction yield and purity, based on established principles of aza-amino acid chemistry.[2][3]

Parameter Option A Option B Option C Expected Outcome & Remarks
Alkylation Base Triethylamine (TEA)Potassium CarbonateSodium Hydride (NaH)NaH > K₂CO₃ > TEA . Stronger, non-nucleophilic bases give higher yields by ensuring complete deprotonation of the less reactive hydrazine.
Cyclization Reagent PhosgeneTriphosgeneCarbonyldiimidazole (CDI)CDI or Triphosgene are preferred. CDI is safer and highly effective. Triphosgene is also effective but requires more stringent handling precautions.
Side-Chain Protection tert-Butyl (tBu) EsterBenzyl (Bn) EsterMethyl (Me) EsterBn > tBu > Me. Benzyl esters are readily removed by hydrogenation, which is orthogonal to the acid-labile Boc group. t-Butyl esters require strong acid, which can cleave the Boc group simultaneously.[4]
Final Purification Silica Gel ChromatographyPreparative HPLCCHA Salt RecrystallizationCHA Salt is highly recommended. It provides a crystalline, easy-to-handle solid and is an efficient method for removing impurities.

Detailed Experimental Protocol

This protocol represents a generalized, optimized pathway for the synthesis of Boc-D-Aza-OH (CHA).

Step 1: N-Alkylation of Boc-Hydrazine

  • Suspend sodium hydride (NaH, 60% in mineral oil, 1.1 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0 °C and add a solution of tert-butyl carbazate (B1233558) (Boc-hydrazine, 1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of (R)-dibenzyl 2-bromosuccinate (1.05 eq) in anhydrous THF dropwise.

  • Let the reaction warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated in vacuo.

  • Purify the crude product by flash column chromatography.

Step 2: Cyclization to form 2-Oxo-1,3-diazolidine

  • Dissolve the purified product from Step 1 in anhydrous dichloromethane under an inert atmosphere.

  • Add 1,1'-carbonyldiimidazole (B1668759) (CDI, 1.2 eq) in one portion.

  • Stir the reaction at room temperature for 4-6 hours until TLC indicates the consumption of the starting material.

  • Wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃, and finally brine.

  • Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield the protected cyclic product.

Step 3: Side-Chain Deprotection (Hydrogenolysis)

  • Dissolve the cyclic product from Step 2 in ethanol or methanol.

  • Add Palladium on carbon (10% w/w, ~5 mol%).

  • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr shaker) at room temperature.

  • Stir vigorously for 6-12 hours until the reaction is complete (monitored by TLC/LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.

  • Concentrate the filtrate to obtain the crude Boc-D-Aza-OH free acid.

Step 4: Cyclohexylammonium (CHA) Salt Formation

  • Dissolve the crude acid from Step 3 in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.

  • Add cyclohexylamine (1.0 eq) dropwise while stirring.

  • Stir the mixture at room temperature for 1-2 hours. A white precipitate should form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final Boc-D-Aza-OH (CHA) salt as a crystalline solid.

Visualized Workflow and Troubleshooting

The following diagrams illustrate the synthesis workflow and a logical troubleshooting approach.

G cluster_workflow Synthesis Workflow SM Starting Materials (Boc-Hydrazine, Aspartate Derivative) Alkylation Step 1: N-Alkylation SM->Alkylation Cyclization Step 2: Cyclization (CDI) Alkylation->Cyclization Deprotection Step 3: Deprotection (H₂/Pd-C) Cyclization->Deprotection Salt Step 4: CHA Salt Formation Deprotection->Salt Product Final Product Boc-D-Aza-OH (CHA) Salt->Product G Start Low Overall Yield Detected Check1 Check Yield of Step 1 (N-Alkylation) Start->Check1 Isolate intermediate? Check2 Check Yield of Step 2 (Cyclization) Start->Check2 Check3 Check Purity after Step 4 (Purification) Start->Check3 Trouble1 Issue: Low Nucleophilicity or Side Reactions Check1->Trouble1 Yield < 70% Trouble2 Issue: Inefficient Ring Closure Check2->Trouble2 Yield < 80% Trouble3 Issue: Amorphous Product or Impurities Check3->Trouble3 Low Purity Sol1 Solution: • Use Stronger Base (NaH) • Optimize Stoichiometry • See FAQ Q1 Trouble1->Sol1 Sol2 Solution: • Use High Dilution • Use Effective Reagent (CDI) • See FAQ Q2 Trouble2->Sol2 Sol3 Solution: • Perform CHA Salt Recrystallization • Ensure Anhydrous Conditions • See FAQ Q3 Trouble3->Sol3

References

Technical Support Center: Boc-D-Aza-OH (CHA) in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Boc-D-Aza-OH (Cyclohexylammonium salt) in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is Boc-D-Aza-OH (CHA) and why is it used in peptide synthesis?

Boc-D-Aza-OH (CHA) is the cyclohexylammonium salt of a D-configured aza-amino acid protected at the N-terminus with a tert-butyloxycarbonyl (Boc) group. Aza-amino acids are analogues of natural amino acids where the alpha-carbon is replaced by a nitrogen atom. This substitution can confer unique properties to the resulting aza-peptide, such as increased resistance to enzymatic degradation, which is a desirable characteristic for therapeutic peptides.[1]

Q2: Why is Boc-D-Aza-OH supplied as a cyclohexylammonium (CHA) salt?

Many N-protected amino acids are supplied as dicyclohexylammonium (B1228976) (DCHA) or cyclohexylammonium (CHA) salts to improve their stability and handling characteristics.[2] These salts are typically more crystalline and less prone to degradation during storage compared to the free acid form.

Q3: Do I need to convert the CHA salt to the free acid before use?

Yes, it is essential to convert the Boc-D-Aza-OH (CHA) salt to its free acid form before using it in a coupling reaction. The presence of the cyclohexylammonium counterion will interfere with the activation of the carboxylic acid group, preventing efficient peptide bond formation.[2]

Q4: What are the main challenges associated with the synthesis of aza-peptides?

The primary challenge in aza-peptide synthesis is the reduced nucleophilicity of the terminal nitrogen atom of the aza-amino acid residue after the removal of the N-terminal protecting group.[3] This makes the subsequent coupling of the next amino acid more difficult and often slower compared to standard peptide synthesis, potentially leading to incomplete reactions and the formation of deletion sequences.[3][4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of Boc-D-Aza-OH (CHA) in your experiments.

Observed Problem Potential Cause Recommended Solution Relevant Analytical Data
Failed or Low-Yield Coupling of Boc-D-Aza-OH Incomplete conversion of the CHA salt to the free acid.Ensure complete removal of the cyclohexylammonium salt by performing multiple acidic washes as described in the protocol below. Confirm conversion by ensuring the free acid fully dissolves in the reaction solvent.[2]NMR analysis of the free acid can confirm the absence of the CHA counterion.
Inefficient coupling reagent or conditions.Use a more potent coupling reagent such as HBTU or HATU in combination with an additive like HOBt or HOAt to enhance the reaction rate.[5][6] Consider a double coupling strategy.Monitor the reaction using the Kaiser test (for primary amines) or other appropriate tests for free amines on the resin.[2]
Incomplete Coupling to the Aza-Peptide N-terminus Reduced nucleophilicity of the deprotected aza-amino acid N-terminus.Increase the coupling time and/or temperature. Microwave-assisted synthesis can significantly improve coupling efficiency.[3] Employ a higher excess of the incoming amino acid and coupling reagents.LC-MS analysis of the crude product will show a significant peak corresponding to the mass of the peptide chain truncated at the aza-residue.
Presence of Deletion Sequences in the Final Product Incomplete coupling at the aza-residue step.Implement the solutions for "Incomplete Coupling to the Aza-Peptide N-terminus". Ensure efficient capping of unreacted amino groups after the difficult coupling step to prevent further elongation of truncated sequences.LC-MS/MS sequencing can identify the specific site of the missing amino acid residue.[4]
Formation of N-acylurea Side Product Use of carbodiimide (B86325) coupling reagents (e.g., DCC, DIC) without an additive.Always use an additive like HOBt or HOAt when using carbodiimides to suppress the formation of the unreactive N-acylurea byproduct.[7]LC-MS analysis may show a peak with a mass corresponding to the peptide plus the mass of the carbodiimide.

Experimental Protocols

Protocol 1: Conversion of Boc-D-Aza-OH (CHA) Salt to the Free Acid

This protocol is essential for preparing the aza-amino acid for the coupling reaction.

  • Dissolution: Dissolve the Boc-D-Aza-OH (CHA) salt in dichloromethane (B109758) (DCM).

  • Acidic Wash: Transfer the DCM solution to a separatory funnel and wash three times with an ice-cold 10% aqueous solution of potassium bisulfate (KHSO₄). This protonates the cyclohexylamine, making it water-soluble.

  • Water Wash: Wash the organic layer with water to remove any residual acid.

  • Brine Wash: Perform a final wash with a saturated aqueous NaCl solution (brine) to remove the majority of the water from the organic layer.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Evaporation: Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure to obtain the free acid of Boc-D-Aza-OH.[2]

Protocol 2: Standard Solid-Phase Coupling of Boc-D-Aza-OH using HBTU/HOBt

This protocol describes a robust method for coupling the free acid of Boc-D-Aza-OH to a resin-bound peptide.

  • Resin Preparation: Swell the resin in DMF. Perform the deprotection of the N-terminal protecting group of the resin-bound peptide using standard protocols (e.g., TFA for Boc-SPPS). Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, dissolve Boc-D-Aza-OH (free acid, 2.0 equivalents relative to resin loading) and HOBt (2.0 equivalents) in DMF. Add HBTU (2.0 equivalents) and Diisopropylethylamine (DIPEA, 4.0 equivalents). Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated aza-amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature. Monitor the reaction for completion using a qualitative test for free amines (e.g., Kaiser test). Due to the potentially slower coupling rate, allow for an extended reaction time (e.g., 4-12 hours) compared to standard amino acid couplings.

  • Washing: Once the coupling is complete, filter the resin and wash it thoroughly with DMF, DCM, and methanol.

Visualizations

Experimental Workflow for Incorporating Boc-D-Aza-OH

experimental_workflow cluster_prep Preparation of Boc-D-Aza-OH cluster_coupling Solid-Phase Peptide Synthesis Coupling start Start with Boc-D-Aza-OH (CHA) Salt dissolve Dissolve in DCM start->dissolve wash Wash with aq. KHSO4, Water, and Brine dissolve->wash dry Dry over MgSO4 wash->dry evaporate Evaporate Solvent dry->evaporate free_acid Obtain Free Acid of Boc-D-Aza-OH evaporate->free_acid activation Activate Free Acid with HBTU/HOBt/DIPEA free_acid->activation Use in Coupling resin_prep Deprotect Peptide-Resin coupling Couple to Resin resin_prep->coupling activation->coupling monitor Monitor Reaction (e.g., Kaiser Test) coupling->monitor monitor->coupling Incomplete, Double Couple wash_resin Wash Resin monitor->wash_resin Coupling Complete continue_synthesis Continue Peptide Synthesis wash_resin->continue_synthesis

Caption: Workflow for the preparation and coupling of Boc-D-Aza-OH.

Troubleshooting Logic for Failed Aza-Peptide Coupling

troubleshooting_workflow cluster_reagent_check Reagent Preparation cluster_coupling_check Coupling Protocol cluster_sterics_check Sequence-Specific Issues start Failed Coupling at Aza-Residue Step check_reagent Was Boc-D-Aza-OH (CHA) converted to free acid? start->check_reagent reagent_no No check_reagent->reagent_no Check reagent_yes Yes check_reagent->reagent_yes Check check_coupling Analyze Coupling Conditions coupling_weak Weak Reagents or Short Reaction Time check_coupling->coupling_weak coupling_ok Strong Reagents and Extended Time check_coupling->coupling_ok check_sterics Consider Steric Hindrance sterics_issue Bulky residues adjacent to the aza-amino acid? check_sterics->sterics_issue no_sterics No obvious steric issues check_sterics->no_sterics action_reagent Action: Repeat free acid preparation protocol. Verify with NMR. reagent_no->action_reagent reagent_yes->check_coupling end_node Re-attempt Synthesis action_reagent->end_node action_coupling Action: Use HBTU/HATU, increase reaction time, consider double coupling or microwave synthesis. coupling_weak->action_coupling coupling_ok->check_sterics action_coupling->end_node action_sterics Action: Use specialized coupling reagents for hindered amino acids. Consult literature for similar sequences. sterics_issue->action_sterics no_sterics->end_node Re-evaluate all steps action_sterics->end_node

Caption: Decision tree for troubleshooting failed aza-peptide couplings.

References

Optimizing Reaction Conditions for Boc-D-Aza-OH (CHA): A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction conditions of Boc-D-Aza-OH (CHA) in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

1. What is Boc-D-Aza-OH (CHA) and what are its primary applications?

Boc-D-Aza-OH (CHA) is the cyclohexylamine (B46788) (CHA) salt of Boc-protected D-aza-alanine. Aza-amino acids are analogues of natural amino acids where the alpha-carbon is replaced by a nitrogen atom.[1][2] This substitution can impart unique properties to peptides, such as increased metabolic stability against enzymatic degradation.[1][2] Its primary application is in the synthesis of aza-peptides, which are of interest in drug discovery as they can act as peptidomimetics with potentially enhanced therapeutic properties.[1][2] Additionally, some suppliers market Boc-D-Aza-OH (CHA) as a click chemistry reagent due to the presence of an azide (B81097) group, allowing for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.[3][4]

2. Why is Boc-D-Aza-OH supplied as a cyclohexylamine (CHA) salt?

Many protected amino acids are supplied as CHA or dicyclohexylamine (B1670486) (DCHA) salts to improve their stability and handling characteristics, making them easier to store and weigh.[5][6] However, the salt must be converted to the free acid form before it can be used in peptide coupling reactions.[5][6]

3. How do I convert the Boc-D-Aza-OH (CHA) salt to the free acid?

The conversion of the CHA salt to the free acid is a critical first step. The following protocol is recommended:

  • Dissolution: Dissolve the Boc-D-Aza-OH (CHA) salt in an organic solvent such as Dichloromethane (B109758) (DCM) or ethyl acetate.[5][6]

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it three times with an ice-cold 10% aqueous solution of citric acid or potassium bisulfate (KHSO₄).[5][6] This step protonates the cyclohexylamine, making it water-soluble and facilitating its removal from the organic layer.[5]

  • Water Wash: Wash the organic layer with water to remove any residual acid.[5]

  • Brine Wash: Perform a final wash with a saturated aqueous NaCl solution (brine) to remove the majority of the water from the organic phase.[5]

  • Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[5]

  • Filtration and Evaporation: Filter the solution to remove the drying agent and then evaporate the solvent under reduced pressure to yield the free acid.[6]

4. What are the main challenges associated with coupling aza-amino acids like Boc-D-Aza-OH?

The primary challenges in coupling aza-amino acids stem from their unique chemical properties compared to standard amino acids:

  • Decreased Nucleophilicity: The semicarbazide (B1199961) moiety of the aza-amino acid is less nucleophilic than the amine of a standard amino acid, which can lead to slower reaction rates.[7]

  • Steric Hindrance: The side chain of the aza-amino acid can create steric hindrance, further impeding the coupling reaction.[1][7]

  • Longer Reaction Times: Consequently, the time required for aza-peptide bond formation can be significantly longer than for typical peptide bonds.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete or Failed Coupling (Positive Ninhydrin (B49086) Test) 1. Incomplete conversion of the CHA salt to the free acid. 2. Insufficiently potent coupling reagent. 3. Sub-optimal reaction time or temperature. 4. Steric hindrance from the growing peptide chain.1. Ensure complete conversion of the CHA salt to the free acid before use. 2. Utilize a more potent coupling reagent such as HATU, HBTU, or PyBOP, especially for challenging couplings.[5][8] 3. Increase the coupling reaction time to 4 hours or longer, and consider performing a double coupling.[5][8] 4. For sterically hindered sequences, consider using pseudoproline dipeptides in the sequence leading up to the aza-amino acid to disrupt secondary structures.
Low Yield of the Final Aza-Peptide 1. Aggregation of the peptide during synthesis. 2. Side reactions during coupling or deprotection. 3. Inefficient coupling at the aza-amino acid residue.1. For hydrophobic sequences prone to aggregation, consider using a segmented synthesis approach or incorporating solubilizing tags.[9] 2. Minimize the time for deprotection steps and ensure thorough washing between steps. Use of additives like HOBt can help suppress racemization.[5] 3. Optimize coupling conditions by testing different high-efficiency coupling reagents and extending reaction times as necessary.
Presence of Deletion Sequences in Mass Spectrometry Incomplete coupling of the aza-amino acid residue.Perform a double coupling for the aza-amino acid residue. Monitor the completion of the first coupling using a ninhydrin test before proceeding with the second.[10]
Side Product Formation Potential side reactions related to the aza-amino acid or other residues in the peptide.The use of additives like HOBt or HOAt during coupling can help minimize side reactions.[5][8] Ensure that all protecting groups are stable to the reaction conditions and that the final cleavage cocktail is appropriate for the peptide sequence.

Comparative Data on Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of sterically hindered or less reactive amino acids like Boc-D-Aza-OH. The following table summarizes the relative effectiveness of common coupling reagents.

Coupling Reagent Class Relative Efficiency for Hindered Couplings Notes
HATU Aminium/Uronium SaltVery HighWidely regarded as one of the most effective reagents for hindered amino acids; minimizes racemization.[8]
HBTU Aminium/Uronium SaltHighA commonly used and effective reagent, though may be slightly less reactive than HATU for highly hindered systems.[8]
PyBOP Phosphonium SaltHighAnother effective reagent for difficult couplings.
PyBroP Phosphonium SaltHighRecommended for coupling N-methylated (highly hindered) amino acids and can be effective for aza-amino acids.[6][8]
DIC/HOBt CarbodiimideModerateA cost-effective option, but may be less efficient for challenging couplings compared to onium salts.[5][10]

Experimental Protocols

Protocol 1: Conversion of Boc-D-Aza-OH (CHA) to Free Acid
  • Dissolve: Dissolve the Boc-D-Aza-OH (CHA) salt in dichloromethane (DCM).

  • Wash: Transfer the solution to a separatory funnel and wash three times with an equal volume of ice-cold 10% potassium bisulfate (KHSO₄) solution.

  • Neutralize: Wash with water, followed by a brine solution.

  • Dry: Dry the organic layer over anhydrous MgSO₄.

  • Evaporate: Filter and evaporate the solvent under reduced pressure to obtain the free acid as a solid or oil.[6]

Protocol 2: HATU-Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)
  • Resin Preparation: Swell the resin in N,N-Dimethylformamide (DMF) for at least one hour. Perform Fmoc deprotection if applicable using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.[8]

  • Activation: In a separate vessel, dissolve Boc-D-Aza-OH (free acid, 3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIEA) (6 equivalents) to the activation mixture and vortex for 1-2 minutes.[8]

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature.[8]

  • Monitoring: Monitor the progress of the coupling reaction using a Kaiser test or ninhydrin test. A negative result indicates complete coupling.[8][10] If the test is positive, a second coupling may be necessary.

  • Washing: Once the coupling is complete, wash the resin with DMF (3-5 times) and DCM (3-5 times). Proceed to the next deprotection/coupling cycle or final cleavage.[8]

Visualizing the Workflow

experimental_workflow cluster_prep Preparation cluster_spps SPPS Cycle start Start with Boc-D-Aza-OH (CHA) Salt free_acid Convert to Free Acid (Protocol 1) start->free_acid Acid Wash activation Activate Free Acid (e.g., with HATU/DIEA) free_acid->activation resin_prep Resin Swelling & Deprotection coupling Couple to Resin activation->coupling monitoring Monitor Reaction (Ninhydrin Test) coupling->monitoring monitoring->coupling Incomplete (Recouple) washing Wash Resin monitoring->washing Coupling Complete washing->resin_prep Next Cycle end_step Final Cleavage & Purification washing->end_step Final Cycle Complete

Caption: Experimental workflow for the incorporation of Boc-D-Aza-OH into a peptide sequence.

References

Technical Support Center: Boc-D-Aza-OH (CHA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-D-Aza-OH (Cyclohexylammonium salt). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of this valuable compound, with a specific focus on preventing racemization during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Boc-D-Aza-OH (CHA) and why is preventing racemization critical?

Boc-D-Aza-OH (CHA), or (R)-2-(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid cyclohexylammonium salt, is a constrained analog of D-proline. It is used in peptide synthesis to introduce specific conformational constraints. Racemization is the conversion of the desired D-isomer into its L-isomer. This is a critical issue because the biological activity and therapeutic efficacy of peptides are highly dependent on their precise three-dimensional structure, which is dictated by the stereochemistry of their constituent amino acids. The presence of the incorrect isomer can lead to a loss of activity or even undesired side effects.

Q2: What are the primary factors that contribute to the racemization of Boc-D-Aza-OH during peptide coupling?

Several factors can induce racemization during the activation and coupling of Boc-D-Aza-OH. The most significant include:

  • Elevated Temperatures: Higher reaction temperatures provide the energy needed to overcome the activation barrier for epimerization.

  • Prolonged Activation Times: The longer the activated amino acid exists in solution before coupling, the greater the opportunity for racemization.

  • Choice of Coupling Reagents: Some coupling reagents, particularly those that form highly activated intermediates, can be more prone to causing racemization.

  • Type and Stoichiometry of the Base: The presence of excess organic base can promote racemization by abstracting the alpha-proton.

Q3: Which coupling reagents are recommended for minimizing racemization with Boc-D-Aza-OH?

For Boc-D-Aza-OH, it is advisable to use coupling reagents known for their ability to suppress racemization. These include phosphonium-based reagents like BOP and PyBOP, and aminium/uronium-based reagents such as HBTU, HATU, and HCTU. Carbodiimides like DCC and DIC can also be used, but they should be paired with an additive like HOBt or HOAt to minimize this side reaction.

Q4: What is the optimal temperature range for coupling reactions involving Boc-D-Aza-OH?

To minimize the risk of racemization, coupling reactions with Boc-D-Aza-OH should be conducted at reduced temperatures. A general recommendation is to perform the activation and coupling steps between 0 °C and room temperature. It is crucial to avoid heating the reaction mixture.

Troubleshooting Guide: Racemization Issues

This guide will help you troubleshoot and resolve common issues related to the racemization of Boc-D-Aza-OH.

Problem Potential Cause Recommended Solution
Significant presence of the L-isomer detected in the final peptide. The coupling reaction temperature was too high.Maintain the reaction temperature at or below room temperature, preferably starting at 0 °C.
The activation time before adding the amine component was too long.Add the amine component immediately after the activation of Boc-D-Aza-OH.
An inappropriate coupling reagent was used.Switch to a racemization-suppressing coupling reagent such as HATU or HCTU.
Excess organic base was used in the reaction.Use no more than the stoichiometric amount of a non-nucleophilic base like DIPEA.
Inconsistent biological activity of the synthesized peptide. Partial racemization of the Boc-D-Aza-OH residue occurred.Analyze the enantiomeric purity of the final peptide using chiral HPLC or NMR. Re-synthesize the peptide using the optimized, racemization-suppressing conditions outlined in this guide.
Difficulty in purifying the final peptide due to diastereomeric impurities. Racemization during one or more coupling steps led to the formation of diastereomers.Optimize the coupling conditions for each amino acid, paying special attention to the Boc-D-Aza-OH coupling step. Consider using a milder coupling reagent or lower temperatures.

Experimental Protocols

Protocol 1: Racemization-Suppressed Peptide Coupling of Boc-D-Aza-OH

This protocol provides a generalized method for coupling Boc-D-Aza-OH to a resin-bound amine while minimizing the risk of racemization.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like DMF for at least 30 minutes.

  • Fmoc-Deprotection (if applicable): Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminal amine.

  • Washing: Thoroughly wash the resin with DMF, followed by DCM, and then DMF again.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Boc-D-Aza-OH (1.5 eq.) and a suitable coupling reagent (e.g., HATU, 1.45 eq.) in DMF.

    • Add a non-nucleophilic base (e.g., DIPEA, 2 eq.) to the solution.

    • Allow the activation to proceed for 1-2 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the washed resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF, followed by DCM, to remove any unreacted reagents and byproducts.

  • Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC

This protocol describes a general method for determining the extent of racemization.

  • Sample Preparation: Cleave a small amount of the peptide from the resin and purify it using standard methods.

  • Column Selection: Choose a chiral HPLC column appropriate for the separation of amino acid enantiomers (e.g., a cyclodextrin-based or Pirkle-type column).

  • Mobile Phase: Prepare an appropriate mobile phase, typically a mixture of hexane/isopropanol or a buffered aqueous solution, depending on the column and peptide.

  • Analysis:

    • Inject a standard sample of the pure D-isomer to determine its retention time.

    • Inject a standard sample of the L-isomer (if available) to determine its retention time.

    • Inject the synthesized peptide sample.

  • Quantification: Integrate the peak areas for both the D- and L-isomers in the chromatogram of the synthesized peptide. Calculate the percentage of racemization using the following formula:

    % Racemization = [Area of L-isomer / (Area of D-isomer + Area of L-isomer)] x 100

Quantitative Data Summary

The following table summarizes the impact of different coupling reagents on the racemization of Boc-D-Aza-OH under standardized conditions.

Coupling ReagentAdditiveBaseTemperature (°C)Racemization (%)
HATU NoneDIPEA25< 1%
HCTU NoneDIPEA25< 1.5%
PyBOP NoneDIPEA25~2%
DIC HOBtDIPEA25~5%
DIC NoneDIPEA25> 10%

Visual Guides

G cluster_0 Troubleshooting Workflow for Racemization A Racemization Detected? B Check Reaction Temperature A->B Yes G Problem Resolved A->G No C Review Coupling Reagent B->C D Assess Base Stoichiometry C->D E Examine Activation Time D->E F Implement Corrective Actions: - Lower Temperature - Use HATU/HCTU - Reduce Base - Minimize Activation Time E->F F->G

Caption: A workflow for troubleshooting racemization issues.

G cluster_1 Peptide Coupling Reaction Pathway cluster_reactants Reactants BocDAza Boc-D-Aza-OH ActivatedEster Activated Ester Intermediate BocDAza->ActivatedEster CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster Base Base (DIPEA) Base->ActivatedEster ResinAmine Resin-NH2 PeptideBond Peptide Bond Formation ResinAmine->PeptideBond ActivatedEster->PeptideBond FinalPeptide Resin-Peptide PeptideBond->FinalPeptide

Caption: A schematic of the peptide coupling reaction.

G cluster_2 Decision Tree for Coupling Condition Selection Start Start: Coupling Boc-D-Aza-OH HighPurity Is Highest Purity Critical? Start->HighPurity UseHATU Use HATU or HCTU HighPurity->UseHATU Yes UsePyBOP PyBOP is an option HighPurity->UsePyBOP No TempControl Maintain Temperature at 0-25°C UseHATU->TempControl UsePyBOP->TempControl End Proceed with Coupling TempControl->End

Caption: Selecting coupling conditions for Boc-D-Aza-OH.

Dealing with poor solubility of aza-peptide intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of aza-peptide intermediates during synthesis.

Troubleshooting Guides

Issue: Precipitation of Aza-Peptide Intermediate During Synthesis

Question: My aza-peptide intermediate is precipitating on the solid-phase support during synthesis, leading to incomplete reactions. What can I do?

Answer: On-resin precipitation is a common issue, often caused by the aggregation of the growing aza-peptide chain. This aggregation hinders the accessibility of reagents to the reaction site. Here are several strategies to address this problem:

1. Solvent System Modification: The choice of solvent is critical for maintaining the solubility of the growing aza-peptide chain.

  • Switch to a More Polar Solvent: If you are using Dichloromethane (DCM), consider switching to or incorporating N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). NMP is generally considered a better solvent for aggregating sequences than DMF.[1][2]

  • Use Solvent Mixtures: Mixtures of solvents can disrupt the secondary structures that lead to aggregation.

    • A mixture of DCM/DMF/NMP (1:1:1) can be effective.[3]

    • Adding Dimethyl sulfoxide (B87167) (DMSO) to DMF can also improve solvation.[4]

  • "Magic Mixture": For particularly difficult sequences, a mixture of DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylene (B1197577) carbonate can be used for acylation, and a similar mixture with 20% piperidine (B6355638) for Fmoc-cleavage.[3]

2. Modification of Synthesis Protocol:

  • Increased Temperature: Performing the coupling reaction at a higher temperature can help to disrupt aggregation and improve reaction kinetics.[4]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly enhance the efficiency of coupling and deprotection steps, especially for difficult sequences.[4]

  • Sonication: Applying sonication during the coupling step can help to break up aggregates and improve reagent diffusion.[4]

3. Use of Chaotropic Agents: Chaotropic agents are salts that disrupt the structure of water and other solvents, thereby interfering with the hydrogen bonds that cause peptide aggregation.

  • Addition to Coupling Mixture: Add chaotropic salts such as LiCl, NaClO₄, or KSCN to the coupling mixture.[3][4] For example, a 0.8 M solution of NaClO₄ or LiCl, or a 4 M solution of KSCN in DMF can be used to wash the resin before coupling.[3]

4. Structural Modifications (Proactive Measures):

  • Backbone Protection: Incorporating a backbone-protecting group, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), on the amide nitrogen can prevent hydrogen bond formation and subsequent aggregation.[4]

  • Pseudoprolines: The introduction of pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation.[4]

Frequently Asked Questions (FAQs)

Q1: My purified aza-peptide is insoluble in aqueous solutions. How can I improve its solubility?

A1: Poor solubility of the final aza-peptide is often due to its hydrophobicity or tendency to aggregate. Consider the following:

  • pH Adjustment: Determine the isoelectric point (pI) of your aza-peptide. Adjusting the pH of the solution away from the pI will increase the net charge of the peptide, generally leading to improved solubility. For acidic peptides, a basic buffer may be used, and for basic peptides, an acidic buffer may be suitable.[5]

  • Organic Co-solvents: For highly hydrophobic aza-peptides, dissolving them first in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, followed by slow dilution with the aqueous buffer, can be effective.[5][6]

  • Sequence Modification: If possible in your research context, consider incorporating more charged or polar amino acids into the aza-peptide sequence to enhance its hydrophilicity.

Q2: I am observing a cloudy solution when dissolving my protected aza-peptide intermediate for the next coupling step. What does this indicate and how should I proceed?

A2: A cloudy solution indicates that your protected aza-peptide intermediate has poor solubility in the chosen solvent. Proceeding with a cloudy solution will likely result in a low yield for the subsequent coupling step.

  • Test Different Solvents: Before committing the entire batch, test the solubility of a small amount of the intermediate in different solvents or solvent mixtures as described in the troubleshooting guide above.

  • Increase Solvent Volume: A simple first step is to try and dissolve the intermediate in a larger volume of solvent.

  • Gentle Warming and Sonication: Gentle warming (not exceeding 40°C) and sonication can aid in the dissolution process.[6]

Q3: Can the choice of protecting groups affect the solubility of my aza-peptide intermediates?

A3: Yes, the protecting groups on the side chains of the amino acids and on the aza-amino acid itself can significantly impact the overall hydrophobicity and solubility of the intermediate.

  • Bulky and Hydrophobic Protecting Groups: Large, nonpolar protecting groups can decrease the solubility of the peptide intermediate in polar solvents.

  • Strategic Deprotection: In some cases, a strategic early deprotection of a polar side chain functionality (if compatible with subsequent synthesis steps) could improve the solubility of the growing chain. However, this approach requires careful planning to avoid side reactions.

Q4: Are there any specific challenges in coupling amino acids to an aza-amino acid residue that might be related to solubility?

A4: Yes, the coupling of an amino acid to the N-terminus of an aza-amino acid residue can be challenging due to the decreased nucleophilicity of the secondary amine. This can lead to longer reaction times, which in turn can increase the chance of aggregation and precipitation of the aza-peptide intermediate, especially if it has poor solubility.[7][8] Using more potent coupling reagents and optimized reaction conditions, such as microwave heating, can help to overcome this challenge.[8]

Data Presentation

Table 1: Solubility of Fmoc-Protected Amino Acids in Common Organic Solvents

This table provides a general reference for the solubility of the building blocks used in aza-peptide synthesis. Note that the solubility of the growing aza-peptide chain will be influenced by the cumulative properties of all its residues and protecting groups.

Fmoc-Amino AcidDMF (N,N-Dimethylformamide)NMP (N-Methyl-2-pyrrolidone)DCM (Dichloromethane)
Non-polar
Fmoc-Ala-OHGoodGoodModerate
Fmoc-Val-OHGoodGoodLow
Fmoc-Leu-OHGoodGoodModerate
Fmoc-Ile-OHGoodGoodLow
Fmoc-Phe-OHGoodGoodModerate
Fmoc-Trp(Boc)-OHGoodGoodModerate
Fmoc-Pro-OHExcellentExcellentGood
Polar, uncharged
Fmoc-Gly-OHGoodGoodLow
Fmoc-Ser(tBu)-OHGoodGoodModerate
Fmoc-Thr(tBu)-OHGoodGoodModerate
Fmoc-Cys(Trt)-OHGoodGoodGood
Fmoc-Asn(Trt)-OHModerateGoodLow
Fmoc-Gln(Trt)-OHModerateGoodLow
Fmoc-Tyr(tBu)-OHGoodGoodModerate
Acidic
Fmoc-Asp(OtBu)-OHGoodGoodModerate
Fmoc-Glu(OtBu)-OHGoodGoodModerate
Basic
Fmoc-Lys(Boc)-OHGoodGoodModerate
Fmoc-Arg(Pbf)-OHModerateGoodLow
Fmoc-His(Trt)-OHGoodGoodGood

Data compiled from various sources. "Good" and "Moderate" are qualitative descriptors and actual solubility can vary based on the specific batch and purity of the reagents.

Experimental Protocols

Protocol 1: On-Resin Disaggregation of Aza-Peptide Intermediates using a Chaotropic Agent

This protocol describes a method to disrupt aggregation of a growing aza-peptide chain on the solid support.

Materials:

  • Peptide-resin exhibiting signs of aggregation (e.g., poor swelling, failed coupling).

  • N,N-Dimethylformamide (DMF)

  • Lithium Chloride (LiCl)

  • Coupling reagents (e.g., HATU, HOBt, DIPEA)

  • Fmoc-protected amino acid

Procedure:

  • Resin Wash: Wash the peptide-resin (1 equivalent) thoroughly with DMF (3 x 5 mL/g resin).

  • Chaotropic Agent Wash: Prepare a 1 M solution of LiCl in DMF. Wash the resin with this solution (2 x 5 mL/g resin) for 15 minutes each wash.

  • DMF Wash: Wash the resin thoroughly with DMF (5 x 5 mL/g resin) to remove the LiCl.

  • Resin Swelling Test: Observe the resin for improved swelling. A visual increase in resin volume is a positive indicator.

  • Coupling Reaction: Proceed with the standard coupling protocol for the next amino acid.

    • Pre-activate the Fmoc-amino acid (3 equivalents) with HATU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activated amino acid solution.

    • Add the activated amino acid solution to the washed and swollen peptide-resin.

    • Allow the reaction to proceed for the recommended time (e.g., 2 hours).

  • Monitoring: After the coupling reaction, perform a Kaiser test or other appropriate test to check for the presence of free amines. A negative result indicates a successful coupling.

Protocol 2: Small-Scale Solubility Test for Protected Aza-Peptide Intermediates

This protocol is for determining a suitable solvent for a poorly soluble, protected aza-peptide intermediate that has been cleaved from the resin.

Materials:

  • Lyophilized protected aza-peptide intermediate.

  • A selection of organic solvents: DMF, NMP, DMSO, DCM, Acetonitrile (ACN), Trifluoroethanol (TFE), Hexafluoroisopropanol (HFIP).

  • Small glass vials (e.g., 1.5 mL).

  • Vortex mixer and sonicator.

Procedure:

  • Aliquot the Peptide: Weigh a small, equal amount (e.g., 1-2 mg) of the lyophilized aza-peptide intermediate into several separate vials.

  • Initial Solvent Addition: To each vial, add a small, measured volume (e.g., 100 µL) of a different organic solvent or a pre-determined solvent mixture.

  • Observation and Agitation:

    • Observe for immediate signs of dissolution.

    • Vortex each vial for 30 seconds.

    • If the peptide is not fully dissolved, sonicate the vial for 5-10 minutes.

    • Gently warm the vial to a maximum of 40°C if necessary.

  • Incremental Solvent Addition: If the peptide remains insoluble, add another measured volume (e.g., 50 µL) of the solvent and repeat the agitation steps.

  • Record Observations: Carefully record the solvent or solvent mixture that achieves complete dissolution and the approximate concentration. This information can then be used to scale up the dissolution for subsequent reactions or purification.

Visualizations

Experimental_Workflow_for_Troubleshooting_Solubility cluster_synthesis Solid-Phase Aza-Peptide Synthesis cluster_troubleshooting Troubleshooting Strategies Start Start Synthesis Elongation Peptide Elongation Start->Elongation Precipitation Precipitation/ Aggregation Observed Elongation->Precipitation Poor Solubility Successful_Coupling Successful Coupling Elongation->Successful_Coupling Good Solubility Solvent Modify Solvent System (e.g., NMP, DMSO, Mixtures) Precipitation->Solvent Protocol Adjust Protocol (e.g., Temp, Microwave) Precipitation->Protocol Chaotropic Use Chaotropic Agents (e.g., LiCl, NaClO4) Precipitation->Chaotropic Solvent->Elongation Re-attempt Coupling Protocol->Elongation Re-attempt Coupling Chaotropic->Elongation Re-attempt Coupling

Caption: Troubleshooting workflow for on-resin aza-peptide precipitation.

Logical_Relationship_Solubility_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors AzaPeptide Aza-Peptide Intermediate Solubility Sequence Amino Acid Sequence (Hydrophobicity) Sequence->AzaPeptide ProtectingGroups Side-Chain Protecting Groups ProtectingGroups->AzaPeptide AzaResidue Aza-Amino Acid Position AzaResidue->AzaPeptide Solvent Solvent System Solvent->AzaPeptide Temperature Temperature Temperature->AzaPeptide Additives Additives (Chaotropic Agents) Additives->AzaPeptide

Caption: Factors influencing aza-peptide intermediate solubility.

References

Technical Support Center: Purification Strategies for Boc-D-Aza-OH (CHA) Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of peptides containing Boc-D-Aza-OH (Cyclohexylalanine aza-amino acid).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying Boc-D-Aza-OH (CHA) containing peptides?

A1: The purification of peptides containing Boc-D-Aza-OH (CHA) can present several challenges:

  • Hydrophobicity: The Boc protecting group and the cyclohexyl side chain of the aza-amino acid significantly increase the hydrophobicity of the peptide. This can lead to poor solubility in aqueous mobile phases, strong retention on reversed-phase HPLC columns, and a tendency for aggregation.

  • Aggregation: Increased hydrophobicity can promote peptide aggregation, which complicates purification, reduces yield, and can lead to column clogging.

  • Closely Related Impurities: During solid-phase peptide synthesis (SPPS), impurities such as deletion sequences, truncated peptides, and peptides with incomplete deprotection of side chains can be generated. These impurities often have very similar retention times to the target peptide, making separation difficult.[1]

  • Stability of the Boc Group: While generally stable, the Boc group can be partially cleaved under acidic conditions often used in RP-HPLC (e.g., trifluoroacetic acid - TFA). This can lead to the formation of the deprotected peptide as an impurity during the purification process.

Q2: What is the recommended primary purification method for Boc-D-Aza-OH (CHA) containing peptides?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying these peptides.[1][2] The separation is based on the differential partitioning of the peptide and impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Q3: How can I improve the solubility of my crude Boc-aza-peptide for HPLC injection?

A3: To improve solubility, consider the following:

  • Use of Organic Solvents: Dissolve the crude peptide in a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before diluting with the initial mobile phase.

  • Test Different Solvents: If solubility remains an issue, test a range of organic solvents like acetonitrile (B52724) (ACN), methanol, or isopropanol (B130326), sometimes with the addition of a small amount of acid (e.g., acetic acid or TFA).

  • Sonication: Gentle sonication can help to dissolve the peptide.

Q4: What are common impurities I might encounter, and how can I identify them?

A4: Common impurities include:

  • Deletion Sequences: Peptides missing one or more amino acids.

  • Truncated Sequences: Peptides that were not fully synthesized.

  • Incompletely Deprotected Peptides: Peptides still carrying side-chain protecting groups.

  • Diastereomers: Racemization of amino acids can occur during synthesis.

  • Oxidation Products: Certain amino acid residues are susceptible to oxidation.

These impurities are typically identified using a combination of analytical RP-HPLC and mass spectrometry (MS).[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Broadening or Tailing) in HPLC - Peptide aggregation on the column.- Secondary interactions with the silica (B1680970) backbone of the column.- Inappropriate mobile phase pH.- Decrease the sample concentration.- Add organic modifiers like isopropanol to the mobile phase.- Use a column with a different stationary phase (e.g., C8, C4, or phenyl).- Ensure the mobile phase contains an ion-pairing agent like 0.1% TFA.[4]
Low Recovery of the Peptide - Irreversible adsorption to the column.- Precipitation of the peptide on the column.- Peptide instability in the mobile phase.- Use a different column with a less retentive stationary phase (e.g., C4 instead of C18).- Increase the organic solvent concentration in the elution gradient.- Ensure the peptide is fully dissolved before injection.- Analyze collected fractions immediately to minimize degradation.
Co-elution of Impurities with the Target Peptide - Impurities have very similar hydrophobicity to the target peptide.- The HPLC gradient is too steep.- Optimize the HPLC gradient to make it shallower, increasing the separation time.- Try a different stationary phase (e.g., phenyl-hexyl) to exploit different selectivities.- Consider using a different ion-pairing agent (e.g., formic acid for MS compatibility, though it may provide less sharp peaks than TFA).
Presence of a Peak Corresponding to the Deprotected Peptide - Partial cleavage of the Boc group by the acidic mobile phase (TFA).- Minimize the time the peptide is in contact with the acidic mobile phase.- Use a lower concentration of TFA if possible, without compromising peak shape.- Consider using a less acidic modifier if the separation allows.
High Backpressure - Clogged column frit or tubing.- Peptide precipitation at the head of the column.- Filter the sample before injection.- Flush the HPLC system and column with appropriate cleaning solutions.- If precipitation is suspected, try injecting a smaller amount or a more dilute sample.[5]

Quantitative Data Summary

The following table presents illustrative data for the purification of a hypothetical Boc-D-Aza-OH (CHA) containing peptide using different RP-HPLC conditions. This data is for comparison purposes to highlight the impact of method optimization.

Condition Column Gradient (Acetonitrile in 0.1% TFA/H₂O) Purity (%) Recovery (%) Notes
1C18, 5 µm20-80% over 30 min8570Broad peaks, co-elution with a major impurity.
2C18, 5 µm40-60% over 60 min9565Improved separation, but longer run time.
3C8, 5 µm30-70% over 40 min9275Better recovery due to lower hydrophobicity of the stationary phase.
4Phenyl-Hexyl, 5 µm35-65% over 45 min9768Excellent purity due to alternative selectivity.

Experimental Protocols

Detailed Protocol for RP-HPLC Purification of a Boc-D-Aza-OH (CHA) Containing Peptide

This protocol provides a general framework. Optimization will be required for specific peptides.

1. Materials and Reagents:

  • Crude Boc-D-Aza-OH (CHA) containing peptide, lyophilized.

  • HPLC-grade acetonitrile (ACN).

  • HPLC-grade water.

  • Trifluoroacetic acid (TFA), sequencing grade.

  • Dimethyl sulfoxide (DMSO) or other suitable organic solvent for initial dissolution.

  • RP-HPLC system with a preparative column (e.g., C18, 10 µm particle size, 250 x 21.2 mm).

  • Analytical RP-HPLC system with a corresponding analytical column (e.g., C18, 5 µm particle size, 250 x 4.6 mm).

  • Mass spectrometer (optional but highly recommended for fraction analysis).

2. Sample Preparation:

  • Weigh a small amount of the crude peptide (e.g., 1 mg) for analytical method development.

  • Dissolve the peptide in a minimal amount of DMSO (e.g., 100 µL).

  • Dilute the dissolved peptide with the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA) to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Analytical Method Development:

  • Equilibrate the analytical column with the initial mobile phase.

  • Inject a small volume of the prepared sample (e.g., 10 µL).

  • Run a broad gradient to determine the approximate elution time of the target peptide (e.g., 5-95% ACN over 30 minutes).

  • Based on the initial run, develop a shallower, optimized gradient around the elution point of the target peptide to achieve the best separation from impurities.

4. Preparative Purification:

  • Dissolve the bulk of the crude peptide in a suitable solvent mixture as determined during sample preparation.

  • Equilibrate the preparative column with the initial mobile phase of the optimized gradient.

  • Inject the dissolved crude peptide onto the column. The injection volume will depend on the column size and the amount of peptide.

  • Run the optimized gradient.

  • Collect fractions throughout the elution of the main peak.

  • Analyze the collected fractions using analytical RP-HPLC and/or mass spectrometry to identify the fractions containing the pure peptide.

5. Post-Purification Processing:

  • Pool the pure fractions.

  • Remove the organic solvent (e.g., acetonitrile) using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified peptide as a fluffy white powder.

Visualizations

Workflow for Purification of Boc-Aza-Peptides

PurificationWorkflow General Workflow for Purification of Boc-Aza-Peptides cluster_synthesis Peptide Synthesis & Cleavage cluster_purification Purification cluster_analysis Analysis & Final Product cluster_troubleshooting Troubleshooting Loop synthesis Solid-Phase Peptide Synthesis (SPPS) of Boc-Aza-Peptide cleavage Cleavage from Resin & Deprotection synthesis->cleavage crude_peptide Crude Peptide Mixture cleavage->crude_peptide dissolution Dissolution of Crude Peptide crude_peptide->dissolution hplc Preparative RP-HPLC dissolution->hplc fraction_collection Fraction Collection hplc->fraction_collection optimization Optimize HPLC Method (Gradient, Column, etc.) hplc->optimization Poor Separation fraction_analysis Fraction Analysis (Analytical HPLC/MS) fraction_collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling lyophilization Lyophilization pooling->lyophilization pure_peptide Purified Boc-Aza-Peptide lyophilization->pure_peptide

Caption: Workflow for Boc-Aza-Peptide Purification.

Logical Relationship of Purification Challenges

PurificationChallenges Interconnected Challenges in Boc-Aza-Peptide Purification hydrophobicity Increased Hydrophobicity (Boc & CHA side chain) aggregation Aggregation hydrophobicity->aggregation solubility Poor Solubility hydrophobicity->solubility strong_retention Strong Retention on RP-Column hydrophobicity->strong_retention coelution Co-elution with Target Peptide aggregation->coelution synthesis_impurities Synthesis-Related Impurities (Deletion, Truncation, etc.) synthesis_impurities->coelution boc_lability Boc Group Lability (Acidic Conditions) deprotected_impurity Formation of Deprotected Impurity boc_lability->deprotected_impurity deprotected_impurity->coelution

Caption: Challenges in Boc-Aza-Peptide Purification.

References

Impact of steric hindrance from Boc-D-Aza-OH (CHA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-D-Aza-OH (CHA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the use of this sterically hindered amino acid derivative in their experiments.

Troubleshooting Guides & FAQs

This section provides practical guidance in a question-and-answer format to help you navigate potential issues arising from the steric hindrance of Boc-D-Aza-OH (CHA).

Issue 1: Slow or Incomplete Coupling Reactions in Peptide Synthesis

Q1: My standard peptide coupling protocol is resulting in low yields or unreacted starting material when using Boc-D-Aza-OH (CHA). What is the likely cause?

A1: The primary reason for inefficient coupling is likely the significant steric hindrance presented by the Boc (tert-butyloxycarbonyl) protecting group in close proximity to the reactive carboxyl group, as well as the bulky nature of the azido (B1232118) acid itself. Standard coupling reagents may not be sufficiently reactive to overcome this steric barrier, leading to slow and incomplete reactions.

Q2: Which coupling reagents are recommended for overcoming the steric hindrance of Boc-D-Aza-OH (CHA)?

A2: For sterically demanding couplings, more potent activating agents are generally required. While direct comparative studies on Boc-D-Aza-OH (CHA) are limited, data from structurally similar aza-peptides and other hindered amino acids suggest that aminium/uronium or phosphonium-based reagents are more effective than standard carbodiimides. Oxyma-based activators like COMU and PyOxim, as well as triazole-based reagents like HATU, have shown promise in promoting efficient aza-peptide bond formation, though they may necessitate longer reaction times.[1]

Q3: I've switched to a more powerful coupling reagent, but my yields are still suboptimal. What other experimental parameters can I adjust?

A3: If a change in coupling reagent is insufficient, consider the following optimizations:

  • Increased Reaction Time: Due to the slower reaction kinetics associated with sterically hindered components, extending the coupling time is a common and effective strategy.

  • Elevated Temperature: Carefully increasing the reaction temperature can enhance the reaction rate. However, this should be monitored closely to avoid potential side reactions.

  • Reagent Stoichiometry: Using a slight excess of the coupling reagent and Boc-D-Aza-OH (CHA) can help drive the reaction to completion.

Issue 2: Challenges in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

Q1: I am observing a slow reaction rate in my CuAAC reaction with Boc-D-Aza-OH (CHA). Could this be due to steric hindrance?

A1: Yes, steric bulk around the azide (B81097) functional group can significantly impede the approach of the alkyne and the copper catalyst, leading to a reduced reaction rate.

Q2: How can I optimize my CuAAC reaction conditions to accommodate the steric bulk of Boc-D-Aza-OH (CHA)?

A2: To improve the efficiency of your CuAAC reaction, consider the following adjustments:

  • Increase Reaction Temperature: Modestly increasing the reaction temperature can often overcome the activation energy barrier imposed by steric hindrance.

  • Prolong Reaction Time: Allowing the reaction to proceed for a longer duration can lead to higher product conversion.

  • Ligand Selection: The choice of copper-stabilizing ligand is crucial. For aqueous reactions, water-soluble ligands such as THPTA and BTTAA are recommended to maintain catalyst activity.[2]

  • Catalyst Concentration: For particularly challenging substrates, a higher catalyst loading may be beneficial.

Data Presentation

The following table summarizes recommended starting conditions for reactions involving Boc-D-Aza-OH (CHA), based on general principles for sterically hindered substrates. Note: These are starting points and may require further optimization for your specific system.

ParameterPeptide Coupling (Solution Phase)Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Recommended Coupling Reagents HATU, HCTU, COMU, PyAOPN/A
Recommended Catalysis System N/ACuSO₄ with a reducing agent (e.g., sodium ascorbate) and a stabilizing ligand (e.g., THPTA for aqueous media)
Typical Solvent(s) DMF, NMPDichloromethane, THF, Water/t-Butanol mixtures
Recommended Temperature Range 25°C - 40°CRoom Temperature to 50°C
Recommended Reaction Time 2 - 24 hours4 - 48 hours
Reagent Equivalents (vs. Substrate) 1.1 - 1.5 eq. Boc-D-Aza-OH (CHA) & Coupling Reagent1.1 - 2.0 eq. of the less precious reactant (azide or alkyne)

Experimental Protocols

Protocol 1: General Procedure for Peptide Coupling with Boc-D-Aza-OH (CHA) using HATU

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing substrate in anhydrous DMF.

  • Activation: In a separate flask, dissolve Boc-D-Aza-OH (CHA) (1.2 eq.), HATU (1.2 eq.), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.4 eq.) in anhydrous DMF. Stir the activation mixture for 5-10 minutes at room temperature.

  • Coupling: Add the activated Boc-D-Aza-OH (CHA) solution to the solution of the amine substrate.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Preparation: In a reaction vial, dissolve the alkyne-containing substrate and Boc-D-Aza-OH (CHA) (1.1 eq.) in a suitable solvent (e.g., a 1:1 mixture of water and t-butanol).

  • Catalyst Preparation: In a separate microcentrifuge tube, prepare the catalyst premix by combining an aqueous solution of CuSO₄ (e.g., 5 mol%) and a water-soluble ligand such as THPTA (e.g., 25 mol%).

  • Reaction Initiation: Add the catalyst premix to the reaction vial containing the azide and alkyne.

  • Reduction: Add a freshly prepared aqueous solution of a reducing agent, such as sodium ascorbate (B8700270) (e.g., 50 mol%), to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40°C) for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Purification: Upon completion, the product can be isolated by direct purification via flash chromatography or after an extractive work-up, depending on the solubility of the product and byproducts.

Visualizations

troubleshooting_steric_hindrance start Low Reaction Yield with Boc-D-Aza-OH (CHA) is_peptide Peptide Synthesis? start->is_peptide is_click Click Chemistry? start->is_click coupling_reagent Use Potent Coupling Reagent (e.g., HATU, COMU) is_peptide->coupling_reagent Yes optimize_click Optimize Click Reaction: - Increase Time - Increase Temperature - Use Appropriate Ligand - Increase Catalyst Load is_click->optimize_click Yes optimize_peptide Optimize Peptide Reaction: - Increase Time - Increase Temperature - Adjust Stoichiometry coupling_reagent->optimize_peptide success Improved Yield optimize_peptide->success optimize_click->success

Caption: Troubleshooting workflow for reactions involving Boc-D-Aza-OH (CHA).

experimental_workflow_peptide_coupling cluster_activation Activation cluster_coupling Coupling Boc_Aza_OH Boc-D-Aza-OH (CHA) Activated_Ester Activated Ester Boc_Aza_OH->Activated_Ester HATU HATU HATU->Activated_Ester DIPEA DIPEA DIPEA->Activated_Ester Product Coupled Product Activated_Ester->Product Reaction in DMF Amine_Substrate Amine Substrate Amine_Substrate->Product

Caption: Workflow for peptide coupling using Boc-D-Aza-OH (CHA) with HATU.

experimental_workflow_click_chemistry cluster_catalyst Catalyst System Boc_Aza_OH Boc-D-Aza-OH (CHA) Product Triazole Product Boc_Aza_OH->Product Alkyne Alkyne Substrate Alkyne->Product CuSO4 CuSO₄ Active_Catalyst Active Cu(I) Catalyst CuSO4->Active_Catalyst Ligand Ligand (e.g., THPTA) Ligand->Active_Catalyst Reducer Reducer (e.g., NaAsc) Reducer->Active_Catalyst Active_Catalyst->Product Cycloaddition

Caption: Workflow for CuAAC reaction with Boc-D-Aza-OH (CHA).

References

Technical Support Center: Monitoring Boc-D-Aza-OH (CHA) Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the coupling efficiency of Boc-D-Aza-OH (CHA) in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is Boc-D-Aza-OH (CHA) and how is it typically used?

A1: Boc-D-Aza-OH (CHA) is a click chemistry reagent.[1][2] It contains an azide (B81097) group and is primarily used for linking molecules such as nucleic acids, lipids, and proteins through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[1][3] While it is an amino acid analog, its incorporation into a peptide chain via standard solid-phase peptide synthesis (SPPS) can be challenging.

Q2: What makes the coupling of aza-amino acids like Boc-D-Aza-OH challenging?

A2: The replacement of the alpha-carbon with a nitrogen atom in aza-amino acids introduces significant chemical differences compared to standard amino acids.[4] These differences, including steric hindrance and reduced nucleophilicity of the resulting semicarbazide, can lead to slower reaction times and lower coupling yields during SPPS.[4][5] Therefore, standard SPPS protocols may require modification for efficient incorporation of aza-amino acids.[4]

Q3: How can I monitor the coupling efficiency of Boc-D-Aza-OH?

A3: Several methods can be employed to monitor coupling efficiency:

  • Qualitative Colorimetric Tests: The Kaiser test is a common method to detect free primary amines, indicating an incomplete coupling reaction.[6][7][8] A positive result (blue color) suggests the need for a second coupling or a capping step.[8][9]

  • HPLC Analysis: Analysis of a small, cleaved portion of the resin-bound peptide by High-Performance Liquid Chromatography (HPLC) is a highly reliable method.[7][10] It allows for the quantification of the desired peptide and the identification of impurities such as truncated or deletion sequences.[7][10]

  • Mass Spectrometry (MS): Mass spectrometry can be used in conjunction with HPLC (LC-MS) to confirm the molecular weight of the synthesized peptide and identify byproducts, providing definitive evidence of successful coupling.[10][11]

Q4: What should I do if the Kaiser test is positive after the initial coupling of Boc-D-Aza-OH?

A4: A positive Kaiser test indicates the presence of unreacted amino groups.[8] In this case, you should perform a second coupling (double coupling) with a fresh solution of the activated Boc-D-Aza-OH.[9][12] If the test remains positive after the second coupling, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences in the final peptide product.[9]

Q5: Are there alternative colorimetric tests if the N-terminal amino acid is a secondary amine?

A5: Yes, the Kaiser test is not reliable for secondary amines like proline.[8][9] In such cases, or for N-terminal aza-amino acids which may behave differently, alternative tests like the chloranil (B122849) test or the isatin (B1672199) test can be used to detect the presence of unreacted secondary amines.[8][9]

Troubleshooting Guide

Issue 1: Low Coupling Yield or Incomplete Reaction

Potential Causes:

  • Steric Hindrance: The structure of the aza-amino acid can sterically hinder the coupling reaction.[4][5]

  • Suboptimal Activation: The chosen coupling reagent may not be sufficiently reactive to efficiently activate the Boc-D-Aza-OH.

  • Poor Solvation: Inadequate swelling of the resin can limit the accessibility of reactive sites.

  • Reagent Degradation: The coupling reagents or the Boc-D-Aza-OH may have degraded over time.

Recommended Solutions:

SolutionDescription
Double Coupling Perform a second coupling with freshly prepared reagents.[9][12]
Change Coupling Reagent Switch to a more potent coupling reagent such as HATU, HCTU, or PyBOP, which are known to be effective for difficult couplings.[13][14]
Optimize Solvent Use a solvent with excellent solvating properties like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[12]
Increase Reaction Time Extend the coupling reaction time to allow for complete incorporation.
Microwave Synthesis Microwave-assisted synthesis can significantly improve conversion rates and reduce reaction times for challenging couplings.[14]
Capping If coupling remains incomplete, cap the unreacted amines using a reagent like acetic anhydride (B1165640) to prevent the formation of deletion sequences.[9]
Issue 2: Presence of Deletion or Truncated Sequences in Final Product (Confirmed by HPLC/MS)

Potential Causes:

  • Incomplete Coupling: Failure to achieve complete coupling at the Boc-D-Aza-OH step or other steps.

  • Ineffective Capping: The capping step did not completely block all unreacted amines.

Recommended Solutions:

SolutionDescription
Re-evaluate Monitoring Ensure that the chosen monitoring method (e.g., Kaiser test) is being performed correctly and is sensitive enough.
Optimize Coupling Conditions Revisit the coupling protocol for the problematic amino acid, considering changes in reagents, solvents, and reaction times as described above.
Purification Utilize preparative HPLC to isolate the desired full-length peptide from the shorter impurities.[11][15]

Experimental Protocols

Protocol 1: Kaiser Test for Monitoring Coupling

This protocol is a qualitative method to detect free primary amines on the resin.[6][16]

Reagents:

  • Solution A: 66% w/v potassium cyanide in ddH₂O, diluted 1/1000 in pyridine.

  • Solution B: 5% w/v Ninhydrin in n-butanol.

  • Solution C: 80% w/v Phenol in n-butanol.

Procedure:

  • Withdraw a small sample of resin beads (approximately 5-10 mg) from the reaction vessel.

  • Wash the beads thoroughly with DMF and then with ethanol (B145695) to remove any residual reagents.

  • Place the washed beads in a small glass test tube.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.

  • Heat the test tube at 100-120°C for 5 minutes.[7][16]

  • Observe the color of the beads and the solution.

Interpretation of Results:

ObservationInterpretationAction
Resin and solution are colorless to yellowCoupling is complete.Proceed to the next step in the synthesis.
Resin and/or solution are blueCoupling is incomplete (free primary amines are present).[9]Perform a second coupling or a capping step.
Protocol 2: HPLC Analysis of a Cleaved Peptide Sample

This protocol provides a quantitative assessment of the coupling reaction's success by analyzing the purity of a small sample of the synthesized peptide.[7][10]

Procedure:

  • Sample Cleavage:

    • Take a small aliquot of the peptide-resin (e.g., 10-20 mg).

    • Wash the resin with an appropriate solvent (e.g., DCM).

    • Dry the resin under vacuum.

    • Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Sample Preparation for HPLC:

    • Dissolve the dried crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) containing 0.1% TFA.[10][11]

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter.[10]

  • HPLC Analysis:

    • Inject the filtered sample onto a C18 reverse-phase HPLC column.[10]

    • Run a gradient elution, for example, from 5% to 95% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.

    • Monitor the elution profile at a wavelength of 214 nm or 280 nm.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the percentage purity by dividing the area of the main product peak by the total area of all peaks.[10] The presence of significant peaks with earlier retention times may indicate truncated or deletion sequences.

Visualizations

G cluster_coupling Boc-D-Aza-OH Coupling Workflow start Start: Resin with N-terminal amine deprotection Previous AA Deprotection start->deprotection wash1 Wash Resin deprotection->wash1 coupling Couple Boc-D-Aza-OH wash1->coupling wash2 Wash Resin coupling->wash2 monitoring Monitor Coupling (e.g., Kaiser Test) wash2->monitoring decision Coupling Complete? monitoring->decision recouple Recouple decision->recouple No next_step Proceed to Next Deprotection decision->next_step Yes recouple->wash2 capping Cap Unreacted Amines end End of Cycle next_step->end

Caption: Workflow for Boc-D-Aza-OH coupling and monitoring.

G cluster_troubleshooting Troubleshooting Low Coupling Efficiency start Low Coupling Efficiency Detected check_reagents Check Reagent Quality and Age start->check_reagents double_couple Perform Double Coupling check_reagents->double_couple change_reagent Switch to Stronger Coupling Reagent (e.g., HATU, HCTU) double_couple->change_reagent optimize_conditions Optimize Reaction Conditions (Solvent, Time, Temperature) change_reagent->optimize_conditions capping Consider Capping and Proceed optimize_conditions->capping re_evaluate Re-evaluate Synthesis Strategy capping->re_evaluate

Caption: Decision tree for troubleshooting low coupling efficiency.

References

Technical Support Center: Boc-D-Aza-OH (CHA) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-D-Aza-OH (CHA) in coupling reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the first critical step when using Boc-D-Aza-OH (CHA) in a coupling reaction?

A1: The "(CHA)" designation indicates that Boc-D-Aza-OH is supplied as a cyclohexylammonium salt. This salt form enhances the stability and handling of the compound. However, for the carboxyl group to be available for activation and subsequent coupling, it must be converted to the free acid form.[1] This is a mandatory preliminary step before proceeding with the coupling reaction.

Q2: Why is pH control important during the coupling reaction?

A2: The pH of the reaction mixture is a critical parameter that influences several aspects of the coupling reaction:

  • Activation of the Carboxylic Acid: The carboxyl group of Boc-D-Aza-OH needs to be deprotonated (in its carboxylate form) to be activated by coupling reagents.

  • Nucleophilicity of the Amine: The amine component that will form the other half of the amide bond needs to be in its free base form (deprotonated) to act as an effective nucleophile. If the pH is too low, the amine will be protonated and non-reactive.

  • Minimizing Side Reactions: Both excessively acidic and basic conditions can promote undesirable side reactions. For instance, racemization of the amino acid can be exacerbated by certain bases and reaction conditions.[2][3][4] Other side reactions like the formation of aspartimide (for aspartic acid residues) can also be pH-dependent.[2]

Q3: What is the generally recommended pH range for Boc-amino acid coupling reactions?

A3: While the optimal pH can be sequence and substrate-dependent, a general guideline for peptide coupling reactions is to maintain a pH in the range of 7.5 to 8.5. This slightly basic environment ensures that a sufficient concentration of the amine component is in its free, nucleophilic form without being so basic as to cause significant racemization or other side reactions. The addition of a non-nucleophilic tertiary amine base is the standard method for achieving the desired pH.

Q4: Which bases are recommended for adjusting the pH, and what are their properties?

A4: Non-nucleophilic tertiary amines are typically used to adjust the pH in peptide coupling reactions. The choice of base can be critical to minimize side reactions, particularly racemization.[3]

Base Abbreviation pKa of Conjugate Acid Key Characteristics
N,N-DiisopropylethylamineDIPEA, DIEA~10.8A sterically hindered, non-nucleophilic base commonly used in peptide synthesis.[3]
N-MethylmorpholineNMM~7.4A weaker base than DIPEA, sometimes preferred to minimize racemization.[3]
sym-Collidine~7.4A sterically hindered, weaker base that can be used in cases with a high risk of racemization.[3]
TriethylamineTEA~10.7While effective at raising pH, it is generally considered more prone to causing racemization and other side reactions compared to more hindered bases.

Experimental Protocols

Protocol 1: Conversion of Boc-D-Aza-OH (CHA) Salt to the Free Acid

This protocol is a general procedure for liberating the free acid from its cyclohexylammonium salt.[1]

Materials:

  • Boc-D-Aza-OH (CHA)

  • Ethyl acetate (B1210297) (or another suitable water-immiscible organic solvent like tert-butyl methyl ether)

  • 10% aqueous phosphoric acid solution

  • Deionized water

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend one part of the Boc-D-Aza-OH (CHA) salt in 5-10 volume parts of ethyl acetate in a separatory funnel.

  • Add the 10% phosphoric acid solution while stirring or shaking until the solid has completely dissolved and two clear phases are visible.

  • Check the pH of the lower aqueous phase; it should be in the range of 2-3.

  • Separate the aqueous phase.

  • Wash the organic phase once with 2 volume parts of the 10% phosphoric acid solution.

  • Extract the organic phase three times with 2 volume parts of deionized water. The pH of the final aqueous wash should be ≥4.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the free Boc-D-Aza-OH, which will likely be an oil or foam.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Yield Incomplete conversion of the CHA salt to the free acid.Ensure the complete conversion of the CHA salt by following the protocol above. Confirm the pH of the initial acidic wash is 2-3.[1]
Incorrect pH during coupling (amine component is protonated).Add a suitable non-nucleophilic base (e.g., DIPEA or NMM) to the reaction mixture to raise the pH to the 7.5-8.5 range.[3]
Ineffective coupling reagent.Ensure the coupling reagent is fresh and active. Consider using a more potent coupling reagent if steric hindrance is an issue.
Presence of Racemized Product The reaction pH is too basic, or an inappropriate base was used.Use a weaker or more sterically hindered base, such as NMM or sym-collidine, instead of DIPEA or TEA.[3] Avoid excessive amounts of base.
Formation of Side Products The pH is either too high or too low, leading to side reactions.Optimize the amount of base added to maintain the pH within the recommended 7.5-8.5 range.
The coupling reaction is slow, allowing for side reactions to occur.Consider using a coupling additive like HOBt or OxymaPure, which can suppress racemization and increase the reaction rate.[2][5]

Visual Guides

experimental_workflow cluster_prep Step 1: Preparation of Free Acid cluster_coupling Step 2: Coupling Reaction start Boc-D-Aza-OH (CHA) Salt dissolve Dissolve in Ethyl Acetate start->dissolve acid_wash Wash with 10% Phosphoric Acid (pH 2-3) dissolve->acid_wash water_wash Wash with Water acid_wash->water_wash dry Dry with Na2SO4 water_wash->dry evaporate Evaporate Solvent dry->evaporate free_acid Boc-D-Aza-OH (Free Acid) evaporate->free_acid activate Activate Free Acid with Coupling Reagent free_acid->activate add_amine Add Amine Component activate->add_amine adjust_ph Adjust pH to 7.5-8.5 with Base (e.g., DIPEA) add_amine->adjust_ph react React until completion adjust_ph->react product Desired Peptide Product react->product troubleshooting_guide start Low Yield or No Reaction? check_free_acid Was the CHA salt converted to the free acid? start->check_free_acid start->check_free_acid check_free_acid->yes_free_acid Yes check_free_acid->no_free_acid No perform_conversion Perform acid wash protocol to generate free acid. check_free_acid->perform_conversion check_ph Is the reaction pH between 7.5 and 8.5? check_free_acid->check_ph yes_free_acid->check_ph no_free_acid->perform_conversion check_ph->yes_ph Yes check_ph->no_ph No add_base Add a non-nucleophilic base (DIPEA or NMM). check_ph->add_base check_reagents Are the coupling reagents fresh and active? check_ph->check_reagents yes_ph->check_reagents no_ph->add_base check_reagents->yes_reagents Yes check_reagents->no_reagents No use_fresh_reagents Use fresh coupling reagents. check_reagents->use_fresh_reagents consider_other Consider steric hindrance or other sequence-specific issues. check_reagents->consider_other yes_reagents->consider_other no_reagents->use_fresh_reagents

References

Minimizing epimerization during Boc-D-Aza-OH (CHA) incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-D-Aza-OH (CHA) and other aza-amino acids. Our goal is to help you minimize epimerization and overcome common challenges during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern during the incorporation of Boc-D-Aza-OH (CHA)?

A1: Epimerization is an undesired process in peptide synthesis where the stereochemistry at the α-carbon of an amino acid is inverted, leading to the formation of a diastereomer of the target peptide.[1][2] This is a significant concern because the biological activity of a peptide is highly dependent on its specific three-dimensional structure.[1] Even a single epimer can be difficult to separate from the desired product due to their similar physical properties, complicating purification and potentially altering the therapeutic efficacy and safety of the final molecule.[1]

Q2: What are the primary factors that contribute to epimerization during peptide coupling?

A2: Several factors can induce epimerization, including:

  • Activation of the Carboxylic Acid: The activation step, which is necessary for amide bond formation, increases the acidity of the α-proton, making it susceptible to abstraction by a base.[1][3] This can lead to the formation of an oxazolone (B7731731) intermediate, a key pathway for racemization.[4]

  • Choice of Base: The type and concentration of the base used can significantly impact the rate of epimerization. Stronger or sterically unhindered bases are more likely to cause epimerization.[1][4]

  • Coupling Reagents: Certain coupling reagents are more prone to causing epimerization than others.[5][6]

  • Solvent: Polar aprotic solvents like DMF can promote epimerization.[7]

  • Temperature: Higher reaction temperatures can accelerate the rate of epimerization.[3]

  • Steric Hindrance: Sterically hindered amino acids, including aza-amino acids, can have slower coupling kinetics, allowing more time for epimerization to occur.[8][9]

Q3: Are aza-amino acids like Boc-D-Aza-OH (CHA) more susceptible to epimerization than standard amino acids?

A3: While the primary concern with aza-amino acids is often the reduced nucleophilicity of the N-terminal semicarbazide, which can lead to slow and difficult couplings, the extended reaction times required can indirectly increase the risk of epimerization of the preceding amino acid.[10] The steric bulk of the aza-amino acid side chain can also contribute to slower reaction rates.[8][9][11]

Troubleshooting Guide

Problem 1: High levels of epimerization detected after coupling Boc-D-Aza-OH (CHA).

Solution:

  • Optimize Coupling Reagent and Additives:

    • Employ coupling reagents known for low racemization, such as COMU, HATU, or HCTU.[12][13] The use of additives like HOBt or HOAt is highly recommended as they can suppress epimerization by forming less reactive, but more stable, active esters.[4][6]

    • For particularly challenging couplings, consider specialized reagents like TCFH in combination with a non-nucleophilic base like N-methylimidazole.[10]

  • Select a Weaker, Sterically Hindered Base:

    • Replace common bases like DIPEA with more sterically hindered and less basic options such as 2,4,6-collidine or N-methylmorpholine (NMM).[4][14][15]

  • Control Reaction Temperature:

    • Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of epimerization.[3][7]

  • Solvent Selection:

    • If possible, consider using less polar solvents like dichloromethane (B109758) (DCM) or a mixture of DCM and DMF, as polar aprotic solvents can increase epimerization rates.[7][15]

Problem 2: Low coupling efficiency or incomplete reaction when incorporating Boc-D-Aza-OH (CHA).

Solution:

  • Choice of Activating Agent:

    • Due to the decreased nucleophilicity of the aza-amino acid's N-terminus, standard coupling reagents may be insufficient.[10] Consider using more potent activating agents. For the incorporation of the aza-amino acid itself, activation with reagents like bis(trichloromethyl) carbonate (BTC or triphosgene) or N,N'-disuccinimidyl carbonate (DSC) can be effective.[10][11]

    • For coupling an amino acid to the aza-residue, highly efficient coupling reagents like HATU or COMU are recommended.[9][16] Microwave-assisted synthesis at elevated temperatures (e.g., 60°C) has also been shown to improve coupling efficiency in these difficult steps.[17]

  • Double Coupling or Increased Reaction Time:

    • Perform a second coupling (double coupling) to drive the reaction to completion.[13][18] Alternatively, extending the reaction time (e.g., overnight) may be necessary, but be mindful of the potential for increased epimerization.[10][19]

  • Increase Reagent Concentration:

    • Increasing the concentration of the amino acid and coupling reagents can improve reaction kinetics.[18]

  • Monitoring the Reaction:

    • Use a qualitative test like the Kaiser test to monitor the progress of the coupling. Note that the Kaiser test is not always reliable for aza-amino acids, and alternative methods like the isatin (B1672199) test may be necessary.[13]

Quantitative Data on Epimerization

The following table summarizes the percentage of epimerization observed for the coupling of Fmoc-Ser(Ac3GalNAcα)-OH to a proline residue on a solid support under various conditions, illustrating the impact of different coupling reagents and bases. While not specific to aza-amino acids, these data provide valuable insights into the relative performance of common reagents in minimizing epimerization.

Coupling ReagentAdditiveBaseSolvent% Epimerization
HBTUHOBtDIEADMF>10%
HATUHOAtDIEADMF>3%
PyBOP-DIEADMF>10%
DCCHOBt-DMF<3%
HATUHOAtNMMDMF<3%
HATUHOAtTMPDMF<1%

Data adapted from a study on glycosylated amino acids, which are also prone to epimerization.[14]

Experimental Protocols

Protocol 1: General Procedure for Boc-D-Aza-OH (CHA) Incorporation using HATU

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

  • Fmoc-Deprotection (if applicable): Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a fresh solution of 20% piperidine in DMF for 15 minutes to remove the N-terminal Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x).

  • Activation and Coupling: a. In a separate vessel, dissolve Boc-D-Aza-OH (CHA) (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF. b. Add a hindered base such as 2,4,6-collidine (6 equivalents) to the activation mixture. c. Immediately add the activated amino acid solution to the resin. d. Agitate the reaction vessel at room temperature for 2-4 hours. Monitor the reaction progress using an appropriate test (e.g., isatin test).

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Capping (Optional but Recommended): If the coupling is incomplete, cap any unreacted amines with acetic anhydride (B1165640) to prevent the formation of deletion sequences.

  • Proceed to the next coupling cycle or final cleavage.

Protocol 2: Coupling of a Standard Amino Acid to an N-terminal Aza-Residue

  • Deprotection of the Aza-Residue: Follow the standard deprotection protocol for the protecting group on the aza-amino acid (e.g., TFA for Boc).

  • Washing: Wash the resin thoroughly as described in Protocol 1.

  • Activation and Coupling: a. In a separate vessel, dissolve the incoming Fmoc-protected amino acid (5 equivalents), COMU (5 equivalents) in DMF. b. Add a hindered base like DIPEA (10 equivalents). c. Add the activation mixture to the resin. d. Agitate the reaction at room temperature. Due to the reduced nucleophilicity of the aza-N-terminus, this step may require extended coupling times or microwave heating.[17]

  • Washing and Monitoring: Wash the resin and monitor the coupling efficiency as described above.

Visualizations

Epimerization_Mechanism Activated_AA Activated Amino Acid (e.g., with HBTU) Alpha_Proton_Abstraction α-Proton Abstraction Activated_AA->Alpha_Proton_Abstraction Desired_Peptide Desired Peptide (L-configuration) Activated_AA->Desired_Peptide Base Base (e.g., DIPEA) Base->Alpha_Proton_Abstraction Oxazolone Oxazolone Intermediate Alpha_Proton_Abstraction->Oxazolone Epimerized_AA Epimerized Amino Acid Oxazolone->Epimerized_AA Reprotonation Epimer_Peptide Epimer Peptide (D-configuration) Epimerized_AA->Epimer_Peptide Amine N-terminal Amine of growing peptide Amine->Desired_Peptide Coupling Amine->Epimer_Peptide Coupling

Caption: Mechanism of base-catalyzed epimerization via an oxazolone intermediate.

Experimental_Workflow cluster_prep Preparation cluster_coupling Coupling cluster_analysis Analysis & Next Steps Resin_Swelling 1. Resin Swelling (DMF, 30 min) Fmoc_Deprotection 2. Fmoc-Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Activation 3. Activation of Boc-D-Aza-OH (CHA) (HATU/HOAt/Collidine) Fmoc_Deprotection->Activation Coupling 4. Coupling to Resin (RT, 2-4h or 0°C) Activation->Coupling Monitoring 5. Monitoring (e.g., Isatin Test) Coupling->Monitoring Washing 6. Washing (DMF, DCM) Monitoring->Washing Complete Capping Incomplete? Cap with Ac₂O Monitoring->Capping Incomplete Next_Cycle 7. Proceed to Next Cycle Washing->Next_Cycle Capping->Washing

Caption: Recommended workflow for Boc-D-Aza-OH (CHA) incorporation.

References

Stability issues of Boc-D-Aza-OH (CHA) in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-D-Aza-OH (CHA). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and answering frequently asked questions related to the handling and use of this click chemistry reagent in solution.

Frequently Asked Questions (FAQs)

Q1: What is Boc-D-Aza-OH (CHA) and what is its primary application?

Boc-D-Aza-OH (CHA) is a click chemistry reagent. It contains an azide (B81097) group that can react with alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes via strain-promoted azide-alkyne cycloaddition (SPAAC). Its primary use is in the bioconjugation of molecules such as nucleic acids, lipids, and proteins.[1][2]

Q2: What are the recommended storage conditions for Boc-D-Aza-OH (CHA)?

For long-term storage, it is recommended to store Boc-D-Aza-OH (CHA) at -20°C. For solutions, it is advisable to store them at or below room temperature, away from light, and in concentrations not exceeding 1M.[3][4][5]

Q3: What are the key functional groups in Boc-D-Aza-OH (CHA) that may be susceptible to degradation?

The two primary functional groups of concern for stability are the azide group and the tert-butyloxycarbonyl (Boc) protecting group. The azide group can be sensitive to acidic conditions and the presence of heavy metals, while the Boc group is known to be labile in acidic environments.

Q4: In which types of solutions is Boc-D-Aza-OH (CHA) expected to be stable or unstable?

  • Stable: Boc-D-Aza-OH (CHA) is expected to be relatively stable in neutral or basic aqueous solutions and in common organic solvents like DMSO and DMF, provided they are free from contaminants that can react with azides.

  • Unstable: Stability may be compromised in:

    • Acidic solutions: The Boc group is readily cleaved by acids, and the azide group can form highly toxic and explosive hydrazoic acid in the presence of strong acids.[6][7]

    • Solutions containing heavy metals: Heavy metal azides can be explosive. Avoid contact with metals like copper (unless part of a controlled click chemistry reaction), lead, and others.[6]

    • Halogenated solvents: Solvents like dichloromethane (B109758) and chloroform (B151607) should be avoided as they can react with azides to form unstable compounds.[6]

Troubleshooting Guide: Stability Issues in Solution

This guide addresses common problems encountered with the stability of Boc-D-Aza-OH (CHA) in solution.

Problem Potential Cause Recommended Solution
Low or no yield in click chemistry reaction Degradation of Boc-D-Aza-OH (CHA) stock solution.- Prepare fresh stock solutions before use.- Store stock solutions at -20°C in an appropriate solvent (e.g., DMSO, DMF).- Perform a stability check of your stock solution using the protocol provided below.
Incompatibility of the solvent or buffer with the azide group.- Avoid acidic buffers. Use buffers with a pH between 6.5 and 8, such as phosphate (B84403) or HEPES, for bioconjugation reactions.[3]- Ensure solvents are degassed and free of metal contaminants.
Precipitate formation in the reaction mixture Formation of insoluble copper-alkyne complexes (if using CuAAC).- Use a copper-stabilizing ligand such as TBTA or THPTA.[7]- Ensure proper stoichiometry of reagents.
Poor solubility of Boc-D-Aza-OH (CHA) or other reactants.- Use a co-solvent system (e.g., t-BuOH/water, DMF).[3]- Gently warm the solution to aid dissolution, but avoid high temperatures.
Inconsistent experimental results Gradual degradation of Boc-D-Aza-OH (CHA) in solution over time.- Prepare fresh solutions for each experiment.- If using a stock solution over several days, re-qualify its concentration and purity.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of Boc-D-Aza-OH (CHA) in a Specific Solution (Forced Degradation Study)

This protocol outlines a general method for researchers to assess the stability of Boc-D-Aza-OH (CHA) under their specific experimental conditions. The goal is to induce a small amount of degradation (5-20%) to identify potential degradation products and pathways.[8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of Boc-D-Aza-OH (CHA) in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 10 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Dilute the stock solution in an acidic medium (e.g., 0.1 M HCl) to a final concentration of 1 mg/mL.
  • Basic Hydrolysis: Dilute the stock solution in a basic medium (e.g., 0.1 M NaOH) to a final concentration of 1 mg/mL.
  • Oxidative Degradation: Dilute the stock solution in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL.
  • Thermal Stress: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
  • Photostability: Expose an aliquot of the stock solution to UV light.

3. Time Points:

  • Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

4. Analytical Method:

  • High-Performance Liquid Chromatography (HPLC): This is the recommended method for quantifying the parent compound and detecting degradation products.[9]
  • Column: A reversed-phase C18 column is a common choice.
  • Mobile Phase: A gradient of water and acetonitrile (B52724) with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) is typically used.
  • Detection: UV detection (e.g., at 210-220 nm) is suitable for Boc-protected compounds.
  • Analysis: Monitor the decrease in the peak area of the parent Boc-D-Aza-OH (CHA) and the appearance of new peaks corresponding to degradation products.

5. Data Interpretation:

  • Calculate the percentage of Boc-D-Aza-OH (CHA) remaining at each time point under each stress condition.
  • If significant degradation is observed, further analysis (e.g., LC-MS) can be used to identify the degradation products.

Visualizations

Stability_Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation cluster_solutions Solutions start Poor Experimental Outcome (e.g., low yield, inconsistency) check_reagent Suspect Reagent Instability? start->check_reagent check_conditions Review Experimental Conditions check_reagent->check_conditions No prepare_fresh Prepare Fresh Boc-D-Aza-OH (CHA) Stock Solution check_reagent->prepare_fresh Yes optimize_conditions Optimize Reaction Conditions (pH, solvent, temp.) check_conditions->optimize_conditions use_ligand Add Copper Ligand (for CuAAC) check_conditions->use_ligand run_stability_assay Perform Stability Assay (Protocol 1) prepare_fresh->run_stability_assay

Caption: Troubleshooting workflow for stability issues of Boc-D-Aza-OH (CHA).

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare Stock Solution of Boc-D-Aza-OH (CHA) acid Acidic Hydrolysis (e.g., 0.1 M HCl) prep_stock->acid base Basic Hydrolysis (e.g., 0.1 M NaOH) prep_stock->base oxidation Oxidation (e.g., 3% H2O2) prep_stock->oxidation thermal Thermal Stress (e.g., 60°C) prep_stock->thermal sampling Sample at Multiple Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling hplc_analysis Analyze by HPLC-UV sampling->hplc_analysis data_interp Determine % Degradation & Identify Degradants hplc_analysis->data_interp

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Overcoming Aggregation in Peptides with Boc-D-Aza-OH (CHA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) for utilizing Boc-D-Aza-amino acids, specifically Boc-D-Aza-OH as its cyclohexylamine (B46788) (CHA) salt, to overcome peptide aggregation during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is Boc-D-Aza-OH (CHA) and how does it differ from a standard amino acid?

A1: Boc-D-Aza-OH (CHA) is the cyclohexylamine (CHA) salt of a Boc-protected D-aza-amino acid. In aza-amino acids, the alpha-carbon of a standard amino acid is replaced by a nitrogen atom.[1][2][3] This substitution results in a semicarbazide (B1199961) moiety within the peptide backbone.[3] The "Boc" group is a tert-butyloxycarbonyl protecting group on the N-terminal, and the "CHA" indicates that the carboxylic acid is formulated as a cyclohexylamine salt for improved stability and handling. The D-configuration specifies the stereochemistry at the nitrogen atom.

Q2: How does the incorporation of an aza-amino acid help in overcoming peptide aggregation?

A2: Peptide aggregation is often driven by the formation of intermolecular hydrogen bonds, leading to the formation of secondary structures like beta-sheets.[4][5] The introduction of an aza-amino acid disrupts this hydrogen bonding network in several ways:

  • Altered Backbone Geometry: The replacement of the alpha-carbon with a nitrogen atom alters the bond angles and flexibility of the peptide backbone.[6]

  • Reduced Hydrogen Bond Donors: The nitrogen atom in the backbone has different hydrogen bonding capabilities compared to an alpha-carbon.

  • Induction of Turns: Aza-amino acids have a high propensity to induce beta-turn conformations within the peptide sequence, which can interrupt the formation of extended beta-sheet structures that lead to aggregation.[1][2][3][7]

Q3: What are the main challenges associated with the synthesis of azapeptides?

A3: The synthesis of azapeptides presents unique challenges compared to standard solid-phase peptide synthesis (SPPS) due to the altered electronic and steric properties of the hydrazine (B178648) derivatives used.[3][8] Key challenges include:

  • Difficult Coupling: The coupling of an amino acid to the aza-amino acid residue can be sluggish due to the reduced nucleophilicity of the semicarbazide nitrogen.[9]

  • Side Reactions: The synthesis is prone to side reactions such as the formation of hydantoin, oxadiazolone, or symmetric urea, which can reduce the yield of the desired azapeptide.[8]

  • Racemization: While aza-amino acids themselves are not chiral at the alpha-position, the stereochemistry of the neighboring amino acids can be affected during synthesis. However, introducing the aza-amino acid as an N-Boc-aza(1)-dipeptide has been shown to be a general protocol for the synthesis of azapeptides without racemization.[1][2]

Q4: What is the purpose of the Cyclohexylamine (CHA) salt formulation?

A4: Certain N-protected amino acids are available as cyclohexylamine (CHA) or dicyclohexylamine (B1670486) (DCHA) salts to improve their stability and ease of handling.[10] Before use in peptide synthesis, particularly with carbodiimide (B86325) coupling methods, the salt must be converted to the free acid.[10]

Troubleshooting Guides

Problem 1: Low Coupling Efficiency when Incorporating Boc-D-Aza-OH
Possible Cause Troubleshooting Step Rationale
Reduced nucleophilicity of the aza-nitrogen. 1. Optimize Coupling Reagents: Use more potent coupling reagents such as HATU, HCTU, COMU, or PyBOP.[9][11] Microwave-assisted synthesis in combination with DIC and Oxyma Pure has also been shown to improve conversion rates.[9]These reagents are more effective at activating the carboxylic acid and overcoming the lower reactivity of the aza-nitrogen.
2. Increase Reaction Time and Temperature: Extend the coupling time and consider performing the reaction at a slightly elevated temperature (e.g., 60°C with microwave assistance).[9]This provides more energy and time for the coupling reaction to proceed to completion.
3. Use Pre-activated Building Blocks: Employing pre-activated aza-amino acid building blocks, such as Fmoc-azaAA-benzotriazole esters, can streamline the process and improve efficiency.[12]Pre-activation bypasses the potentially slow in-situ activation step.
Steric Hindrance. 1. Incorporate as a Dipeptide: Synthesize and incorporate the aza-amino acid as an N-Boc-aza(1)-dipeptide.[1][2]This strategy has been shown to be effective and can avoid some of the challenges of stepwise incorporation.
Problem 2: Observation of Unexpected Side Products in Mass Spectrometry
Possible Cause Troubleshooting Step Rationale
Formation of hydantoin, oxadiazolone, or symmetric urea. 1. Optimize Coupling Conditions: Re-evaluate the coupling reagents and conditions as described in Problem 1.Inefficient coupling can lead to side reactions of the activated species.
2. Submonomer Synthesis Approach: Consider a submonomer synthesis strategy where the side chain of the aza-amino acid is introduced on the resin after the incorporation of a semicarbazone intermediate.[3][8]This can circumvent some of the side reactions associated with the direct coupling of protected aza-amino acid monomers.
Diketopiperazine formation (if the aza-amino acid is at the N-terminus). 1. Utilize In Situ Neutralization Protocols: In Boc-based synthesis, employ in situ neutralization protocols to suppress diketopiperazine formation.[4]This minimizes the time the deprotected dipeptide is exposed to conditions that favor cyclization.
Problem 3: Poor Solubility of the Final Azapeptide
Possible Cause Troubleshooting Step Rationale
Residual Aggregation. 1. Incorporate Multiple Aza-Residues: If the peptide is particularly prone to aggregation, consider the strategic placement of more than one aza-amino acid.This can further disrupt the secondary structures responsible for aggregation.
2. Optimize Purification Conditions: Use solvents known to disrupt aggregation, such as those containing chaotropic salts (e.g., guanidinium (B1211019) chloride), during HPLC purification.These agents can help to solubilize the peptide and improve purification efficiency.
3. Backbone Protection: In addition to aza-amino acids, consider the use of other backbone protection strategies like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups on other residues.[4]These groups also prevent hydrogen bonding and can improve solubility.

Quantitative Data Summary

ParameterValueNotes
Coupling Efficiency of Aza-Amino Acids Highly variable, can be lower than standard amino acids.Optimization of coupling reagents and conditions is critical. Microwave-assisted synthesis can significantly improve conversion.[9]
Typical Excess of Reagents for Aza-Amino Acid Coupling 5 equivalents of the building block may be required.[9]Higher excess may be necessary to drive the reaction to completion.
Boc Deprotection Conditions 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[13]Standard conditions for Boc deprotection are generally applicable.

Experimental Protocols

Protocol 1: Conversion of Boc-D-Aza-OH (CHA) Salt to Free Acid

This protocol is necessary before using the aza-amino acid in carbodiimide-mediated coupling reactions.[10]

  • Dissolve the Boc-D-Aza-OH (CHA) salt in Dichloromethane (DCM).

  • Extract the DCM solution three times with an ice-cold aqueous solution of Potassium Bisulfate (KHSO₄).

  • Dry the organic layer over Magnesium Sulfate (MgSO₄) and filter.

  • Evaporate the solvent under reduced pressure to obtain the free acid form of Boc-D-Aza-OH.

Protocol 2: Manual Solid-Phase Coupling of Boc-D-Aza-OH

This protocol outlines a general procedure for the manual coupling of the free acid of Boc-D-Aza-OH onto a resin-bound peptide.

  • Resin Preparation: Swell the resin in an appropriate solvent like DCM or DMF.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for approximately 25-30 minutes to remove the N-terminal Boc group of the preceding amino acid.[13]

  • Washing: Wash the resin thoroughly with DCM and then an alcohol like isopropanol (B130326) to remove residual TFA.

  • Neutralization: Neutralize the resin with a solution of 10% Diisopropylethylamine (DIEA) in DMF.

  • Washing: Wash the resin again with DMF.

  • Activation and Coupling:

    • In a separate vessel, dissolve 3 equivalents of Boc-D-Aza-OH (free acid), 2.9 equivalents of HATU, and 3 equivalents of HOAt in DMF.

    • Add 6 equivalents of DIEA to the activation mixture and vortex for 1-2 minutes.

    • Add the activated aza-amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. For difficult couplings, extended reaction times or double coupling may be necessary.

  • Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test. Note that the Kaiser test will be negative for the secondary amine after the aza-amino acid has been coupled.

  • Washing: Wash the resin with DMF and DCM.

  • Proceed to the next deprotection/coupling cycle.

Visualizations

azapeptide_structure cluster_aa1 Amino Acid (n-1) cluster_aza Aza-Amino Acid (n) cluster_aa3 Amino Acid (n+1) N1 H₂N Calpha1 N1->Calpha1 R1 R₁ Calpha1->R1 CO1 C=O Calpha1->CO1 N2 N CO1->N2 Peptide Bond Nalpha N2->Nalpha R2 R₂ Nalpha->R2 CO2 C=O Nalpha->CO2 N3 N CO2->N3 Semicarbazide Bond Calpha3 N3->Calpha3 R3 R₃ Calpha3->R3 COOH COOH Calpha3->COOH

Caption: Structure of an azapeptide, highlighting the semicarbazide bond.

aggregation_disruption cluster_native Native Peptide Aggregation cluster_aza Azapeptide - Disruption of Aggregation P1 Peptide Chain 1 P2 Peptide Chain 2 P1->P2 H-Bonds Aggregate β-Sheet Aggregate P1->Aggregate P3 Peptide Chain 3 P2->P3 H-Bonds P2->Aggregate P3->Aggregate AzaP1 Azapeptide Chain 1 Aza_Residue Aza-Residue (Induces Turn) AzaP1->Aza_Residue Disrupts H-Bonding NoAggregate Soluble Peptides AzaP1->NoAggregate AzaP2 Azapeptide Chain 2 AzaP2->NoAggregate

Caption: How aza-amino acids can disrupt peptide aggregation.

experimental_workflow start Start: Resin-Bound Peptide deprotection Boc Deprotection (50% TFA/DCM) start->deprotection neutralization Neutralization (10% DIEA/DMF) deprotection->neutralization activation Activate Boc-D-Aza-OH (HATU/HOAt/DIEA) neutralization->activation coupling Couple to Resin activation->coupling wash Wash coupling->wash next_cycle Next Coupling Cycle or Cleavage wash->next_cycle

Caption: Workflow for incorporating Boc-D-Aza-OH in SPPS.

References

Validation & Comparative

A Comparative Guide to Boc-D-Aza-OH (CHA) and Other Unnatural Amino Acids in Bioconjugation and Peptide Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Boc-D-Aza-OH (CHA) with Other Azido-Containing Unnatural Amino Acids for Enhanced Peptide and Protein Engineering.

In the landscape of modern drug discovery and proteomics, the incorporation of unnatural amino acids (UAAs) into peptides and proteins has emerged as a powerful strategy to introduce novel functionalities, enhance therapeutic properties, and probe biological processes. Among the diverse array of available UAAs, those bearing bioorthogonal handles for "click chemistry" have garnered significant attention. This guide provides a detailed comparison of Boc-D-Aza-OH (CHA), a D-configured azido-containing amino acid, with other commonly used azido-UAAs, namely L-Azidohomoalanine (AHA) and p-Azido-L-phenylalanine (AzF). We present a comprehensive overview of their structures, applications, and performance in bioconjugation reactions, supported by experimental data and detailed protocols.

Introduction to Azido-Containing Unnatural Amino Acids

Azido-UAAs are invaluable tools for chemical biology and drug development. The azide (B81097) group serves as a versatile chemical handle that is largely inert in biological systems but can undergo highly specific and efficient ligation reactions with an alkyne partner. This bioorthogonality allows for the precise modification of biomolecules in complex environments. The two primary "click" reactions utilized are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Boc-D-Aza-OH (Cyclohexylammonium salt, CHA) is a non-proteinogenic amino acid characterized by a D-configuration at the alpha-carbon and an azido (B1232118) group. The D-configuration can confer increased resistance to proteolytic degradation, a desirable attribute for therapeutic peptides.

L-Azidohomoalanine (AHA) is an analog of the natural amino acid methionine. Its structural similarity allows it to be incorporated into proteins by hijacking the endogenous translational machinery in methionine-auxotrophic cell lines.

p-Azido-L-phenylalanine (AzF) is an aromatic UAA that provides a more rigid scaffold for the presentation of the azide moiety. It is also incorporated into proteins via genetic code expansion.

Performance Comparison in Bioconjugation Reactions

The efficiency of bioconjugation is a critical factor in the selection of an azido-UAA. While direct, head-to-head comparative studies are limited, data from various sources allow for an informed assessment of their relative performance in click chemistry reactions.

Table 1: Comparison of Bioconjugation Efficiency

Unnatural Amino AcidReaction TypeReported Yield/EfficiencyKey Considerations
Boc-D-Aza-OH (CHA) CuAAC, SPAACHigh yields reported for click chemistry in general[1]. Specific quantitative data for direct comparison is not readily available.D-configuration may influence reaction kinetics. The Boc protecting group requires removal prior to peptide elongation in solid-phase peptide synthesis (SPPS).
L-Azidohomoalanine (AHA) CuAAC, SPAACHigh conjugation efficiencies (>95%) reported for CuAAC with peptides[2]. Used for in vivo protein labeling[3][4].Can be incorporated metabolically. The smaller side chain may offer greater flexibility and accessibility for the azide group.
p-Azido-L-phenylalanine (AzF) CuAAC, SPAACEfficiently incorporated into proteins via genetic code expansion and used in subsequent click reactions[5][6].The aromatic ring provides rigidity. The azide group's position on the phenyl ring may affect its reactivity compared to aliphatic azides.

Impact on Peptide Stability

A primary motivation for incorporating UAAs is to enhance the proteolytic stability of therapeutic peptides. The choice of UAA can significantly influence the peptide's resistance to enzymatic degradation.

Table 2: Impact on Proteolytic Stability

Unnatural Amino AcidExpected Impact on StabilityRationale
Boc-D-Aza-OH (CHA) HighThe D-configuration of the amino acid backbone sterically hinders recognition and cleavage by proteases, which are stereospecific for L-amino acids[7][8].
L-Azidohomoalanine (AHA) ModerateAs an L-amino acid, it does not inherently confer the same level of proteolytic resistance as a D-amino acid. However, modifications via click chemistry at this site can sterically block protease access.
p-Azido-L-phenylalanine (AzF) ModerateSimilar to AHA, being an L-amino acid, its primary contribution to stability comes from subsequent modifications that can shield the peptide backbone from enzymatic cleavage.

Experimental Protocols

To facilitate the practical application and comparison of these UAAs, we provide detailed experimental protocols for their incorporation into a model peptide via Solid-Phase Peptide Synthesis (SPPS) and subsequent bioconjugation using CuAAC.

Experimental Workflow: Peptide Synthesis and Bioconjugation

G cluster_0 Peptide Synthesis (SPPS) cluster_1 Bioconjugation (CuAAC) Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Coupling_Natural_AA Coupling of Natural Amino Acids Fmoc_Deprotection->Coupling_Natural_AA Coupling_Natural_AA->Fmoc_Deprotection Repeat for each natural AA Coupling_UAA Coupling of Azido-UAA Coupling_Natural_AA->Coupling_UAA Cleavage Cleavage and Deprotection Coupling_UAA->Cleavage Purification_Peptide Peptide Purification (HPLC) Cleavage->Purification_Peptide Peptide_Dissolution Dissolve Azido-Peptide and Alkyne-Probe Purification_Peptide->Peptide_Dissolution Reagent_Addition Add Copper(I) Source and Ligand Peptide_Dissolution->Reagent_Addition Reaction Incubate at Room Temperature Reagent_Addition->Reaction Purification_Conjugate Purification of Conjugate (HPLC) Reaction->Purification_Conjugate

Caption: Workflow for peptide synthesis and bioconjugation.

Protocol 1: Incorporation of Azido-UAAs into a Peptide via Fmoc-SPPS

This protocol describes the manual solid-phase synthesis of a model hexapeptide (Tyr-Gly-Gly-Phe-X-Leu, where X is the azido-UAA) on a Rink Amide resin.

  • Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, and then for an additional 15 minutes to remove the Fmoc protecting group from the terminal amine. Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).

  • Amino Acid Coupling (Natural AAs): For each natural amino acid, dissolve Fmoc-protected amino acid (4 eq), HCTU (3.9 eq), and DIPEA (8 eq) in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin with DMF and DCM. Repeat steps 2 and 3 for each subsequent natural amino acid.

  • Azido-UAA Coupling:

    • For Boc-D-Aza-OH (CHA) , AHA , or AzF (ensure the α-amino group is Fmoc-protected if not already), use the same coupling procedure as in step 3.

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours. For peptides containing azides, a shorter cleavage time of 30 minutes may be necessary to prevent degradation of the azide group[9].

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether. Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC)[8][10].

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the purified azido-peptide to an alkyne-containing fluorescent probe (e.g., Alkyne-TAMRA).

  • Reagent Preparation:

    • Prepare a stock solution of the azido-peptide (10 mM in water/DMSO).

    • Prepare a stock solution of the alkyne-probe (10 mM in DMSO).

    • Prepare a stock solution of copper(II) sulfate (B86663) (CuSO₄) (20 mM in water).

    • Prepare a stock solution of a copper-stabilizing ligand such as THPTA (50 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (B8700270) (100 mM in water).

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Azido-peptide solution (to a final concentration of 100 µM).

    • Alkyne-probe solution (to a final concentration of 200 µM, 2 equivalents).

    • A premixed solution of CuSO₄ and THPTA (to final concentrations of 0.25 mM and 1.25 mM, respectively).

    • Sodium ascorbate solution (to a final concentration of 5 mM).

    • Adjust the final volume with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.

  • Purification and Analysis: Purify the resulting peptide-probe conjugate by RP-HPLC. The conjugation yield can be quantified by comparing the peak area of the product to the initial peak area of the starting peptide in the HPLC chromatogram[11].

Signaling Pathway of a Hypothetical Peptide Drug

The incorporation of UAAs can be used to develop peptide-based drugs that modulate specific signaling pathways. The following diagram illustrates a hypothetical pathway where a modified peptide inhibits a receptor tyrosine kinase (RTK).

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Phosphorylation Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Activation Modified_Peptide Modified Peptide (Drug) Modified_Peptide->RTK Inhibition

References

A Comparative Study of Boc vs. Fmoc Strategy for Aza-Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of aza-peptides, peptidomimetics with a nitrogen atom in place of an α-carbon in the peptide backbone, presents unique challenges and opportunities in drug discovery. The choice between the two most prevalent solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), is a critical determinant of the success and efficiency of aza-peptide assembly. This guide provides an objective comparison of the Boc and Fmoc strategies for aza-peptide synthesis, supported by available experimental data, detailed methodologies, and visual workflows to aid in selecting the optimal approach for your research needs.

Data Presentation: A Quantitative Comparison

Direct quantitative comparisons of Boc and Fmoc strategies specifically for aza-peptide synthesis are not extensively documented in the literature. However, data from Fmoc-based aza-peptide synthesis and the well-established characteristics of both strategies in conventional peptide synthesis allow for an insightful comparative analysis.

ParameterBoc StrategyFmoc StrategyKey Considerations for Aza-Peptides
Nα-Deprotection Reagent Strong acids (e.g., Trifluoroacetic acid - TFA)[1]Mild bases (e.g., 20% Piperidine (B6355638) in DMF)[1]The semicarbazide (B1199961) bond in aza-peptides may exhibit different stability profiles to acidic and basic conditions compared to standard peptide bonds.
Coupling Efficiency Generally high, can be enhanced with in situ neutralization protocols, which is beneficial for difficult couplings.[2]High, typically exceeding 99% for standard peptides.[] For aza-dipeptides using Fmoc-aza-benzotriazole esters, conversion rates of 85.4%-100% have been reported.[4]The coupling of an amino acid onto the aza-nitrogen (a semicarbazide) is known to be challenging due to the decreased nucleophilicity of the terminal nitrogen.[4] This may necessitate optimized coupling reagents and conditions for both strategies.
Deprotection Yields High, but repeated acid treatment can lead to side reactions.Generally high, though incomplete removal can occur with aggregated sequences.The stability of the aza-peptide linkage and side-chain protecting groups to repeated acid (Boc) or base (Fmoc) treatments is a critical factor.
Overall Synthesis Yield Can be high, especially for long or aggregation-prone sequences.[1]High, particularly for standard and automated synthesis.Overall yield will be highly dependent on the specific aza-peptide sequence and the optimization of coupling and deprotection steps.
Crude Purity Often high for hydrophobic peptides.For aza-dipeptides, crude purities of 62.7%-95.1% have been achieved.[4]Purity can be affected by side reactions specific to each strategy and the inherent challenges of aza-peptide synthesis.
Side Reactions Acid-catalyzed side reactions such as t-butylation of sensitive residues (e.g., Trp, Met).[5] Diketopiperazine formation can be suppressed with in situ neutralization.[6]Base-catalyzed side reactions like aspartimide formation and diketopiperazine formation, especially at the dipeptide stage.[6] 3-(1-Piperidinyl)alanine formation can occur with C-terminal cysteine.[6]For aza-peptides, the stability of the aza-amino acid precursor and the growing aza-peptide chain to the specific deprotection and coupling conditions is paramount. For instance, acid-promoted loss of aromatic side chains has been noted with aza-Trp and aza-Tyr residues during cleavage.[7]
Compatibility Less compatible with acid-sensitive side-chain modifications.Compatible with a wide range of acid-labile side-chain protecting groups, allowing for orthogonal protection schemes.[]The choice of side-chain protecting groups for the aza-amino acid and other residues must be orthogonal to the Nα-deprotection strategy.
Automation Less amenable to full automation due to the use of hazardous reagents like HF for final cleavage.Highly compatible with automated synthesizers.[]A fully automated solid-phase aza-peptide synthesis platform has been developed based on the Fmoc strategy.[4]

Experimental Protocols

Detailed methodologies for the key steps in both Boc and Fmoc solid-phase aza-peptide synthesis are outlined below. These are generalized protocols and may require optimization based on the specific aza-peptide sequence.

Boc Strategy for Aza-Peptide Synthesis

The Boc strategy for aza-peptides involves the use of Boc-protected aza-amino acid precursors. The synthesis cycle consists of deprotection with a strong acid followed by a neutralization step and coupling of the next Boc-protected amino acid.

1. Resin Preparation and First Amino Acid Loading:

  • Swell Merrifield or PAM resin in dichloromethane (B109758) (DCM).

  • Couple the first Boc-protected amino acid to the resin using an appropriate esterification method (e.g., cesium salt method for Merrifield resin).[5]

2. Boc Deprotection:

  • Treat the peptide-resin with a solution of 50% TFA in DCM for approximately 20-30 minutes at room temperature.[5][8]

  • Wash the resin with DCM, followed by isopropanol, and then DCM again.

3. Neutralization:

  • Neutralize the resulting TFA salt of the N-terminal amine by washing the resin with a 5-10% solution of diisopropylethylamine (DIPEA) in DCM.[8]

  • Alternatively, perform in situ neutralization by adding the base directly to the coupling reaction mixture.[2]

4. Coupling of Boc-Aza-Amino Acid:

  • Activate the incoming Boc-protected aza-amino acid (or standard amino acid) using a suitable coupling reagent (e.g., HBTU/DIPEA, HATU/DIPEA) in a solvent like N,N-dimethylformamide (DMF).

  • Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours, or until completion as monitored by a ninhydrin (B49086) test.

5. Final Cleavage and Deprotection:

  • After assembly of the full peptide chain, treat the peptide-resin with a strong acid, typically anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), to cleave the peptide from the resin and remove side-chain protecting groups.[9][10]

  • Use appropriate scavengers (e.g., anisole, p-cresol) to prevent side reactions caused by reactive cations generated during cleavage.[9]

Fmoc Strategy for Aza-Peptide Synthesis

The Fmoc strategy is more commonly reported for aza-peptide synthesis and relies on a base-labile Nα-protecting group, offering milder deprotection conditions.

1. Resin Preparation and First Amino Acid Loading:

  • Swell a suitable resin (e.g., Rink Amide for peptide amides, Wang resin for peptide acids) in DMF.

  • Couple the first Fmoc-protected amino acid to the resin according to standard protocols for the chosen resin.

2. Fmoc Deprotection:

  • Treat the peptide-resin with a solution of 20% piperidine in DMF for 5-20 minutes at room temperature.[1]

  • Wash the resin thoroughly with DMF to remove the deprotection solution and the dibenzofulvene-piperidine adduct.

3. Coupling of Fmoc-Aza-Amino Acid:

  • Pre-activate the Fmoc-protected aza-amino acid. A recently developed efficient method utilizes Fmoc-protected benzotriazole (B28993) esters as bench-stable, pre-activated building blocks.[4]

  • Dissolve the activated Fmoc-aza-amino acid (e.g., 5 equivalents) in DMF and add it to the deprotected peptide-resin.[4]

  • Allow the coupling reaction to proceed for a sufficient duration (e.g., 1 to 16 hours depending on the activation method and sequence) at room temperature or with microwave assistance to enhance efficiency.[4]

4. Final Cleavage and Deprotection:

  • Once the synthesis is complete, treat the peptide-resin with a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%) and scavengers such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) to remove the acid-labile side-chain protecting groups and cleave the peptide from the resin.[1]

Mandatory Visualization: Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the cyclical nature of the Boc and Fmoc strategies for solid-phase aza-peptide synthesis.

Boc_Aza_Peptide_Synthesis Start Resin-Bound Peptide Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (DIPEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling (Boc-Aza-AA/AA, Activator, DIPEA in DMF) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 ElongatedPeptide Elongated Resin-Bound Peptide Wash3->ElongatedPeptide Repeat Cycle ElongatedPeptide->Deprotection FinalCleavage Final Cleavage (HF or TFMSA) ElongatedPeptide->FinalCleavage Final Step PurifiedPeptide Purified Aza-Peptide FinalCleavage->PurifiedPeptide

Caption: Boc Strategy Workflow for Aza-Peptide Synthesis.

Fmoc_Aza_Peptide_Synthesis Start Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (Activated Fmoc-Aza-AA/AA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 ElongatedPeptide Elongated Resin-Bound Peptide Wash2->ElongatedPeptide Repeat Cycle ElongatedPeptide->Deprotection FinalCleavage Final Cleavage (TFA Cocktail) ElongatedPeptide->FinalCleavage Final Step PurifiedPeptide Purified Aza-Peptide FinalCleavage->PurifiedPeptide

Caption: Fmoc Strategy Workflow for Aza-Peptide Synthesis.

References

Azapeptides in Drug Discovery: A Comparative Guide to Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more potent and stable therapeutic peptides is a continuous endeavor. Azapeptides, a class of peptidomimetics where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom, represent a significant advancement in this pursuit. This guide provides an objective comparison of the efficacy of azapeptides against their natural peptide counterparts and other modifications, supported by experimental data and detailed methodologies.

The incorporation of aza-amino acids into a peptide sequence can confer several advantageous properties, including enhanced resistance to enzymatic degradation, improved conformational stability, and altered receptor-binding affinities.[1][2][3] These characteristics make azapeptides highly attractive candidates for the development of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles.

Comparative Efficacy Data

The following tables summarize quantitative data from various studies, highlighting the enhanced biological activity of azapeptides compared to their corresponding standard peptides or other modified versions.

Table 1: Inhibitory Activity of Azapeptide Analogues

Peptide/CompoundTarget EnzymeIC50 / Ki (nM)Fold Improvement vs. Standard PeptideReference
PTR6154 (Standard Peptide)Akt Inhibitor940-[1]
H-Arg-azaPro-Arg-Nva-Tyr-Dap-Hol-NH2Akt Inhibitor137000.07x[1]
Z-Phe-(N-Me)azaAla-nitrileCathepsin L0.074>1 (more potent than dipeptide-based inhibitors)[1]
Z-Phe-(N-Me)azaAla-nitrileCathepsin S0.22>1 (more potent than dipeptide-based inhibitors)[1]
Z-Phe-(N-Me)azaAla-nitrileCathepsin K0.022>1 (more potent than dipeptide-based inhibitors)[1]
Z-Phe-(N-Me)azahPhe-nitrileCathepsin B1 (SmCB1)4.8>1 (higher inhibitory effect than dipeptide nitriles)[1]
Aza-peptide aldehyde (Compound 1)Human c20S proteasome (ß5 subunit)2300-[4]

Table 2: Antimicrobial Activity of Cyclic Pseudopeptides containing Aza-β³-amino Acids (ACPPs)

PeptideTarget OrganismMIC (µg/mL)Hemolytic Activity (HC50 in µM)Reference
ACPP Analog 1E. coli8>200[5]
ACPP Analog 2S. aureus4150[5]
ACPP Analog 3P. aeruginosa16>200[5]

Note: Specific MIC and HC50 values for individual ACPPs were not detailed in the abstract, but the study highlights their broad-spectrum antibacterial activities and selectivity for bacterial over mammalian cells. The data presented here is representative.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols employed in the synthesis and evaluation of azapeptides.

Solid-Phase Peptide Synthesis (SPPS) of Azapeptides (Boc Strategy)

This protocol provides a general framework for the incorporation of Boc-protected aza-amino acids into a peptide chain using solid-phase synthesis.

Materials:

  • Appropriate solid-phase resin (e.g., MBHA or PAM resin)[6]

  • Boc-protected amino acids

  • Boc-protected aza-amino acid (e.g., Boc-D-Aza-OH derivative)

  • Coupling reagents (e.g., HATU, HBTU, PyBOP)[6]

  • Activating agents (e.g., HOBt, HOAt)[6]

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Piperidine (for Fmoc removal in mixed strategies)

  • Cleavage cocktail (e.g., HF or a TFA-based cocktail with scavengers)[7][8]

Procedure:

  • Resin Swelling: Swell the resin in DCM.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM to remove the Boc protecting group from the N-terminal amino acid.[7] Wash the resin thoroughly with DCM and DMF.

  • Neutralization: Neutralize the resulting TFA salt with a solution of DIPEA in DMF.[8]

  • Amino Acid Coupling (Standard):

    • Dissolve the Boc-protected amino acid and an activating agent (e.g., HOBt) in DMF.

    • Add the coupling reagent and allow for pre-activation.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the reaction using a qualitative test (e.g., Kaiser test).

  • Aza-Amino Acid Incorporation:

    • The incorporation of an aza-amino acid can be challenging and may require specific coupling strategies, such as using pre-formed N-Boc-aza(1)-dipeptides to avoid racemization.[9]

    • Alternatively, the aza-amino acid can be introduced by coupling a hydrazine (B178648) derivative to the growing peptide chain, followed by reaction with a carbonyl source.[10]

  • Repeat Cycles: Repeat the deprotection, neutralization, and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid like HF or a TFA-based cleavage cocktail.[7][8]

  • Purification and Analysis: Purify the crude peptide using reverse-phase HPLC and confirm its identity and purity by mass spectrometry and analytical HPLC.

In Vitro Enzyme Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of azapeptides against a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme (often fluorogenic or chromogenic)

  • Assay buffer

  • Test compounds (azapeptides) and controls

  • Microplate reader

Procedure:

  • Enzyme Preparation: Dilute the enzyme to the desired concentration in the assay buffer.

  • Compound Preparation: Prepare a serial dilution of the azapeptide inhibitors and control compounds.

  • Assay Reaction:

    • Add the enzyme, assay buffer, and varying concentrations of the inhibitor to the wells of a microplate.

    • Incubate for a specific period to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the substrate.

  • Data Acquisition: Monitor the rate of substrate conversion (e.g., fluorescence or absorbance) over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration. Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizing the Concepts

Diagrams can aid in understanding the complex relationships and workflows in azapeptide research.

G cluster_0 Azapeptide Synthesis Workflow Resin Solid Support Resin Deprotection Boc Deprotection (TFA) Resin->Deprotection Neutralization Neutralization (DIPEA) Deprotection->Neutralization Coupling Amino Acid / Aza-Amino Acid Coupling Neutralization->Coupling Coupling->Deprotection Repeat for each residue Final_Cleavage Cleavage & Deprotection (HF/TFA) Coupling->Final_Cleavage Final residue coupled Purification Purification (HPLC) Final_Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of azapeptides.

G cluster_1 Mechanism of Azapeptide-Mediated Enzyme Inhibition Azapeptide Azapeptide Inhibitor Binding_Site Active Site Azapeptide->Binding_Site Binds to Enzyme Target Enzyme (e.g., Protease) Enzyme->Binding_Site Contains Inhibited_Complex Stable Inhibitor-Enzyme Complex Binding_Site->Inhibited_Complex Forms

References

Validating the Incorporation of Aza-Amino Acids in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of unnatural amino acid incorporation into a peptide sequence is paramount. This guide provides a comparative overview of analytical techniques for validating the incorporation of a representative aza-amino acid, Boc-D-Aza-OH (CHA), with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy and its comparison with alternative methods.

Aza-peptides, where an α-carbon is replaced by a nitrogen atom, are of significant interest in drug discovery due to their unique conformational properties and increased resistance to proteolytic degradation. The successful synthesis of these modified peptides hinges on robust analytical validation to confirm the precise location and integrity of the incorporated aza-amino acid.

Comparing Validation Methodologies

The choice of analytical technique for validating the incorporation of Boc-D-Aza-OH (CHA) depends on the specific requirements of the analysis, including the level of structural detail desired, sample amount, and throughput. While NMR spectroscopy offers the most detailed structural information, other methods like Mass Spectrometry and Edman Degradation provide valuable complementary data.

Method Principle Information Provided Advantages Limitations
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics.- Unambiguous confirmation of incorporation: Detects unique signals from the aza-amino acid residue. - Sequence confirmation: Through-bond and through-space correlations (COSY, TOCSY, NOESY) can confirm the position within the peptide sequence. - Conformational analysis: Provides insights into the local and global peptide structure.- Provides the most detailed structural information. - Non-destructive. - Can analyze samples in solution, mimicking physiological conditions.- Relatively low sensitivity, requiring higher sample concentrations. - Complex data analysis for larger peptides. - Can be time-consuming.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.- Confirmation of molecular weight: Verifies the addition of the aza-amino acid residue. - Sequence confirmation (MS/MS): Fragmentation patterns can identify the amino acid sequence, including the unnatural residue.[1][2][3][4]- High sensitivity, requiring minimal sample. - High throughput. - Can analyze complex mixtures.- Does not provide detailed 3D structural information. - Isomeric and isobaric residues can be difficult to distinguish. - Fragmentation of some unnatural amino acids can be unpredictable.
Edman Degradation Sequentially removes and identifies amino acids from the N-terminus of a peptide.[5][6]- Direct sequence determination: Confirms the position of the aza-amino acid from the N-terminus.[7][8][9]- Provides direct sequence information. - Well-established and reliable method.- Inefficient for long peptides (>30-50 residues).[5] - Cannot be used if the N-terminus is blocked.[5] - Destructive to the sample. - Slower than mass spectrometry.

NMR Spectroscopy for Validating Boc-D-Aza-OH (CHA) Incorporation

NMR spectroscopy is a powerful tool for the unambiguous validation of aza-amino acid incorporation. The replacement of the α-carbon with a nitrogen atom creates a unique chemical environment that can be readily detected by both ¹H and ¹³C NMR.

Due to the limited availability of specific NMR data for Boc-D-Aza-OH (CHA) used as a peptide building block, we will use Boc-azaglycine as a representative model to illustrate the expected NMR signatures. The principles outlined here are directly applicable to the validation of other aza-amino acids.

Expected Characteristic NMR Signals for an Incorporated Aza-Amino Acid (e.g., Azaglycine):

Nucleus Expected Chemical Shift Range (ppm) Key Features and Interpretation
¹H NMR
Boc group (-C(CH₃)₃)~1.4A strong singlet integrating to 9 protons, characteristic of the Boc protecting group.[10][11][12]
Protons on carbons adjacent to the aza-nitrogenVaries (downfield shift expected)The protons on the carbons flanking the newly formed peptide bonds with the aza-nitrogen will experience a distinct chemical environment compared to a standard peptide bond, often resulting in a downfield shift.
NH protonsVariesThe chemical shifts of the amide protons are sensitive to the local conformation and hydrogen bonding.
¹³C NMR
Boc group (-C (CH₃)₃)~80-82The quaternary carbon of the Boc group.[10][11]
Boc group (-C O)~155-158The carbonyl carbon of the Boc group.[10][11]
Carbonyl carbons of the peptide backbone~170-175The chemical shifts of the carbonyl carbons adjacent to the aza-nitrogen may be slightly different from those in a standard peptide backbone.[13][14]

Experimental Workflow for NMR Validation

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis Peptide_Synthesis Synthesize Peptide with Boc-D-Aza-OH (CHA) Purification Purify Peptide (e.g., HPLC) Peptide_Synthesis->Purification Dissolution Dissolve in NMR Solvent (e.g., D₂O or DMSO-d₆) Purification->Dissolution NMR_1D Acquire 1D ¹H and ¹³C Spectra Dissolution->NMR_1D NMR_2D Acquire 2D NMR Spectra (COSY, TOCSY, HSQC, HMBC) NMR_1D->NMR_2D Signal_Assignment Assign Resonances NMR_2D->Signal_Assignment Structure_Validation Confirm Incorporation and Sequence Signal_Assignment->Structure_Validation

NMR validation workflow.
Experimental Protocols

1. Sample Preparation:

  • Peptide Synthesis: Synthesize the peptide containing Boc-D-Aza-OH (CHA) using standard solid-phase or solution-phase peptide synthesis protocols.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • Sample Dissolution: Dissolve 1-5 mg of the purified peptide in a suitable deuterated NMR solvent (e.g., D₂O, DMSO-d₆, or a buffered aqueous solution) to a final concentration of 1-10 mM.[3]

2. NMR Data Acquisition:

  • 1D NMR: Acquire standard one-dimensional ¹H and ¹³C NMR spectra to get an initial overview of the sample. The presence of a strong singlet around 1.4 ppm in the ¹H spectrum is a good preliminary indicator of the intact Boc group.

  • 2D NMR: For unambiguous assignment and confirmation of incorporation, a suite of 2D NMR experiments is essential:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This helps in identifying the spin systems of the amino acid residues.[1][15]

    • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is crucial for identifying entire amino acid residues.[1][5]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to heteronuclei (e.g., ¹³C or ¹⁵N). This is vital for assigning the carbon and nitrogen backbone and sidechain resonances.[4][6][9][16][17]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is particularly useful for linking different amino acid residues across the peptide bond and for confirming the position of the aza-amino acid in the sequence.[10][17][18][19]

3. Data Analysis:

  • Resonance Assignment: The first step in the analysis is to assign all the proton, carbon, and nitrogen resonances to specific atoms in the peptide. This is achieved by systematically analyzing the correlations in the 2D NMR spectra.

  • Confirmation of Incorporation: The successful incorporation of Boc-D-Aza-OH (CHA) is confirmed by identifying the unique spin system of the aza-amino acid and its characteristic chemical shifts.

  • Sequence Verification: The position of the aza-amino acid within the peptide sequence is confirmed by observing HMBC correlations between the protons of the aza-amino acid and the carbonyl carbons of the neighboring residues. NOESY (Nuclear Overhauser Effect Spectroscopy) can also be used to identify through-space correlations between adjacent residues.

Logical Pathway for Validation Decision

G Start Start: Peptide Synthesized Initial_Screen Initial Screen: Mass Spectrometry Start->Initial_Screen Mass_Correct Correct Mass? Initial_Screen->Mass_Correct NMR_Analysis Detailed Structural Analysis: 2D NMR (HSQC, HMBC) Mass_Correct->NMR_Analysis Yes Failure Validation Failed: Re-synthesize or Re-purify Mass_Correct->Failure No Incorporation_Confirmed Incorporation Confirmed? NMR_Analysis->Incorporation_Confirmed Sequence_Validation Sequence Validation: MS/MS or Edman Degradation Incorporation_Confirmed->Sequence_Validation Yes Incorporation_Confirmed->Failure No Sequence_Correct Correct Sequence? Sequence_Validation->Sequence_Correct Success Validation Successful Sequence_Correct->Success Yes Sequence_Correct->Failure No

Decision-making workflow.

References

A Comparative Guide to the Biological Activity of Aza-Peptides Versus Native Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of peptide therapeutics holds immense promise, offering high potency and selectivity. However, native peptides often suffer from poor metabolic stability, limiting their clinical utility. Aza-peptides, a class of peptidomimetics where the α-carbon of an amino acid residue is replaced by a nitrogen atom, have emerged as a compelling strategy to overcome these limitations. This guide provides an objective comparison of the biological activities of aza-peptides and their native counterparts, supported by experimental data and detailed methodologies.

Key Differences in Biological Properties

The substitution of an α-carbon with a nitrogen atom introduces significant changes to the peptide's backbone, profoundly influencing its biological properties.

  • Enhanced Proteolytic Stability: The most significant advantage of aza-peptides is their resistance to enzymatic degradation. The -NH-N(R)-CO- (aza-peptide) bond is not recognized by proteases, which typically cleave the -NH-CH(R)-CO- (peptide) bond. This increased stability leads to a longer plasma half-life and prolonged duration of action.[1][2]

  • Conformational Constraints: The replacement of a tetrahedral α-carbon with a planar nitrogen atom restricts the conformational flexibility of the peptide backbone.[1] This often induces the formation of stable β-turn secondary structures.[3] Such pre-organization can lock the peptide into a bioactive conformation, leading to enhanced receptor binding affinity and selectivity.[1][4]

  • Altered Receptor Interactions: The modified stereoelectronic properties of aza-peptides can alter their interaction with biological targets. This can result in:

    • Enhanced Affinity and Potency: By adopting a more favorable conformation for receptor binding, aza-peptides can exhibit significantly higher affinity and biological activity compared to the parent peptide.

    • Shift in Activity: The modification can sometimes convert an agonist into an antagonist or vice versa, providing valuable tools for pharmacological studies.

  • Potent Enzyme Inhibition: Aza-peptides have been extensively developed as highly effective enzyme inhibitors, particularly for proteases.[1] When positioned at the P1 site of a protease substrate, the aza-residue can form a stable acyl-enzyme intermediate, effectively blocking the enzyme's catalytic activity.[5] This has led to the development of aza-peptide inhibitors for various enzymes, including caspases and the proteasome.[5]

Quantitative Data Comparison

The following tables summarize experimental data that highlight the differences in biological activity between native peptides and their aza-peptide analogs.

Table 1: Proteolytic Stability Comparison

Peptide / Aza-Peptide AnalogIncubation ConditionHalf-life (t½)Fold Increase in StabilityReference
Bradykinin (BK)Rat Blood~1 min-[6]
[azaPhe8]-BKRat Blood> 60 min> 60x[6]
[azaPro2, azaPhe8]-BKRat Blood> 60 min> 60x[6]

Table 2: Enzyme Inhibition Comparison (Human 20S Proteasome, β5 Subunit)

InhibitorSequenceIC₅₀ (µM)Reference
Aza-peptide Aldehyde 1 Cbz-Leu-Leu-azaLeu-H2.3 ± 1.5[5]
Aza-peptide Ketone 2 Cbz-Leu-Leu-azaLeu-CH₃16.2 ± 3.4[5]
Aza-peptide Aldehyde 5 Cbz-HPh-Leu-Phe-azaLeu-H11.3 ± 1.8[5]
Aza-peptide Aldehyde 6 Mp-HPh-Leu-Phe-azaLeu-H5.7 ± 1.2[5]
(Note: Direct comparison with a native peptide inhibitor is not available in the cited source, but the data demonstrates the potent inhibitory activity of aza-peptide structures.)

Table 3: Receptor Binding Affinity Comparison

Quantitative data directly comparing the binding affinity (e.g., Kd or Ki) of a native peptide and its corresponding aza-peptide analog in the same study is limited in the provided search results. However, studies consistently report that aza-substitution can significantly enhance activity, which is often correlated with improved binding affinity due to conformational pre-organization.[1]

Mandatory Visualizations

Caption: Native peptide vs. Aza-peptide backbone structure.

G Workflow for Proteolytic Stability Assay start Start: Peptide Solution (Known Concentration) incubate Incubate peptide with protease solution or plasma (e.g., 37°C) start->incubate timepoint Collect aliquots at various time points (t=0, 5, 15, 30, 60 min) incubate->timepoint stop_reaction Stop enzymatic reaction (e.g., add acid, organic solvent, or heat) timepoint->stop_reaction analyze Analyze samples by Reverse-Phase HPLC (RP-HPLC) stop_reaction->analyze quantify Quantify peak area of intact peptide at each time point analyze->quantify plot Plot % intact peptide vs. time quantify->plot calculate Calculate half-life (t½) plot->calculate G Aza-Peptide Mechanism of Protease Inhibition cluster_protease Protease Active Site active_site Catalytic Residue (e.g., Ser-OH or Cys-SH) complex Enzyme-Inhibitor Complex active_site->complex inhibitor Aza-Peptide Inhibitor (at P1 position) inhibitor->complex Binds to active site tetrahedral Tetrahedral Intermediate complex->tetrahedral Nucleophilic attack stable_acyl Stable Acyl-Enzyme Intermediate (Inhibition) tetrahedral->stable_acyl Forms covalent bond

References

A Comparative Structural Analysis of Peptides Modified with Boc-D-Aza-Cyclohexylalanine-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural and biological implications of incorporating Boc-D-Aza-Cyclohexylalanine-OH (Boc-D-Aza-CHA), a non-proteinogenic aza-amino acid, into peptide sequences. Due to the limited availability of direct experimental data for this specific modification in the current literature, this guide extrapolates from findings on structurally related aza-peptides and peptides containing D-cyclohexylalanine (D-CHA).

The replacement of an α-carbon with a nitrogen atom in the peptide backbone to create an aza-amino acid can significantly alter the peptide's conformational preferences, stability, and biological activity.[1] The incorporation of a D-amino acid, such as D-cyclohexylalanine, is a known strategy to enhance proteolytic stability.[2] The bulky cyclohexyl side chain further imposes steric constraints that can favor specific secondary structures.[3]

Comparative Overview of Structural and Biological Properties

The introduction of Boc-D-Aza-CHA is anticipated to combine the conformational directing effects of an aza-residue with the stability-enhancing properties of a D-amino acid and the steric bulk of a cyclohexyl group. Aza-amino acids are known to favor β-turn conformations due to the electronic repulsion between the lone pairs of the adjacent nitrogen atoms and the planarity of the urea-like bond.[4] This can lead to more rigid and pre-organized peptide structures, which can be advantageous for receptor binding.

Table 1: Comparison of Expected Structural and Physicochemical Properties

PropertyL-Amino Acid Peptide (e.g., L-Phe)D-Amino Acid Peptide (e.g., D-CHA)Boc-D-Aza-CHA Modified Peptide (Hypothetical)
Predominant Secondary Structure Can adopt various structures (α-helix, β-sheet, random coil) depending on the sequence.Can disrupt α-helices and β-sheets, may induce turns.Strong propensity for β-turn formation.[4][5]
Backbone Flexibility Generally flexible, depending on the sequence.Increased rigidity compared to L-amino acid peptides.Significantly reduced flexibility due to the aza-linkage and bulky side chain.
Proteolytic Stability Susceptible to degradation by proteases.Increased resistance to enzymatic degradation.[2]Expected to have high resistance to proteolysis due to the aza-bond and D-configuration.[1]
Hydrophobicity Dependent on the specific amino acid side chain.High, due to the cyclohexyl group.High, due to the cyclohexyl group.

Quantitative Structural and Biological Data (Representative)

The following tables present representative data based on trends observed for analogous aza-peptides and peptides containing D-cyclohexylalanine to illustrate the potential impact of Boc-D-Aza-CHA modification.

Table 2: Representative ¹H NMR Chemical Shift Data (in ppm)

Note: Chemical shifts are highly dependent on the specific peptide sequence and solvent conditions. The following are illustrative values.

ProtonL-Phe in a model peptideD-CHA in a model peptideD-Aza-CHA in a model peptide (Predicted)
NH ~8.0 - 8.5~8.0 - 8.5Shifted due to the aza-nitrogen environment.
α-CH ~4.5 - 5.0~4.5 - 5.0Absent (replaced by nitrogen).
β-CH₂ ~2.8 - 3.2~1.5 - 1.9 (cyclohexyl)~3.0 - 3.5 (protons adjacent to aza-N)
Side Chain (Aromatic/Cyclohexyl) ~7.2 - 7.4~0.8 - 1.8~0.8 - 1.8

The absence of the α-CH proton signal and the altered chemical shifts of the NH and adjacent protons in the NMR spectrum are characteristic features of aza-peptide incorporation.[6][7]

Table 3: Representative Circular Dichroism (CD) Data

Secondary StructureWavelength (nm) & Molar Ellipticity (deg cm² dmol⁻¹)
α-Helix Negative bands at ~222 and ~208 nm, positive band at ~195 nm.[8]
β-Sheet Negative band around 218 nm, positive band around 195 nm.[9]
β-Turn (Type I/II) Can show a variety of spectra, often with a negative band near 205 nm and a weak positive band above 220 nm.[10]
Random Coil Strong negative band around 198 nm.[9]

Peptides containing D-Aza-CHA are expected to exhibit CD spectra consistent with a high population of β-turn structures.

Table 4: Representative Biological Activity Data

PeptideReceptor Binding Affinity (IC₅₀, nM)In Vitro Half-life (min)
Parent Peptide (L-amino acid) 5015
D-CHA Modified Peptide 75 (may decrease or increase)120
D-Aza-CHA Modified Peptide (Hypothetical) 25 (potentially enhanced due to pre-organization)>240

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Boc-D-Aza-CHA Modified Peptide

This protocol outlines the general steps for incorporating a Boc-D-Aza-CHA residue into a peptide sequence using manual or automated Boc-SPPS.

Materials:

  • Rink amide resin

  • Boc-protected amino acids

  • Boc-D-Aza-CHA-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 50% TFA (Trifluoroacetic acid) in DCM (Dichloromethane)

  • Solvents: DMF (Dimethylformamide), DCM, IPA (Isopropanol)

  • Cleavage cocktail: e.g., TFA/TIS (Triisopropylsilane)/H₂O (95:2.5:2.5)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink amide resin in DMF for 30 minutes.

  • Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with 50% TFA in DCM for 20 minutes. Wash the resin with DCM, IPA, and DMF.

  • Amino Acid Coupling:

    • Pre-activate a 3-fold molar excess of the Boc-protected amino acid with HBTU/HOBt and DIEA in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Incorporation of Boc-D-Aza-CHA:

    • Due to the steric hindrance of the cyclohexyl group and the different reactivity of the aza-nitrogen, a stronger coupling agent or double coupling may be necessary.

    • Pre-activate a 3-fold molar excess of Boc-D-Aza-CHA-OH with HBTU/HOBt and DIEA in DMF.

    • Couple for 2-4 hours. A second coupling may be performed if the Kaiser test is positive.

  • Repeat steps 2 and 3 for the remaining amino acids in the sequence.

  • Final Deprotection: Remove the N-terminal Boc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Structural Analysis Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture).

    • Data Acquisition: Acquire 1D ¹H and 2D spectra (e.g., COSY, TOCSY, NOESY) on a high-field NMR spectrometer.

    • Data Analysis: Assign proton resonances and use NOE data to determine inter-proton distances, which are then used to calculate the 3D structure of the peptide. The absence of an α-proton signal and characteristic shifts of neighboring protons will confirm the incorporation of the aza-residue.

  • X-ray Crystallography:

    • Crystallization: Screen for crystallization conditions using various precipitants, buffers, and temperatures.

    • Data Collection: Collect X-ray diffraction data from a suitable crystal using a synchrotron or in-house X-ray source.

    • Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement or direct methods. Refine the atomic model to obtain high-resolution structural information.[11]

  • Circular Dichroism (CD) Spectroscopy:

    • Sample Preparation: Dissolve the peptide in an appropriate buffer or solvent system.

    • Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm).

    • Data Analysis: Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content (α-helix, β-sheet, β-turn, random coil) of the peptide.[12]

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Structural Analysis cluster_bioactivity Biological Evaluation SPPS Solid-Phase Peptide Synthesis (Boc-D-Aza-CHA incorporation) Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification MS Mass Spectrometry (Identity Confirmation) Purification->MS NMR NMR Spectroscopy (3D Structure) Purification->NMR CD Circular Dichroism (Secondary Structure) Purification->CD Xray X-ray Crystallography (High-Resolution Structure) Purification->Xray Binding Receptor Binding Assays Purification->Binding Stability Proteolytic Stability Assays Purification->Stability Signaling Signaling Pathway Analysis Binding->Signaling

Caption: Experimental workflow for the synthesis and analysis of Boc-D-Aza-CHA modified peptides.

Signaling_Pathway Receptor Target Receptor (e.g., GPCR) G_Protein G-Protein Receptor->G_Protein Activation AzaPeptide D-Aza-CHA Peptide AzaPeptide->Receptor Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Kinase_Cascade Kinase Cascade (e.g., PKA) SecondMessenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Caption: Hypothetical signaling pathway modulated by a D-Aza-CHA modified peptide agonist.

Conclusion

The incorporation of Boc-D-Aza-Cyclohexylalanine-OH into peptides represents a promising strategy for developing novel therapeutics with enhanced stability and well-defined conformations. While direct experimental data is currently scarce, the known properties of aza-peptides and D-amino acids suggest that this modification can induce β-turn structures, increase resistance to proteolysis, and potentially enhance receptor binding affinity. Further research is warranted to fully explore the structural and biological consequences of this unique modification and to validate its potential in drug discovery.

References

A Comparative Guide to Peptides Synthesized with Boc-D-Aza-OH (CHA): Enhancing Stability and Modulating Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. Boc-D-Aza-OH (CHA), a protected form of D-azaproline, offers a unique modification to the peptide backbone by replacing the alpha-carbon with a nitrogen atom. This substitution imparts significant changes in the resulting aza-peptide's stability, conformation, and biological activity compared to its natural peptide counterpart. This guide provides an objective comparison, supported by established principles and experimental methodologies, to highlight the key characteristics of peptides synthesized with Boc-D-Aza-OH (CHA).

Enhanced Proteolytic Stability

Aza-peptides are renowned for their increased resistance to enzymatic degradation.[1][2][3][4] The replacement of the α-carbon with a nitrogen atom in the peptide backbone disrupts the natural recognition sites for many proteases, leading to a significantly longer half-life in biological fluids.[1][2] This enhanced stability is a critical attribute for the development of peptide-based therapeutics with improved pharmacokinetic profiles.[5][6]

Table 1: Comparative Proteolytic Stability of a Model Peptide and its Aza-Peptide Analogue

Peptide SequenceHalf-life in Human Serum (t½, hours)Degradation Rate Constant (k, h⁻¹)
Standard Peptide (e.g., Phe-Gly-Gly-Phe)20.347
Aza-Peptide (e.g., Phe-AzaGly-Gly-Phe)> 24< 0.029

Note: The data presented are representative examples based on published studies of aza-peptide stability and are intended for comparative purposes.

Conformational Constraints and Structural Impact

The introduction of an aza-amino acid imposes significant conformational restrictions on the peptide backbone.[3] Spectroscopic and crystallographic studies have shown that aza-peptides have a propensity to adopt well-defined secondary structures, most notably β-turns.[3] This is due to the altered bond angles and electronic properties of the aza-amide bond. The ability to induce specific conformations can be a valuable tool in drug design for mimicking the bioactive conformation of a peptide ligand.

Table 2: Comparative Conformational Features of a Model Peptide and its Aza-Peptide Analogue

FeatureStandard PeptideAza-Peptide (containing Aza-Proline)
Predominant Conformation in Solution Random coil / FlexibleDefined β-turn structure
Key Dihedral Angles (φ, ψ) Broad distributionRestricted range favoring turn formation
Intramolecular Hydrogen Bonding TransientStabilized hydrogen bonds within the turn

Note: The conformational features are generalized based on extensive studies of aza-peptides.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

Solid-Phase Peptide Synthesis (SPPS) using Boc-D-Aza-OH (CHA)

The synthesis of aza-peptides can be achieved using standard solid-phase peptide synthesis protocols with some modifications.[1][2][][8] The Boc (tert-butyloxycarbonyl) strategy is commonly employed.[2][8]

Materials:

  • Rink Amide resin or other suitable solid support

  • Boc-protected amino acids

  • Boc-D-Aza-OH (CHA)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIEA)

  • Deprotection reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[8]

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a standard coupling protocol.

  • Boc Deprotection: Remove the Boc protecting group using a solution of 20-50% TFA in DCM.[8]

  • Neutralization: Neutralize the resin with a solution of 5% DIEA in DMF.

  • Aza-Amino Acid Coupling:

    • Dissolve Boc-D-Aza-OH (CHA) and the coupling reagent (e.g., HBTU) in DMF.

    • Add DIEA to the solution and pre-activate for 5 minutes.

    • Add the activated aza-amino acid solution to the resin and couple for 2-4 hours.

  • Chain Elongation: Repeat steps 3-5 for the remaining amino acids in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Proteolytic Stability Assay

This assay compares the degradation rates of the standard peptide and the aza-peptide in the presence of proteases.[9]

Materials:

  • Standard peptide and aza-peptide

  • Human serum or a specific protease solution (e.g., trypsin, chymotrypsin)

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

Protocol:

  • Sample Preparation: Dissolve the peptides in PBS to a final concentration of 1 mg/mL.

  • Incubation: Incubate the peptide solutions with human serum (e.g., at a 1:4 ratio) at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

  • Analysis: Analyze the samples by RP-HPLC. The peak area of the intact peptide is monitored over time.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½).[9]

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to determine the three-dimensional structure of peptides in solution.[10][11][12][13]

Materials:

  • Lyophilized peptide samples

  • NMR buffer (e.g., deuterated water (D₂O) or a mixture of H₂O/D₂O with a suitable buffer)

Protocol:

  • Sample Preparation: Dissolve the peptide sample in the NMR buffer to a concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and general folding.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): To assign protons within the same amino acid residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[14]

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): An alternative to NOESY, particularly for molecules with intermediate molecular weight.

  • Structure Calculation: Use the distance restraints obtained from NOESY/ROESY experiments along with dihedral angle restraints (if available from coupling constants) to calculate a family of 3D structures using software like CYANA, XPLOR-NIH, or AMBER.

  • Analysis: Analyze the resulting structures to determine the predominant conformation and the presence of secondary structural elements like β-turns.

Mass Spectrometry for Peptide Characterization

Mass spectrometry is essential for confirming the molecular weight and sequence of the synthesized peptides.[15][16][17]

Materials:

  • Purified peptide samples

  • Mass spectrometer (e.g., ESI-TOF, MALDI-TOF)

  • Solvents for sample preparation (e.g., acetonitrile, water, formic acid)

Protocol:

  • Sample Preparation: Dissolve the peptide in a suitable solvent mixture. For MALDI-TOF, co-crystallize the peptide with a suitable matrix.

  • Mass Analysis:

    • MS1 Scan: Determine the accurate molecular weight of the peptide.

    • MS/MS (Tandem Mass Spectrometry): Fragment the peptide to confirm its amino acid sequence.

  • Data Analysis: Compare the experimental mass and fragmentation pattern with the theoretical values for the expected peptide sequence.

Visualizing the Workflow and Concepts

To further clarify the processes and relationships discussed, the following diagrams are provided.

G cluster_synthesis Peptide Synthesis Resin Solid Support (Resin) SPPS Solid-Phase Peptide Synthesis (SPPS) Resin->SPPS BocAA Boc-Amino Acid BocAA->SPPS BocAzaAA Boc-D-Aza-OH (CHA) BocAzaAA->SPPS CrudePeptide Crude Peptide SPPS->CrudePeptide Purification RP-HPLC Purification CrudePeptide->Purification PurePeptide Purified Peptide Purification->PurePeptide

Caption: Workflow for the synthesis and purification of aza-peptides.

G cluster_characterization Peptide Characterization PurePeptide Purified Peptide MassSpec Mass Spectrometry PurePeptide->MassSpec NMR NMR Spectroscopy PurePeptide->NMR StabilityAssay Proteolytic Stability Assay PurePeptide->StabilityAssay MW_Sequence Molecular Weight & Sequence Confirmation MassSpec->MW_Sequence Conformation 3D Structure & Conformation NMR->Conformation HalfLife Half-life Determination StabilityAssay->HalfLife

Caption: Key experiments for characterizing synthesized peptides.

G cluster_properties Comparative Properties StandardPeptide Standard Peptide ProteolyticStability Proteolytic Stability StandardPeptide->ProteolyticStability Low ConformationProp Conformation StandardPeptide->ConformationProp Flexible BiologicalActivity Biological Activity StandardPeptide->BiologicalActivity Baseline AzaPeptide Aza-Peptide (with Boc-D-Aza-OH) AzaPeptide->ProteolyticStability High AzaPeptide->ConformationProp Constrained (β-turn) AzaPeptide->BiologicalActivity Potentially Altered/Enhanced

Caption: Comparison of properties between standard and aza-peptides.

References

A Comparative Guide to the Conformational Effects of Aza-Amino Acids in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of peptides to enhance their therapeutic properties is a cornerstone of modern drug discovery. One such modification, the substitution of an α-carbon with a nitrogen atom to create an aza-amino acid, has profound effects on peptide conformation, stability, and biological activity. This guide provides an objective comparison of aza-peptides against their natural counterparts, supported by experimental data, detailed methodologies, and illustrative diagrams to elucidate the structural impact of this unique chemical alteration.

Introduction: The Aza-Peptide Modification

Aza-peptides are analogues in which the Cα atom of one or more amino acid residues is replaced by a nitrogen atom.[1][2][3] This seemingly minor change introduces significant alterations to the peptide backbone's electronic and steric properties.[4] The replacement of the rotatable Cα-C(O) bond with a more rigid urea (B33335) Nα-C(O) structure, combined with electronic repulsion between the lone pairs of the two adjacent nitrogen atoms, leads to a significant reduction in the flexibility of the peptide chain.[1][2][5] These constraints predispose aza-peptides to adopt well-defined secondary structures, most notably β-turns.[3][4][6] This conformational pre-organization can lead to enhanced receptor binding, improved metabolic stability, and altered pharmacological profiles compared to the parent peptides.[1][5]

G cluster_0 Standard Peptide Backbone cluster_1 Aza-Peptide Backbone cluster_2 Conformational Consequences peptide N-H | Cα-H | C=O azapeptide N-H | Nα-R | C=O peptide:f1->azapeptide:f1 Cα → Nα Substitution consequences • Reduced Flexibility • Restricted φ Dihedral Angle • Propensity for β-Turns • Altered H-Bonding • Potential Disruption of β-Sheets azapeptide->consequences Leads to

Quantitative Conformational Analysis: Aza-Peptides vs. Natural Peptides

The introduction of an aza-residue imposes significant constraints on the backbone dihedral angles, particularly the φ angle. This restriction is a key driver for the stabilization of specific secondary structures. While natural peptides can populate a wide range of conformations, aza-peptides are often funneled into a more limited conformational space.

ParameterNatural Amino AcidAza-Amino AcidExperimental MethodReference
Backbone Flexibility High (rotation around Cα-N and Cα-C bonds)Reduced (more rigid urea Nα-C(O) structure)NMR, Computational Modeling[1][7]
Primary Conformation Sequence-dependent (α-helix, β-sheet, random coil)Propensity for β-turns (Type I, II, VI)NMR, X-ray Crystallography[1][2][4]
φ Dihedral Angle Broadly allowed range (see Ramachandran plot)Restricted due to N-N lone pair repulsionX-ray Crystallography, DFT[1][8]
β-Sheet Stability Can form stable β-sheetsIncorporation can destabilize or disrupt β-sheet and β-hairpin structuresNMR Spectroscopy[9]
Chirality Chiral at Cα (L- or D-amino acids)Achiral at Nα, but can exhibit "adaptive chirality" depending on environmentX-ray Crystallography[9][10]
Dihedral Angles of Aza-Amino Acids in Model Peptides

Computational and crystallographic studies have provided specific values for the backbone dihedral angles of aza-peptides, confirming their tendency to adopt turn-like structures.

Aza-Peptide ModelAza-Residue PositionObserved Conformationφ (phi) Angle (°)ψ (psi) Angle (°)MethodReference
Ac-Phe-azaGly-NH₂i+1βII-turn (δL conformer)~90~0Computational[8]
Ac-Aib-azaGly-NH₂i+1βI or βI'-turn (αR/αL)~±90~0Computational[8]
Piv-Pro-AzAsn(Me)-NHiPri+2β-turnN/AN/AX-ray Crystallography[10]
Boc-AzAla-Pro-NHiPri+1βI-turnN/AN/AX-ray Crystallography[10]
Ac-azaAla-Pro-NHMei+1βI-turnN/AN/ADFT Calculation[8]

Experimental Protocols for Conformational Analysis

The determination of peptide conformation relies on a combination of spectroscopic, crystallographic, and computational techniques. Each provides unique insights into the structural landscape of aza-peptides.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying the solution-state conformation and dynamics of peptides.[11][12] It provides atomic-resolution information, allowing for the precise characterization of secondary structures and intermolecular interactions.

General Protocol:

  • Sample Preparation: The synthesized aza-peptide is dissolved in a suitable solvent (e.g., H₂O/D₂O mixture, DMSO-d₆) to a concentration of 1-5 mM.

  • Data Acquisition: A series of 1D and 2D NMR experiments are performed. Key experiments include:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.[13][14]

    • COSY (Correlated Spectroscopy): To identify scalar-coupled protons within a residue.[13]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (<5 Å), providing distance restraints for structure calculation.[13][14]

  • Resonance Assignment: The signals in the spectra are assigned to specific protons in the peptide sequence.

  • Structural Restraint Generation:

    • Distance Restraints: NOE cross-peak intensities are converted into upper distance limits.

    • Dihedral Angle Restraints: ³J-coupling constants (e.g., ³JαN) are measured to restrain the φ angle.[14]

  • Structure Calculation: The experimental restraints are used as input for molecular dynamics or distance geometry algorithms to generate an ensemble of structures consistent with the NMR data.

  • Analysis: The resulting ensemble is analyzed to determine the predominant conformation, flexibility, and key structural features like β-turns.

G P1 Peptide Synthesis & Purification P2 NMR Sample Preparation P1->P2 P3 2D NMR Data Acquisition (TOCSY, NOESY, COSY) P2->P3 P4 Resonance Assignment P3->P4 P5 Generate Structural Restraints (NOEs, J-couplings) P4->P5 P6 Structure Calculation (Molecular Dynamics) P5->P6 P7 Conformational Ensemble Analysis P6->P7

B. X-ray Crystallography

X-ray crystallography provides a high-resolution, static snapshot of a peptide's conformation in the solid state.[15][16] It is particularly valuable for unambiguously determining atomic positions and defining precise dihedral angles and bond lengths.[10]

General Protocol:

  • Crystallization: The purified aza-peptide is screened against a wide range of conditions (precipitants, pH, temperature) to induce the formation of single, well-ordered crystals. This is often a significant bottleneck.[15]

  • Data Collection: A suitable crystal is mounted and exposed to a focused beam of X-rays. The resulting diffraction pattern is recorded by a detector.

  • Data Processing: The diffraction intensities are integrated and scaled to produce a final dataset.

  • Structure Solution: The "phase problem" is solved using methods like molecular replacement or direct methods to generate an initial electron density map.

  • Model Building and Refinement: An atomic model of the aza-peptide is built into the electron density map. The model is then iteratively refined to improve its fit to the experimental data.

  • Validation and Analysis: The final structure is validated for geometric quality and analyzed to determine its precise conformation, including dihedral angles and intramolecular hydrogen bonds.[10][17]

G X1 Peptide Synthesis & Purification X2 Crystallization Screening X1->X2 X3 X-ray Diffraction Data Collection X2->X3 X4 Data Processing & Scaling X3->X4 X5 Structure Solution (Phasing) X4->X5 X6 Model Building & Refinement X5->X6 X7 High-Resolution 3D Structure X6->X7

C. Computational Modeling

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, complement experimental techniques by providing insights into the conformational preferences and energy landscapes of aza-peptides.[8][18]

General Protocol:

  • Model Building: An initial 3D structure of the aza-peptide is built.

  • Conformational Search: The potential energy surface of the peptide is explored using methods like systematic grid searches or MD simulations to identify low-energy conformations.

  • Energy Minimization: Candidate structures are subjected to energy minimization using a suitable force field or quantum mechanical method (e.g., DFT) to find the most stable conformers.[8]

  • Solvation Effects: The influence of solvent (e.g., water) is often included using implicit or explicit solvation models to provide a more realistic representation.[8]

  • Analysis: The resulting low-energy structures are analyzed, and their dihedral angles, hydrogen bonding patterns, and relative energies are compared with experimental data.

Structural Implications: The β-Turn Induction

The most widely reported conformational effect of aza-amino acid incorporation is the induction of β-turns.[1][4][5][19] A β-turn is a region of the peptide involving four amino acid residues (labeled i, i+1, i+2, and i+3) where the polypeptide chain folds back on itself. Aza-residues are potent inducers of these structures, particularly when placed at the i+1 or i+2 positions.[1] This is stabilized by a hydrogen bond between the C=O group of residue i and the N-H group of residue i+3.

// Position nodes for the turn i [pos="0,1!"]; i1 [pos="1,1!"]; i2 [pos="1,0!"]; i3 [pos="0,0!"];

// Add edge for H-bond edge [style=dashed, color="#4285F4", constraint=false]; i -> i3 [label=" H-Bond\n(C=O···H-N)"]; } dot Caption: Aza-amino acid at the i+1 position inducing a β-turn structure.

Conclusion

The substitution of a Cα with a nitrogen atom is a powerful tool for peptide chemists and drug designers. It enforces a conformational rigidity that favors β-turn structures, offering a reliable strategy to constrain peptides into bioactive conformations. This can lead to significant improvements in receptor affinity, selectivity, and enzymatic stability. However, the context is critical, as aza-amino acids can also disrupt other essential secondary structures like β-sheets. A thorough understanding of these conformational effects, verified through the rigorous experimental and computational methods outlined in this guide, is essential for the rational design of next-generation aza-peptide therapeutics.

References

Enhanced Proteolytic Stability of Boc-D-Aza-OH (CHA) Modified Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the proteolytic stability of peptide-based therapeutics is a critical step in improving their bioavailability and efficacy. This guide provides an objective comparison of the proteolytic stability of peptides incorporating Boc-D-Aza-amino acids versus their natural L-amino acid counterparts and other modified analogs, supported by experimental data and detailed protocols.

The introduction of aza-amino acids and the use of D-enantiomers are two effective strategies to overcome the rapid degradation of peptides by endogenous proteases. Aza-peptides, where the α-carbon of an amino acid residue is replaced by a nitrogen atom, exhibit altered conformational properties and are often resistant to enzymatic cleavage. Similarly, the incorporation of D-amino acids, the non-natural stereoisomers of the canonical L-amino acids, sterically hinders the recognition and catalytic action of proteases. This guide will delve into the quantitative comparison of these modifications, providing a clear understanding of their impact on peptide stability.

Comparative Proteolytic Stability: Experimental Data

The proteolytic resistance conferred by aza-amino acid and D-amino acid substitutions has been quantitatively demonstrated in various studies. A key study by Dutton et al. provides a direct comparison of the stability of a model tripeptide, L-lysyl-X-L-leucine, where X is L-phenylalanine, D-phenylalanine, or α-aza-phenylalanine, against a panel of proteases. The results clearly illustrate the stabilizing effects of both modifications.

Peptide ModificationTest PeptideEnzymeIncubation Time (h)% Cleavage
L-Amino Acid (Control) L-Lys-L-Phe -L-LeuAminopeptidase72100%[1]
Carboxypeptidase72100%[1]
Thermolysin72100%[1]
Trypsin72100%[1]
D-Amino Acid L-Lys-D-Phe -L-LeuAminopeptidase720%[1]
Carboxypeptidase720%[1]
Thermolysin720%[1]
Trypsin720%[1]
Aza-Amino Acid L-Lys-Aza-Phe -L-LeuAminopeptidase720%[1]
Carboxypeptidase720%[1]
Thermolysin720%[1]
Trypsin72100% (at Lys-AzaPhe bond)[1]

Table 1: Comparative enzymatic stability of L-phenylalanine, D-phenylalanine, and α-aza-phenylalanine containing tripeptides.[1]

As shown in Table 1, the parent peptide with the natural L-phenylalanine was completely degraded by all tested enzymes within 72 hours[1]. In stark contrast, the peptide containing D-phenylalanine was completely resistant to all proteases, highlighting the profound stabilizing effect of this modification[1]. The aza-phenylalanine-containing peptide also demonstrated remarkable stability, resisting cleavage by aminopeptidase, carboxypeptidase, and thermolysin[1]. However, it is noteworthy that the L-lysyl-α-aza-phenylalanine bond was susceptible to cleavage by trypsin, indicating that while aza-modifications provide significant protection, the specific context of the peptide sequence and the protease must be considered[1].

Experimental Protocols

To enable researchers to conduct their own proteolytic stability assays, a detailed protocol for a typical in vitro plasma stability assay using Liquid Chromatography-Mass Spectrometry (LC-MS) is provided below.

Protocol: In Vitro Peptide Stability Assay in Human Plasma

1. Materials and Reagents:

  • Test peptide and control peptides (e.g., L-amino acid parent peptide)

  • Human plasma (pooled, with anticoagulant such as K2EDTA)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Trifluoroacetic acid (TFA)

  • Water, LC-MS grade

  • Internal standard (a stable, non-endogenous peptide)

  • 96-well microplates

  • Centrifuge capable of handling microplates

  • LC-MS system (e.g., UHPLC coupled to a high-resolution mass spectrometer)

2. Experimental Procedure:

  • Peptide Stock Solution Preparation: Prepare 1 mg/mL stock solutions of the test and control peptides in an appropriate solvent (e.g., water with a small amount of ACN or DMSO).

  • Incubation:

    • Thaw human plasma on ice.

    • In a 96-well plate, add 98 µL of plasma to each well.

    • Spike 2 µL of the peptide stock solution into the plasma to achieve a final concentration of 20 µg/mL.

    • Incubate the plate at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), take an aliquot (e.g., 25 µL) of the plasma-peptide mixture.

  • Protein Precipitation and Sample Quenching:

    • To stop the enzymatic reaction, immediately add the plasma aliquot to a new well containing 75 µL of ice-cold acetonitrile with 1% formic acid and the internal standard.

    • Vortex the plate for 2 minutes.

    • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis by LC-MS:

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Inject an appropriate volume (e.g., 5 µL) onto the LC-MS system.

    • Use a suitable C18 column and a gradient of mobile phase A (water with 0.1% FA) and mobile phase B (acetonitrile with 0.1% FA).

    • Monitor the disappearance of the parent peptide peak and the appearance of any degradation products over time.

  • Data Analysis:

    • Calculate the peak area ratio of the target peptide to the internal standard at each time point.

    • Normalize the data to the t=0 time point (representing 100% intact peptide).

    • Plot the percentage of intact peptide versus time and calculate the half-life (t½) of the peptide.

Visualizing Proteolytic Degradation and Experimental Workflow

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Proteolytic_Degradation_Pathway cluster_L_Peptide L-Amino Acid Peptide cluster_D_Aza_Peptide Boc-D-Aza-Peptide Intact_L_Peptide Intact L-Peptide Cleavage_Products_L Cleavage Products Intact_L_Peptide->Cleavage_Products_L Proteases (e.g., Trypsin, Chymotrypsin) Intact_D_Aza_Peptide Intact Boc-D-Aza-Peptide No_Cleavage Resistant to Cleavage Intact_D_Aza_Peptide->No_Cleavage Proteases Experimental_Workflow Start Start: Prepare Peptide Stock Solutions Incubation Incubate Peptides with Plasma at 37°C Start->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling Quenching Quench Reaction & Precipitate Proteins Sampling->Quenching Centrifugation Centrifuge to Pellet Proteins Quenching->Centrifugation Analysis Analyze Supernatant by LC-MS Centrifugation->Analysis Data_Processing Calculate Half-Life Analysis->Data_Processing End End: Compare Stability Data_Processing->End

References

Aza-Peptide Analogs Demonstrate Superior Binding Affinity and Specificity for Caspases

Author: BenchChem Technical Support Team. Date: December 2025

A new class of aza-peptide analogs is emerging as highly potent and selective inhibitors of caspases, a family of cysteine proteases central to the regulation of apoptosis (programmed cell death). Extensive research demonstrates that modifying peptides by replacing the alpha-carbon of an amino acid with a nitrogen atom can significantly enhance their binding affinity and specificity for these key enzymes. This guide provides a comparative analysis of the binding affinities of various aza-peptide analogs, supported by experimental data and detailed protocols for researchers in drug discovery and development.

Aza-peptides, particularly those engineered as Michael acceptors or epoxides, have shown remarkable efficacy as irreversible inhibitors of caspases.[1] These modifications allow for a nucleophilic attack by the active site cysteine of the caspase, leading to a stable covalent bond and potent inhibition.[2] The specificity of these analogs is often dictated by the peptide sequence recognized by the target caspase.[3]

Comparative Analysis of Binding Affinity

The inhibitory potency of aza-peptide analogs against various caspases has been quantified using metrics such as the second-order rate constant (k2) and the half-maximal inhibitory concentration (IC50). Higher k2 values and lower IC50 values indicate greater potency.

Aza-Peptide Michael Acceptors

Aza-peptide Michael acceptors have been extensively studied as caspase inhibitors. The data below summarizes the second-order rate constants for the inhibition of various caspases by different aza-peptide Michael acceptors. A notable example, inhibitor **18t (Cbz-Asp-Glu-Val-AAsp-trans-CH=CH-CON(CH₂-1-Naphth)₂) **, demonstrates exceptional potency and selectivity for caspase-3.[3]

InhibitorTarget Caspasek₂ (M⁻¹s⁻¹)Selectivity vs. Caspase-3
18t Caspase-35,620,000-
Caspase-241013,700-fold
Caspase-629,500190-fold
Caspase-7880,0006.4-fold
Caspase-89,460594-fold
Caspase-915037,500-fold
Caspase-1032,500173-fold

Data sourced from Ekici et al., 2006.[3]

Aza-Peptide Epoxides

Aza-peptide epoxides represent another class of potent irreversible caspase inhibitors. The reactivity of these compounds is influenced by the stereochemistry of the epoxide. Generally, the S,S diastereomers are more reactive than their R,R counterparts.[1]

InhibitorTarget Caspasek₂ (M⁻¹s⁻¹)
Cbz-Val-Ala-AAsp(OMe)-epoxide (S,S) Caspase-11,910,000
Caspase-31,100,000
Caspase-623,000
Caspase-8270,000
Cbz-Val-Ala-AAsp(OMe)-epoxide (R,R) Caspase-1110,000
Caspase-35,300
Caspase-61,200
Caspase-81,100

Data sourced from James et al., 2004.[1]

Aza-Peptide Aldehydes and Ketones

Reversible inhibition has been achieved with aza-peptide aldehydes and ketones. These analogs generally exhibit lower potency compared to their irreversible counterparts but offer a different modality for therapeutic intervention.

InhibitorTarget CaspaseIC₅₀ (µM)
Cbz-Asp-Glu-Val-AAsp-COMe Caspase-37.74
Caspase-6> 50

Data sourced from Ekkebus et al., 2020.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of caspases in apoptosis and a general workflow for assessing the inhibitory activity of aza-peptide analogs.

Caspase_Apoptosis_Pathway Caspase-Mediated Apoptosis Signaling Pathway Apoptotic_Stimulus Apoptotic Stimulus Initiator_Caspases Initiator Caspases (e.g., Caspase-8, -9) Apoptotic_Stimulus->Initiator_Caspases activates Executioner_Caspases Executioner Caspases (e.g., Caspase-3, -6, -7) Initiator_Caspases->Executioner_Caspases activates Cellular_Substrates Cellular Substrates (e.g., PARP, Lamins) Executioner_Caspases->Cellular_Substrates cleaves Apoptosis Apoptosis Cellular_Substrates->Apoptosis Aza_Peptide_Inhibitor Aza-Peptide Inhibitor Aza_Peptide_Inhibitor->Initiator_Caspases inhibits Aza_Peptide_Inhibitor->Executioner_Caspases inhibits

Caption: Role of caspases in apoptosis and inhibition by aza-peptides.

Experimental_Workflow Workflow for Caspase Inhibition Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Recombinant_Caspase Recombinant Caspase Enzyme Incubation Incubate Enzyme with Inhibitor Recombinant_Caspase->Incubation Aza_Peptide_Analog Aza-Peptide Analog (Inhibitor) Aza_Peptide_Analog->Incubation Fluorogenic_Substrate Fluorogenic Substrate (e.g., Ac-DEVD-AMC) Add_Substrate Add Fluorogenic Substrate Fluorogenic_Substrate->Add_Substrate Incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence over Time Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Determine_Kinetics Determine Inhibition Kinetics (k₂, IC₅₀) Calculate_Rates->Determine_Kinetics

Caption: General workflow for determining caspase inhibition by aza-peptides.

Experimental Protocols

The following is a generalized protocol for determining the inhibition of caspases by aza-peptide analogs based on common methodologies found in the literature.[5][6][7]

Materials
  • Recombinant human caspase enzyme (e.g., caspase-3)

  • Aza-peptide inhibitor stock solution (in DMSO)

  • Assay Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2

  • Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3) stock solution (in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader with excitation at ~380 nm and emission at ~460 nm

Procedure for Determination of Second-Order Rate Constants (k₂)
  • Enzyme and Inhibitor Preparation : Dilute the recombinant caspase in assay buffer to a final concentration of approximately 1-5 nM. Prepare serial dilutions of the aza-peptide inhibitor in assay buffer.

  • Incubation : In the wells of a 96-well plate, mix equal volumes of the diluted enzyme and the various concentrations of the inhibitor. Incubate at room temperature for varying time points (e.g., 0, 5, 15, 30, and 60 minutes). A control with no inhibitor is also prepared.

  • Substrate Addition : To initiate the reaction, add the fluorogenic substrate to each well to a final concentration of approximately 10-20 µM.

  • Fluorescence Measurement : Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader. Record readings every minute for 30-60 minutes.

  • Data Analysis :

    • Determine the initial velocity (v) of the reaction for each inhibitor concentration and incubation time from the linear portion of the fluorescence versus time plot.

    • Calculate the apparent first-order rate constant (kobs) for each inhibitor concentration by plotting ln(vt/v0) versus incubation time (t), where vt is the velocity at time t and v0 is the velocity in the absence of the inhibitor. The slope of this plot is -kobs.

    • The second-order rate constant (k₂) is then determined by plotting kobs versus the inhibitor concentration. The slope of this line represents k₂.

Procedure for Determination of IC₅₀ Values
  • Enzyme, Inhibitor, and Substrate Preparation : Dilute the recombinant caspase in assay buffer. Prepare serial dilutions of the aza-peptide inhibitor. Dilute the fluorogenic substrate in assay buffer.

  • Assay Setup : In a 96-well plate, add the diluted enzyme, followed by the different concentrations of the inhibitor. A control well with no inhibitor is included.

  • Pre-incubation : Pre-incubate the enzyme and inhibitor mixture at room temperature for a fixed time (e.g., 15-30 minutes) to allow for binding.

  • Reaction Initiation : Add the fluorogenic substrate to all wells to start the reaction.

  • Fluorescence Measurement : After a fixed incubation time (e.g., 30-60 minutes), measure the end-point fluorescence.

  • Data Analysis :

    • Subtract the background fluorescence (wells with no enzyme).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

This guide highlights the significant potential of aza-peptide analogs as highly effective and specific modulators of caspase activity. The provided data and protocols offer a valuable resource for researchers aiming to design and evaluate novel therapeutic agents targeting apoptosis.

References

A Head-to-Head Comparison of Aza-Amino Acid Building Blocks for Enhanced Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of unnatural amino acids is a cornerstone of modern peptidomimetic design. Among these, aza-amino acids—in which the α-carbon is replaced by a nitrogen atom—offer a powerful tool to enhance the therapeutic potential of peptides by modulating their conformation, stability, and biological activity. This guide provides a head-to-head comparison of different aza-amino acid building blocks, supported by experimental data and detailed protocols to aid in their effective implementation.

The substitution of a natural amino acid with an aza-amino acid introduces significant changes to the peptide backbone. This modification eliminates chirality at the corresponding position and restricts the conformational freedom of the peptide chain, often inducing the formation of stable β-turn structures.[1][2][3] These structural constraints can pre-organize the peptide into a bioactive conformation, leading to enhanced receptor binding and biological potency. Furthermore, the resulting semicarbazide (B1199961) linkage is resistant to enzymatic degradation by proteases, a major hurdle in the development of peptide-based drugs.[4][5][6]

This guide will delve into the synthesis of various aza-amino acid building blocks, compare their impact on peptide properties through quantitative data, and provide detailed experimental protocols for their incorporation and analysis.

Performance Comparison of Aza-Amino Acid Building Blocks

The choice of the aza-amino acid side chain plays a crucial role in the ultimate properties of the resulting azapeptide. While aza-glycine (azaGly) is the simplest and most widely used building block, a variety of side chains have been successfully incorporated to mimic natural amino acids.[1][7] The following tables summarize key quantitative data comparing different aza-amino acid building blocks.

Table 1: Comparison of Coupling Efficiencies and Yields in Azapeptide Synthesis

Aza-Amino Acid Building BlockCoupling MethodCoupling Time (h)Conversion (%)Isolated Yield (%)Reference
Fmoc-azaGly-OBtAutomated SPPS1>8573.3[1]
Fmoc-azaAla-OBtAutomated SPPS1>8585.1[1]
Fmoc-azaVal-OBtAutomated SPPS16~8577.0[1]
Fmoc-azaPhe-OBtAutomated SPPS1>9596.1[1]
Fmoc-azaTrp(Boc)-OBtAutomated SPPS1>9589.5[1]
N'-isopropyl-Fmoc-carbazate + BTCManual SPPS1677 (crude purity)-[8][9]
Fmoc-NH-NH2 + CDIManual SPPS12-16--[10][11]

SPPS: Solid-Phase Peptide Synthesis; OBt: Benzotriazole (B28993) ester; BTC: Bis(trichloromethyl)carbonate; CDI: Carbonyldiimidazole.

Table 2: Impact of Aza-Amino Acid Substitution on Biological Activity and Stability

Peptide SequenceAza-Amino Acid SubstitutionBiological TargetIC50 / EC50 (nM)Half-life (in serum/blood)Reference
H-Arg-Tyr-Val-Glu-Val-d-Pro-Gly-Orn-Lys-Ile-Leu-Gln-NH2 (Parent)-β-hairpin model--[8][9]
H-Arg-Tyr-azaVal -Glu-Val-d-Pro-Gly-Orn-Lys-Ile-Leu-Gln-NH2azaValβ-hairpin modelDestabilized-[8][9]
H-Arg-Tyr-azaGly -Glu-Val-d-Pro-Gly-Orn-Lys-Ile-Leu-Gln-NH2azaGlyβ-hairpin modelDestabilized-[8][9]
cyclo(RGDfV) (Parent)-αvβ3 integrin160-[2]
cyclo(RazaG DfV)azaGlyαvβ3 integrin260-[2]
Bradykinin (Parent)-Bradykinin B2 Receptor-< 1 min[4]
Bradykinin (azaF ⁸)azaPhe at position 8Bradykinin B2 Receptor-> 180 min[4]
GHRP-6 (Parent)-CD36 Receptor2300-[12][13]
[azaPhe ⁴]-GHRP-6azaPhe at position 4CD36 Receptor2.3-[12][13]

Experimental Protocols

I. Solid-Phase Synthesis of Azapeptides using Fmoc-azaAA-OBt Building Blocks

This protocol describes a fully automated solid-phase synthesis approach for the efficient incorporation of aza-amino acid building blocks.[1]

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Fmoc-aza-amino acid benzotriazole esters (Fmoc-azaAA-OBt)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • 20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

  • Automated peptide synthesizer

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: For natural amino acids, use a standard coupling protocol with Fmoc-amino acid (5 eq), DIC (5 eq), and OxymaPure (5 eq) in DMF. Microwave irradiation (e.g., 2 minutes at 90°C) can be used to enhance efficiency.[1]

  • Aza-Amino Acid Coupling: Dissolve the Fmoc-azaAA-OBt building block (5 eq) in DMF and add it to the resin. Allow the coupling to proceed at 60°C for 60 minutes. For sterically hindered residues like azaVal, a longer coupling time (e.g., 16 hours) at room temperature may be necessary.[1]

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat Cycles: Repeat steps 2-6 for each amino acid and aza-amino acid in the sequence.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the azapeptide by electrospray ionization mass spectrometry (ESI-MS) and analytical RP-HPLC.

II. Proteolytic Stability Assay

This protocol provides a general method for assessing the stability of azapeptides in the presence of proteases.[14]

Materials:

  • Purified azapeptide and parent peptide

  • Human serum or plasma, or a specific protease solution (e.g., trypsin, chymotrypsin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trichloroacetic acid (TCA) solution (e.g., 10% w/v)

  • RP-HPLC system

Procedure:

  • Peptide Incubation: Dissolve the azapeptide and the parent peptide in PBS to a final concentration of 1 mg/mL.

  • Reaction Initiation: Add the peptide solution to pre-warmed human serum or protease solution (e.g., at a 1:10 v/v ratio) to initiate the degradation reaction. Incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the enzymatic reaction by adding an equal volume of cold TCA solution.

  • Protein Precipitation: Incubate the samples on ice for 10 minutes to precipitate proteins, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Analysis: Analyze the supernatant containing the remaining peptide by RP-HPLC.

  • Quantification: Determine the peak area of the intact peptide at each time point. The half-life (t1/2) can be calculated by plotting the percentage of remaining peptide against time and fitting the data to a first-order decay curve.

III. Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to elucidate the solution-phase conformation of azapeptides.

Procedure Outline:

  • Sample Preparation: Dissolve the purified azapeptide in a suitable deuterated solvent (e.g., D2O, DMSO-d6).

  • NMR Data Acquisition: Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra, such as 1H, COSY, TOCSY, and NOESY experiments.

  • Resonance Assignment: Assign the proton resonances to specific residues in the peptide sequence using the COSY and TOCSY spectra.

  • Structural Restraints: Identify through-space proton-proton proximities from the NOESY spectrum. The presence of specific NOE cross-peaks, such as between the NH of residue i+3 and the α-proton of residue i, is indicative of a β-turn.

  • Structure Calculation: Use the NOE-derived distance restraints, along with dihedral angle restraints obtained from coupling constants, to calculate a family of 3D structures using molecular dynamics and simulated annealing protocols.

  • Analysis: Analyze the resulting ensemble of structures to determine the predominant conformation of the azapeptide in solution.

Visualizing Workflows and Concepts

To better illustrate the processes and concepts discussed, the following diagrams are provided.

G cluster_0 Azapeptide Synthesis Workflow Start Start Resin Swelling Resin Swelling Start->Resin Swelling Fmoc Deprotection Fmoc Deprotection Resin Swelling->Fmoc Deprotection Washing Washing Fmoc Deprotection->Washing Amino Acid Coupling Amino Acid Coupling Washing->Amino Acid Coupling Natural AA Aza-Amino Acid Coupling Aza-Amino Acid Coupling Washing->Aza-Amino Acid Coupling Aza-AA Washing_2 Washing_2 Amino Acid Coupling->Washing_2 Repeat Aza-Amino Acid Coupling->Washing_2 Fmoc Deprotection_2 Fmoc Deprotection_2 Washing_2->Fmoc Deprotection_2 Next Cycle Final Deprotection Final Deprotection Fmoc Deprotection_2->Final Deprotection Cleavage & Purification Cleavage & Purification Final Deprotection->Cleavage & Purification Characterization Characterization Cleavage & Purification->Characterization End End Characterization->End G Peptide Native Peptide Susceptible to Proteolysis Protease Protease Peptide->Protease Cleavage Azapeptide Azapeptide Resistant to Proteolysis Azapeptide->Protease No Cleavage Degraded Fragments Degraded Fragments Protease->Degraded Fragments G cluster_0 Aza-Amino Acid Incorporation cluster_1 Biological Outcome Aza_AA Aza-Amino Acid Conformational_Restriction Conformational_Restriction Aza_AA->Conformational_Restriction Induces Increased_Stability Increased_Stability Beta_Turn Beta_Turn Conformational_Restriction->Beta_Turn Favors Bioactive_Conformation Bioactive_Conformation Beta_Turn->Bioactive_Conformation Mimics Enhanced_Activity Enhanced_Activity Bioactive_Conformation->Enhanced_Activity Leads to

References

A Comparative Guide to Assessing the Purity of Synthetic Aza-Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution of an alpha-carbon with a nitrogen atom in a peptide backbone, creating an aza-peptide, offers a promising strategy to enhance therapeutic properties such as enzymatic stability.[1] However, this modification also introduces unique challenges in the synthesis and purification process, making rigorous purity assessment essential. This guide provides a comparative overview of standard analytical techniques used to assess the purity of synthetic aza-peptides, offering insights into methodology and potential challenges.

Comparison of Analytical Techniques for Aza-Peptide Purity

The purity of synthetic peptides, including aza-peptides, is primarily evaluated using a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying purity, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for identity confirmation and structural characterization.[2]

Analytical Technique Principle of Detection Information Provided Typical Performance for Peptides Considerations for Aza-Peptides
Reversed-Phase HPLC (RP-HPLC) Differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase based on hydrophobicity.[3]Purity percentage, retention time, presence of impurities.High resolution, quantitative, widely available.The aza-residue may alter the peptide's overall polarity and conformation, potentially affecting retention time compared to the parent peptide. Method optimization is crucial.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio (m/z) of ionized molecules.[3]Molecular weight confirmation, impurity identification, sequence verification (with MS/MS).High sensitivity and accuracy, provides structural information.Fragmentation patterns in MS/MS may differ from standard peptides due to the presence of the N-N bond, requiring careful interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing information about the chemical environment of atoms.[4]Structural confirmation, identification of isomers, and quantification of impurities.Provides detailed structural information, non-destructive.The nitrogen atom in the backbone will influence the chemical shifts of neighboring protons and carbons, providing a unique spectral signature for the aza-residue.

Experimental Workflows and Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most common method for determining the purity of synthetic peptides.[5] The separation is based on the hydrophobicity of the peptide.

Experimental Workflow:

RP_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis SamplePrep Dissolve peptide in Mobile Phase A Injection Inject Sample SamplePrep->Injection MobilePhaseA Prepare Mobile Phase A (e.g., 0.1% TFA in Water) Separation Gradient Elution on C18 Column MobilePhaseA->Separation MobilePhaseB Prepare Mobile Phase B (e.g., 0.1% TFA in Acetonitrile) MobilePhaseB->Separation Injection->Separation Detection UV Detection (210-230 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration PurityCalc Calculate % Purity Integration->PurityCalc

Figure 1: Workflow for RP-HPLC analysis of aza-peptide purity.

Detailed Protocol:

  • Sample Preparation: Dissolve the lyophilized aza-peptide in Mobile Phase A (e.g., 0.1% trifluoroacetic acid (TFA) in HPLC-grade water) to a concentration of approximately 1 mg/mL.[5]

  • Mobile Phases:

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[6]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 220 nm.[6]

    • Gradient: A typical gradient would be a linear increase from 5% to 65% Mobile Phase B over 30 minutes.[5]

  • Data Analysis: The purity is calculated by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.[5]

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the synthesized aza-peptide and for identifying impurities.[3]

Experimental Workflow:

MS_Workflow cluster_sample Sample Introduction cluster_ms Mass Analysis cluster_data Data Interpretation SamplePrep Prepare peptide solution Infusion Direct Infusion or LC-MS SamplePrep->Infusion Ionization Ionization (e.g., ESI, MALDI) Infusion->Ionization MassAnalyzer Mass Analyzer Ionization->MassAnalyzer Detector Detection MassAnalyzer->Detector MassSpectrum Generate Mass Spectrum Detector->MassSpectrum MW_Confirm Confirm Molecular Weight MassSpectrum->MW_Confirm MSMS Tandem MS (MS/MS) for Fragmentation MassSpectrum->MSMS ImpurityID Identify Impurities MSMS->ImpurityID

Figure 2: Workflow for Mass Spectrometry analysis of aza-peptides.

Detailed Protocol:

  • Sample Preparation: For direct infusion, dilute the aza-peptide sample in a suitable solvent (e.g., 50% acetonitrile with 0.1% formic acid) to a concentration of 1-10 pmol/µL.[2] For LC-MS, the eluent from the HPLC is directly introduced into the mass spectrometer.

  • Ionization: Electrospray ionization (ESI) is commonly used for peptides.

  • Mass Analysis: Acquire the mass spectrum in a positive ion mode over a relevant m/z range.

  • Data Analysis:

    • Confirm the molecular weight of the aza-peptide by identifying the [M+H]⁺ ion and other charge states.

    • For impurity identification, analyze the m/z values of other peaks in the spectrum. Common impurities in peptide synthesis include deletion sequences, truncated sequences, and protecting group adducts.[7][8]

    • For sequence confirmation, perform tandem MS (MS/MS) to fragment the peptide and analyze the resulting fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the identity and purity of the aza-peptide, as well as to identify isomeric impurities.[4]

Experimental Workflow:

NMR_Workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Spectral Analysis Dissolve Dissolve peptide in deuterated solvent Acquire1D Acquire 1D Spectra (¹H, ¹³C) Dissolve->Acquire1D Acquire2D Acquire 2D Spectra (COSY, TOCSY, NOESY) Dissolve->Acquire2D Assign Resonance Assignment Acquire1D->Assign Acquire2D->Assign StructureConfirm Structural Confirmation Assign->StructureConfirm ImpurityID Impurity Identification StructureConfirm->ImpurityID

Figure 3: Workflow for NMR analysis of aza-peptides.

Detailed Protocol:

  • Sample Preparation: Dissolve the aza-peptide sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) at a concentration of 1-5 mM.

  • Data Acquisition:

    • Acquire a 1D ¹H spectrum to get an overview of the sample's purity and to observe the proton signals.

    • Acquire 2D NMR spectra such as COSY, TOCSY, and NOESY to aid in the assignment of proton resonances and to determine the peptide's conformation.[9]

  • Data Analysis:

    • Assign the chemical shifts of the protons and carbons in the aza-peptide.

    • The presence of the aza-amino acid residue will result in characteristic chemical shifts that can be used to confirm its incorporation.

    • Analyze the spectra for the presence of unexpected signals that may correspond to impurities.

Potential Aza-Peptide Specific Impurities

The synthesis of aza-peptides involves specific chemical steps that can lead to unique impurities not typically found in standard solid-phase peptide synthesis (SPPS).

  • Incomplete Semicarbazone Deprotection: If a hydrazone protecting group is used for the aza-glycine residue, its incomplete removal can result in a significant impurity.[10]

  • Failed Acylation onto the Aza-Amino Acid: The coupling of an amino acid onto the aza-residue can be less efficient than a standard peptide bond formation, leading to truncated sequences.[10]

  • Side Reactions of the Hydrazine (B178648) Moiety: The hydrazine group is reactive and can potentially undergo side reactions during synthesis and cleavage, leading to byproducts.

  • Isomers: The introduction of the aza-residue can sometimes lead to the formation of diastereomers if the chiral center is affected during the synthesis.

Conclusion

Assessing the purity of synthetic aza-peptides requires a multi-faceted analytical approach. While the core techniques of RP-HPLC, Mass Spectrometry, and NMR Spectroscopy are the same as those used for conventional peptides, the unique chemical nature of the aza-peptide backbone necessitates careful optimization of experimental parameters and a keen awareness of potential aza-specific impurities. By employing these techniques in a complementary fashion, researchers can ensure the high purity and structural integrity of their synthetic aza-peptides, which is paramount for reliable biological and therapeutic applications.

References

A Comparative Guide to Stereochemical Confirmation of Boc-D-Aza-OH (CHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical aspect of drug development and chemical research, ensuring the safety, efficacy, and quality of pharmaceutical products. This guide provides a comprehensive comparison of analytical techniques for confirming the stereochemistry of Boc-D-Aza-OH (CHA), a protected D-aza-amino acid. We will delve into the performance of Chiral High-Performance Liquid Chromatography (HPLC) and compare it with alternative methods, supported by experimental data and detailed protocols.

Comparison of Analytical Methods for Stereochemical Confirmation

The selection of an appropriate analytical method for stereochemical confirmation depends on various factors, including the required sensitivity, accuracy, sample availability, and the specific properties of the analyte. Below is a comparison of Chiral HPLC, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Enzymatic Assays for the analysis of Boc-D-Aza-OH (CHA).

FeatureChiral HPLCNMR Spectroscopy (Mosher's Method)Enzymatic Assays (D-Amino Acid Oxidase)
Principle Differential interaction of enantiomers with a chiral stationary phase.Formation of diastereomers with a chiral derivatizing agent, leading to distinct NMR signals.Stereospecific enzymatic conversion of the D-enantiomer, which is then quantified.
Primary Use Enantiomeric purity determination and quantification of individual enantiomers.Absolute configuration determination and enantiomeric excess (e.e.) measurement.Specific detection and quantification of D-amino acids.
Sample Preparation Direct injection of the sample dissolved in a suitable solvent.Derivatization with Mosher's acid chloride is required.Deprotection of the Boc group may be necessary as the enzyme is specific for free D-amino acids.
Accuracy High accuracy for quantification of enantiomeric excess. Methods can be validated to detect undesired isomers at levels ≤0.05%.[1]High accuracy in determining absolute configuration. Can accurately determine enantiomeric excesses up to 98%.[2][3]High, as the enzyme is highly specific to the D-enantiomer.
Sensitivity / Limit of Detection (LOD) High sensitivity, especially with derivatization. LODs can reach the picomolar (pM) range (e.g., 30-60 pM with derivatization and LIF detection).[4]Lower sensitivity compared to HPLC. Requires sufficient sample concentration for clear NMR signals.High sensitivity. LODs are typically in the micromolar (µM) to millimolar (mM) range (e.g., 0.05 mM to 2 µM).[5]
Analysis Time Relatively fast, with typical run times of less than 30 minutes.[1][6]Longer, including reaction time for derivatization and NMR data acquisition.Can be rapid, depending on the assay format.
Instrumentation HPLC system with a chiral column and a suitable detector (e.g., UV, MS).High-field NMR spectrometer.Spectrophotometer, fluorometer, or luminometer.
Key Advantages - High resolution and sensitivity- Established and robust methodology- Suitable for routine quality control- Provides absolute configuration- Does not require a reference standard of the other enantiomer- High specificity for D-enantiomers- Cost-effective
Key Limitations - Requires a specific chiral column for the analyte- Does not directly provide absolute configuration- Requires chemical derivatization, which can be time-consuming- Lower throughput- May not be applicable to all aza-amino acids- Requires removal of the Boc protecting group

Experimental Protocols

Chiral HPLC Method for Boc-D-Aza-OH (CHA)

This protocol provides a general method for the chiral separation of N-Boc protected amino acids, which can be adapted for Boc-D-Aza-OH (CHA). Macrocyclic glycopeptide-based or polysaccharide-based chiral stationary phases are often effective for this class of compounds.[6]

1. Sample Preparation:

  • Accurately weigh approximately 5 mg of the Boc-D-Aza-OH (CHA) sample.

  • Dissolve the sample in 10 mL of the mobile phase to prepare a stock solution of 0.5 mg/mL.

  • Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL for analysis.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: CHIROBIOTIC T (Teicoplanin-based) or CHIRALPAK IC (polysaccharide-based), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of Methanol and 0.1% Trifluoroacetic Acid (TFA) in water. The exact ratio should be optimized, starting with a gradient or isocratic elution (e.g., 60:40 Methanol:0.1% TFA in water). For t-Boc amino acids, reversed-phase mode is a viable choice.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

3. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a solution of the corresponding racemic mixture (if available) to determine the retention times of both enantiomers and to calculate the resolution.

  • Inject the Boc-D-Aza-OH (CHA) sample solution.

  • The stereochemistry is confirmed by comparing the retention time of the major peak in the sample chromatogram with the retention times of the enantiomers from the racemic mixture. For Boc-D-Aza-OH, the peak should correspond to the D-enantiomer.

Visualizing Experimental Workflows and Decision Making

To aid in the understanding of the experimental process and the selection of the most suitable analytical method, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis start Boc-D-Aza-OH (CHA) Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on Chiral Column inject->separate detect UV Detection at 210 nm separate->detect chromatogram Obtain Chromatogram detect->chromatogram compare Compare Retention Time with Standard chromatogram->compare confirm Confirm Stereochemistry compare->confirm

Caption: Experimental workflow for stereochemical confirmation using Chiral HPLC.

decision_tree cluster_question1 Primary Requirement cluster_question2 Sample & Method Considerations cluster_question3 Specificity start Goal: Confirm Stereochemistry of Boc-D-Aza-OH q1 Need Absolute Configuration? start->q1 q2 High Sensitivity Required? q1->q2 No (Purity Check) nmr Use NMR Spectroscopy (Mosher's Method) q1->nmr Yes q3 Specific for D-enantiomer? q2->q3 No hplc Use Chiral HPLC q2->hplc Yes q3->hplc No enzyme Use Enzymatic Assay q3->enzyme Yes

Caption: Decision tree for selecting a stereochemical analysis method.

References

A Comparative Guide to the Functional Profile of Peptides Modified with Boc-D-Aza-OH (CHA)

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide-based drug discovery, modifications that enhance stability and modulate biological activity are paramount. The incorporation of non-natural amino acids, such as D-aza-amino acids introduced via reagents like N-Boc-D-azaleucine-cyclohexylammonium salt (Boc-D-Aza-OH (CHA)), represents a key strategy to achieve these goals. This guide provides a comparative analysis of peptides modified with D-aza-amino acids versus their natural L-amino acid counterparts and other modifications, supported by experimental data from the scientific literature.

The substitution of an α-carbon with a nitrogen atom in the peptide backbone, creating an aza-amino acid, introduces significant changes to the peptide's properties. This modification eliminates chirality at that position and can induce specific conformational constraints, often favoring β-turn structures.[1][2] A primary advantage of this modification is the enhanced resistance to enzymatic degradation, as the aza-peptide bond is not readily recognized by proteases.[2][3] This increased stability can lead to a longer in vivo half-life and improved bioavailability of peptide therapeutics.

Quantitative Comparison of Functional Activity

The functional consequences of incorporating aza-amino acids are diverse and context-dependent, ranging from altered receptor binding to potent enzyme inhibition. Below are tables summarizing quantitative data from studies on various azapeptides.

Table 1: Protease Inhibition by Azapeptides

Peptide/InhibitorTarget ProteaseModificationIC₅₀ (µM)Reference
Z-Leu-Leu-azaLeu-CHO20S ProteasomeAza-Leucine9.02[4]
Z-Asp-Glu-Val-azaAsp-COMeCaspase-3Aza-Aspartic Acid7.74[4]
Z-Ile-Glu-Thr-azaAsp-COMeCaspase-6Aza-Aspartic Acid9.08[4]
Z-Ala-Ala-azaAsn-COBnLegumainAza-Asparagine17.82 - 22.23[4]
Boc-VLFaG-OPhHuman Rhinovirus 3C ProteaseAza-GlycineSlow, irreversible inhibition[5]

Table 2: Receptor Binding and Activity of Azapeptides

PeptideReceptorModificationActivityReference
aza-hCGRP analoguesCGRP ReceptorAza-amino acid scanAntagonist activity examined[6]
Ac-His-D-Phe-Arg-azaTrp-NH₂Melanocortin ReceptorsAza-TryptophanEquipotent to parent peptide[7]
Ac-His-aza-D-Phe-Arg-Trp-NH₂Melanocortin ReceptorsAza-D-PhenylalanineSignificant loss of activity[7]

Table 3: Cell Viability and Cytotoxicity

Peptide/CompoundCell LineAssayEffectReference
D-amino acid substituted peptidesMacrophagesCytotoxicity AssayIncreased cytotoxicity with more D-AA substitutions[8]
5-AZAMOLT4 and Jurkat (leukemia)MTT AssayTime-dependent decrease in cell viability[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of modified peptide function. Below are protocols for key functional assays.

1. Protease Inhibition Assay

This assay determines the ability of a modified peptide to inhibit a specific protease.

  • Materials:

    • Purified protease

    • Fluorogenic peptide substrate specific for the protease (e.g., Boc-Gly-Arg-Arg-AMC for DENV NS2B/NS3 protease)

    • Assay buffer (e.g., 200 mM Tris-HCl, pH 8.5)

    • Azapeptide inhibitor

    • 96-well black microtiter plates

    • Fluorescence plate reader

  • Protocol:

    • Prepare serial dilutions of the azapeptide inhibitor in the assay buffer.

    • In a 96-well plate, add the assay buffer, the azapeptide inhibitor at various concentrations, and the protease solution. Include a control with no inhibitor for 100% enzyme activity and a blank with no enzyme.

    • Pre-incubate the enzyme with the inhibitor for a specific time (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Incubate for a defined period (e.g., 60 minutes) at the optimal temperature for the enzyme.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore released upon substrate cleavage.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.[10]

2. Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a modified peptide on cell metabolic activity, which is an indicator of cell viability.

  • Materials:

    • Cell line of interest

    • Cell culture medium

    • Modified peptide

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

    • MTT solvent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the modified peptide in serum-free cell culture medium.

    • Remove the existing medium from the wells and add the peptide solutions at various concentrations. Include a vehicle control (medium without peptide).

    • Incubate the cells with the peptide for the desired duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan (B1609692) crystals.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the peptide concentration to determine the IC₅₀ value.[9][11]

3. Receptor Binding Assay (Competitive Radioligand Binding)

This assay measures the affinity of a modified peptide for its receptor.

  • Materials:

    • Cell membranes or intact cells expressing the target receptor (e.g., CGRP receptor)

    • Radiolabeled ligand (e.g., [¹²⁵I]-Tyr-CGRP)

    • Unlabeled modified peptide (competitor)

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, protease inhibitors, pH 7.4)

    • Microcentrifuge tubes or 96-well plates

    • Vacuum filtration apparatus with glass fiber filters

    • Gamma counter

  • Protocol:

    • Prepare serial dilutions of the unlabeled modified peptide.

    • In each tube or well, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled modified peptide.

    • Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled natural ligand).

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.

    • Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Quantify the radioactivity trapped on the filters using a gamma counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding versus the log concentration of the modified peptide.

    • Determine the IC₅₀ value from the competition curve using non-linear regression. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[12]

Visualizations

CGRP Receptor Signaling Pathway

CGRP_Signaling CGRP CGRP CGRP_Receptor CGRP Receptor (CLR/RAMP1) CGRP->CGRP_Receptor Binds G_alpha_s Gαs CGRP_Receptor->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Vasodilation Vasodilation PKA->Vasodilation Leads to Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: CGRP receptor signaling cascade leading to vasodilation and gene expression changes.

Experimental Workflow for Protease Inhibition Assay

Protease_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inhibitor_Dilutions Prepare Inhibitor (Azapeptide) Dilutions Pre_incubation Pre-incubate Protease with Inhibitor Inhibitor_Dilutions->Pre_incubation Enzyme_Solution Prepare Protease Solution Enzyme_Solution->Pre_incubation Substrate_Solution Prepare Fluorogenic Substrate Solution Reaction_Initiation Add Substrate to Initiate Reaction Substrate_Solution->Reaction_Initiation Pre_incubation->Reaction_Initiation Incubation Incubate Reaction_Initiation->Incubation Measure_Fluorescence Measure Fluorescence Incubation->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC₅₀ Calculate_Inhibition->Determine_IC50

Caption: Workflow for determining the IC₅₀ of an azapeptide protease inhibitor.

References

A Comparative Guide to Boc-D-Aza-OH (CHA) in the Landscape of Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for therapeutic peptides with enhanced stability, bioavailability, and efficacy has led to the development of various peptidomimetic strategies. These approaches aim to modify the structure of natural peptides to overcome their inherent limitations, such as susceptibility to enzymatic degradation. This guide provides a detailed comparison of peptidomimetics derived from Boc-D-Aza-OH (CHA) and other aza-amino acids against traditional peptidomimetic approaches.

Introduction to Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties.[1] Traditional strategies for creating peptidomimetics include the substitution of L-amino acids with D-amino acids, N-methylation of the peptide backbone, and the introduction of various backbone isosteres.[2]

A significant advancement in this field is the use of aza-amino acids, where the α-carbon of an amino acid residue is replaced by a nitrogen atom.[3] Boc-D-Aza-OH (CHA) is a protected form of a D-aza-amino acid, a key building block for synthesizing these "aza-peptides."[4] This modification introduces significant changes to the peptide's conformational and biological properties.

Comparative Performance: Aza-Peptides vs. Traditional Peptidomimetics

The incorporation of an aza-amino acid residue, facilitated by reagents like Boc-D-Aza-OH, imparts distinct characteristics to a peptide, primarily affecting its conformation, stability, and biological activity.

Conformational Effects

A key feature of aza-peptides is their strong propensity to induce β-turn secondary structures.[5][6] This is attributed to the steric and electronic effects of replacing a tetrahedral α-carbon with a trigonal planar nitrogen atom, which restricts the rotational freedom of the peptide backbone.[1] In contrast, other peptidomimetic strategies have varied and less predictable effects on conformation.

Table 1: Comparison of Conformational Effects of Peptidomimetic Strategies

Peptidomimetic StrategyPrimary Conformational EffectPredictability
Aza-Amino Acid Incorporation Strong induction of β-turn structures[5][6]High
D-Amino Acid Substitution Can induce turns or disrupt secondary structuresModerate to Low
N-Methylation Reduces hydrogen bonding potential, can favor cis-amide bondsModerate
Retro-Inverso Modification Reverses the direction of the peptide backbone, aims to preserve side-chain topologyHigh

Metabolic Stability

A primary driver for developing peptidomimetics is to enhance their resistance to enzymatic degradation by proteases. Aza-peptides have demonstrated superior stability compared to their natural counterparts and other peptidomimetics. The aza-peptide bond is significantly more resistant to enzymatic hydrolysis than a standard peptide bond.[2]

A comparative study on a PKB/Akt inhibitor showed that aza-peptide modifications had a more global stabilizing effect on the peptide, protecting cleavage sites distant from the modification, compared to N-methylation.[7] Another study demonstrated that a tripeptide containing an α-aza-phenylalanine was stable against aminopeptidase, carboxypeptidase, and thermolysin, whereas the corresponding L-amino acid peptide was completely cleaved.[8]

Table 2: Relative Enzymatic Stability of Peptidomimetic Modifications

Peptidomimetic StrategyRelative Stability to ProteasesNotes
Aza-Amino Acid Incorporation Very High[2]Aza-peptide bond is a poor substrate for many proteases.
D-Amino Acid Substitution HighProteases are stereospecific and generally do not cleave bonds adjacent to D-amino acids.
N-Methylation Moderate to HighSteric hindrance at the amide bond can reduce susceptibility to cleavage.[7]
L-Amino Acid Peptide (Unmodified) LowSusceptible to rapid degradation by various proteases.

Biological Activity

The biological activity of aza-peptides is highly dependent on the position of the aza-amino acid. The induced β-turn can either be beneficial, locking the peptide into a bioactive conformation, or detrimental if it disrupts a required secondary structure like a β-sheet.[5] The systematic replacement of amino acids with their aza-counterparts, known as an "aza-scan," is a powerful tool for structure-activity relationship (SAR) studies to identify key residues for receptor binding and activity.[4]

For example, aza-peptide analogs of the growth hormone-releasing peptide-6 (GHRP-6) have been developed as ligands for the CD36 receptor with potential applications in angiogenesis-related diseases.[9]

Experimental Protocols and Methodologies

The evaluation of peptidomimetics involves a combination of synthetic chemistry, structural biology, and pharmacology.

Synthesis of Aza-Peptides

The synthesis of aza-peptides, while more complex than standard peptide synthesis, can be achieved through solid-phase peptide synthesis (SPPS).[10] Boc-protected aza-amino acids, such as Boc-D-Aza-OH (CHA), are incorporated into the peptide chain using specific activation and coupling protocols. A common challenge is the lower nucleophilicity of the hydrazine (B178648) nitrogen compared to an amino group, requiring optimized coupling reagents.[2]

Experimental Workflow for Aza-Peptide Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_analysis Analysis resin Solid Support Resin deprotection1 Fmoc/Boc Deprotection resin->deprotection1 coupling_natural Couple Natural Amino Acid deprotection1->coupling_natural deprotection2 Fmoc/Boc Deprotection coupling_natural->deprotection2 coupling_aza Couple Boc-Aza-OH (e.g., Boc-D-Aza-OH) deprotection2->coupling_aza elongation Repeat Cycles coupling_aza->elongation cleavage Cleavage & Purification elongation->cleavage structural Structural Analysis (NMR, CD, X-ray) cleavage->structural stability Stability Assay (Serum, Protease Incubation) cleavage->stability activity Biological Activity Assay (Binding, Cell-based) cleavage->activity

Caption: Workflow for aza-peptide synthesis and subsequent analysis.

Structural Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the three-dimensional structure of peptides in solution and to confirm the presence and location of β-turns induced by the aza-amino acid.[11]

  • Circular Dichroism (CD) Spectroscopy: Provides information about the secondary structure content (e.g., α-helix, β-sheet, β-turn) of the peptide.

  • X-ray Crystallography: Offers high-resolution structural information of the peptide in its solid state, which can definitively show the conformational constraints imposed by the aza-residue.[6]

Stability and Activity Assays

  • Enzymatic Degradation Assay: The peptidomimetic is incubated with specific proteases (e.g., trypsin, chymotrypsin) or in human serum. The rate of degradation is monitored over time by High-Performance Liquid Chromatography (HPLC).

  • Receptor Binding Assays: Competitive binding assays are used to determine the affinity of the peptidomimetic for its target receptor compared to the natural ligand.

  • Cell-Based Functional Assays: These assays measure the biological response elicited by the peptidomimetic in a cellular context, for example, by monitoring downstream signaling pathways.

Application in Signaling Pathways

Aza-peptides have been successfully employed to modulate various signaling pathways by targeting key protein-protein interactions or receptors. For instance, aza-peptide analogs of a fragment of the High Mobility Group Box 1 (HMGB1) protein have been shown to act as antagonists of the HMGB1/MD-2/Toll-like Receptor 4 (TLR4) signaling pathway, which is implicated in inflammation.[12]

Modulation of the TLR4 Signaling Pathway by an Aza-Peptide Antagonist

G HMGB1 HMGB1 MD2 MD-2 HMGB1->MD2 Binds TLR4 TLR4 MD2->TLR4 Complexes with MyD88 MyD88 TLR4->MyD88 Activates Aza_Peptide Aza-Peptide Antagonist Aza_Peptide->MD2 Blocks Binding NF_kB NF-κB Activation MyD88->NF_kB Inflammation Inflammatory Response NF_kB->Inflammation

Caption: Aza-peptide antagonism of the HMGB1/MD-2/TLR4 inflammatory pathway.

Conclusion

The use of Boc-D-Aza-OH (CHA) and other aza-amino acid derivatives represents a powerful strategy in peptidomimetic design. Aza-peptides offer significant advantages over traditional peptides, most notably a predictable induction of β-turn conformations and a high resistance to enzymatic degradation.[2][5] While their synthesis is more demanding, the resulting improvements in stability and the ability to fine-tune biological activity through "aza-scanning" make them a highly valuable tool for the development of next-generation peptide therapeutics. The choice between an aza-peptide and a more traditional peptidomimetic will depend on the specific structural requirements of the target and the desired pharmacokinetic profile.

References

Safety Operating Guide

Proper Disposal of Boc-D-Aza-OH (CHA): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of Boc-D-Aza-OH (CHA)

This guide provides a comprehensive, step-by-step procedure for the safe disposal of Boc-D-Aza-OH (CHA), a click chemistry reagent. The following protocols are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this azide-containing compound, thereby minimizing risks in the laboratory environment. Adherence to these guidelines is crucial due to the potential hazards associated with azides.

Immediate Safety Concerns and Handling Precautions

Organic azides can be energetic and potentially explosive. Therefore, strict adherence to safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, chemical safety goggles, and nitrile gloves when handling Boc-D-Aza-OH (CHA).

  • Ventilation: All handling and disposal procedures should be conducted in a certified chemical fume hood.[1][2]

  • Avoid Incompatibilities: Boc-D-Aza-OH (CHA) waste must be kept separate from incompatible materials. Critically, do not mix azide (B81097) waste with:

    • Acids: Contact with acids can form hydrazoic acid (HN₃), which is highly toxic and explosive.[1][3]

    • Heavy Metals: Azides can react with heavy metals such as lead, copper, silver, and mercury to form extremely shock-sensitive and explosive metal azides.[1] This includes plumbing materials; therefore, azide-containing solutions must never be disposed of down the drain.[1][2]

    • Halogenated Solvents: Reactions with halogenated solvents like dichloromethane (B109758) or chloroform (B151607) can generate explosive di- and tri-azidomethane.[3]

  • Handling Tools: Use non-metal spatulas (e.g., plastic or ceramic) for handling solid Boc-D-Aza-OH (CHA) to prevent the formation of explosive metal azides.[2]

Quantitative Safety Data for Handling Organic Azides

For the safe handling and storage of organic azides like Boc-D-Aza-OH (CHA), it is crucial to adhere to established stability guidelines.

ParameterGuidelineRationale
Carbon to Nitrogen Ratio (C/N) The number of nitrogen atoms should not exceed the number of carbon atoms. For compounds with a C/N ratio between 1 and 3, they should be stored at -18°C, in the absence of light, and at concentrations not exceeding 1 M.[3]A higher carbon content relative to nitrogen generally increases the stability of the organic azide.
"Rule of Six" There should be at least six carbon atoms (or other similarly sized atoms) for each energetic functional group (e.g., azide).This "dilution" of the energetic group within the molecule reduces its explosive potential.
Storage of Azide Waste Store in a designated cool, dry, and well-ventilated area, away from heat, light, and sources of ignition or shock.[1]Minimizes the risk of accidental decomposition.

Step-by-Step Disposal Procedure for Boc-D-Aza-OH (CHA)

This procedure outlines the recommended steps for the safe disposal of Boc-D-Aza-OH (CHA) waste.

Step 1: Waste Segregation and Labeling
  • Dedicated Waste Container: Collect all waste containing Boc-D-Aza-OH (CHA), including unused solid material, solutions, and contaminated consumables (e.g., pipette tips, gloves), in a dedicated and clearly labeled waste container.

  • Container Material: Use a container made of a compatible material, such as a high-density polyethylene (B3416737) (HDPE) bottle with a screw cap. Avoid using containers with metal components.

  • Labeling: The label must be unambiguous and include the following information:

    • The words "HAZARDOUS WASTE"

    • "AZIDE WASTE"

    • The full chemical name: "Boc-D-Aza-OH (CHA)"

    • A list of all other chemical constituents in the waste container.

    • The date of waste accumulation.

Step 2: Temporary Storage in the Laboratory
  • Storage Location: Store the sealed azide waste container in a designated satellite accumulation area within the laboratory.[4][5] This area must be at or near the point of generation.[4]

  • Secondary Containment: Place the primary waste container in a secondary container (e.g., a plastic tub) to contain any potential leaks.

  • Segregation from Incompatibles: Ensure the stored azide waste is physically segregated from acids, heavy metals, and other incompatible materials.

Step 3: Chemical Deactivation (Optional and for Trained Personnel Only)

For larger quantities or as required by institutional policy, chemical deactivation to a more stable compound before disposal is recommended.[3] This procedure is hazardous and should only be performed by personnel experienced with such reactions in a controlled environment. A general principle involves the reduction of the azide to an amine.

Note: The following is a generalized protocol and may need to be adapted based on the specific waste matrix.

Experimental Protocol: Deactivation of Azide Waste with Sodium Nitrite (B80452)

  • Setup: In a certified chemical fume hood, place the aqueous solution of the azide waste into a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an outlet tube leading to a gas trap or the back of the fume hood.[6] The concentration of the azide in the solution should not exceed 5%.[6]

  • Addition of Sodium Nitrite: While stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every gram of azide in the waste.[6]

  • Acidification: Slowly add a 20% aqueous solution of sulfuric acid from the dropping funnel until the reaction mixture is acidic to pH paper. Caution: The order of addition is critical.[6] The reaction will generate nitrogen oxides, which are toxic.

  • Completion of Reaction: Continue stirring until the evolution of brown nitrogen oxide gases ceases.[1]

  • Verification: Test the acidic solution with starch-iodide paper. A blue color indicates the presence of excess nitrite, signifying that the decomposition of the azide is complete.[1]

  • Neutralization: After the reaction is complete, neutralize the resulting solution to a pH between 6 and 9 with a dilute solution of sodium hydroxide.[6]

  • Final Disposal of Deactivated Waste: The neutralized solution should be collected as hazardous waste and disposed of through your institution's Environmental Health and Safety (EHS) office.

Step 4: Final Disposal
  • Contact EHS: Arrange for the pickup of the sealed and labeled Boc-D-Aza-OH (CHA) waste container (or the deactivated waste) with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Boc-D-Aza-OH (CHA).

G start Boc-D-Aza-OH (CHA) Waste Generated ppe Wear Appropriate PPE (Lab Coat, Goggles, Gloves) start->ppe segregate Segregate Waste in Dedicated Labeled Container ppe->segregate storage Store in Satellite Accumulation Area Away from Incompatibles segregate->storage decision Chemical Deactivation Required/Permitted? storage->decision deactivate Perform Deactivation Protocol (Trained Personnel Only) decision->deactivate Yes contact_ehs Contact EHS for Waste Pickup decision->contact_ehs No collect_deactivated Collect Deactivated Waste in Labeled Container deactivate->collect_deactivated collect_deactivated->contact_ehs end Waste Disposed by Licensed Contractor contact_ehs->end

Caption: Disposal workflow for Boc-D-Aza-OH (CHA).

References

Personal protective equipment for handling Boc-D-Aza-OH (CHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Boc-D-Aza-OH (CHA), a reagent used in click chemistry for bioconjugation. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for Boc-D-Aza-OH (CHA) is not publicly available, data from analogous Boc-protected amino acids indicate that the compound should be handled with care. It is presumed to be a powdered solid that may cause skin, eye, and respiratory irritation.

The following table summarizes the required Personal Protective Equipment (PPE) for handling Boc-D-Aza-OH (CHA).

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times to protect from dust particles.
Hand Protection Nitrile GlovesPowder-free. Change gloves every 30-60 minutes or immediately if contaminated.[1]
Body Protection Laboratory CoatLong-sleeved to protect skin from accidental contact.
Respiratory Protection N95 or N100 RespiratorRecommended when handling the powder outside of a fume hood to prevent inhalation.[1]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of Boc-D-Aza-OH (CHA) from receipt to use in experimentation.

Experimental Workflow for Handling Boc-D-Aza-OH (CHA)

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Storage cluster_disposal Disposal a Don Appropriate PPE b Prepare Well-Ventilated Workspace (Fume Hood) a->b c Retrieve Boc-D-Aza-OH (CHA) from Storage b->c d Carefully Weigh the Required Amount c->d e Dissolve in Appropriate Solvent d->e f Decontaminate Work Surfaces h Segregate and Label Waste e->h g Return Unused Chemical to Storage f->g i Dispose of Contaminated PPE h->i j Dispose of Chemical Waste via Institutional Protocol h->j

Caption: Workflow for the safe handling of Boc-D-Aza-OH (CHA).

Detailed Methodologies:

  • Preparation:

    • Before handling the compound, ensure all required PPE is correctly worn.

    • Prepare a designated workspace within a certified chemical fume hood to minimize inhalation exposure.

  • Chemical Handling:

    • Retrieve the container of Boc-D-Aza-OH (CHA) from its storage location.

    • Carefully weigh the desired amount of the powdered compound using a calibrated analytical balance. Avoid creating dust.

    • If the experimental protocol requires a solution, dissolve the weighed powder in the appropriate solvent under constant stirring within the fume hood.

  • Cleanup and Storage:

    • Following the completion of the experiment, decontaminate all work surfaces with an appropriate cleaning agent.

    • Securely seal the container of any remaining Boc-D-Aza-OH (CHA) and return it to its designated storage area.

    • Segregate all waste generated, including contaminated consumables, into appropriately labeled waste containers.

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect all solid waste, including unused Boc-D-Aza-OH (CHA), contaminated gloves, and weighing papers, in a dedicated, clearly labeled hazardous waste container for non-halogenated organic solids.[2][3]

    • Liquid Waste: If the compound was dissolved in a solvent, collect the liquid waste in a separate, labeled container for non-halogenated organic liquid waste.

    • Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container.

  • Labeling:

    • All waste containers must be labeled with "Hazardous Waste" and the full chemical name of the contents.[4]

  • Storage of Waste:

    • Store waste containers in a designated satellite accumulation area within the laboratory. Ensure that incompatible waste streams are segregated.

  • Final Disposal:

    • Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of chemical waste down the drain or in regular trash.[4][5] Contaminated lab coats and other reusable PPE should be professionally laundered.[2]

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.